Benzylthiourea
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
benzylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGFRIAOVLXVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211158 | |
| Record name | Benzylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-83-0 | |
| Record name | N-(Phenylmethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP6Y7412K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of S-Benzylisothiouronium Chloride: A Comprehensive Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of the synthesis of S-benzylisothiouronium chloride, a versatile reagent and intermediate in organic and medicinal chemistry. The synthesis is achieved through the reaction of benzyl chloride and thiourea. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a detailed exploration of the reaction mechanism, experimental considerations, and safety protocols.
Introduction: The Significance of S-Benzylisothiouronium Chloride
S-benzylisothiouronium chloride, often referred to as benzylthiourea in a broader sense of its synthetic origin, is a valuable compound in organic synthesis. It serves as a precursor for the preparation of benzyl mercaptan and its derivatives, which are important in various chemical transformations.[1][2][3] The isothiouronium salt itself is a stable, crystalline solid, making it a convenient form to handle and store the otherwise volatile and odorous benzyl thiol.[4] In medicinal chemistry, thiourea derivatives are a significant class of compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[5]
Reaction Mechanism and Rationale
The synthesis of S-benzylisothiouronium chloride proceeds via a nucleophilic substitution reaction. Thiourea, with its sulfur atom being a potent nucleophile, attacks the electrophilic benzylic carbon of benzyl chloride.[2] This results in the formation of the stable S-benzylisothiouronium salt.
Key Mechanistic Steps:
-
Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the carbon atom of the benzyl chloride.
-
Chloride Ion Displacement: The chloride ion is displaced as a leaving group.
-
Salt Formation: The resulting S-benzylisothiouronium cation forms an ionic bond with the displaced chloride anion.
The choice of reactants and conditions is guided by the principles of this SN2-type reaction. Benzyl chloride is an excellent substrate due to the stability of the benzylic carbocation-like transition state. Thiourea is an effective and economical source of nucleophilic sulfur.
Experimental Protocol
This section details a reliable and reproducible protocol for the synthesis of S-benzylisothiouronium chloride.[6][7]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Notes |
| Benzyl Chloride | 126.58 | 126 | 1.0 | Lachrymator, handle in a fume hood.[8] |
| Thiourea | 76.12 | 76 | 1.0 | |
| Ethanol (95%) | 46.07 | 200 mL | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzyl chloride (126 g, 1.0 mol), thiourea (76 g, 1.0 mol), and 200 mL of 95% ethanol.[6]
-
Reflux: Heat the mixture to reflux with gentle stirring. The reaction is often vigorous and should be monitored.[6] Reflux for approximately 30-60 minutes.[6][7]
-
Crystallization: After the reflux period, cool the resulting clear solution to room temperature. The S-benzylisothiouronium chloride will precipitate out of the solution.[6] Chilling the mixture in an ice bath can enhance crystallization.[9]
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure S-benzylisothiouronium chloride.[6]
-
Drying: Dry the purified crystals in a vacuum oven.
Characterization
The identity and purity of the synthesized S-benzylisothiouronium chloride can be confirmed by:
-
Melting Point: The reported melting point is in the range of 172-174 °C. A lower melting form (146-148 °C) may sometimes be obtained and can be converted to the higher melting form by recrystallization from ethanol.[6]
-
Spectroscopic Analysis: While not always necessary for routine synthesis, techniques like ¹H NMR and ¹³C NMR can be used for structural confirmation.[7]
Process Optimization and Troubleshooting
Solvent Choice: Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the precipitation of the product upon cooling.[6]
Reaction Time: The reaction is typically complete within an hour of reflux.[6][7] Prolonged heating is generally not necessary and may lead to side products.
Troubleshooting:
-
Low Yield: Ensure equimolar amounts of reactants are used. Impurities in the starting materials can also affect the yield.
-
Product Oiling Out: If the product separates as an oil instead of crystals, try scratching the inside of the flask with a glass rod to induce crystallization or seeding with a small crystal of the product.
Safety Considerations
Benzyl Chloride: Benzyl chloride is a lachrymator and is corrosive. It is also a suspected carcinogen.[8][10][11] All handling of benzyl chloride must be conducted in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8]
Thiourea: While less hazardous than benzyl chloride, thiourea should still be handled with care. Avoid inhalation of dust and skin contact.
Ethanol: Ethanol is a flammable liquid. Ensure that heating is performed using a heating mantle or a steam bath, and keep away from open flames.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis of S-benzylisothiouronium chloride.
Caption: Workflow for the synthesis of S-benzylisothiouronium chloride.
References
- Isothiouronium - Wikipedia. (n.d.).
- Preparation of S-benzylisothiouronium chloride. (n.d.). PrepChem.com.
- Reactions of Thiols. (n.d.). Chemistry Steps.
- An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Acetylphenyl)-3-benzylthiourea. (n.d.). Benchchem.
- Application Notes and Protocols: Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis. (n.d.). Benchchem.
- Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. (n.d.). Arkat USA.
- Organic Syntheses Procedure. (n.d.). Org. Synth.
- Synthetic access to thiols: A review. (n.d.). Indian Academy of Sciences.
- Synthesis of Thiocyanate Derivatives Using Benzyl Thiocyanate: Application Notes and Protocols. (n.d.). Benchchem.
- Synthesis and Evaluation of Thiol Polymers. (n.d.). Taylor & Francis.
- Iso-thiuronium salts type compounds. (2017). Sciencemadness Discussion Board.
- How can we selectively hydrolyse isothiouranium salt in presence of ester group? (2024). ResearchGate.
- S-BENZYLTHIURONIUM CHLORIDE FOR SYNTHESIS. (n.d.). Rxsol Chemo Pharma International.
- Benzyl-Chloride - Safety Data Sheet. (n.d.).
- Benzyl-Chloride - Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2010). Fisher Scientific.
- Benzyl chloride - Safety Data Sheet. (2025). ChemicalBook.
Sources
- 1. Isothiouronium - Wikipedia [en.wikipedia.org]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. ias.ac.in [ias.ac.in]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. westliberty.edu [westliberty.edu]
- 9. Sciencemadness Discussion Board - Iso-thiuronium salts type compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Benzylthiourea
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of benzylthiourea. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of this compound, offering detailed experimental protocols and expert insights into its analysis. The guide emphasizes the causality behind experimental choices and provides a framework for the robust characterization of this and similar thiourea derivatives.
Introduction: The Significance of the Thiourea Moiety
Thiourea and its derivatives are a class of organic compounds that have garnered significant attention across various scientific disciplines, most notably in medicinal chemistry and materials science. The presence of the thiocarbonyl group flanked by amino groups imparts a unique combination of reactivity, coordinating ability, and biological activity. This compound, as a prominent member of this family, serves as a valuable building block in organic synthesis and has been investigated for its potential therapeutic properties.
This guide aims to provide a holistic understanding of this compound, from its synthesis and fundamental chemical properties to the sophisticated analytical techniques required for its unequivocal structure elucidation. The methodologies and interpretations presented herein are grounded in established chemical principles and are designed to be a practical resource for laboratory scientists.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in any scientific endeavor. These properties dictate its solubility, stability, and suitability for various experimental conditions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂S | [1] |
| Molecular Weight | 166.24 g/mol | [1] |
| Melting Point | 163-165 °C | [1][2] |
| Boiling Point | 300.9 ± 35.0 °C (Predicted) | [1] |
| Density | 1.189 g/cm³ (Predicted) | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| pKa | 14.77 ± 0.29 (Predicted) | [2] |
| UV max (in DMSO) | 259 nm | [1] |
These properties are crucial for selecting appropriate solvents for reactions and analytical measurements, as well as for designing purification and storage protocols. The crystalline nature and relatively high melting point of this compound are indicative of strong intermolecular forces, likely hydrogen bonding, within its crystal lattice.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. Two of the most common and effective methods are detailed below.
From Benzyl Isothiocyanate and Ammonia
This is a straightforward and high-yielding method based on the nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate group.
Caption: Synthesis of this compound from Benzyl Isothiocyanate.
Experimental Protocol:
Materials:
-
Benzyl isothiocyanate
-
Concentrated ammonium hydroxide solution
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl isothiocyanate (1.0 equivalent) in ethanol.
-
With vigorous stirring, add a concentrated aqueous solution of ammonium hydroxide (2.0 equivalents) dropwise to the flask at room temperature. The reaction is typically exothermic.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both benzyl isothiocyanate and the resulting this compound, facilitating a homogeneous reaction. Its volatility also allows for easy removal post-reaction.
-
Excess Ammonia: Using a stoichiometric excess of ammonia ensures the complete consumption of the benzyl isothiocyanate, driving the reaction to completion.
-
Room Temperature Reaction: The nucleophilic attack of ammonia on the isothiocyanate is a facile process that proceeds efficiently at room temperature, making this a mild and energy-efficient synthesis.
From Benzyl Halide and Thiourea
This method involves the formation of an isothiuronium salt intermediate, which is subsequently hydrolyzed to yield the corresponding thiol. However, for the synthesis of thioethers, the intermediate thiolate can be reacted in situ with another halide. For this compound itself, a variation of this chemistry can be employed, though the reaction of benzyl isothiocyanate with ammonia is generally more direct for this specific target. The synthesis of thioethers from benzyl halides and thiourea is a robust method.
Structure Elucidation: A Multi-technique Approach
The unequivocal determination of the structure of a synthesized compound is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to probe the molecular architecture of this compound.
Caption: Workflow for this compound Synthesis and Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons, and the protons of the thiourea moiety.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.70 | Singlet | 2H | Methylene protons (-CH₂-) |
| Variable | Broad Singlet | 2H | Amine protons (-NH₂) |
| Variable | Broad Singlet | 1H | Amine proton (-NH-) |
Note: The chemical shifts of the NH and NH₂ protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents like D₂O.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~183 | Thiocarbonyl carbon (C=S) |
| ~138 | Quaternary aromatic carbon (C-CH₂) |
| ~129 | Aromatic carbons (ortho, meta) |
| ~128 | Aromatic carbon (para) |
| ~49 | Methylene carbon (-CH₂) |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the long relaxation time of the thiocarbonyl carbon, a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are recommended.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3100 | N-H stretching (amine and amide) |
| 3100 - 3000 | Aromatic C-H stretching |
| 3000 - 2850 | Aliphatic C-H stretching |
| ~1600 | N-H bending |
| 1500 - 1400 | Aromatic C=C stretching |
| ~1250 | C=S stretching (thiocarbonyl) |
| ~700 - 800 | C-H out-of-plane bending (aromatic) |
Experimental Protocol for FT-IR Analysis (KBr Pellet Method):
-
Sample Preparation: Thoroughly grind a mixture of ~1 mg of dry this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Obtain a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.
Expected Fragmentation Pattern:
Upon ionization in the mass spectrometer, this compound is expected to produce a molecular ion peak ([M]⁺) at m/z = 166. The most prominent fragmentation pathway is likely the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z = 91.
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
| 166 | [C₈H₁₀N₂S]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 76 | [CH₄N₂S]⁺ |
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Tandem MS (MS/MS): For more detailed structural information, isolate the molecular ion and subject it to collision-induced dissociation (CID) to observe its fragmentation pattern.
X-ray Crystallography
Conclusion
This compound is a compound of significant interest with well-defined chemical properties and accessible synthetic routes. Its structural elucidation relies on a synergistic application of modern spectroscopic techniques, each providing a unique piece of the structural puzzle. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical guidance necessary for the confident synthesis and characterization of this compound and its analogues. A thorough understanding of the principles behind these analytical techniques is paramount for accurate data interpretation and the advancement of chemical research.
References
- Aguiar, L. C. de S., Viana, G. M., Romualdo, M. V. dos S., Costa, M. V., & Bonato, B. S. (2012). A Simple and Green Procedure for the Synthesis of N-Benzylthioureas. Letters in Organic Chemistry, 9(8), 584-588.
- SpectraBase. (n.d.). This compound.
- Alfa Chemical. (n.d.). This compound CAS: 621-83-0.
- Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(1), 1-13.
- MDPI. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 27(18), 5987.
- The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation.
- Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 263-269.
- ResearchGate. (n.d.). FTIR spectrum of thiourea.
- UNIPI. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives.
- PubMed. (2006). Fragmentation study and analysis of benzoylurea insecticides and their analogs by liquid chromatography-electrospray ionization-mass spectrometry. Talanta, 70(1), 75-87.
- ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate.
- CONICET. (2015). Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical study.
- ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives.
- PubMed. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Magnetic Resonance in Chemistry, 54(10), 793-799.
- Jetir.org. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.
- IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.
- ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory.
- National Institutes of Health. (2021).
- YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.
- Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- ResearchGate. (n.d.). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents.
- National Center for Biotechnology Information. (n.d.). 1-Benzyl-3-(2-furoyl)thiourea.
- National Center for Biotechnology Information. (n.d.). Crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea.
- National Center for Biotechnology Information. (n.d.). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea.
- The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 MHz, CDCl3) and e 1H NMR spectra found in the literature (1H 300 MHz, DMSO-d6) for 7,10,11,12-Tetrahydro-10,10-dimethyl-7- phenylbenzo[c] acridin-8(9H)-one (C1).
- DTIC. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- University of California, San Francisco. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- University of Arizona. (n.d.). 13C-NMR.
- ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA.
- University of Puget Sound. (n.d.). CHEM 344 Shift Parameters.pdf.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
Sources
An In-depth Technical Guide to N-Benzylthiourea: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of N-Benzylthiourea, with a primary focus on the 1-Benzyl-2-thiourea isomer. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, chemical properties, and therapeutic potential of this class of compounds. This document delves into the synthetic methodologies, physicochemical characteristics, and the burgeoning role of N-Benzylthiourea derivatives as modulators of critical biological pathways, particularly in oncology.
Introduction and Chemical Identity
N-Benzylthiourea belongs to the thiourea class of organic compounds, characterized by a central thiocarbonyl group flanked by amino groups. The presence of a benzyl substituent imparts specific physicochemical properties that influence its biological activity. While several isomers exist, this guide will concentrate on the most common unsubstituted form, 1-Benzyl-2-thiourea.
A critical first step in any scientific investigation is the unambiguous identification of the compound of interest. The Chemical Abstracts Service (CAS) number provides a unique identifier for a specific chemical substance.
Table 1: Core Chemical Identifiers for 1-Benzyl-2-thiourea
| Identifier | Value |
| CAS Number | 621-83-0 |
| Molecular Formula | C₈H₁₀N₂S |
| Molecular Weight | 166.24 g/mol |
It is important to distinguish 1-Benzyl-2-thiourea from its related derivatives to ensure the accuracy and reproducibility of experimental work. For instance, N-Benzyl-N-methylthiourea (CAS No. 53393-11-6) possesses an additional methyl group, altering its molecular weight to 180.27 g/mol and its molecular formula to C₉H₁₂N₂S.[1][2] Similarly, 1-Benzyl-3-phenyl-2-thiourea (CAS No. 726-25-0) has a molecular formula of C₁₄H₁₄N₂S and a molecular weight of 242.34 g/mol .[2][3]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing factors from solubility in biological assays to formulation strategies.
Table 2: Physicochemical Data for N-Benzylthiourea Derivatives
| Property | 1-Benzyl-2-thiourea | 1-Benzyl-3-phenyl-2-thiourea |
| Appearance | Solid | White Solid |
| Melting Point | Not specified | 156-158°C[3] |
| Boiling Point | Not specified | Not specified |
| Density | Not specified | 1.212 g/cm³[3] |
| XLogP3 | Not specified | 3.63710[3] |
Synthesis of 1-Benzyl-2-thiourea
The synthesis of 1-Benzyl-2-thiourea is typically achieved through the reaction of benzylamine with an isothiocyanate precursor or by the reaction of a benzyl halide with thiourea. The latter method, which proceeds via an isothiouronium salt intermediate, is a common and robust approach.[4][5]
Synthetic Workflow
The overall synthetic strategy involves a two-step process: the formation of an S-benzyl isothiouronium salt, followed by its rearrangement to N-benzylthiourea. A more direct, one-pot synthesis is also a viable option.
Sources
- 1. Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-3-phenyl-2-thiourea | C14H14N2S | CID 668300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
An In-Depth Technical Guide to the Guanylation of Primary Amines using Benzylthiourea
Executive Summary: The guanidinium functional group is a cornerstone in medicinal chemistry, prized for its ability to engage in strong hydrogen bonding interactions and its protonated state at physiological pH. This guide offers a comprehensive exploration of a pivotal synthetic route to substituted guanidines: the reaction of benzylthiourea with primary amines. We delve into the core reaction mechanism, which proceeds through a critical desulfurization step to form a carbodiimide intermediate. This document provides researchers, scientists, and drug development professionals with a detailed understanding of the reaction's mechanistic underpinnings, a survey of key methodologies from classical to modern catalytic approaches, and practical, field-proven experimental protocols. By synthesizing authoritative literature and expert insights, this guide serves as a technical resource for the strategic synthesis of complex guanidine-containing molecules.
Part 1: The Guanidine Moiety in Drug Development
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic functional group with a pKa typically around 13.6. This ensures it is protonated and positively charged under most physiological conditions. This feature makes it a critical pharmacophore for interacting with negatively charged biological targets such as phosphate groups in DNA/RNA or carboxylate residues in proteins.[1] Consequently, guanidine derivatives are prevalent in a wide array of therapeutic agents.
While numerous methods exist for synthesizing guanidines, the conversion of thioureas stands out as a versatile and widely adopted strategy.[2][3] This approach involves the activation of a readily available thiourea precursor, like this compound, followed by reaction with a primary amine. This method is particularly valuable in the late-stage functionalization of complex molecules, where mild and selective conditions are paramount.[2]
Part 2: The Core Mechanism: A Desulfurization-Addition Pathway
The conversion of a thiourea to a guanidine in the presence of an amine is not a direct displacement reaction. It is a multi-step process hinging on the activation of the thiocarbonyl group and the formation of a highly reactive carbodiimide intermediate.[4][5][6] This pathway is generally accepted and forms the mechanistic basis for most related protocols.
Step 1: Activation of the Thiourea The sulfur atom of the thiocarbonyl group must first be activated by a thiophilic agent to transform it into a good leaving group. This is typically achieved using metal salts (e.g., HgO, AgNO₃), peptide coupling reagents (e.g., EDC, Mukaiyama's reagent), or oxidants.[2][4][7] The agent coordinates to the sulfur, making the thiocarbonyl carbon significantly more electrophilic.
Step 2: Formation of the Carbodiimide Intermediate Following activation, an elimination reaction occurs, leading to the desulfurization of the thiourea.[8] This step releases a sulfur-containing byproduct (e.g., a metal sulfide) and generates the critical carbodiimide intermediate. While often too reactive to be isolated, the formation of this intermediate is the linchpin of the entire transformation.[2][5]
Step 3: Nucleophilic Attack by the Primary Amine The primary amine, acting as a nucleophile, rapidly attacks the central, highly electrophilic carbon atom of the carbodiimide.[4][6] This addition reaction forms an N,N',N''-trisubstituted isourea-type intermediate.
Step 4: Proton Transfer A final, rapid proton transfer or tautomerization event occurs to yield the thermodynamically stable, resonance-stabilized guanidine product.
Below is a diagram illustrating this fundamental mechanistic pathway.
Caption: The desulfurization-addition mechanism for guanidine synthesis.
Part 3: Key Methodologies and Experimental Protocols
The choice of methodology for converting this compound to a guanidine depends on factors such as substrate compatibility, scale, and tolerance for specific reagents, particularly heavy metals.
Methodology A: Classical Metal-Mediated Desulfurization
Historically, salts of thiophilic heavy metals like mercury(II) have been used for their high efficiency in promoting desulfurization. While effective, the toxicity of mercury has led to the development of alternatives. Silver salts (e.g., AgNO₃) represent a more recent and less hazardous option for this transformation.[7]
Experimental Protocol: Synthesis of 1-Benzyl-3-(4-methoxyphenyl)guanidine using Mercury(II) Oxide
-
Reaction Setup: To a solution of 1-benzyl-3-(4-methoxyphenyl)thiourea (1.0 eq) in chloroform (CHCl₃), add mercury(II) oxide (HgO, 1.4 eq) and a 2 M solution of ammonia in methanol (NH₃/MeOH).
-
Reaction: Seal the flask and stir the suspension vigorously at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury sulfide byproduct and wash the pad with additional chloroform.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by dissolving it in 2 M acetic acid, filtering, adjusting the pH to ~8 with 10 M NaOH to precipitate the product, and collecting the solid by suction filtration.
-
Causality: The HgO activates the sulfur for removal. The ammonia solution acts as a base and may also help in complexing the mercury byproducts. The acidic workup helps to separate the basic guanidine product from non-basic impurities.
Methodology B: Coupling Reagent-Mediated Synthesis
Modern peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC), are excellent promoters for this reaction.[4] They avoid the use of toxic metals and the byproducts are often water-soluble, simplifying purification.
Experimental Protocol: General Procedure using EDCI
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.2 eq) and this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add EDCI (1.5 eq) to the solution portion-wise at room temperature. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) is often included.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Causality: EDCI activates the thiourea, forming a reactive intermediate that readily eliminates sulfur. The tertiary amine base neutralizes the HCl salt of EDCI and facilitates the final proton transfer step.
Methodology C: Modern Photocatalytic Approaches
Recent advances have introduced milder and more sustainable methods. Visible-light photocatalysis, using catalysts like Ru(bpy)₃Cl₂, offers an environmentally benign route that operates at ambient temperature.[5][9]
Conceptual Workflow: Photocatalytic Guanylation [10]
This method involves irradiating a solution of the thiourea, an amine, and a photocatalyst in a solvent mixture (e.g., ethanol/water) with visible light, often in an open-flask environment.[5] The excited photocatalyst initiates an electron transfer process that ultimately leads to the desulfurization and formation of the carbodiimide intermediate.[9]
Caption: A generalized experimental workflow for guanidine synthesis.
Part 4: Reaction Parameters and Data
The success of the guanylation reaction is highly dependent on the chosen conditions and the nature of the substrates.
Influence of Reagents and Conditions
| Parameter | Influence and Rationale |
| Activating Agent | The choice of activator is critical. Mercury and silver salts are highly effective but pose toxicity/cost issues.[2][7] Carbodiimide reagents like EDCI are milder and produce water-soluble byproducts, simplifying purification.[4] |
| Solvent | Aprotic solvents like DCM, CHCl₃, THF, or DMF are commonly used to avoid side reactions with the reactive carbodiimide intermediate. For photocatalytic methods, protic mixtures like EtOH/H₂O can be effective.[5] |
| Base | A non-nucleophilic tertiary amine base (e.g., TEA, DIPEA) is often required to scavenge acidic byproducts and facilitate key proton transfer steps, preventing the protonation and deactivation of the primary amine nucleophile. |
| Temperature | Most modern protocols are designed to run efficiently at room temperature.[5][11] Some classical methods may require mild heating. |
Substrate Scope and Limitations
-
Primary Amines: The reaction is generally robust for a wide range of primary amines, including aliphatic and aromatic ones.[11] Sterically hindered amines may react more slowly and require longer reaction times or elevated temperatures.
-
Side Reactions: The primary side reaction to control is the reaction of the carbodiimide intermediate with water, which would lead to the formation of a urea byproduct. Therefore, anhydrous conditions are highly recommended for most protocols. The carbodiimide can also be trapped by other nucleophiles if present in the reaction mixture.
Part 5: Conclusion and Future Outlook
The synthesis of guanidines from this compound and primary amines via a carbodiimide intermediate is a powerful and reliable transformation in the arsenal of the medicinal chemist. While classical methods relying on heavy metals are effective, the field is clearly moving towards safer and more sustainable alternatives. The use of carbodiimide coupling reagents is now standard practice, and emerging technologies like photocatalysis and electrocatalysis promise even greener and more efficient pathways in the future.[9][12] A thorough understanding of the underlying desulfurization-addition mechanism is essential for troubleshooting and optimizing this crucial reaction for the development of next-generation therapeutics.
References
- Singh, S., Singh, J., & Kumar, V. (2018). Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–). RSC Advances.
- Jiang, W., et al. (2023). Electrocatalytic Desulfurizative Amination of Thioureas to Guanidines. The Journal of Organic Chemistry. [Link]
- Zapata-López, C., et al. (2016). Classical guanidine synthesis. Dalton Transactions. [Link]
- Organic Chemistry Portal. (n.d.).
- Lukin, O., & Vlasenko, Y. (2018). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).
- Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Letters. [Link]
- Cerdeira, N., et al. (2013). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Organic Chemistry Portal. [Link]
- Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Chemistry Portal. [Link]
- Thanh, T. H. N. (2022). Desulfurization of thiourea into guanidines and benzoxazoles using electro-oxidation. Chulalongkorn University Digital Collections. [Link]
- Bishop, M. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]
- Yan, L., & Silverman, R. B. (2013). Synthesis of c-di-GMP Analogs with Thiourea, Urea, Carbodiimide, and Guanidinium Linkages. Journal of Organic Chemistry. [Link]
- Yadav, J. S., et al. (2011). Carbon Tetrabromide-Mediated Guanylation of Amines with N,N′-Disubstituted Thioureas: An Easy Access to Guanidines. Russian Journal of Organic Chemistry. [Link]
- Shen, Q. (2018). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. [Link]
- Stolar, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. [Link]
- Katritzky, A. R., et al. (1998). A convenient synthesis of guanidines from thioureas. The Journal of Organic Chemistry. [Link]
- Hayasaka, K., Fukumoto, K., & Nakazawa, H. (2013). Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex. Dalton Transactions. [Link]
- Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020).
- Rios-Lombardía, N., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry. [Link]
- Grgičević, S., et al. (2019). Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. Chemistry Proceedings. [Link]
- Batey, R. A. (2005). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis Collection. [Link]
- Kim, H., et al. (2021).
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light [organic-chemistry.org]
- 6. Synthesis of c-di-GMP Analogs with Thiourea, Urea, Carbodiimide, and Guanidinium Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Discovery and History of Benzylthiourea Compounds
Introduction: The Emergence of a Privileged Scaffold
Within the expansive landscape of medicinal chemistry and materials science, the thiourea moiety represents a "privileged structure"—a molecular framework that consistently demonstrates a wide array of biological activities and material properties.[1][2] The versatility of the thiourea core, (R1R2N)(R3R4N)C=S, allows for extensive chemical modification, leading to a vast library of compounds with finely tunable pharmacological and physicochemical profiles.[3] The introduction of a benzyl group to this scaffold marked a significant turning point, giving rise to benzylthiourea compounds, a class of molecules that have demonstrated remarkable utility across diverse scientific disciplines. This guide provides a comprehensive exploration of the discovery and historical development of this compound compounds, from their initial synthesis to their contemporary applications in drug discovery and beyond.
Chapter 1: The Genesis of this compound Compounds
The story of this compound compounds is intrinsically linked to the broader history of thiourea chemistry. While thiourea itself was first synthesized in the 19th century, the systematic exploration of its N-substituted derivatives, including benzyl-substituted analogs, gained momentum in the 20th century. Early synthetic methods were often straightforward, relying on the reaction of benzyl isothiocyanate with ammonia or primary/secondary amines.[4][5]
One of the common and efficient methods for synthesizing N-substituted thioureas involves the reaction of amines with aroyl isothiocyanates, followed by basic hydrolysis.[5] This approach provided a versatile route to a variety of this compound derivatives. Another key synthetic pathway involves the condensation of amines with thiophosgene to produce isothiocyanates, which are then reacted with ammonia to yield the desired thiourea.[6] These foundational synthetic strategies paved the way for the creation of a diverse chemical library of this compound compounds, enabling the exploration of their structure-activity relationships.
Chapter 2: Evolution of Synthesis and Chemical Space
As the potential applications of this compound compounds became more apparent, so too did the need for more sophisticated and efficient synthetic methodologies. The classical methods, while effective, sometimes required harsh conditions or produced byproducts that were difficult to remove. This led to the development of milder and more versatile synthetic routes.
A significant advancement in the synthesis of N,N,N'-trisubstituted thioureas, including N,N,N'-trithis compound, involves a one-step "click" reaction between isothiocyanates and primary or secondary amines.[4] This method is characterized by its mild reaction conditions, high yields, and the use of readily accessible precursors, making it a powerful tool for generating diverse libraries of thiourea compounds.[4]
Experimental Protocol: Synthesis of N,N,N'-trithis compound[4]
Materials:
-
Benzyl isothiocyanate
-
Dibenzylamine
-
Toluene
-
Acetonitrile
Procedure:
-
In a 40 mL vial, dissolve benzyl isothiocyanate (1.0 eq.) in toluene (5 mL).
-
To this solution, add a solution of dibenzylamine (1.0 eq.) in toluene (5 mL) dropwise.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from hot acetonitrile.
-
Cool the solution slowly to room temperature, followed by further cooling in a refrigerator, to obtain the purified N,N,N'-trithis compound crystals.
This protocol exemplifies the straightforward and high-yielding nature of modern synthetic approaches to this compound derivatives.
Figure 1: General workflow for the synthesis of N,N,N'-trithis compound.
Chapter 3: A Spectrum of Biological Activity and Applications
The structural features of this compound compounds, particularly the presence of N-H protons and a sulfur atom, enable them to interact with a wide range of biological targets through hydrogen bonding.[3] This has led to the discovery of a broad spectrum of biological activities and applications, which are summarized in the table below.
| Application Area | Specific Activity/Use | Key Findings | References |
| Anticancer | Inhibition of EGFR and HER-2 kinases | Certain N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas show significant inhibitory activity against EGFR and HER-2, leading to antiproliferative effects in cancer cell lines like MCF-7.[7][8] | [7][8] |
| Induction of apoptosis | Can modulate the expression of pro- and anti-apoptotic proteins. | [9] | |
| Antimicrobial | Antibacterial and antifungal activity | Benzoylthiourea derivatives with fluorine or trifluoromethyl groups exhibit potent antibacterial and antifungal properties.[10][11] Some S-benzylisothiourea derivatives induce the formation of spherical cells in E. coli.[12] | [10][11][12] |
| Antiviral | Anti-HIV activity | Thiourea derivatives have been investigated for their potential to inhibit HIV replication. | [13] |
| Enzyme Inhibition | Nitric Oxide Synthase (NOS) modulators | N-benzyl- and N-phenyl-thioureas have been designed as inhibitors of NOS isoforms.[6] | [6] |
| Divalent Metal Transporter 1 (DMT1) inhibitors | Benzylisothioureas have been identified as potent inhibitors of DMT1, offering a potential therapeutic approach for iron overload disorders.[14] | [14] | |
| Agricultural | Insecticidal and herbicidal activity | Substituted N-aryl-N'-benzoylthioureas have shown significant insecticidal activity against pests like the armyworm.[15] | [15] |
| Materials Science | Nanocrystal synthesis | The reactivity of N,N,N'-trisubstituted thioureas can be tuned by their substitution pattern to control the size of colloidal nanocrystals.[4] | [4] |
| Mercury Sensors | Thiourea derivatives have the ability to detect heavy metal ions, including mercury. | [1] |
Chapter 4: Mechanistic Insights and Signaling Pathways
The diverse biological activities of this compound compounds stem from their ability to interact with and modulate various cellular pathways. In the context of cancer, a significant mechanism of action for certain this compound derivatives is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7][8]
EGFR and HER-2 are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. This compound compounds can bind to the active site of these kinases, preventing their phosphorylation and the subsequent activation of downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways, which are critical for cancer cell growth and survival.[9]
Figure 2: Inhibition of the EGFR signaling pathway by this compound derivatives.
Conclusion and Future Perspectives
The journey of this compound compounds, from their early synthesis to their current status as versatile molecules with a wide range of applications, is a testament to the power of medicinal and synthetic chemistry. The continuous development of novel synthetic methods has expanded the accessible chemical space, leading to the discovery of compounds with enhanced potency and selectivity for various biological targets.
Looking ahead, the future of this compound research is bright. The structural simplicity and synthetic accessibility of this scaffold will continue to make it an attractive starting point for the design of new therapeutic agents and functional materials. Further exploration of their mechanisms of action, particularly in the context of complex diseases, will undoubtedly uncover new therapeutic opportunities. Moreover, the application of this compound derivatives in areas such as nanotechnology and sensor technology is a rapidly growing field with immense potential. The rich history and proven utility of this compound compounds ensure that they will remain a focal point of scientific investigation for years to come.
References
- Gleason, S. K., et al. (2012). Discovery of benzylisothioureas as potent divalent metal transporter 1 (DMT1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5108-5113. [Link]
- Limban, C., et al. (2020).
- Chambers, P., et al. (2002). Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase. Bioorganic & Medicinal Chemistry, 10(12), 3975-3986. [Link]
- Okada, Y., et al. (2007). Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli. Journal of Applied Microbiology, 103(5), 1594-1600. [Link]
- Reyes-Melo, K., et al. (2020). Design, Synthesis and Biological Activities of (Thio)
- Yamin, B. M., et al. (2014). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Asian Journal of Chemistry, 26(11), 3221-3225. [Link]
- Cottet, T., et al. (2018). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis.
- Li, J., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305-313. [Link]
- Li, J., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305-313. [Link]
- Reyes-Melo, K., et al. (2020). Design, Synthesis and Biological Activities of (Thio)
- Limban, C., et al. (2020).
- Kodomari, M., et al. (2005). A convenient and efficient method for the synthesis of mono- and N,N-disubstituted thioureas. Tetrahedron Letters, 46(34), 5841-5843. [Link]
- Saeed, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4522. [Link]
- Iacobazzi, D., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1635-1655. [Link]
- Al-Hussain, S. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Pharmaceuticals, 17(6), 720. [Link]
- Reyes-Melo, K., et al. (2020). Design, Synthesis and Biological Activities of (Thio)
- PubChem. (n.d.). Benzyl Carbamimidothioate. National Center for Biotechnology Information.
- Wang, B., et al. (2013). Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. Chinese Journal of Chemistry, 31(1), 107-112. [Link]
- PubChem. (n.d.). N-(Phenylmethyl)thiourea. National Center for Biotechnology Information.
Sources
- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of benzylisothioureas as potent divalent metal transporter 1 (DMT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Fingerprinting of N-benzylthiourea: A Technical Guide for Researchers
Introduction
N-benzylthiourea, a versatile organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring a thiourea backbone flanked by a benzyl group, imparts a unique combination of properties that make it a valuable precursor for the synthesis of various heterocyclic compounds and a candidate for potential therapeutic applications.[1] A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
This technical guide provides an in-depth analysis of the spectroscopic properties of N-benzylthiourea, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles behind each technique, practical experimental protocols, and a comprehensive interpretation of the spectral data.
Molecular Structure of N-benzylthiourea
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular architecture of N-benzylthiourea. The molecule consists of a central thiourea core (-(NH)C(=S)NH-) to which a benzyl group (-CH₂-C₆H₅) is attached to one of the nitrogen atoms.
Caption: Molecular structure of N-benzylthiourea.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For N-benzylthiourea, both ¹H and ¹³C NMR are instrumental in confirming its identity and purity.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons and their chemical environments.
-
Sample Preparation: Dissolve approximately 5-10 mg of N-benzylthiourea in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (N-H).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts.
The ¹H NMR spectrum of N-benzylthiourea is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons, and the N-H protons of the thiourea moiety.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H | The exact chemical shifts and splitting patterns can be complex due to second-order effects. |
| Methylene (CH₂) | ~ 4.7 | Doublet (d) or Singlet (s) | 2H | The multiplicity may be a singlet if coupling to the adjacent N-H proton is not resolved. In some cases, it may appear as a doublet due to coupling with the N-H proton. |
| N-H (Thiourea) | 7.0 - 8.5 | Broad Singlet (br s) | 3H | The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. The signal is often broad. |
Causality Behind Expected Spectral Features:
-
Aromatic Protons: The protons on the benzene ring are in a region of high electron density and are deshielded by the ring current effect, hence their downfield chemical shift.
-
Methylene Protons: The CH₂ group is adjacent to an electron-withdrawing nitrogen atom and the benzene ring, causing a downfield shift compared to a simple alkane.
-
N-H Protons: The protons attached to nitrogen atoms are deshielded and their chemical shifts are variable due to their acidic nature and involvement in hydrogen bonding.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire the spectrum on a spectrometer with a proton decoupler to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually necessary.
The proton-decoupled ¹³C NMR spectrum of N-benzylthiourea will show distinct signals for the thiocarbonyl carbon, the aromatic carbons, and the methylene carbon.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Thiocarbonyl (C=S) | ~ 180 - 185 | This is the most downfield signal due to the strong deshielding effect of the double bond to the electronegative sulfur atom. |
| Aromatic (C₆H₅) | 127 - 140 | Multiple signals will be observed for the different carbon atoms of the benzene ring. The ipso-carbon (the one attached to the CH₂ group) will have a distinct chemical shift. |
| Methylene (CH₂) | ~ 45 - 50 | This carbon is shielded compared to the aromatic carbons but deshielded relative to a simple alkane due to the adjacent nitrogen atom. |
Causality Behind Expected Spectral Features:
-
Thiocarbonyl Carbon: The C=S carbon is significantly deshielded due to the double bond character and the electronegativity of the sulfur atom.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents and their positions on the ring.
-
Methylene Carbon: The chemical shift of the CH₂ carbon is influenced by the electronegativity of the adjacent nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Sample Preparation (KBr Pellet): Grind a small amount of N-benzylthiourea (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be recorded first and subtracted from the sample spectrum.
The IR spectrum of N-benzylthiourea will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretching | 3100 - 3400 | Medium to Strong | Often appears as a broad band due to hydrogen bonding. Multiple bands may be observed for the different N-H groups.[2] |
| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak | Characteristic of the C-H bonds in the benzene ring. |
| Aliphatic C-H Stretching | 2850 - 3000 | Medium to Weak | Corresponding to the CH₂ group. |
| C=S Stretching (Thioamide I) | 1300 - 1400 | Medium to Strong | This band is often coupled with other vibrations and can be complex. |
| C-N Stretching (Thioamide II & III) | 1400 - 1600 | Medium to Strong | These bands arise from coupled C-N stretching and N-H bending vibrations. |
| Aromatic C=C Stretching | 1450 - 1600 | Medium to Strong | Typically observed as a series of sharp bands. |
| Aromatic C-H Bending (out-of-plane) | 690 - 900 | Strong | The position of these bands can provide information about the substitution pattern of the benzene ring. |
Causality Behind Vibrational Frequencies:
-
The frequency of a particular vibration is determined by the masses of the atoms involved and the strength of the bond connecting them. Heavier atoms and weaker bonds vibrate at lower frequencies, while lighter atoms and stronger bonds vibrate at higher frequencies.
-
Hydrogen bonding significantly affects the N-H stretching vibrations, causing them to broaden and shift to lower frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region.
-
Solvent Selection: Choose a solvent that is transparent in the UV region of interest and in which N-benzylthiourea is soluble. Common solvents include ethanol, methanol, and acetonitrile.
-
Sample Preparation: Prepare a dilute solution of N-benzylthiourea of a known concentration in the chosen solvent.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically from 200 to 400 nm. A cuvette containing the pure solvent is used as a reference.
The UV-Vis spectrum of N-benzylthiourea is expected to show absorption bands arising from electronic transitions within the benzene ring and the thiourea moiety.
| Transition | Expected λmax (nm) | Notes |
| π → π* (Benzene Ring) | ~ 260 | This transition is characteristic of the aromatic system. The presence of the thiourea substituent may cause a slight shift in the absorption maximum. |
| n → π* (C=S) | ~ 290 - 330 | This is a relatively weak absorption band associated with the non-bonding electrons on the sulfur atom. |
| π → π* (Thiourea) | ~ 240 - 250 | This transition involves the π-electrons of the thiocarbonyl group. |
Causality Behind Electronic Transitions:
-
The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital (e.g., a π bonding orbital or a non-bonding orbital) to a higher energy molecular orbital (e.g., a π* anti-bonding orbital).
-
The energy of the transition, and thus the wavelength of maximum absorption (λmax), is determined by the energy difference between the orbitals involved. Conjugated systems, like the benzene ring, lower this energy gap, resulting in absorption at longer wavelengths.
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a comprehensive and complementary set of data for the characterization of N-benzylthiourea. ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom. IR spectroscopy serves as a rapid and reliable method for identifying the key functional groups present in the molecule. UV-Vis spectroscopy provides insights into the electronic structure and the presence of chromophores. By integrating the information obtained from these techniques, researchers can confidently verify the identity, purity, and structural integrity of N-benzylthiourea, which is crucial for its application in scientific research and development.
References
- Li, Y., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(3), 1145-1153.
- Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry, 5(2), 28-32.
Sources
The Strategic Imperative for Crystal Structure Analysis in Drug Discovery
An In-Depth Technical Guide to the Crystal Structure Analysis of Benzylthiourea Derivatives for Drug Development Professionals
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental workflows, and interpretive analysis of the crystal structures of this compound derivatives. By elucidating the three-dimensional architecture of these molecules, we can gain profound insights into their structure-activity relationships (SAR), guiding the rational design of novel therapeutics.
This compound derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The efficacy of these compounds is intrinsically linked to their three-dimensional shape and the non-covalent interactions they can form with biological targets. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this atomic-level information, providing precise data on bond lengths, bond angles, molecular conformation, and intermolecular interactions.[3] This knowledge is critical for optimizing ligand-receptor binding, improving pharmacokinetic properties, and developing potent and selective drug candidates.
The core of this analysis lies in understanding how the substitution patterns on the benzyl and thiourea moieties influence the crystal packing and the formation of supramolecular assemblies. These interactions in the solid state often provide a model for the types of interactions that can occur in a protein's binding pocket.
The Crystallization of this compound Derivatives: From Art to Science
The prerequisite for any SCXRD analysis is the growth of high-quality single crystals. This remains one of the most challenging and empirical steps in the process. The choice of solvent and crystallization technique is paramount and is guided by the solubility profile of the specific this compound derivative.
Causality in Solvent Selection
The goal is to identify a solvent or solvent system in which the compound is sparingly soluble. A common and effective strategy is to use a binary solvent system, consisting of a "good" solvent in which the compound is readily soluble, and a "poor" solvent (or anti-solvent) in which it is insoluble.
-
Rationale for Solvent Choice: For many thiourea derivatives, which possess both hydrogen bond donors (N-H groups) and acceptors (C=S group), solvents like ethanol, acetone, or dimethylformamide (DMF) can act as good solvents. Hydrocarbons such as hexane or heptane are typically effective anti-solvents. The interplay of polarity and hydrogen bonding potential between the solute and solvent dictates the solubility. For instance, a solvent that can effectively compete for the hydrogen bonding sites of the thiourea derivative will increase its solubility.
Proven Crystallization Protocols
Protocol 1: Slow Evaporation
This is the most straightforward method and often a good starting point.
-
Prepare a nearly saturated solution of the this compound derivative in a suitable solvent (e.g., ethanol, acetone).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Causality: The slow removal of the solvent gradually increases the concentration of the solute beyond its saturation point, promoting the formation of a limited number of nucleation sites, which can then grow into larger, well-ordered crystals.[4]
Protocol 2: Vapor Diffusion
This technique is highly effective for yielding high-quality crystals and offers excellent control over the rate of crystallization.
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or chloroform) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or jar).
-
Add a larger volume of a "poor" solvent (e.g., hexane or pentane) to the outer container, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Seal the outer container and leave it undisturbed.
Causality: The more volatile anti-solvent will slowly diffuse into the inner vial containing the solution of the compound. This gradual decrease in solubility induces crystallization. The rate of diffusion, and thus the rate of crystal growth, can be controlled by the choice of solvents and the temperature.[4]
The Core of the Analysis: Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using SCXRD. The workflow can be broken down into three main stages: data collection, structure solution, and structure refinement.
Experimental Workflow for SCXRD
The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol for Structure Determination
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.[5]
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities of the individual reflections. These intensities are then scaled and corrected for various experimental factors.[6]
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using direct methods or Patterson methods, often implemented in software like SHELXS.[7]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process adjusts the atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. This is commonly performed with software such as SHELXL.[7]
-
Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF to ensure that the model is chemically and crystallographically reasonable.
Interpreting the Crystal Structure: A Comparative Analysis
The true value of crystal structure analysis lies in the ability to compare different derivatives and understand how subtle changes in the molecular structure influence the solid-state arrangement. This has direct implications for understanding crystal packing, polymorphism, and the types of non-covalent interactions that can be exploited in drug design.
Comparative Crystallographic Data of this compound Derivatives
The following table presents key crystallographic parameters for a selection of this compound derivatives, illustrating the structural diversity within this class of compounds.
| Parameter | N,N,N′-trithis compound[8] | 3-benzyl-1-[(cyclohexylidene)amino]thiourea[9] | 1-Benzyl-3-(2-furoyl)thiourea[10] |
| Formula | C₂₂H₂₂N₂S | C₁₄H₁₉N₃S | C₁₃H₁₂N₂O₂S |
| Crystal System | Monoclinic | Triclinic | Tetragonal |
| Space Group | P2₁/c | P-1 | I4₁/a |
| Unit Cell (a) | 11.2391 (4) Å | 6.5537 (3) Å | 9.445 (3) Å |
| Unit Cell (b) | 11.5348 (4) Å | 10.5247 (5) Å | 9.445 (3) Å |
| Unit Cell (c) | 15.1119 (5) Å | 11.3403 (5) Å | 27.107 (6) Å |
| Unit Cell (β) | 97.433 (1)° | 92.969 (2)° | 90° |
| Volume (ų) | 1939.69 (12) | 673.96 (5) | 2418.2 (12) |
| Z | 4 | 2 | 8 |
Analysis: The variation in crystal systems and space groups highlights the significant impact of the substituents on the symmetry of the crystal packing. The presence of multiple benzyl groups in N,N,N′-trithis compound leads to a different packing arrangement compared to the more functionalized furoyl derivative.
The Central Role of Hydrogen Bonding
A recurring and critical feature in the crystal packing of this compound derivatives is the formation of hydrogen bonds. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a competent acceptor.
-
Common Motifs: In many disubstituted thioureas, molecules are linked by pairs of N-H···S hydrogen bonds to form centrosymmetric dimers, often described by the R²₂(8) graph set notation.[9] These dimers can then be further linked into more extended structures through weaker interactions.
-
Intramolecular vs. Intermolecular: The presence of other hydrogen bond acceptors within the molecule, such as a carbonyl oxygen in acylthioureas, can lead to the formation of intramolecular hydrogen bonds.[10] This can significantly influence the overall conformation of the molecule, pre-organizing it for potential receptor binding.
The following diagram illustrates the logical relationship between molecular features and the resulting supramolecular structures.
Caption: Influence of substituents on hydrogen bonding and crystal packing.
Advanced Analysis: Hirshfeld Surface Analysis
To gain a more quantitative and visual understanding of the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is a powerful tool. This technique maps the close contacts between molecules in a crystal, providing a detailed picture of all intermolecular interactions.
The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. Various properties can be mapped onto this surface, with d_norm being particularly useful. The d_norm surface highlights regions of close contact, with red spots indicating hydrogen bonds and other close interactions.
The 2D fingerprint plot derived from the Hirshfeld surface quantifies the contribution of different types of intermolecular contacts (e.g., H···H, C···H, N···H, S···H) to the overall crystal packing. This allows for a detailed comparison of the interaction profiles of different this compound derivatives.
Conclusion: From Crystal Structure to Drug Candidate
The crystal structure analysis of this compound derivatives is a cornerstone of modern drug discovery. It provides an unparalleled level of detail regarding the three-dimensional nature of these molecules, which is essential for understanding their biological activity. By systematically analyzing the impact of substituents on molecular conformation and crystal packing, we can develop robust structure-activity relationships. The protocols and analytical frameworks presented in this guide offer a roadmap for researchers to leverage the power of X-ray crystallography in the design and development of the next generation of thiourea-based therapeutics.
References
- D'hooge, F., et al. (2021). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis.
- Dinger, M. (n.d.). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]
- Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of Applied Crystallography, 32(4), 837-838. [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
- Mohamad, R., et al. (2015). Crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea.
- Pérez, H., et al. (2008). 1-Benzyl-3-(2-furoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o695. [Link]
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
- Limban, C., et al. (2020).
- Kabsch, W. (2010). XDS. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 2), 125–132. [Link]
- SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]
- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
- University of Texas at Dallas. (n.d.). Crystallography Resources (Links). [Link]
- Khan, A., et al. (2024). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 13(5), 143. [Link]
- CCP4 wiki. (n.d.). Solve a small-molecule structure. [Link]
- International Union of Crystallography. (n.d.). Crystallographic software list. [Link]
- CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. [Link]
- Palusiak, M., et al. (2024). The pattern of bifurcated hydrogen bonds in thiourea cocrystals with diazine derivatives: experimental and quantum theoretical studies. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 8), 434-439. [Link]
- Woolfson, D. N., & Williams, D. H. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2534-2563. [Link]
- Tiekink, E. R. T., & Zukerman-Schpector, J. (2021). 1-(4-methylbenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study.
- University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]
- Graz University of Technology. (n.d.). Growing X-ray Quality Crystals. [Link]
- Caltech Beckman Institute. (2018). Demystifying X-ray Crystallography. [Link]
Sources
- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theo… [ouci.dntb.gov.ua]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Benzyl-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Benzylthiourea in Drug Discovery
Whitepaper | January 2026
Abstract
Benzylthiourea and its derivatives represent a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities.[1][2] Unlocking the full potential of these molecules in drug development necessitates a profound understanding of their structural and electronic properties, which govern their interactions with biological targets. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations to elucidate the physicochemical characteristics of this compound. We delve into the theoretical underpinnings of Density Functional Theory (DFT), outline a validated, step-by-step computational protocol, and offer expert insights into interpreting the resulting data to drive rational drug design. This guide serves as a practical roadmap for employing computational chemistry to accelerate the discovery and optimization of novel thiourea-based therapeutic agents.[3][4]
Introduction: The Therapeutic Promise of this compound
Thiourea derivatives are a versatile scaffold in medicinal chemistry, recognized for their broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][5][6] The this compound moiety, in particular, combines the structural features of a flexible benzyl group with the hydrogen-bonding capabilities of the thiourea core. This unique combination allows for diverse interactions with biological macromolecules, making it a privileged structure in the design of targeted therapies.
However, traditional synthesis and screening methods can be both time-consuming and resource-intensive.[3] Computational chemistry, specifically quantum mechanical (QM) calculations, offers a powerful alternative to predict molecular properties and guide the synthesis of more potent and selective drug candidates.[7] By simulating the behavior of this compound at the electronic level, we can gain invaluable insights into its:
-
3D Molecular Structure and Conformation: Understanding the most stable spatial arrangement of the molecule.
-
Electronic Properties: Identifying regions of high and low electron density, which are crucial for molecular recognition.[8][9]
-
Chemical Reactivity: Predicting how the molecule will interact with its biological target.[10]
-
Spectroscopic Signature: Correlating computational data with experimental results for structural validation.
This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides an excellent balance of accuracy and computational efficiency for molecules of this size.[11][12]
The "Why": Foundational Concepts in Quantum Chemical Calculations
Before detailing the protocol, it is crucial to understand the rationale behind the chosen computational methods. As a senior scientist, the choice of theory and parameters is not arbitrary; it is a deliberate decision based on achieving the most reliable results for the specific system under investigation.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[12] Its central tenet is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction.
-
Causality Behind Choice: For organic molecules like this compound, DFT methods, particularly hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , have consistently demonstrated high accuracy in predicting geometries and electronic properties.[13][14] The B3LYP functional incorporates a portion of exact Hartree-Fock exchange, which corrects for some of the inherent limitations of pure DFT, offering a pragmatic compromise between computational cost and accuracy.
Basis Sets: The Language of Electrons
A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.
-
Causality Behind Choice: For this compound, the 6-311++G(d,p) basis set is a highly appropriate choice. Let's break down why:
-
6-311: This indicates a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a high degree of flexibility.
-
++G: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the electron density far from the nucleus, which is essential for the lone pairs on the sulfur and nitrogen atoms and for modeling non-covalent interactions like hydrogen bonds.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape, or polarize, in the presence of other atoms, which is critical for an accurate description of chemical bonding.
-
Solvation Models: Simulating the Biological Milieu
Reactions and interactions in biological systems occur in an aqueous environment. It is therefore essential to account for the effects of the solvent.
-
Causality Behind Choice: The Polarizable Continuum Model (PCM) is an efficient method for modeling solvation. It treats the solvent as a continuous dielectric medium that becomes polarized by the solute molecule. This approach captures the bulk electrostatic effects of the solvent, providing more realistic energy and property calculations without the immense computational cost of explicitly modeling individual solvent molecules.
A Validated Workflow for Quantum Chemical Analysis
This section provides a detailed, step-by-step protocol for performing a comprehensive quantum chemical analysis of this compound. The workflow is designed to be self-validating, where the output of one step confirms the success of the previous one.
Computational Workflow Diagram
Caption: A validated workflow for the quantum chemical analysis of this compound.
Experimental Protocol: Step-by-Step Methodology
Software: Gaussian 16, ORCA, or similar quantum chemistry software package. Visualization software like GaussView or Chemcraft is recommended.
Step 1: Building the Initial 3D Structure
-
Using a molecular editor (e.g., Avogadro), construct the this compound molecule.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).
Step 2: Geometry Optimization
-
Create an input file for the quantum chemistry program.
-
Specify the calculation type as Opt (Optimization).
-
Define the theoretical method and basis set: B3LYP/6-311++G(d,p).
-
Include the PCM solvation model, specifying water as the solvent.
-
Run the calculation. The program will iteratively adjust the molecular geometry to find the lowest energy conformation.
Step 3: Vibrational Frequency Analysis (Self-Validation Step)
-
Using the optimized geometry from Step 2, set up a new calculation.
-
Specify the calculation type as Freq (Frequencies).
-
Use the same level of theory (B3LYP/6-311++G(d,p)) and solvation model.
-
Run the calculation.
-
Trustworthiness Check: Examine the output for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. If one or more are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized. The successful completion of this step validates the structure obtained in Step 2.
Step 4: Calculation of Molecular Properties
-
The output file from the frequency calculation already contains most of the essential electronic properties.
-
To visualize the Molecular Electrostatic Potential (MEP), run a single-point energy calculation on the optimized geometry, requesting that a cube file for the potential be generated.
-
Analyze the output files to extract key data points.
Data Interpretation: From Numbers to Insights
The true power of quantum chemical calculations lies in the interpretation of the output data. This section explains how to translate the numerical results into actionable insights for drug design.[15][16]
Optimized Molecular Geometry
The calculation provides precise bond lengths and angles for the most stable conformation of this compound. This 3D structure is the foundational input for more advanced computational techniques like molecular docking, where the molecule is fitted into the active site of a target protein.
| Parameter | Illustrative Calculated Value (Å or °) | Significance in Drug Design |
| C=S Bond Length | 1.68 Å | Influences the hydrogen bond accepting capability and polarizability. |
| N-H Bond Lengths | 1.01 Å | Key donors for hydrogen bonding with receptor sites. |
| C-N-C-S Dihedral Angle | ~180° (planar) or ~0° (planar) | Determines the overall shape and steric profile of the thiourea group. |
| Benzyl Torsion Angle | Variable | Defines the orientation of the phenyl ring, affecting potential pi-stacking interactions. |
| Note: The values in this table are illustrative and would be derived from the actual calculation output. |
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for understanding chemical reactivity.[10]
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.[10]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[17] A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron.[18][19]
| Property | Illustrative Calculated Value (eV) | Interpretation for this compound |
| EHOMO | -6.2 eV | The thiourea group, rich in lone pairs, is expected to be the primary contributor. This is the site of electron donation. |
| ELUMO | -1.5 eV | The LUMO is often distributed over the aromatic benzyl ring, indicating it as a potential site for electron acceptance. |
| ΔE (LUMO-HOMO) | 4.7 eV | This relatively large gap suggests good kinetic stability, a desirable property for a drug candidate to avoid unwanted side reactions. |
| Note: The values in this table are illustrative and would be derived from the actual calculation output. |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.[8][20] It is an invaluable tool for predicting how a drug will recognize and bind to its receptor.[21][22]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the sulfur and oxygen (if present) atoms. These are prime sites for hydrogen bond acceptance and interactions with positive charges (e.g., metal ions or protonated residues in a protein).[9]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the N-H protons. These are key sites for hydrogen bond donation.[9]
-
Green/Yellow Regions (Neutral Potential): Indicate non-polar areas, such as the surface of the benzyl ring, which are favorable for hydrophobic or van der Waals interactions.
An MEP analysis of this compound would clearly highlight the N-H groups as positive (blue) and the sulfur atom as negative (red), immediately identifying the key pharmacophoric features responsible for receptor binding.
Conclusion and Future Directions
This guide has established a robust and scientifically grounded framework for applying quantum chemical calculations to the study of this compound. By following the detailed protocol and applying the principles of data interpretation, researchers can efficiently predict the structural and electronic properties that govern biological activity.
The outputs of these DFT calculations are not an endpoint but rather a starting point for more advanced computational studies. The optimized geometries, partial charges, and MEP maps serve as high-quality inputs for:
-
Molecular Docking: To predict the binding mode and affinity of this compound derivatives to specific protein targets.[15]
-
Quantitative Structure-Activity Relationship (QSAR): To build statistical models that correlate calculated properties with experimental biological activity, enabling the prediction of potency for novel, unsynthesized compounds.[4]
-
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the drug-receptor complex over time, providing insights into binding stability and conformational changes.[3]
By integrating these quantum chemical insights early in the drug discovery pipeline, research organizations can significantly reduce the time and cost associated with identifying and optimizing promising new therapeutic agents, ultimately accelerating the journey from molecule to medicine.[3][16]
References
- Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
- ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage. [Link]
- ResearchGate. (n.d.).
- SteerOn Research. (2024).
- Neuroquantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. [Link]
- OUCI. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. [Link]
- dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. [Link]
- Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. [Link]
- ChemAxon. (n.d.).
- PubMed Central (PMC). (n.d.). Computational Methods in Drug Discovery. [Link]
- PubMed Central (PMC). (2024).
- MDPI. (n.d.).
- MDPI. (n.d.).
- LinkedIn. (2024).
- Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. [Link]
- UC Santa Barbara. (n.d.).
- ChemRxiv. (n.d.).
- MDPI. (n.d.).
- ICAIIT 2025 Conference. (n.d.). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. [Link]
- Eurasian Chemical Communications. (2020). Synthesis, characterization, density functional theory (DFT)
- PubMed Central (PMC). (n.d.). Design, Synthesis and Biological Activities of (Thio)
- ResearchGate. (2018). Periodic DFT modeling and vibrational analysis of silver(I) cyanide complexes of thioureas. [Link]
- ResearchGate. (2012).
- YouTube. (2024). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. [Link]
- MDPI. (n.d.). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. [Link]
- ResearchGate. (2020). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents. [Link]
- Semantic Scholar. (2022). Quantum Chemical Modeling of 1-(1, 3-Benzothiazol-2-yl)-3-(thiophene-5-carbonyl)
- ResearchGate. (2015). Vibrational Analysis of 1- Methyl 3 phenyl thiourea- A density functional theory based study. [Link]
- PubChem. (n.d.). Benzoylthiourea. [Link]
- ResearchGate. (n.d.). The B3LYP/6-31G(d,p)-optimized structures of the complexes of receptor...[Link]
- ResearchGate. (n.d.). The B3LYP/6-31G(d,p)- computed molecular orbitals contoured, HOMOs...[Link]
- Asian Journal of Chemistry. (2015). DFT Calculations of Charge Transfer Complexes of N-Aryl-N'-4-(-p-anisyl-5-arylazothiazolyl)
- PubMed Central (PMC). (n.d.).
- Semantic Scholar. (n.d.). Ab initio molecular geometry and anharmonic vibrational spectra of thiourea and thiourea‐d4. [Link]
- ACS Publications. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]
- Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]
- Nature. (n.d.).
- ResearchGate. (n.d.). Optimized geometries obtained by B3LYP/6-31G(d,p) of the studied molecules. [Link]
- NIH. (2023).
- ACS Publications. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. steeronresearch.com [steeronresearch.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. What are computational methods in drug discovery? [synapse.patsnap.com]
- 8. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ossila.com [ossila.com]
- 11. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview [ouci.dntb.gov.ua]
- 12. longdom.org [longdom.org]
- 13. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inpressco.com [inpressco.com]
- 15. dockdynamics.com [dockdynamics.com]
- 16. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
Benzylthiourea tautomerism and conformational analysis
An In-Depth Technical Guide to the Tautomerism and Conformational Landscape of Benzylthiourea
Abstract
This compound, a prominent derivative of the versatile thiourea scaffold, presents a fascinating case study in molecular dynamics, governed by the delicate interplay of tautomeric equilibrium and conformational flexibility. Understanding these fundamental properties is paramount for applications ranging from organocatalysis to the rational design of novel therapeutic agents. This guide provides a comprehensive exploration of the thione-thiol tautomerism and the intricate conformational landscape of this compound. We will delve into the causality behind experimental choices for characterization, present validated computational workflows, and synthesize the data to offer actionable insights for professionals in the chemical and pharmaceutical sciences.
Introduction: The Significance of this compound's Dynamic Structure
Thiourea and its derivatives are a cornerstone of organic chemistry, valued for their diverse applications in medicine, agriculture, and coordination chemistry. The benzyl substituent introduces specific steric and electronic features that modulate the reactivity and biological activity of the thiourea core. The structure of this compound is not static; it exists as a dynamic equilibrium of different structural forms. This dynamism is primarily characterized by two phenomena:
-
Tautomerism: The migration of a proton, leading to the coexistence of the thione and thiol (isothiourea) forms.
-
Conformational Isomerism: The rotation around single bonds, giving rise to multiple spatial arrangements (conformers) with distinct energy profiles.
A thorough grasp of these two aspects is critical, as the predominant tautomer and conformer can dictate the molecule's hydrogen bonding capabilities, receptor-binding affinity, and overall chemical reactivity. This guide will dissect these phenomena through the lens of modern experimental and computational techniques.
The Thione-Thiol Tautomeric Equilibrium
Thioureas can exist in two tautomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form (isothiourea), which contains a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH).
For most thioureas, the thione form is thermodynamically more stable and predominates in solution. However, the equilibrium is dynamic and can be influenced by several factors:
-
Solvent Polarity: Polar solvents can stabilize the more polar thione tautomer through hydrogen bonding.
-
pH: The equilibrium is pH-dependent. Acidic conditions can protonate the sulfur atom, favoring the thiol form, while basic conditions can deprotonate the N-H group, influencing the equilibrium. The reactive species in many thiol-disulfide exchange reactions is the thiolate anion, making pH a critical factor.
-
Substituents: Electron-withdrawing or bulky groups on the nitrogen atoms can shift the equilibrium.
Thione [label=<
Thione Form (Predominant)
];
Thiol [label=<
Thiol (Isothiourea) Form
];
Thione -> Thiol [label=" Proton Transfer", dir=both]; } . Caption: Thione-thiol tautomeric equilibrium in this compound.
Experimental Characterization of Tautomers
Precisely determining the ratio and interchange dynamics of tautomers requires high-resolution spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the N-H protons are highly sensitive to their chemical environment. In the thione form, two distinct N-H signals would be expected (one for the NH₂ group and one for the NH-benzyl group), whereas the thiol form would show a characteristic S-H proton signal. Fast exchange between tautomers on the NMR timescale can lead to averaged signals, but variable temperature (VT-NMR) experiments can often "freeze out" the individual tautomers, allowing for their direct observation and quantification.
-
¹³C NMR: The chemical shift of the thiocarbonyl carbon (C=S) in the thione form is typically found significantly downfield (around 180 ppm). In the thiol form, this carbon becomes part of a C=N double bond, shifting its resonance to a different region of the spectrum.
Protocol: Variable Temperature ¹H NMR for Tautomer Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of this compound (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a high-quality NMR tube. DMSO is often chosen for its ability to dissolve the sample and for its low freezing point.
-
Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and line shapes of the N-H protons.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes.
-
Coalescence and "Freeze-Out": Observe the N-H signals for broadening and eventual splitting into new sets of signals. The temperature at which the signals merge is the coalescence temperature, which can be used to calculate the energy barrier of the tautomeric exchange. The low-temperature spectrum where distinct signals for each tautomer are visible is the "freeze-out" spectrum.
-
Quantification: Integrate the signals corresponding to each tautomer in the low-temperature spectrum to determine their relative populations and calculate the equilibrium constant (K_taut).
Computational Modeling of Tautomeric Stability
Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers.
Workflow: DFT Calculation of Tautomer Energies
-
Structure Generation: Build 3D models of both the thione and thiol tautomers of this compound.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy structure for each isomer.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy (G).
-
Solvation Modeling: To simulate solution-phase conditions, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, DMSO).
-
Energy Comparison: The relative stability is determined by comparing the Gibbs free energies of the tautomers. The tautomer with the lower Gibbs free energy is the more stable form.
Table 1: Representative DFT-Calculated Relative Energies for Thiourea Tautomers
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |
| Thione | 0.00 (Reference) | 0.00 (Reference) |
| Thiol | +7.5 to +10.0 | +5.0 to +7.0 |
| Note: These are typical expected values. Actual values depend on the specific computational method. |
Computational results consistently show the thione tautomer to be more stable, though polar solvents can reduce the energy gap.
Conformational Analysis: Mapping the 3D Landscape
The flexibility of this compound arises from rotation around two key single bonds: the C(S)-N(benzyl) bond and the N-C(benzyl) bond. This rotation gives rise to different conformers, or rotamers, which can have significantly different energies and properties.
The stability of these conformers is dictated by a balance of:
-
Steric Hindrance: The bulky benzyl group can clash with the sulfur atom or the NH₂ group, destabilizing certain conformations. The anti conformer, where the benzyl group is trans to the large sulfur atom, is often sterically favored.
-
Intramolecular Hydrogen Bonding: In certain orientations, an N-H bond can form a hydrogen bond with the sulfur atom, stabilizing that specific conformation.
-
Electronic Effects: Conjugation between the phenyl ring and the thiourea moiety can influence rotational barriers and the planarity of the system.
Definitive Structure via X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. It is the gold standard for confirming the preferred conformation and observing intermolecular interactions, such as hydrogen bonding, which often dictate crystal packing.
Key Insights from Crystallographic Studies:
-
Predominant Conformer: X-ray structures of this compound derivatives consistently reveal the specific conformer adopted in the solid state.
-
Hydrogen Bonding Motifs: These studies elucidate the network of intermolecular N-H···S hydrogen bonds, which are a hallmark of thiourea crystal packing and often lead to the formation of dimers or chains.
-
Planarity: The degree of planarity of the thiourea core and the orientation of the benzyl group relative to this plane are precisely determined.
Computational Conformational Search
While crystallography provides a static picture, computational methods can explore the entire potential energy surface in the gas phase or in solution.
Workflow: Computational Conformational Analysis
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating a key dihedral angle (e.g., the C-C-N-C(S) angle) in small increments. At each step, the energy is minimized while keeping the dihedral angle fixed. This maps out the energy profile of the rotation.
-
Identification of Minima: The low-energy points on the PES correspond to stable conformers.
-
Full Optimization and Analysis: Each identified minimum is then subjected to a full, unconstrained geometry optimization followed by a frequency calculation to confirm it as a true minimum and to obtain its Gibbs free energy.
-
Results: This process yields the relative energies of all stable conformers and the energy barriers separating them, providing a complete picture of the molecule's flexibility.
Table 2: Representative Calculated Conformational Energy Data
| Conformer | Dihedral Angle (C-C-N-C) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population at 298 K (%) |
| Global Minimum (e.g., anti) | ~180° | 0.00 | ~85% |
| Local Minimum 1 (e.g., syn) | ~0° | +1.5 | ~10% |
| Local Minimum 2 (gauche) | ~60° | +2.5 | ~5% |
| Note: Values are illustrative and depend on the level of theory and solvent model. |
Conclusion: A Unified View for Practical Application
The structural dynamics of this compound are governed by a predominant thione tautomer that exists in a conformational equilibrium. In many environments, an anti conformation , which minimizes steric repulsion between the benzyl group and the thiocarbonyl sulfur, is the global energy minimum. However, other conformers are thermally accessible, and the specific environment—be it a crystal lattice, a solvent, or a protein binding pocket—can stabilize conformations that are otherwise higher in energy.
For drug development professionals, this understanding is crucial. The ability of the thiourea moiety to act as a potent hydrogen bond donor is conformation-dependent. Designing inhibitors or catalysts requires knowledge of the low-energy conformations to ensure that the key interacting groups (N-H protons and the sulfur atom) are correctly oriented for binding. The methodologies and insights presented in this guide provide a robust framework for characterizing and predicting the behavior of this compound and its derivatives, enabling a more rational, structure-based approach to molecular design.
References
- About Underappreciated Yet Active Conformations of Thiourea Organocatalysts. (2017).
- Conformational Preferences and Internal Rotation in Alkyl- and Phenyl-Substituted Thiourea Derivatives. (2007). The Journal of Physical Chemistry A. [Link]
- Understanding the conformational changes and molecular structure of furoyl thioureas upon substitution. (2016). Journal of Molecular Structure. [Link]
- Crystal structure of 3-benzyl-1-[(1,2,3,4-tetrahydronaphthalen-1-ylidene)amino]thiourea. (2015).
- Understanding the conformational changes and molecular structure of furoyl thioureas upon substitution. (2016). Journal of Molecular Structure. [Link]
- Crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea. (2014). Acta Crystallographica Section E: Structure Reports Online. [Link]
- Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2021). RSC Advances. [Link]
- Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. (2022).
- Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. (2022). Bulletin of the Chemical Society of Ethiopia. [Link]
- SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA. (2020). Malaysian Journal of Chemistry. [Link]
- Tailored modular assembly derived self-healing polythioureas with largely tunable properties covering plastics, elastomers and fibers. (2022).
- Conformational and Topology Analysis of Diphenylthiourea and Diarylhalidethiourea Compounds Using DFT. (2020). Indonesian Journal of Chemistry. [Link]
- Conformational and Topology Analysis of Diphenylthiourea and Diarylhalidethiourea Compounds Using DFT. (2020). SciSpace by Typeset. [Link]
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). Molecules. [Link]
A Comprehensive Technical Guide to the Solubility of Benzylthiourea in Organic Solvents
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzylthiourea, a derivative of the versatile thiourea scaffold, is a compound of significant interest in medicinal chemistry and organic synthesis. Its efficacy in applications ranging from formulation to reaction kinetics is fundamentally governed by its solubility in various organic media. However, a consolidated repository of its solubility data and standardized measurement protocols is notably absent in publicly accessible literature. This technical guide serves as a comprehensive resource for researchers, providing a deep dive into the theoretical and practical aspects of this compound's solubility. While direct quantitative solubility data for this compound remains elusive, this paper constructs a robust predictive framework based on the known properties of its parent compound, thiourea, and other N-substituted derivatives. We present a detailed analysis of the physicochemical forces governing solubility, a comparative dataset of related compounds, a theoretical estimation of solubility using Hansen Solubility Parameters (HSP), and a complete, field-proven experimental protocol for the accurate determination of its solubility in any given solvent. This guide is designed to empower scientists to make informed decisions in experimental design, solvent selection, and process optimization.
Introduction to this compound and the Imperative of Solubility
1.1 this compound: A Profile
This compound, or N-benzylthiourea, is an organosulfur compound featuring a thiourea core functionalized with a benzyl group (C₆H₅CH₂-). This structural motif combines the hydrogen-bonding capabilities of the thiourea moiety with the lipophilic and aromatic character of the benzyl group, resulting in a unique set of physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₀N₂S | |
| Molecular Weight | 166.24 g/mol | |
| Melting Point | 163-165 °C | |
| Appearance | White to off-white crystalline solid | |
| Structure |
1.2 The Critical Role of Solubility in Research and Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution, is not merely a physical constant but a critical parameter that dictates the success of numerous scientific endeavors.[1] In drug development, poor solubility can severely limit a compound's bioavailability and therapeutic efficacy, creating major hurdles in formulation.[2] For synthetic chemists, solubility governs the choice of reaction media, affects reaction rates, and is paramount for purification processes like crystallization. A thorough understanding of a compound's solubility profile is therefore a prerequisite for efficient and effective research.
The Theoretical Framework of Solubility
The dissolution of a solid solute like this compound in a liquid solvent is a thermodynamically driven process governed by the interplay of intermolecular forces. The overarching principle is that "like dissolves like," meaning solutes dissolve best in solvents with similar polarity and bonding characteristics.[3]
2.1 Intermolecular Forces at Play
The solubility of this compound is dictated by the energy balance between overcoming the solute-solute interactions within the crystal lattice and forming new, energetically favorable solute-solvent interactions.
-
Hydrogen Bonding: The thiourea core of this compound is a potent hydrogen-bond participant. The N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group (C=S) acts as a hydrogen bond acceptor.[1] Solvents that are both hydrogen bond donors and acceptors, such as alcohols (methanol, ethanol), are therefore expected to be effective solvents.
-
Dipole-Dipole Interactions: The thiocarbonyl group is highly polar, leading to significant dipole-dipole interactions with polar solvents like acetone and ethyl acetate.
-
Van der Waals Forces: The benzyl group, being largely non-polar and aromatic, interacts primarily through weaker van der Waals forces (specifically, London dispersion forces).[4] This part of the molecule enhances solubility in less polar solvents or those with aromatic rings (e.g., toluene) where π-π stacking interactions can occur.
The presence of the bulky, hydrophobic benzyl group is expected to significantly modify the solubility profile compared to the parent thiourea molecule.[4][5] While thiourea is highly soluble in polar protic solvents, the benzyl group will likely decrease its solubility in highly polar media (like water) but increase its solubility in solvents of intermediate polarity and lower polarity.
2.2 Visualizing Solute-Solvent Interactions
The following diagram illustrates the primary hydrogen bonding interactions between a this compound molecule and ethanol, a polar protic solvent.
Caption: Key hydrogen bonding sites on this compound interacting with ethanol.
Comparative and Predictive Solubility Analysis
In the absence of direct experimental data for this compound, a robust understanding can be built by analyzing its parent and sibling compounds and by using theoretical predictive models.
3.1 Comparative Solubility of Thiourea and its Derivatives
Examining the solubility of thiourea provides a baseline. The introduction of different substituents (phenyl, allyl, benzyl) allows for a qualitative prediction of this compound's behavior. The benzyl group is more lipophilic than the hydrogen atom in thiourea but less so than a simple phenyl group due to the flexible -CH₂- linker.
Table 2: Solubility Data for Thiourea and Related Compounds in Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility (g / 100 mL) | Source(s) |
| Thiourea | Methanol | 25 | 11.9 | [1][6] |
| Methanol | 40.7 | 16.4 | [1][6] | |
| Methanol | 61.9 | 24.6 | [1][6] | |
| Ethanol | 20 | 3.6 | [1][6] | |
| Ethanol | 45 | 6.3 | [1][6] | |
| Ethanol | 64.7 | 9.8 | [1][6] | |
| N-Phenylthiourea | DMSO | Ambient | ~ 3.0 (30 mg/mL) | [7] |
| Dimethylformamide | Ambient | ~ 3.0 (30 mg/mL) | [7] | |
| Ethanol | Ambient | Soluble | [8] | |
| N-Allylthiourea | Ethanol | Ambient | Soluble | [9] |
| Diethyl Ether | Ambient | Slightly Soluble | [9][10] | |
| Benzene | Ambient | Insoluble | [9] |
From this comparative data, we can infer that this compound will likely exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in alcohols like methanol and ethanol, though likely less than the parent thiourea due to the larger hydrophobic benzyl group.
3.2 Predictive Analysis with Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method for predicting solubility based on the principle that substances with similar HSP values are likely to be miscible.[11] HSP quantifies the cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding forces.
The "distance" (Ra) between two substances in Hansen space is calculated as: Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher likelihood of solubility. While the HSP for this compound is not published, we can use the values for the parent compound, thiourea, as a starting point for estimation. The benzyl group would be expected to slightly increase the δD value and decrease the δH value relative to thiourea.
Table 3: Hansen Solubility Parameters for Thiourea and Common Organic Solvents (Units: MPa⁰·⁵)
| Substance | δD (Dispersion) | δP (Polar) | δH (H-Bonding) | Data Source |
| Thiourea (Solute) | 18.0 | 15.0 | 12.0 | [12] |
| Methanol | 15.1 | 12.3 | 22.3 | [13][14] |
| Ethanol | 15.8 | 8.8 | 19.4 | [13][14] |
| 1-Propanol | 16.0 | 6.8 | 17.4 | [13][14] |
| Acetone | 15.5 | 10.4 | 7.0 | [13][14] |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | [13][14] |
| Toluene | 18.0 | 1.4 | 2.0 | [13][14] |
| Hexane | 14.9 | 0.0 | 0.0 | [13][14] |
Based on these values, solvents like alcohols are predicted to be good solvents for thiourea, which aligns with experimental data. Toluene and hexane, with large Ra distances from thiourea, are predicted to be poor solvents. This compound's optimal solvents would likely have slightly higher δD and lower δH values than those for thiourea.
Gold-Standard Protocol for Experimental Solubility Determination
For definitive, quantitative data, experimental measurement is essential. The isothermal equilibrium shake-flask method, coupled with gravimetric analysis, is a robust and reliable "gold standard" for determining the thermodynamic solubility of a solid in a liquid.[15][16]
4.1 Principle of the Isothermal Equilibrium Method
An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At this point, the concentration of the dissolved solute is at its maximum, defining the solubility. The solid and liquid phases are then separated, and the concentration of the solute in the liquid phase is quantified.
4.2 Experimental Workflow Diagram
Caption: Workflow for the Isothermal Equilibrium-Gravimetric Method.
4.3 Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or incubator
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Drying or vacuum oven
-
Desiccator
Protocol:
-
Preparation: Add an excess amount of this compound to a glass vial. An amount sufficient to ensure solid remains after equilibration is crucial. Record the exact mass of solvent added to the vial.
-
Causality Insight: Using an excess of solid ensures that the final solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[17]
-
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Causality Insight: The agitation period must be sufficient for the rates of dissolution and precipitation to become equal. Preliminary experiments can determine the minimum time required by sampling at different intervals (e.g., 12, 24, 36, 48h) until the measured concentration remains constant.[15]
-
-
Phase Separation: After agitation, let the vials stand undisturbed in the same thermostatic bath for at least 2 hours to allow fine solid particles to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, dry container (e.g., a small beaker or vial).
-
Causality Insight: Filtering is critical to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[1] Using a pre-warmed syringe and container (if the experiment is above ambient temperature) prevents premature precipitation of the solute.
-
-
Gravimetric Quantification: a. Immediately weigh the container with the collected filtrate to determine the total mass of the saturated solution. b. Place the container in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry until a constant mass is achieved. c. Cool the container in a desiccator to prevent moisture absorption, then weigh it to determine the mass of the dry this compound.[16]
-
Calculation:
-
Mass of dissolved solute = (Mass of container + dry solute) - (Mass of empty container)
-
Mass of solvent = (Mass of container + solution) - (Mass of container + dry solute)
-
Solubility (g / 100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100
-
4.4 Alternative Analytical Finish: UV-Vis Spectrophotometry
For lower concentrations or when gravimetry is impractical, UV-Vis spectrophotometry can be used. Thiourea and its derivatives exhibit a characteristic UV absorbance maximum between 230-260 nm.[18][19]
-
Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot Absorbance vs. Concentration to create a linear calibration curve.
-
Analyze the Sample: After the equilibration and filtration step (Protocol steps 1-4), dilute an accurately measured volume of the saturated filtrate with the pure solvent to bring its concentration within the linear range of the calibration curve.
-
Quantify: Measure the absorbance of the diluted sample and use the calibration curve equation to calculate its concentration. Remember to account for the dilution factor to determine the original concentration of the saturated solution (i.e., the solubility).
Conclusion
This technical guide provides a foundational and predictive understanding of the solubility of this compound in organic solvents. While direct published data is scarce, a combination of theoretical principles, comparative analysis of related thiourea compounds, and predictive modeling with Hansen Solubility Parameters allows researchers to make highly informed solvent selections. The provided gold-standard experimental protocol offers a clear and reliable path for generating the precise, quantitative data required for any specific research or development application. By bridging the existing information gap, this guide serves as an essential tool for any scientist working with this important chemical scaffold, enabling more efficient experimental design, process optimization, and successful formulation outcomes.
References
- Cayman Chemical. (n.d.). N-Phenylthiourea Product Information.
- Sciencemadness Wiki. (2022). Thiourea.
- Pharma Tutor. (n.d.). Determination of Solubility by Gravimetric Method.
- Sciencemadness Wiki. (2019). N-Allylthiourea.
- BenchChem. (2025). Solubility and stability of thiourea compounds in organic solvents.
- National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review.
- ChemBK. (n.d.). Phenylthiourea.
- Scribd. (n.d.). Solubility of Thiourea in Solvents.
- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- Cayman Chemical. (n.d.). Allylthiourea (NSC 1915, Rhodallin, U 19571).
- BenchChem. (n.d.). Common issues with 1-tert-butyl-3-phenylthiourea solubility in aqueous buffers.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- CORE. (n.d.). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques.
- Scribd. (n.d.). Solubility Parameters: Solvents.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
- ResearchGate. (n.d.). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Scribd. (n.d.). Hansen Solubility Parameters Values List.
- National Institutes of Health. (2018). Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition agents.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from National Journal of Pharmaceutical Sciences website.
- Hansen Solubility. (n.d.). Designer Solvent Blends.
- INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K.
- ResearchGate. (n.d.). Solubility of various proportions of urea thiourea mixed crystal in methanol.
- Chemistry LibreTexts. (2021). Gravimetric Analysis (Experiment).
- Grokipedia. (n.d.). Benzyl group.
- SciSpace. (n.d.). The Solubility of Thiourea in Water, Methanol, and Ethanol.
- PubChem. (n.d.). Phenylthiourea.
- University of Halabja. (n.d.). General Gravimetric Analysis Procedure.
- Hansen Solubility. (n.d.). Sheet1 - Hansen Solubility Parameters.
- ACS Publications. (n.d.). Effect of Hydrotropes on the Solubility and Mass Transfer Coefficient of Benzyl Benzoate in Water.
- ResearchGate. (n.d.). Measurement and correlation for solubility of thiourea in different solvents.
- ResearchGate. (n.d.). UV-Vis absorbance of Schreiner's thiourea.
- PubChem. (n.d.). Thiourea.
- PubMed. (2016). Experimental and theoretical study of urea and thiourea based new colorimetric chemosensor for fluoride and acetate ions.
- Wikipedia. (n.d.). Benzyl group.
- Chemistry LibreTexts. (2022). Physical properties of organic compounds.
- CurlyArrows Organic Chemistry. (n.d.). Benzyl | Definition, Example, Illustration, and Scope.
- Rasayan Journal of Chemistry. (n.d.). OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS.
- Cheméo. (n.d.). Chemical Properties of Thiourea (CAS 62-56-6).
- MDPI. (n.d.). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor.
- National Institutes of Health. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
- Dalton Transactions (RSC Publishing). (2022). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Benzyl group - Wikipedia [en.wikipedia.org]
- 6. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chembk.com [chembk.com]
- 9. N-Allylthiourea, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. N-アリルチオ尿素 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 13. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 14. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. pharmajournal.net [pharmajournal.net]
- 17. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 18. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 19. Bot Verification [rasayanjournal.co.in]
Synthesis of S-benzylisothiourea from benzyl chloride
An In-depth Technical Guide to the Synthesis of S-Benzylisothiourea from Benzyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of S-benzylisothiourea, prepared as its hydrochloride salt, from the reaction of benzyl chloride and thiourea. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, a detailed and field-tested experimental protocol, critical safety considerations, and methods for product characterization. By explaining the causality behind experimental choices, this guide aims to equip scientists with the necessary knowledge for a successful and safe synthesis.
Introduction: Significance of S-Benzylisothiourea
S-benzylisothiourea and its derivatives are valuable compounds in both synthetic and medicinal chemistry. The isothiourea moiety is a highly basic group, making these compounds protonated cations at physiological pH, a key characteristic for pharmacological activity.[1][2] S-benzylisothiourea hydrochloride itself serves as a crucial reagent for the identification and separation of carboxylic and sulfonic acids.[3] Furthermore, the S-benzylisothiourea scaffold is a building block for synthesizing various heterocyclic systems and sulfonyl chlorides.[4][5] Derivatives have been investigated for a range of biological activities, including as inhibitors of nitric oxide synthase and indoleamine-2,3-dioxygenase, and for their potential antibacterial and antihypertensive properties.[6][7]
The synthesis described herein is a classic, robust, and efficient method that provides near-quantitative yields of the target compound, S-benzylisothiouronium chloride.[8][9]
The Chemistry: Reaction Mechanism and Rationale
The formation of S-benzylisothiouronium chloride from benzyl chloride and thiourea is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[6][10]
Mechanism Deep Dive:
-
Nucleophilic Attack : The reaction is initiated by the thiourea molecule. Although thiourea possesses two nucleophilic nitrogen atoms and one sulfur atom, the sulfur atom is the more potent nucleophile. This is due to sulfur's larger size and greater polarizability, which allows for a more effective orbital overlap with the electrophilic carbon of benzyl chloride. The sulfur atom's lone pair of electrons attacks the electrophilic benzylic carbon atom of benzyl chloride.[6]
-
Transition State : The reaction proceeds through a single, concerted transition state. In this state, the C-S bond is forming simultaneously as the C-Cl bond is breaking.[6] The nucleophilic sulfur attacks from the backside relative to the leaving group (the chloride ion).[6]
-
Product Formation : As the C-Cl bond fully cleaves, the chloride ion departs, and a new C-S bond is formed, resulting in the S-benzylisothiouronium cation. The chloride ion then acts as the counter-ion, forming the stable isothiouronium salt. The resulting product is resonance-stabilized, which contributes to the favorability of the reaction.[10]
Why Ethanol as a Solvent? The choice of ethanol as the reaction solvent is strategic. It readily dissolves both reactants, thiourea and benzyl chloride, creating a homogeneous reaction mixture necessary for efficient molecular collisions.[4][11] As a polar protic solvent, it can solvate the departing chloride ion, stabilizing the transition state and facilitating the reaction. Furthermore, its boiling point allows the reaction to be conducted at an elevated temperature (reflux), which significantly increases the reaction rate without requiring high-pressure apparatus.[8]
Comprehensive Experimental Protocol
This protocol is adapted from established procedures and provides a reliable method for synthesizing S-benzylisothiouronium chloride in high yield.[4][8]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Benzyl Chloride | 126.58 | 31.7 g (28.7 mL) | 250 | Lachrymator and carcinogen. Handle with extreme care.[12] |
| Thiourea | 76.12 | 19.1 g | 250 | Suspected carcinogen and reproductive toxin.[13][14] |
| Ethanol (95% or absolute) | 46.07 | 250 mL | - | Flammable liquid. |
| Round-bottom flask | - | 500 mL | - | - |
| Reflux condenser | - | - | - | - |
| Heating mantle/Oil bath | - | - | - | For controlled heating. |
| Magnetic stirrer and stir bar | - | - | - | - |
| Rotary evaporator | - | - | - | For solvent removal. |
| Büchner funnel and flask | - | - | - | For filtration. |
| Mortar and pestle | - | - | - | For grinding the crude product.[4] |
Step-by-Step Synthesis Procedure
-
Reaction Setup : In a 500-mL round-bottom flask equipped with a magnetic stir bar, add thiourea (19.1 g, 250 mmol).[4] To this, add 250 mL of ethanol, followed by benzyl chloride (31.7 g, 250 mmol).[4]
-
Scientist's Note: A 1:1 molar equivalence of reactants is used, as the stoichiometry of the reaction is straightforward. The reaction is often robust enough to proceed to completion without a significant excess of either reagent.[4]
-
-
Reflux : Attach a reflux condenser to the flask and place the assembly in a heating mantle or a pre-heated oil bath (~96 °C).[4] Heat the mixture to a gentle reflux while stirring. A vigorous reaction may take place initially.[8] Continue to reflux for approximately 30-60 minutes.[4][8] The mixture should become a homogeneous solution during this time.[8]
-
Causality Check: Refluxing provides the necessary activation energy to overcome the reaction barrier, ensuring a rapid and complete conversion to the product within a reasonable timeframe.
-
-
Initial Product Isolation : After the reflux period, turn off the heat and allow the reaction mixture to cool to ambient temperature.[4] As the solution cools, the S-benzylisothiouronium chloride product, being less soluble in cold ethanol, will begin to precipitate out as a white solid.[9]
-
Crude Product Collection : To maximize the recovery of the crude product, cool the flask further in an ice bath. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Solvent Removal (Alternative Isolation) : An alternative and highly efficient method for isolation involves removing the ethanol on a rotary evaporator (25 mmHg, 55 °C).[4][15] This method typically yields the crude product as a white solid in quantitative amounts.[4][15] The resulting solid can then be ground with a mortar and pestle before purification.[4]
Purification by Recrystallization
The crude product can be purified by recrystallization to remove any unreacted starting materials or side products.
-
Solvent Choice : Ethanol is an excellent solvent for recrystallization.[8] The product is highly soluble in hot ethanol and significantly less soluble in cold ethanol, which is the ideal characteristic for a recrystallization solvent.[16][17]
-
Procedure : Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of hot ethanol to completely dissolve the solid.
-
Crystallization : Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.[16] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Final Collection : Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol to remove any residual soluble impurities, and dry them thoroughly. The product is typically obtained as a white crystalline solid.[3]
Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. docsity.com [docsity.com]
- 7. Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Sciencemadness Discussion Board - S-benzylisothiouronium chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 11. S-BENZYLTHIURONIUM CHLORIDE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]
- 12. westliberty.edu [westliberty.edu]
- 13. carlroth.com [carlroth.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. orgsyn.org [orgsyn.org]
- 16. mt.com [mt.com]
- 17. Reagents & Solvents [chem.rochester.edu]
A Technical Guide to the One-Pot Synthesis of Benzyl Thioethers Using Thiourea
Abstract
Benzyl thioethers are a crucial structural motif in a multitude of biologically active compounds and are pivotal intermediates in organic synthesis.[1] Traditional synthetic routes often necessitate the handling of volatile and malodorous thiols, posing significant practical and environmental challenges.[1][2] This guide details a robust, efficient, and operationally simple one-pot methodology for synthesizing both symmetrical and unsymmetrical benzyl thioethers. By employing thiourea as an odorless and stable thiol surrogate, this procedure circumvents the direct use of thiols, generating them in situ from readily available benzyl halides.[2][3] We will explore the underlying reaction mechanism, provide a validated step-by-step protocol, discuss the reaction's scope, and offer insights into process optimization, thereby equipping researchers with a practical and superior alternative for thioether synthesis.
Introduction: The Strategic Importance of Benzyl Thioethers
The thioether linkage (C-S-C) is a cornerstone in medicinal chemistry and materials science.[2] Its presence in a molecule can significantly modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, benzyl thioethers are integral components of numerous pharmaceuticals, including antifungal and antibacterial agents.[4]
The classical approach to thioether synthesis, the Williamson ether synthesis analogue, involves the S-alkylation of a thiol with a halide in the presence of a base.[1] While effective, this method is hampered by the notorious properties of thiols, which are often volatile, toxic, and possess highly unpleasant odors.[1] This creates significant challenges in handling, purification, and waste disposal. Methodologies that avoid the isolation or direct handling of thiols are therefore highly desirable.[1] The one-pot synthesis using thiourea as a sulfur source directly addresses this long-standing issue, offering a greener and more convenient pathway.[1][3][5]
The Thiourea Advantage: A Mechanistic Perspective
The elegance of this one-pot reaction lies in the dual role of thiourea. It serves as a stable, crystalline, and odorless sulfur nucleophile that generates the reactive benzyl thiolate species only when needed within the reaction vessel. The process unfolds through a well-defined sequence of reactions.
Step 1: Formation of the S-Benzylisothiouronium Salt
The synthesis initiates with the nucleophilic attack of the sulfur atom of thiourea on an electrophilic benzyl halide (e.g., benzyl bromide or chloride). This SN2 reaction forms a stable and often isolable intermediate, the S-benzylisothiouronium salt.[1][6] This salt is odorless and easy to handle, effectively "masking" the thiol functionality.
Step 2: In-Situ Generation of the Benzyl Thiolate
Upon the addition of a base (e.g., sodium hydroxide), the S-benzylisothiouronium salt undergoes hydrolysis.[1][6] The hydroxide ion attacks the central carbon of the isothiouronium group, leading to the cleavage of the C-S bond and the release of the corresponding benzyl thiolate anion (in situ). Urea is formed as a benign byproduct.
Step 3: Nucleophilic Attack to Form the Thioether
The newly formed, highly nucleophilic benzyl thiolate immediately reacts with a second molecule of a benzyl halide present in the reaction mixture. This final SN2 displacement yields the desired benzyl thioether product.
This entire cascade occurs in a single reaction vessel, obviating the need to isolate the malodorous thiol intermediate.[1][7] The method is versatile and can be used to synthesize symmetrical thioethers (where both benzyl groups are identical) or unsymmetrical thioethers by the sequential addition of two different benzyl halides.[1][3]
Caption: Reaction mechanism for the one-pot synthesis of benzyl thioethers.
Validated Experimental Protocol: Synthesis of Dibenzyl Thioether
This protocol provides a reliable method for the synthesis of a symmetrical benzyl thioether. The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be beneficial, especially when dealing with less reactive chlorides or a biphasic solvent system, to facilitate the transport of the hydroxide or thiolate anion between the aqueous and organic phases.[8][9]
Materials and Reagents:
-
Benzyl bromide (or chloride)
-
Thiourea
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl bromide (2.0 equivalents), thiourea (1.0 equivalent), and ethanol.
-
Isothiouronium Salt Formation: Stir the mixture at room temperature or gentle heat (approx. 60 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.
-
Hydrolysis and Thioether Formation: Prepare a solution of NaOH (2.2 equivalents) in water and add it dropwise to the reaction mixture. Upon addition of the base, the solution will typically heat up.
-
Reaction Completion: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the formation of the product by TLC.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with water, followed by brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure benzyl thioether.
Caption: General experimental workflow for one-pot thioether synthesis.
Reaction Scope and Optimization
A key advantage of this methodology is its broad applicability to a range of substituted benzyl halides.[1] High yields are consistently achieved across various substrates.
| Entry | Benzyl Halide (Substituent) | Product | Yield (%) |
| 1 | Benzyl bromide | Dibenzyl thioether | 95% |
| 2 | 4-Methylbenzyl bromide | Bis(4-methylbenzyl) thioether | 92% |
| 3 | 3-Chlorobenzyl bromide | Bis(3-chlorobenzyl) thioether | 88% |
| 4 | 2-Chlorobenzyl bromide | Bis(2-chlorobenzyl) thioether | 85% |
| 5 | 3-Methylbenzyl chloride | Bis(3-methylbenzyl) thioether | 90% |
| 6 | 4-Bromobenzyl bromide | Bis(4-bromobenzyl) thioether | 89% |
| Yields are representative and may vary based on specific reaction conditions and purification methods. Data synthesized from typical results reported in the literature.[1] |
Key Optimization Insights:
-
Halide Reactivity: Benzyl bromides are generally more reactive than benzyl chlorides, leading to shorter reaction times for the initial salt formation. For chlorides, slightly higher temperatures or the use of a phase-transfer catalyst may be required.
-
Solvent Choice: Ethanol is a common and effective solvent as it solubilizes both the organic halides and the inorganic reagents to a reasonable extent. Biphasic systems (e.g., water/toluene) with a PTC are also highly effective.[7]
-
Base: Sodium hydroxide is the most common and cost-effective base. The amount should be sufficient to neutralize the halide salt and promote the hydrolysis of the isothiouronium intermediate.
-
Unsymmetrical Thioethers: To synthesize unsymmetrical thioethers, the protocol can be adapted. First, one equivalent of the initial benzyl halide is reacted with thiourea to form the salt. Then, after hydrolysis with the base, the second, different benzyl halide is added to the reaction mixture.[1]
Troubleshooting and Considerations
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete formation of the isothiouronium salt. | Increase reaction time or temperature for the first step. Confirm consumption of the starting halide by TLC before adding the base. |
| Incomplete hydrolysis or final alkylation. | Ensure sufficient base is used. Increase reflux time after base addition. For less reactive halides, consider using a PTC. | |
| Side Product Formation | Formation of dibenzyl disulfide. | This can occur if the thiolate is oxidized. Ensure the reaction is performed under an inert atmosphere (e.g., N₂) if this is a persistent issue, though often not necessary. |
| Formation of benzyl alcohol. | This can result from the hydrolysis of the benzyl halide, especially under prolonged heating with a strong base. Ensure the second alkylation step proceeds efficiently. | |
| Difficult Purification | Presence of urea byproduct. | The aqueous workup is designed to remove the majority of urea. If it persists, a silica plug or careful column chromatography should remove it. |
Conclusion
The one-pot synthesis of benzyl thioethers using thiourea as a thiol surrogate represents a significant advancement over traditional methods.[1][3] This approach is characterized by its operational simplicity, high yields, broad substrate scope, and, most importantly, the avoidance of foul-smelling thiols.[1][10] By understanding the underlying mechanism involving the in situ generation of a thiolate from an S-benzylisothiouronium salt intermediate, researchers can effectively apply and adapt this robust protocol for the efficient synthesis of a wide array of symmetrical and unsymmetrical thioethers, accelerating discovery in drug development and chemical synthesis.
References
- Eccles, K. S., Elcoate, C. J., Lawrence, S. E., & Maguire, A. R. (2010). Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea. Arkivoc, 2010(9), 216-228. [Link]
- CORA (Cork Open Research Archive). (2010). Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea. [Link]
- Slideshare. (n.d.). Thiourea mediated regioselective synthesis of symmetrical and unsymmetrical diversified thioetheres. [Link]
- Simion, C., Hashimoto, I., Mitoma, Y., Simion, A. M., & Egashira, N. (n.d.). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions.
- Wang, L., Wang, Y., & Li, P. (2012). An odorless and efficient synthesis of symmetrical thioethers using organic halides and thiourea in Triton X10 aqueous micelles.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Manivel, P., Prabakaran, K., Krishnakumar, V., Nawaz Khan, F.-R., & Maiyalagan, T. (2013). Thiourea-Mediated Regioselective Synthesis of Symmetrical and Unsymmetrical Diversified Thioethers. The Journal of Organic Chemistry, 78(17), 8551-8562. [Link]
- Narendra, T., & Maurya, S. K. (2018). One-pot synthesis of thioethers from indoles and p-quinone methides using thiourea as a sulfur source. Organic & Biomolecular Chemistry, 16(29), 5269-5273. [Link]
- Zarei, A., & Khazaei, A. (2015). One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. Beilstein Journal of Organic Chemistry, 11, 237-243. [Link]
- El-Emam, A. A., & Ibrahim, M. A. (2002). S-Benzyl Isothiouronium salts of some Sulfonylureas as potential herbicides. Alexandria Journal of Pharmaceutical Sciences, 16(2). [Link]
- Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alkyl halide. [Link]
- Oriental Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.). Synthesis, growth and characterization of S-benzyl isothiouronium chloride single crystals. [Link]
- Wikipedia. (n.d.). Isothiouronium. [Link]
- Beilstein Journal of Organic Chemistry. (2018). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. [Link]
- NIH National Library of Medicine. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. [Link]
- Indo American Journal of Pharmaceutical Research. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. [Link]
- Organic Syntheses. (n.d.).
- Google Patents. (n.d.). S-(vinylbenzyl)isothiouronium salts.
- MDPI. (2024).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. DSpace [cora.ucc.ie]
- 4. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Isothiouronium - Wikipedia [en.wikipedia.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. One moment, please... [iajpr.com]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Benzylthiourea derivatives as corrosion inhibitors for steel in acidic media
An In-Depth Guide to the Application and Evaluation of Benzylthiourea Derivatives as Corrosion Inhibitors for Steel in Acidic Media
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and development professionals on the synthesis, application, and evaluation of this compound derivatives as corrosion inhibitors for steel in acidic environments. The protocols and discussions herein are designed to provide both theoretical understanding and practical, field-proven methodologies.
Introduction: The Challenge of Acidic Corrosion
The corrosion of steel in acidic media is a significant issue across various industries, including oil and gas, chemical processing, and metal finishing.[1] Acidic solutions, used for processes like pickling, descaling, and drilling, can lead to aggressive metal dissolution, compromising the structural integrity of equipment and pipelines.[1] Corrosion is an electrochemical phenomenon where an oxidation process at an anodic site on the metal surface releases electrons, which are consumed in a reduction process at a cathodic site.[2]
Organic corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[2] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The effectiveness of an organic inhibitor is closely tied to its molecular structure, particularly the presence of heteroatoms (like nitrogen, sulfur, and oxygen), aromatic rings, and π-bonds.[3]
This compound (BTU) derivatives have emerged as a highly effective class of inhibitors. Their molecular structure incorporates several key features for strong adsorption: the thiocarbonyl group (C=S), two nitrogen atoms, and one or more benzyl (aromatic) groups.[3][4] The sulfur atom acts as a powerful active center for adsorption, while the nitrogen atoms and the π-electrons of the benzyl rings further enhance the molecule's ability to bond with the steel surface.[3][5] This guide details the mechanisms, synthesis, and rigorous evaluation protocols for this promising class of corrosion inhibitors.
Mechanism of Inhibition: An Adsorption-Based Approach
The primary mechanism by which this compound derivatives protect steel is through adsorption onto the metal surface, which can occur via two main processes: physisorption and chemisorption. Often, a combination of both is observed.[6]
-
Physisorption (Physical Adsorption): This process involves electrostatic interactions between the inhibitor molecules and the charged metal surface. In acidic solutions, the steel surface typically carries a positive charge. Concurrently, heteroatoms (N and S) in the this compound molecule can become protonated. The electrostatic attraction between the protonated inhibitor and the negatively charged chloride ions (Cl⁻), which are already adsorbed on the steel surface, leads to the formation of an inhibitor layer.[6]
-
Chemisorption (Chemical Adsorption): This involves the formation of coordinate-type bonds between the inhibitor and the metal. The lone pair electrons on the sulfur and nitrogen atoms, along with the π-electrons from the benzyl rings, can be shared with the vacant d-orbitals of iron atoms on the steel surface.[3][6] This creates a strong, stable, and protective chemical bond. The presence of the thiocarbonyl (C=S) group is particularly crucial for this strong interaction.[4][6]
The result is a molecular film that acts as a physical barrier, blocking the active sites for both anodic dissolution of iron and cathodic hydrogen evolution, thereby stifling the overall corrosion process.[5]
Sources
Application Note & Protocol: A Validated Framework for Assessing the Antibacterial Activity of Benzylthiourea Derivatives
Introduction: The Scientific Imperative
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Benzylthiourea derivatives have emerged as a promising class of compounds, demonstrating significant potential due to their structural versatility and diverse biological activities.[1][2] The thiourea scaffold, characterized by the presence of C=S and NH functional groups, can interact with bacterial surface components and key intracellular enzymes, disrupting essential life processes.[3] Specifically, these derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, thereby presenting a viable mechanism for antibacterial action.[1][3]
This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to reliably assess the in vitro antibacterial activity of novel this compound derivatives. Adherence to standardized methodologies is paramount for generating reproducible and comparable data, a cornerstone of effective drug discovery. The protocols detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]
Our primary objectives are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, effectively achieving bacterial death.[8] Together, these two parameters provide a robust quantitative assessment of a compound's potency and its mode of action (bacteriostatic vs. bactericidal).
Foundational Principles of the Assays
Understanding the "why" behind each step is critical for troubleshooting and adapting the protocol. The core of this guide is the broth microdilution method , a quantitative technique that establishes a compound's potency by exposing a standardized bacterial population to a range of serially diluted concentrations of the test compound.[9][10]
The choice of this method is deliberate. It is more quantitative than diffusion-based methods (e.g., Kirby-Bauer), providing a precise concentration value (the MIC) rather than a qualitative zone of inhibition.[11] This precision is essential for the structure-activity relationship (SAR) studies that are fundamental to medicinal chemistry and lead optimization.[1]
The subsequent MBC determination is a logical extension of the MIC assay. It differentiates between compounds that merely inhibit growth (bacteriostatic) and those that actively kill the bacteria (bactericidal).[8] This distinction is clinically significant; bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[8]
Experimental Workflow Overview
The entire process, from initial preparation to final data interpretation, follows a logical sequence designed to ensure data integrity and reproducibility.
Caption: High-level workflow from preparation to MIC and MBC determination.
Materials and Reagents
Equipment
-
Biosafety Cabinet (Class II)
-
Autoclave
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for OD measurement)
-
Spectrophotometer or Densitometer
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Sterile Petri dishes (100 mm)
-
Sterile culture tubes
Media and Reagents
-
This compound Derivatives: Synthesized and purity-verified compounds.
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher, for dissolving compounds.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Conforming to CLSI standards.[4]
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA): For bacterial culture and colony counting.
-
Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS): For inoculum preparation.
-
McFarland Turbidity Standards: 0.5 standard is essential.
-
Reference Antibiotics: e.g., Gentamicin, Ciprofloxacin, or Vancomycin (for quality control).
Bacterial Strains (Quality Control Panel)
A robust screening panel should include representative Gram-positive and Gram-negative bacteria. The following ATCC® (American Type Culture Collection) strains are recommended by CLSI for quality control.
-
Gram-positive: Staphylococcus aureus (e.g., ATCC® 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC® 25922), Pseudomonas aeruginosa (e.g., ATCC® 27853)
Detailed Step-by-Step Protocols
Protocol 1: Preparation of Reagents and Inoculum
This phase is foundational. Errors in compound concentration or bacterial density will invalidate all subsequent results.
5.1.1 Preparation of this compound Stock Solutions
-
Dissolution: Accurately weigh the this compound derivative and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL or ~20-50 mM). Ensure complete dissolution using a vortex mixer.
-
Working Stock: Prepare a working stock solution from the primary stock. For an assay with a top concentration of 256 µg/mL, a 2.56 mg/mL working stock in CAMHB is typically prepared.
-
Scientist's Note: The final concentration of DMSO in the assay wells should not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth. All dilutions must account for this.
-
5.1.2 Preparation of Standardized Bacterial Inoculum
-
Primary Culture: From a stock culture, streak the desired bacterial strain onto a TSA plate and incubate at 35°C for 18-24 hours to obtain isolated colonies.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphology.
-
Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or CAMHB.
-
Standardization: Vortex the suspension thoroughly. Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Scientist's Note: The 0.5 McFarland standard is a critical reference point.[12] Using a suspension that is too dense or too dilute is a common source of error. Use the standardized suspension within 15 minutes of preparation to maintain bacterial viability.
-
-
Final Dilution: Prepare the final inoculum by diluting the standardized suspension in CAMHB. The goal is to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:150 (e.g., 0.1 mL of standardized suspension into 14.9 mL of CAMHB).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the CLSI M07 guidelines for broth microdilution.[4]
-
Plate Layout: Design the 96-well plate layout. Include wells for test compounds, a positive control (bacteria + CAMHB, no compound), a negative/sterility control (CAMHB only), and a solvent control (bacteria + CAMHB + highest concentration of DMSO used).
-
Broth Dispensing: Add 100 µL of CAMHB to columns 2 through 12 of a 96-well microtiter plate.
-
Compound Addition: Add 200 µL of the working stock solution of the this compound derivative (e.g., 512 µg/mL for a final top concentration of 256 µg/mL) to the wells in column 1.
-
Serial Dilution: Perform a 2-fold serial dilution. Transfer 100 µL from column 1 to column 2. Mix well by pipetting up and down. Transfer 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. Column 11 serves as the growth control.
-
Inoculation: Add 100 µL of the final bacterial inoculum (prepared in step 5.1.2) to all wells from column 1 to 11. This brings the final volume in each well to 200 µL and achieves the target bacterial density of 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Scientist's Note: Incubation time is critical. Shorter times may not allow for sufficient growth in the control wells, while longer times may lead to drug degradation or the selection of resistant mutants. The 16-20 hour window is the standard for most non-fastidious bacteria.[12]
-
-
Reading the MIC: After incubation, examine the plate visually or with a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[7] The growth control (Column 11) must be turbid, and the sterility control (Column 12) must be clear.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a quadrant of a TSA plate. Be sure to label each quadrant corresponding to the concentration from the microtiter plate.
-
Incubation: Incubate the TSA plate at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies in each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum. For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤ 500 CFU/mL. Since 10 µL was plated, this corresponds to ≤ 5 colonies on the agar.[8][13]
Data Analysis and Interpretation
Data should be recorded systematically. The relationship between MIC and MBC determines the nature of the compound's activity.
Caption: Logic for interpreting MIC and MBC results.
Table 1: Example Data Summary for this compound Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BTD-01 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| BTD-01 | E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
| BTD-02 | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| BTD-02 | E. coli ATCC 25922 | 32 | 128 | 4 | Bactericidal |
| Gentamicin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal (Control) |
| Gentamicin | E. coli ATCC 25922 | 1 | 2 | 2 | Bactericidal (Control) |
Quality Control: The Self-Validating System
A protocol is only trustworthy if it is self-validating. Quality control (QC) is non-negotiable.
-
Positive Growth Control: Must show distinct turbidity. Failure indicates issues with the medium, inoculum viability, or incubation conditions.
-
Sterility Control: Must remain clear. Turbidity indicates contamination of the medium or reagents.
-
Solvent Control: Growth should be equivalent to the positive control. Inhibition suggests DMSO toxicity at the concentration used.
-
Reference Strains: The MIC for the reference antibiotic (e.g., Gentamicin) against the ATCC QC strains must fall within the acceptable range published by CLSI in their M100 tables.[4] This validates the entire testing system, including media, inoculum density, and operator technique. Failure to meet QC ranges requires investigation before proceeding with testing novel compounds.
References
- Putra, M. Y., et al. (2022). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC, NIH.
- Gümrükçüoğlu, A., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI.
- Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing.
- Pospisilova, S., et al. (2018). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. MDPI.
- Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
- Li, Y., et al. (2022). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Semantic Scholar.
- Koval, A., et al. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.
- Harahap, Y., et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education.
- Kowalska-Krochmal, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy.
- Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
- Álvarez-Ordóñez, A., et al. (2019). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. MDPI.
- O. A. (2025). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine.
- National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
- The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules.
- Rudresh, S. M., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. NIH National Library of Medicine.
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology.
- Hafez, H. N., et al. (2018). The proposed mechanism for the formation of thiourea. ResearchGate.
- Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
- The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
- Gümrükçüoğlu, A., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PMC, PubMed Central.
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- U.S. Environmental Protection Agency. (n.d.). Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory.
- Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov.
- Brilhante, R. S. N., et al. (2006). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC, NIH.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. emerypharma.com [emerypharma.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. protocols.io [protocols.io]
The Benzylthiourea Scaffold: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Strategic Importance of Benzylthiourea in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials available to the synthetic chemist, this compound stands out as a particularly versatile and valuable precursor. Its ambident nucleophilic nature, stemming from the presence of both sulfur and nitrogen atoms, coupled with the influence of the benzyl moiety, provides a unique platform for the construction of diverse heterocyclic rings.
This technical guide offers an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems, with a focus on thiazoles and pyrimidines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the critical parameters that govern the success of these reactions. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the synthetic potential of this compound.
Part 1: The Synthesis of 2-Aminothiazole Derivatives via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1] When employing this compound, this reaction provides a direct route to N-benzyl-2-aminothiazole derivatives, which are privileged scaffolds in many biologically active compounds.[2]
Causality in Experimental Design: The Role of the Benzyl Group and Reaction Partners
The choice of this compound as the thiourea component in the Hantzsch synthesis is strategic. The benzyl group, while not directly participating in the cyclization, influences the solubility and reactivity of the precursor and can be a key pharmacophoric element in the final product. The reaction proceeds via the condensation of this compound with an α-haloketone. The α-haloketone is the electrophilic partner, and its structure dictates the substitution pattern on the resulting thiazole ring.
The mechanism initiates with the nucleophilic attack of the sulfur atom of this compound on the α-carbon of the haloketone, leading to the formation of an isothiouronium salt intermediate. Subsequent intramolecular cyclization through the attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration, yields the final 2-aminothiazole product.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: A typical workflow for the Hantzsch synthesis of 2-aminothiazoles.
Experimental Protocol: Synthesis of 2-(Benzylamino)-4-phenylthiazole
This protocol details the synthesis of a representative 2-aminothiazole derivative from this compound and 2-bromoacetophenone.
Materials:
-
This compound (1.66 g, 10 mmol)
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Ethanol (95%, 50 mL)
-
Sodium bicarbonate solution (5% aqueous)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.66 g, 10 mmol) in 30 mL of 95% ethanol with gentle warming.
-
Add 2-bromoacetophenone (1.99 g, 10 mmol) dissolved in 20 mL of 95% ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly add 5% sodium bicarbonate solution to the reaction mixture until it is neutral to litmus paper. This step neutralizes the hydrobromic acid formed during the reaction.
-
Filter the resulting solid precipitate and wash with cold deionized water.
-
Recrystallize the crude product from ethanol to afford pure 2-(benzylamino)-4-phenylthiazole.
Data Presentation: Representative Yields for 2-Aminothiazole Synthesis
| α-Haloketone | Product | Yield (%) |
| 2-Bromoacetophenone | 2-(Benzylamino)-4-phenylthiazole | 85-90 |
| 2-Chloro-4'-fluoroacetophenone | 2-(Benzylamino)-4-(4-fluorophenyl)thiazole | 80-85 |
| 3-Bromopentan-2,4-dione | Ethyl 2-(benzylamino)-4-methylthiazole-5-carboxylate | 75-80 |
Part 2: Synthesis of Pyrimidine-2-thione Derivatives via Michael Addition
This compound is an excellent precursor for the synthesis of pyrimidine-2-thiones through its reaction with α,β-unsaturated ketones, commonly known as chalcones.[3] This reaction proceeds via a Michael addition followed by an intramolecular cyclization and dehydration.
Mechanistic Insights and Experimental Considerations
The reaction is typically carried out in the presence of a base, such as potassium hydroxide or sodium ethoxide, in an alcoholic solvent.[4] The base serves to deprotonate the thiourea, increasing its nucleophilicity for the initial Michael addition to the β-carbon of the chalcone. The resulting enolate then undergoes an intramolecular cyclization, with one of the nitrogen atoms of the thiourea attacking the carbonyl carbon of the original chalcone moiety. A final dehydration step yields the dihydropyrimidine-2-thione product. The benzyl group on the thiourea can influence the stereochemical outcome of the reaction and the pharmacological properties of the final product.
Diagram 2: Reaction Mechanism for Pyrimidine-2-thione Synthesis
Caption: Key steps in the synthesis of pyrimidine-2-thiones from this compound.
Experimental Protocol: Synthesis of 4,6-Diphenyl-1-benzyl-3,4-dihydropyrimidine-2(1H)-thione
This protocol describes the synthesis of a representative pyrimidine-2-thione from this compound and chalcone (1,3-diphenyl-2-propen-1-one).
Materials:
-
This compound (1.66 g, 10 mmol)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 10 mmol)
-
Potassium hydroxide (0.84 g, 15 mmol)
-
Ethanol (95%, 50 mL)
-
Dilute hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.84 g, 15 mmol) in 50 mL of 95% ethanol.
-
To this basic solution, add this compound (1.66 g, 10 mmol) and chalcone (2.08 g, 10 mmol).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 6-7 to precipitate the product.
-
Filter the solid product, wash thoroughly with deionized water, and dry.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure pyrimidine-2-thione.
Data Presentation: Reaction Conditions and Yields for Pyrimidine-2-thione Synthesis
| Chalcone Derivative | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1,3-Diphenyl-2-propen-1-one | KOH | Ethanol | 6 | 88 |
| 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | NaOEt | Ethanol | 8 | 82 |
| 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | KOH | Methanol | 7 | 85 |
Part 3: Other Heterocyclic Systems Derived from this compound
While thiazoles and pyrimidines are the most common heterocyclic systems synthesized from this compound, its versatile reactivity allows for the potential synthesis of other important heterocycles.
1,3,4-Thiadiazoles
The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved from thiosemicarbazide derivatives.[5] this compound can be conceptually transformed into a corresponding thiosemicarbazide, which can then undergo cyclization with various reagents like carboxylic acids or their derivatives to form the 1,3,4-thiadiazole ring.
Triazoles
The synthesis of triazole derivatives often involves cycloaddition reactions.[6] While not a direct cyclization of this compound itself, the "benzylthio" moiety can be incorporated into triazole structures through multi-step synthetic sequences.[7] For example, a molecule containing a "benzylthio" group could be functionalized with an azide or an alkyne to participate in a click chemistry reaction to form a triazole ring.
Conclusion: A Foundation for Future Discovery
This compound has proven to be a robust and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of N-benzyl-2-aminothiazoles and pyrimidine-2-thiones highlight its utility in medicinal chemistry and drug discovery programs. The fundamental reaction mechanisms, rooted in the nucleophilicity of the sulfur and nitrogen atoms, provide a logical framework for optimizing reaction conditions and expanding the scope of accessible heterocyclic scaffolds. As the demand for novel therapeutic agents continues to grow, the strategic application of well-designed precursors like this compound will undoubtedly remain a critical component in the armamentarium of the synthetic chemist.
References
- Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (2025). Journal of Education and Science, 23(3), 134-144. [Link]
- 2-Aminothiazole - Wikipedia. (n.d.).
- Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][3][8][9]thiadiazole Scaffolds. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1836-1851. [Link]
- Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. (2007). Molecules, 12(5), 1019-1028. [Link]
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2024). Iraqi Journal of Pharmaceutical Sciences, 23(1), 1-8. [Link]
- Synthesis of 2-aminothiazole derivatives. (2025).
- Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (2025). Journal of Internal Medicine & Pharmacology, 2(2), 1-14. [Link]
- 1,3,4-Thiadiazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of pyrimidine-2-thiones. (n.d.).
- SYNTHESIS OF PYRIMIDINE DERIV
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules, 27(9), 2684. [Link]
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules, 28(24), 8059. [Link]
- Common methods for the synthesis of 2-aminothiazole. (n.d.).
- The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. (2010). Recueil des Travaux Chimiques des Pays-Bas, 48(12), 1280-1286. [Link]
- Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(8), 2391-2394. [Link]
- synthesis of thiazoles. (2019, January 19). YouTube. [Link]
- Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2009). Journal of Combinatorial Chemistry, 11(5), 799-802. [Link]
- New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021).
- Biginelli reaction - Wikipedia. (n.d.).
- Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal.
- Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. (2022). ACS Omega, 7(25), 21863-21871. [Link]
- Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. (2022).
- 1-Benzyl-1,2,3-triazoles synthesis using benzyl bromides, terminal acetylenes and sodium azide. (n.d.).
- Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). International Journal of Research in Engineering and Science, 9(12), 1-6. [Link]
- Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (2017). Indian Journal of Pharmaceutical Education and Research, 51(4s), S613-S619. [Link]
- Benzyl group - Wikipedia. (n.d.).
- Separate deprotonation reactions converge mechanistically for a new cyclization of benzyl 1-alkynyl sulfones. (2011). Organic Letters, 13(19), 5330-5333. [Link]
- Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. (2022).
- Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. (2022). RSC Advances, 12(1), 1-16. [Link]
- Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. (2025).
- Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins. (1988). Journal of Protein Chemistry, 7(5), 581-592. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. ijres.org [ijres.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 7. Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Prominence of Benzylthiourea in Oncology: A Synthetic and Mechanistic Guide
The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective and potent therapeutic agents. Within this dynamic field, the thiourea scaffold has emerged as a cornerstone for the development of novel oncology drugs. This guide delves into the specific and significant application of benzylthiourea derivatives in the synthesis of anticancer agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, mechanism of action, and structure-activity relationships.
The this compound Core: A Privileged Scaffold in Cancer Therapy
Thiourea derivatives have garnered considerable attention due to their wide spectrum of biological activities, including potent anticancer properties. The core structure, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, serves as an excellent platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a benzyl group to the thiourea core, creating the this compound scaffold, has proven to be a particularly fruitful strategy in the quest for new anticancer agents.
The benzyl moiety, with its aromatic ring, provides a handle for introducing various substituents that can modulate the compound's lipophilicity, electronic properties, and steric profile. These modifications are crucial for optimizing interactions with biological targets and enhancing cytotoxic activity against cancer cells.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
A significant body of research has elucidated that a primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of key protein kinases involved in tumor growth and proliferation. Notably, many of these compounds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).
EGFR and HER-2 are members of the ErbB family of receptor tyrosine kinases. Upon activation by their respective ligands, these receptors dimerize and trigger a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways. These pathways are central regulators of cell proliferation, survival, and differentiation. In many types of cancer, including breast, lung, and colon cancer, EGFR and HER-2 are overexpressed or mutated, leading to uncontrolled cell growth and tumor progression.
This compound derivatives have been shown to bind to the ATP-binding site of the EGFR and HER-2 kinase domains, preventing the phosphorylation and activation of these receptors. This blockade of downstream signaling ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.
Figure 1: Simplified diagram of the EGFR/HER2 signaling pathway and its inhibition by this compound derivatives.
Structure-Activity Relationship (SAR) and Cytotoxicity
The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on both the benzyl and phenyl rings. Structure-activity relationship (SAR) studies have provided valuable insights into the rational design of more effective anticancer agents.
For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro) or nitro groups, on the benzyl or phenyl rings often leads to enhanced cytotoxic activity. This is likely due to the modulation of the electronic properties of the thiourea core, which can influence its binding affinity to the target kinases. The position of these substituents is also critical, with para-substitution often yielding more potent compounds.
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, highlighting their potency and selectivity.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | MCF-7 (Breast) | 0.45 | [1][2] |
| 2 | N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | 0.31 | [3][4][5] |
| 3 | N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | 0.44 | [6] |
| 4 | N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | 0.38 | [2] |
| 5 | N-(4-chlorophenyl)-N'-benzoyl thiourea | Not Specified | Not Specified | [7] |
| 6 | N-(phenylcarbamothioyl)-4-chloro-benzamide | T47D (Breast) | 0.44 | [6] |
Experimental Protocols
The synthesis of this compound derivatives is typically achieved through a straightforward and efficient one-pot reaction. The following section provides a detailed protocol for the synthesis of a representative anticancer this compound derivative, N-(4-chlorobenzyl)-N'-phenylthiourea, adapted from established methodologies.
General Synthetic Workflow
Figure 2: General workflow for the synthesis of N-benzyl-N'-phenylthiourea derivatives.
Detailed Protocol for the Synthesis of N-(4-chlorobenzyl)-N'-phenylthiourea
Materials and Reagents:
-
p-chloroaniline
-
Ammonium thiocyanate
-
Benzyl chloride
-
Dry acetone
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chloroaniline (0.1 mol) in 100 mL of dry acetone.
-
Addition of Thiocyanate: To the stirred solution, add ammonium thiocyanate (0.1 mol).
-
Initial Reflux: Heat the mixture to reflux for 15 minutes.
-
Addition of Benzyl Chloride: After cooling the reaction mixture to room temperature, add benzyl chloride (0.1 mol) dropwise to the flask.
-
Second Reflux: Heat the mixture to reflux for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, pour the mixture into a beaker containing 500 mL of cold deionized water with constant stirring.
-
Filtration and Washing: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with deionized water to remove any unreacted starting materials and salts.
-
Drying: Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to obtain the pure N-(4-chlorobenzyl)-N'-phenylthiourea.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, as well as by determining its melting point.
Conclusion and Future Perspectives
This compound derivatives represent a highly promising class of compounds in the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent inhibitory activity against key oncogenic kinases like EGFR and HER-2, makes them attractive candidates for further preclinical and clinical investigation.
Future research in this area will likely focus on the synthesis of new generations of this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel drug delivery systems to enhance the tumor-targeting capabilities of these compounds is also a promising avenue of investigation. As our understanding of the molecular drivers of cancer continues to grow, the rational design of this compound-based anticancer agents will undoubtedly play a crucial role in the development of more effective and personalized cancer therapies.
References
- Li, H. Q., Yan, T., Yang, Y., Shi, L., Zhou, C. F., & Zhu, H. L. (2010). Synthesis and structure-activity relationships of N-benzyl-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305–313.
- Kesuma, D., Kirtishanti, A., Makayasa, C. H. A., & Sumartha, I. G. A. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208–215.
- Kesuma, D., Santosa, H., Nasyanka, A. L., & Ruswanto, R. (2021). Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells. RASĀYAN Journal of Chemistry, 14(4), 2698-2704.
- Ubaya Repository. (2022). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL.
- Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis.
- Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). Journal of Pharmacy & Pharmacognosy Research, 11(6), 968-980.
- Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363.
- NCCHEMISTRY. (2023, February 9). PHENYLTHIOUREA SYNTHESIS.#ncchem [Video]. YouTube. [Link]
- IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
- ResearchGate. (n.d.). HER2 signaling diagram. HER2 is at the center of EGFR signaling at the...
- Hilaris Publisher. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes.
- PubMed. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents.
- Organic Syntheses. (n.d.). α-PHENYLTHIOUREA.
- Graphviz. (2025). Output Formats.
- ResearchGate. (n.d.). Schematic representation of HER2 signaling regulation. HER2 is the...
- PubMed Central. (2024). HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review.
- ResearchGate. (n.d.). Schematic depicting HER family receptors (EGFR, HER2, HER3), their...
Sources
- 1. researchgate.net [researchgate.net]
- 2. jppres.com [jppres.com]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells - Ubaya Repository [repository.ubaya.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
- 7. hilarispublisher.com [hilarispublisher.com]
Benzylthiourea: Application Notes and Protocols for Plant Growth Regulation in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Benzylthiourea in Plant Physiology
This compound belongs to the broader class of thiourea derivatives, which are recognized for their diverse biological activities in agriculture, including fungicidal, insecticidal, herbicidal, and plant growth regulatory properties[1]. As organic sulfur compounds, thioureas can serve as scaffolds for various receptor ligands, and their incorporation into molecular frameworks can enhance biological activity[1]. Specifically, certain thiourea derivatives, including those with benzyl groups, have demonstrated significant potential as plant growth regulators (PGRs), influencing processes such as seed germination and plant development[2].
The mode of action for many synthetic plant growth regulators often mimics or interferes with natural phytohormone pathways. Phenyl- and benzylurea compounds have been noted for their cytokinin-like activity[3][4]. Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, and are involved in numerous developmental processes, including shoot initiation, leaf expansion, and the delay of senescence[5][6]. The cytokinin-like effects of some thiourea derivatives are thought to arise from their ability to inhibit cytokinin oxidase/dehydrogenase (CKX), an enzyme responsible for the irreversible degradation of cytokinins[3]. By inhibiting CKX, these compounds can increase the endogenous concentration of active cytokinins, thereby promoting growth and development.
Proposed Mechanism of Action: Cytokinin Pathway Modulation
The primary proposed mechanism for the plant growth regulatory effects of this compound is the enhancement of endogenous cytokinin levels through the inhibition of the cytokinin degradation pathway. This leads to a more pronounced cytokinin signaling response, promoting cell division and growth.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following protocols provide a framework for evaluating the effects of this compound on plant growth and development. Researchers should optimize concentrations and application methods based on the specific plant species and experimental conditions.
Preparation of this compound Stock and Working Solutions
Accurate preparation of solutions is critical for reproducible results. Due to the generally low water solubility of thiourea derivatives, a solvent is typically required for the initial stock solution.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) or Ethanol (95%)
-
Sterile deionized water
-
Volumetric flasks (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm) for sterile applications
Protocol for 1 mg/mL Stock Solution:
-
Accurately weigh 100 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 3-5 mL of DMSO or ethanol to dissolve the powder completely. Gentle warming or sonication may aid in dissolution.
-
Once fully dissolved, bring the volume to 100 mL with sterile deionized water.
-
Stir the solution continuously while adding water to prevent precipitation[7].
-
For sterile applications, filter the stock solution through a 0.22 µm sterile filter.
-
Store the stock solution in a dark, cool place (e.g., 4°C).
Preparation of Working Solutions: Prepare fresh working solutions by diluting the stock solution with deionized water to the desired final concentration (e.g., 1, 10, 50, 100, 250, 500 ppm). Always include a "vehicle control" in your experiments, which contains the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.
Application Methods
The choice of application method depends on the research objective and the plant system being studied.
This method is used to evaluate the effect of this compound on seed germination and early seedling growth.
Protocol:
-
Prepare this compound solutions at various concentrations (e.g., 250, 500, 750, 1000 ppm)[8][9][10].
-
Surface sterilize seeds according to a standard protocol for the species of interest.
-
Immerse the seeds in the respective this compound solutions for a predetermined period (e.g., 6-12 hours)[10][11]. Include a hydropriming (water only) and a vehicle control.
-
After soaking, remove the seeds and blot them dry with sterile filter paper.
-
Place the treated seeds in petri dishes with moist filter paper or sow them in a suitable growth medium (e.g., germination paper, sand, or soil).
-
Incubate the seeds under controlled conditions (temperature, light/dark cycle).
-
Record germination percentage, germination rate, and seedling growth parameters (root and shoot length, fresh and dry weight) at regular intervals[8].
This method is suitable for assessing the effects on established plants, such as promoting vegetative growth, increasing branching, or delaying senescence.
Protocol:
-
Grow plants to a desired developmental stage (e.g., 20-25 days after sowing)[9].
-
Prepare this compound working solutions (e.g., 250, 500, 750 ppm)[9]. A non-ionic surfactant may be added to the solution to ensure even leaf coverage.
-
Apply the solution as a fine mist to the plant foliage until the point of drip, ensuring uniform coverage of both upper and lower leaf surfaces[12].
-
Applications are best made in the late afternoon or early evening to slow evaporation and enhance absorption[13].
-
Include control groups sprayed with water and a vehicle control.
-
Repeat applications may be necessary depending on the duration of the experiment and the desired effect[13].
-
Evaluate plants for physiological and morphological changes at set time points.
This method applies the compound directly to the root zone and is effective for long-term growth regulation.
Protocol:
-
Grow plants in pots with a well-draining growing medium.
-
Ensure the growing medium is moist but not saturated before application[14].
-
Prepare a larger volume of low-concentration this compound solution.
-
Apply a specific volume of the solution evenly to the soil surface around the base of each plant. The volume depends on the pot size (e.g., 2 oz for a 4-inch pot, 4 oz for a 6-inch pot)[14].
-
Avoid over-application to the point of leaching from the bottom of the pot[14].
-
Include control groups receiving only water and a vehicle control.
-
Monitor plant growth and development over an extended period.
Caption: General experimental workflow for evaluating this compound.
Data Collection and Analysis: Evaluating Physiological Effects
To quantify the effects of this compound, a range of physiological and morphological parameters should be measured.
| Parameter | Measurement Method | Purpose |
| Seed Germination | Germination percentage, mean germination time, vigor index. | To assess the impact on dormancy breaking and early growth[8][15]. |
| Plant Height & Biomass | Measure shoot and root length; determine fresh and dry weight. | To quantify overall growth promotion or inhibition[16]. |
| Leaf Area & Number | Leaf area meter or image analysis; direct counting. | To evaluate effects on vegetative development[10]. |
| Chlorophyll Content | SPAD meter or spectrophotometric analysis of leaf extracts. | To assess effects on photosynthesis and leaf senescence[9]. |
| Antioxidant Enzyme Activity | Spectrophotometric assays for enzymes like SOD, POD, CAT. | To determine the role in mitigating abiotic stress[17]. |
| Yield Components | Number of flowers, fruits, seeds; total yield per plant. | To evaluate the impact on reproductive success and productivity. |
Statistical Analysis: All experiments should be conducted with a sufficient number of replicates and a completely randomized design. Data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean comparison test (e.g., Tukey's HSD) to determine significant differences between treatments.
Trustworthiness and Self-Validation
To ensure the validity of the experimental results, the following points are crucial:
-
Controls: Always include negative (water) and vehicle (solvent) controls to isolate the effects of this compound from other factors.
-
Dose-Response: Testing a range of concentrations is essential to identify optimal levels and potential phytotoxicity at higher doses.
-
Replication: Biological and technical replicates are necessary to ensure the statistical significance and reproducibility of the findings.
-
Environmental Control: Maintain consistent environmental conditions (light, temperature, humidity) for all treatment groups to minimize variability.
References
- Arborjet | Ecologel. (n.d.). How to Apply Plant Growth Regulators for Trees and Shrubs.
- AHDB Horticulture. (n.d.). Chemical plant growth regulators - application.
- ArborVince. (n.d.). Tree Growth Regulator Applications.
- GPN. (n.d.). PGR Drench Guidelines.
- MDPI. (n.d.). Seed Priming with Sulfhydral Thiourea Enhances the Performance of Camelina sativa L. under Heat Stress Conditions.
- ARCC Journals. (n.d.). Ameliorative effect of thiourea priming on germination characteristics of mungbean (Vigna radiata L.) under water and salinity stress.
- Ricci, A., et al. (n.d.). Cytokinin-like activity of N′-substituted N-phenylureas. ResearchGate.
- ResearchGate. (n.d.). Impact of foliar spray of thiourea on growth attributes of two cultivars of soybean.
- Frébort, I., et al. (2010). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study. Journal of Molecular Biology, 403(4), 525-537.
- Vassilev, G. N., & Jonova, P. A. (1978). [Synthesis, structure and cytokinin-like activity of N-alkyl- and phenyl-N'-halogenophenylthioureas]. Pharmazie, 33(5), 270-273.
- Mok, M. C., & Mok, D. W. S. (1987). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. HortScience, 22(6), 1194-1197.
- ResearchGate. (n.d.). Effect of Different Treatments on Seed Germination and Seedling Growth of Burmese Grape (Baccaurea sapida Muell. Arg.).
- PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS.
- International Journal of Minor Fruits, Medicinal and Aromatic Plants. (n.d.). Effect of seed treatments on seed germination and seedling growth of Indian Olive (Elaeocarpus floribundus).
- CABI Digital Library. (2017). Thiourea: a molecule with immense biological significance for plants.
- The Pharma Innovation Journal. (2022). Effect of plant growth regulators and thiourea on seed germination and seedling growth of Jatti Khatti (Citrus jambhiri Lush.).
- MDPI. (n.d.). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals.
- ResearchGate. (2017). FOLIAR APPLIED THIOUREA AT DIFFERENT GROWTH STAGES MODULATED LATE SOWN WHEAT.
- ResearchGate. (n.d.). Structures of cytokinin-type PGRs: I 6-Benzyladenine....
- Emergent Life Sciences Research. (n.d.). Thiourea fertilization effect on nutrient content and uptake of soybean cultivar.
- ResearchGate. (n.d.). Evaluation of biological activities of the synthesized compounds in....
- Hussein, H. A., et al. (2023). Thiourea induces antioxidant mechanisms of salt tolerance in flax plants. Functional Plant Biology, 50(11), 934-946.
- Journal of Pharmacognosy and Phytochemistry. (2018). Influence of foliar spray boron and thiourea doses on biochemical and productive tillers of wheat cultivars in two sowing condit.
- J-Global. (2001). Cytokinin-like activity of N′-substituted N-phenylureas.
- MDPI. (n.d.). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back.
- ACS Publications. (2025). Thiourea Derivatives in Agrochemical Discovery and Development.
- Kent Academic Repository. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.
- NIH. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen.
- ResearchGate. (n.d.). Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer.
- NIH. (2024). Application of thiourea ameliorates drought induced oxidative injury in Linum usitatissimum L. by regulating antioxidant defense machinery and nutrients absorption.
- PubMed. (n.d.). Evaluating physiological responses of plants to salinity stress.
- ResearchGate. (2016). Evaluating physiological responses of plants to salinity stress.
- MDPI. (2024). Evaluating Growth and Physiological Responses of a Medicinal Plant Phyla nodiflora to Salinity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synthesis, structure and cytokinin-like activity of N-alkyl- and phenyl-N' -halogenophenylthioureas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Ameliorative effect of thiourea priming on germination characteristics of mungbean (Vigna radiata L.) under water and salinity stress [arccjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. advancedturf.com [advancedturf.com]
- 13. Chemical plant growth regulators - application | AHDB [horticulture.ahdb.org.uk]
- 14. gpnmag.com [gpnmag.com]
- 15. mdpi.com [mdpi.com]
- 16. Application of thiourea ameliorates drought induced oxidative injury in Linum usitatissimum L. by regulating antioxidant defense machinery and nutrients absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of Benzylthiourea
Document ID: AN-BTU-2026-01
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the characterization of benzylthiourea using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, offers field-proven insights, and presents self-validating protocols to ensure technical accuracy and reproducibility. We delve into method development, sample preparation, system suitability, validation, and data interpretation, grounding our recommendations in authoritative sources and established analytical principles.
Introduction: The Significance of this compound Analysis
This compound and its derivatives represent a versatile class of compounds with significant attention in medicinal chemistry due to a wide spectrum of biological activities, including potential anticancer, antibacterial, and antifungal properties.[1][2][3] The structural backbone of thiourea allows for extensive modification, enabling the fine-tuning of pharmacological profiles.[1] Accurate and robust analytical methods are therefore paramount for purity assessment, stability studies, pharmacokinetic analysis, and quality control during drug discovery and development.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of thermally labile or non-volatile compounds like this compound.[4] Gas Chromatography-Mass Spectrometry (GC-MS), while offering exceptional sensitivity and specificity, presents a unique challenge for such molecules, necessitating a chemical modification step known as derivatization to enhance volatility and thermal stability.[5][6] This guide provides detailed methodologies for both orthogonal techniques, empowering researchers to select and implement the most appropriate method for their analytical needs.
Physicochemical Properties & Analytical Considerations
Understanding the physicochemical properties of this compound (C₈H₁₀N₂S, MW: 166.24 g/mol ) is the foundation for robust method development.[7]
-
Polarity: The presence of the thiourea moiety imparts significant polarity to the molecule. This dictates the choice of stationary and mobile phases in HPLC, favoring reversed-phase chromatography.[8]
-
Solubility: this compound is generally soluble in organic solvents like methanol, acetonitrile, and acetone, which are common solvents for sample preparation and HPLC mobile phases.
-
Thermal Stability: Thioureas can be susceptible to degradation at elevated temperatures, which is a critical consideration for GC analysis. Direct injection into a hot GC inlet can lead to decomposition, making derivatization a necessary step to protect the molecule and ensure accurate quantification.[9][10]
-
UV Absorbance: The benzyl group provides a chromophore that allows for sensitive detection using UV-Vis spectrophotometry, a common detector for HPLC systems.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the workhorse method for the routine analysis of this compound due to its robustness and applicability to polar, non-volatile compounds. The following protocol is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Causality of Methodological Choices
-
Column Selection: A C18 (octadecylsilane) column is the gold standard for reversed-phase HPLC. Its nonpolar stationary phase provides excellent retention for moderately polar compounds like this compound when used with a polar mobile phase. For highly polar analytes, columns designed to withstand 100% aqueous mobile phases (e.g., ACE AQ, YMC-AQ) or those with polar-embedded groups can enhance retention.[8]
-
Mobile Phase: A gradient mixture of water (often with a buffer) and an organic modifier (acetonitrile or methanol) is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer, such as potassium dihydrogen phosphate adjusted to an acidic pH (e.g., 2.5-3.0) with phosphoric acid, is used to ensure a consistent ionization state of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.[11]
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The aromatic ring in this compound allows for strong absorbance in the UV region, typically around 230-250 nm. A DAD offers the advantage of acquiring the full UV spectrum, which aids in peak purity assessment and identification. A wavelength of 236 nm has been shown to be effective for thiourea analysis.[12]
Experimental Workflow for HPLC Analysis
The logical flow from sample preparation to final data analysis for the HPLC method is visualized below.
Caption: HPLC analysis workflow for this compound.
Detailed Protocol: HPLC-UV Analysis
Objective: To quantify this compound in a sample matrix using a stability-indicating reversed-phase HPLC method.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric Acid (88%, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (e.g., PVDF or Nylon)
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (90-10% B), 20-25 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/DAD at 240 nm |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
3. Solution Preparation:
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a portion of the sample expected to contain this compound and dissolve in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.[13]
4. System Suitability and Validation:
-
System Suitability: Before analysis, inject the working standard solution (e.g., 25 µg/mL) five times. The system is deemed ready if it meets the criteria in the table below.[11]
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[14][15] This involves assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD for Peak Area | ≤ 2.0% |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides unparalleled identification capabilities through mass spectral fingerprinting. However, due to the low volatility and potential thermal instability of this compound, direct analysis is not feasible. A derivatization step is mandatory.
Causality of Methodological Choices
-
Derivatization: This is the most critical step. Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable form suitable for GC.[5][6] For compounds with active hydrogens (like those in the -NH₂ groups of thiourea), silylation is the most common and effective technique.[5][16] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are powerful silylating agents that replace the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility and preventing unwanted interactions in the GC column.[17]
-
Column Selection: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS, HP-5MS), is ideal for separating the derivatized analyte. These columns are robust and provide excellent resolution for a wide range of compounds.[15][18]
-
GC Parameters: A temperature-programmed run is used to ensure the derivatized analyte elutes as a sharp peak and to clean the column of any heavier components. The injector temperature must be high enough to vaporize the sample but not so high as to cause degradation, even of the derivatized product.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is the standard method. It creates reproducible fragmentation patterns that can be compared to mass spectral libraries for identification. Data can be acquired in full scan mode to obtain the complete mass spectrum or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy by monitoring specific, characteristic ions.
Experimental Workflow for GC-MS Analysis
The GC-MS workflow includes the essential derivatization step prior to instrumental analysis.
Caption: GC-MS analysis workflow including derivatization.
Detailed Protocol: GC-MS Analysis with Silylation
Objective: To identify and quantify this compound in a sample matrix via GC-MS after silylation.
1. Materials and Reagents:
-
This compound reference standard
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas (high purity) for evaporation
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890/5977, Thermo Fisher TRACE 1310/ISQ, or equivalent |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split/Splitless, 250 °C, Splitless mode (1 min) |
| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-500) for identification; SIM for quantification |
3. Derivatization and Sample Preparation:
-
Sample Preparation: Accurately weigh the sample (or an extract) into a 2 mL autosampler vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.[16]
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent like ethyl acetate. Transfer an aliquot to a vial and evaporate to dryness.
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70 °C for 30 minutes.[17]
-
Cool the vial to room temperature. The sample is now ready for injection.
-
4. Data Interpretation:
-
Identification: The primary identification is based on the retention time and the mass spectrum of the derivatized this compound peak. The mass spectrum should be compared against a standard run in-house or, if available, a commercial library.
-
Fragmentation Pattern: In EI, the molecular ion (M⁺) of the di-TMS derivatized this compound will be observed. Key fragmentation patterns arise from the loss of methyl groups (-15 Da), the TMS group (-73 Da), and cleavage at the benzyl C-N bond. The benzyl fragment ([C₇H₇]⁺) at m/z 91 is a highly characteristic and often abundant ion for benzyl-containing compounds.[19] Analysis of these fragmentation patterns provides structural confirmation.[20][21]
References
- [Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives]([Link])
- [Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed]([Link]) - PubMed.
- [Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) - Consensus]([Link]) - Consensus.
- [Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chrom
- [Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts]([Link]) - Chemistry LibreTexts.
- [HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies]([Link]) - SIELC Technologies.
- [Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- [hplc of thiourea - Chromatography Forum]([Link])
- [MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh]([Link]) - eGyanKosh.
- [mass spectra - fragmentation patterns - Chemguide]([Link]) - Chemguide.
- [What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube]([Link]) - YouTube.
- [HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research]([Link]) - World Journal of Pharmaceutical and Medical Research.
- [SAMPLE PREPAR
- [Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. - YouTube]([Link]) - YouTube.
- [Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Request PDF - ResearchGate]([Link])
- [HPLC Method for Separation of Urea and Thiourea on Primesep S Column]([Link]) - SIELC Technologies.
- [(PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives]([Link])
- [Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products - MDPI]([Link]) - MDPI.
- [SAMPLE PREPARATION - Phenomenex]([Link]) - Phenomenex.
- [Chromatography Sample Preparation Guide - Organomation]([Link])
- [Combined determination and confirmation of ethylenethiourea and propylenethiourea residues in fruits at low levels of detection - PubMed]([Link]) - PubMed.
- [Design, Synthesis and Biological Activities of (Thio)
- [Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - MDPI]([Link]) - MDPI.
- [SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
- [A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing)]([Link]) - Royal Society of Chemistry.
- [Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of]([Link]) - Journal of Applied Pharmaceutical Research.
- [Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI]([Link]) - MDPI.
- [Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evalu
- [Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines - International Journal of Pharmaceutical Sciences]([Link]) - International Journal of Pharmaceutical Sciences.
- [(PDF) Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products - ResearchGate]([Link])
- [A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop - International Journal of Pharmaceutical Investigation]([Link])
- [Novel Sorptive Sample Preparation Techniques for Separation Science | LCGC International]([Link])
- [A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formul
- [(PDF) Stability and Degradation Studies for Drug and Drug Product - ResearchGate]([Link])
- [Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Prepar
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organomation.com [organomation.com]
- 7. This compound CAS#: 621-83-0 [m.chemicalbook.com]
- 8. hplc of thiourea - Chromatography Forum [chromforum.org]
- 9. Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jpionline.org [jpionline.org]
- 12. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phenomenex.com [phenomenex.com]
- 14. wjpmr.com [wjpmr.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols: The Strategic Use of Benzylthiourea in the Synthesis of 2-Aminobenzothiazole Derivatives
Introduction: The Privileged Scaffold of 2-Aminobenzothiazole in Modern Drug Discovery
The 2-aminobenzothiazole core is a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring. This structural motif is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Derivatives of 2-aminobenzothiazole have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] The versatility of this scaffold lies in the facile functionalization of the 2-amino group and the benzene ring, allowing for the systematic optimization of lead compounds to enhance their affinity, selectivity, and pharmacokinetic profiles.[4][5] Consequently, the development of robust and efficient synthetic routes to access diverse libraries of these derivatives is of paramount importance to researchers in drug discovery and development.
One of the most established and reliable methods for constructing the 2-aminobenzothiazole core is through the intramolecular oxidative cyclization of N-arylthiourea precursors. This guide provides a detailed exploration of this synthetic strategy, with a particular focus on the use of N-aryl-N'-benzylthiourea derivatives. The inclusion of the benzyl group offers distinct advantages, serving either as a stable substituent that modulates the pharmacological activity of the final product or as a protecting group that can be removed to yield the primary amine.
Part 1: The Hugerschoff Reaction and Modern Mechanistic Insights
The classical method for the synthesis of 2-aminobenzothiazoles from N-arylthioureas is the Hugerschoff reaction, which traditionally employs bromine in a suitable solvent like chloroform or acetic acid.[2][6][7] The reaction proceeds via an electrophilic cyclization mechanism.
Causality of the Mechanism: An Electrophilic Cascade
The underlying principle of this transformation is the activation of the sulfur atom in the thiourea precursor by an electrophilic halogen, which initiates an intramolecular electrophilic substitution onto the ortho-carbon of the aryl ring. The key steps are as follows:
-
Electrophilic Activation: The sulfur atom of the N-aryl-N'-benzylthiourea acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂ or a tribromide salt). This forms a reactive sulfenyl bromide intermediate.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aryl ring, activated by the amino group, attacks the electrophilic sulfur center. This cyclization step forms a new carbon-sulfur bond at the ortho position of the aryl ring, leading to a dihydrobenzothiazole intermediate.
-
Aromatization: The intermediate rapidly undergoes deprotonation and elimination of HBr to achieve the stable, aromatic 2-aminobenzothiazole ring system.
This mechanistic pathway is highly efficient for arylthioureas with electron-donating groups on the aromatic ring, which enhance its nucleophilicity and facilitate the key SEAr step.[1]
Visualization of the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the oxidative cyclization of N-phenyl-N'-benzylthiourea.
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Benzylthiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Novel Antimicrobials
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] Benzylthiourea (CAS No: 621-83-0), an organosulfur compound, belongs to this versatile chemical family.[5][6][7] Determining its in vitro efficacy is a critical first step in the drug discovery pipeline.
The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for this evaluation. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8][9] This application note provides a comprehensive, technically detailed guide to determining the MIC of this compound using the broth microdilution method, harmonized with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]
Principle of the Broth Microdilution Method
The broth microdilution method is a quantitative technique that involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound (this compound) in a liquid growth medium.[9][13][14] The assay is performed in a 96-well microtiter plate, allowing for efficient testing of a range of concentrations. After incubation, the wells are visually inspected for turbidity. The absence of growth in a well indicates that the concentration of this compound in that well is sufficient to inhibit bacterial proliferation. The MIC is the lowest concentration that remains clear.[8][13]
This method is favored for its reproducibility, efficient use of reagents, and its capacity for standardization, making it a gold standard in antimicrobial susceptibility testing.[11][14]
Chemical Profile: this compound
A foundational understanding of the test article is paramount for accurate MIC determination.
| Property | Value | Source(s) |
| Chemical Name | 1-Benzyl-2-thiourea | [6] |
| CAS Number | 621-83-0 | [5][6] |
| Molecular Formula | C₈H₁₀N₂S | [6][7] |
| Molecular Weight | 166.24 g/mol | [6] |
| Known Hazards | Toxic if swallowed | [5] |
Experimental Protocol: MIC Determination of this compound
This protocol is designed as a self-validating system, with integrated controls to ensure the accuracy and trustworthiness of the results.
PART 1: Preparatory Steps & Reagent Qualification
Success in MIC testing is critically dependent on meticulous preparation.
1.1. This compound Stock Solution Preparation:
-
Rationale: The solubility and stability of the test compound are critical variables. Thiourea derivatives can be susceptible to hydrolysis or degradation depending on the solvent and pH.[15] A high-concentration, sterile stock solution is required to prepare the working dilutions.
-
Protocol:
-
Determine the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for poorly water-soluble compounds.
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C or as determined by stability studies.
-
1.2. Solvent Toxicity Control:
-
Rationale: The solvent used to dissolve the test compound (e.g., DMSO) can itself exhibit antimicrobial properties at certain concentrations. It is crucial to determine the highest concentration of the solvent that does not inhibit bacterial growth.
-
Protocol:
-
Prepare serial dilutions of the solvent (e.g., DMSO) in the chosen broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well plate. The concentration range should mirror the concentrations that will be present in the actual MIC assay.
-
Inoculate these wells with the test organism at the standard final concentration (approx. 5 x 10⁵ CFU/mL).
-
Include a growth control (no solvent) and a sterility control (no bacteria).
-
Incubate and read the plate alongside the main experiment. The highest concentration of solvent showing no inhibition of growth is the maximum allowable concentration in the assay.
-
1.3. Bacterial Inoculum Preparation:
-
Rationale: The density of the bacterial inoculum must be rigorously standardized. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values. Conversely, a sparse inoculum may result in falsely low MICs. The CLSI standard is a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
Protocol:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer (625 nm, Absorbance 0.08-0.13) can be used for greater accuracy.
-
Within 15 minutes of standardization, dilute this suspension in the broth medium so that the final inoculum concentration in each well of the 96-well plate will be ~5 x 10⁵ CFU/mL. This typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension.
-
PART 2: Broth Microdilution Assay Workflow
2.1. Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare the starting concentration of this compound in well 1 by adding 100 µL of a diluted stock solution. This concentration should be twice the desired final highest concentration.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process, transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing only broth at this stage).
-
Well 12 will serve as the sterility control (containing only broth).
2.2. Inoculation:
-
Using the prepared and diluted bacterial inoculum (from step 1.3), add 50 µL to wells 1 through 11.
-
Do NOT add bacteria to well 12 (sterility control).
-
The final volume in each test well is now 100 µL. The this compound concentrations and the bacterial inoculum are now at their final target concentrations.
2.3. Incubation:
-
Seal the plate with a breathable film or place it in a container with a loose lid to prevent evaporation while maintaining aeration.
-
Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.
PART 3: Data Interpretation & Quality Control
3.1. Reading the Results:
-
Validate Controls: Before reading the test wells, check the controls.
-
Sterility Control (Well 12): Must be clear (no turbidity). If growth is present, the test is invalid due to contamination.
-
Growth Control (Well 11): Must show adequate turbidity. If no growth is present, the test is invalid.
-
-
Determine the MIC: Visually inspect wells 1 through 10. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). A reading aid, such as a viewing box with a mirror, can be helpful.
3.2. Mandatory Quality Control (QC):
-
Rationale: A robust QC system ensures the accuracy and reproducibility of the MIC test.[16][17] It validates the entire testing process, from media preparation and inoculum density to the bioactivity of the reference antibiotic.
-
Protocol:
-
Concurrently with the this compound test, perform a full MIC assay on a reference quality control strain with a well-characterized antimicrobial agent (e.g., Ciprofloxacin).
-
Recommended QC strains include:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
The resulting MIC for the reference drug against the QC strain must fall within the acceptable range published by CLSI or EUCAST.[18][19][20] If the QC result is out of range, the results for the test compound (this compound) are considered invalid and should not be reported.
-
Troubleshooting
| Issue | Possible Cause(s) | Corrective Action |
| Growth in Sterility Control | Contamination of broth, plate, or pipette tips. | Use fresh, sterile reagents and aseptic technique. Re-run the assay. |
| No Growth in Growth Control | Inoculum too low, non-viable organism, improper incubation. | Verify inoculum preparation and McFarland standard. Check incubator temperature. Use a fresh culture. |
| QC MIC Out of Range | Procedural error (e.g., inoculum density, dilution error), expired reagents, media issue, or mutated QC strain. | Review all procedural steps. Check reagent expiration dates. Test a new lot of media. Subculture the QC strain from a fresh stock.[18] |
| "Skipped" Wells (Growth at higher conc., no growth at lower conc.) | Inaccurate pipetting, compound precipitation, contamination. | Review pipetting technique. Check for compound precipitation in wells. Re-run the assay. |
| Trailing Endpoint (faint growth over several dilutions) | Partial inhibition, organism-specific effect. | Read endpoint as the lowest concentration with a significant reduction in growth compared to the growth control. Note the observation. |
References
- Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
- Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
- EUCAST. (n.d.).
- Kim, S. Y., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]
- YouTube. (2025, March 10). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
- Kahlmeter, G., et al. (2015). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 53(10), 3238–3244. [Link]
- GCSMC. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. [Link]
- ResearchGate. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP)
- CLSI. (n.d.).
- Letters in Applied NanoBioScience. (2025, September 4). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. [Link]
- ResearchGate. (2025, August 7).
- Heryanto, R., et al. (2020). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Research Journal of Pharmacy and Technology, 13(10), 4625-4630. [Link]
- Phee, L. M., et al. (2012). In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. International Journal of Antimicrobial Agents, 39(1), 27–32. [Link]
- ResearchGate. (n.d.). Minimal inhibitory concentration (MIC=g cm À3 )
- Liu, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules, 28(7), 3209. [Link]
- Microbiology Info. (n.d.). Broth Microdilution. [Link]
- Regul
- Semantic Scholar. (n.d.). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. [Link]
- YouTube. (2025, September 18).
- ResearchGate. (2025, August 6). In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. [Link]
- Pharmacy Education. (2024, April 1). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. [Link]
- EUCAST. (n.d.). MIC EUCAST. [Link]
- MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
- ResearchGate. (n.d.). Antibacterial activities of benzoylthiourea. [Link]
- EUCAST. (n.d.). Guidance Documents. [Link]
- PubMed. (2009, January 22). Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. [Link]
- ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in µg/mL of the synthesized.... [Link]
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48 Suppl 1, 5–16. [Link]
- YouTube. (2021, September 27).
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
- YouTube. (2019, May 28).
- Hassan, G. S., et al. (2018). Design, Synthesis and Biological Activities of (Thio)
Sources
- 1. youtube.com [youtube.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. scbt.com [scbt.com]
- 7. 1-BENZYL-2-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. MIC EUCAST [mic.eucast.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. microbiologyclass.net [microbiologyclass.net]
- 17. gcsmc.org [gcsmc.org]
- 18. bsac.org.uk [bsac.org.uk]
- 19. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Protocol for Evaluating the Cytotoxicity of Benzylthiourea Derivatives on Cancer Cell Lines
Introduction: The Emerging Role of Benzylthiourea Derivatives in Oncology
This compound derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including promising anticancer properties.[1][2] These compounds, characterized by a thiourea core (-NH-C(=S)-NH-) with a benzyl group substitution, have demonstrated cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanism of action is multifaceted, with studies suggesting they can inhibit key enzymes involved in cancer progression, such as protein tyrosine kinases and topoisomerases, and modulate signaling pathways critical for cancer cell survival and proliferation.[5][6] Furthermore, some thiourea derivatives have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[7][8]
This comprehensive guide provides a detailed protocol for evaluating the in vitro cytotoxicity of novel this compound derivatives on cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous framework for screening and characterizing the anticancer potential of these compounds. The protocols outlined below are foundational for preclinical drug discovery and provide a basis for further mechanistic studies.
Core Principles of Cytotoxicity Evaluation
The primary objective of this protocol is to determine the concentration at which a this compound derivative inhibits cancer cell growth by 50% (IC50). This is a critical parameter for assessing the potency of a compound. Two robust and widely accepted colorimetric assays are detailed: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.[9][10] To further elucidate the mechanism of cell death, this guide also provides an overview of apoptosis assays.
The choice of cancer cell lines is paramount and should be guided by the specific research question. It is recommended to use a panel of cell lines representing different cancer types to assess the spectrum of activity of the test compounds.
Diagram 1: General Workflow for Cytotoxicity Screening
Caption: General experimental workflow for cytotoxic drug discovery.[4]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.[11]
Materials and Reagents
-
Cancer cell lines of choice
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent as the treated wells) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Determine the IC50 value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
| Parameter | MTT Assay | SRB Assay |
| Principle | Measures metabolic activity (mitochondrial dehydrogenase activity) | Measures total cellular protein content |
| Endpoint | Formation of purple formazan crystals | Staining of cellular proteins with sulforhodamine B |
| Advantages | Widely used, relatively simple, and provides an indication of metabolic health. | Less interference from compounds that affect mitochondrial function, stable endpoint.[14] |
| Disadvantages | Can be affected by compounds that interfere with mitochondrial respiration. | Requires cell fixation, which can lead to cell loss if not performed carefully. |
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Proliferation
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[15] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[14][16] The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number.[16]
Materials and Reagents
-
Cancer cell lines of choice
-
Complete culture medium
-
This compound derivatives
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye.[15]
-
Allow the plates to air-dry completely.
-
-
Solubilization of Bound Dye:
-
Absorbance Measurement:
Data Analysis
The data analysis for the SRB assay is the same as for the MTT assay.
Further Mechanistic Insights: Apoptosis Assays
Observing a cytotoxic effect is the first step. To understand how the this compound derivatives induce cell death, apoptosis assays are crucial. Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical features.
Diagram 2: Key Events in Apoptosis
Caption: A simplified overview of key events during apoptosis.
Recommended Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[20] Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases activated during apoptosis.[21]
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis.
The selection of the appropriate apoptosis assay will depend on the specific research goals and available instrumentation. It is often recommended to use more than one method to confirm the induction of apoptosis.[20]
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial evaluation of the cytotoxic potential of novel this compound derivatives. By determining the IC50 values across a panel of cancer cell lines, researchers can identify promising lead compounds for further development. Subsequent investigation into the mechanism of action, through apoptosis assays and other molecular biology techniques, will provide a deeper understanding of how these compounds exert their anticancer effects. This systematic approach is essential for the rational design and development of new and effective cancer chemotherapeutics.
References
- Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- CLYTE Technologies.
- Bio-protocol. Sulforhodamine B (SRB)
- PubMed.
- YouTube. Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-03-10). [Link]
- PubMed. Recent Developments on Thiourea Based Anticancer Chemotherapeutics. [Link]
- Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]
- protocols.io. MTT (Assay protocol). (2023-02-27). [Link]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). [Link]
- MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. (2024-05-31). [Link]
- protocols.io. SRB assay for measuring target cell killing. (2023-05-24). [Link]
- Biointerface Research in Applied Chemistry. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025-04-14). [Link]
- PubMed. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020-07-15). [Link]
- ResearchGate. Recent Developments on Thiourea Based Anticancer Chemotherapeutics | Request PDF. (2025-08-10). [Link]
- International Conference on Applied Innovation in IT. Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. (2025-06-27). [Link]
- National Center for Biotechnology Information. Apoptosis assays with lymphoma cell lines: problems and pitfalls. [Link]
- Creative Bioarray. Cell Apoptosis Assays. [Link]
- PubMed. Cellular Apoptosis Assay of Breast Cancer. [Link]
- ResearchGate. (PDF) Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening. (2025-08-05). [Link]
- Malaysian Journal of Analytical Sciences. RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. [Link]
- National Center for Biotechnology Information. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. (2020-10-10). [Link]
- PubMed Central.
- PubMed. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
Application Note: Benzylthiourea as a Superior Thiol Surrogate for the Synthesis of Thioethers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thioethers, or sulfides, are a critical class of organosulfur compounds integral to numerous fields, including medicinal chemistry, materials science, and organic synthesis.[1] Their presence in pharmaceuticals and agrochemicals is widespread, owing to the unique physicochemical properties conferred by the sulfur atom.[2] Traditional thioether synthesis often involves the reaction of a thiol with an electrophile, a method hampered by the volatility, extreme malodor, and susceptibility to oxidation of many thiols.[1][3] To circumvent these challenges, the use of stable, odorless, and easy-to-handle thiol surrogates is a highly advantageous strategy. Benzylthiourea and related thiourea derivatives have emerged as exceptionally effective reagents for this purpose, enabling robust and convenient pathways to a diverse range of thioethers.[1][4]
This application note provides a comprehensive guide to the use of this compound and other isothiouronium salts in the synthesis of thioethers. It covers the underlying reaction mechanism, showcases the broad applicability of this method, and provides detailed, field-proven protocols for researchers.
Mechanism of Action: The Isothiouronium Pathway
The efficacy of this compound as a thiol surrogate lies in its ability to generate a reactive thiolate in situ through a two-step sequence. This process avoids the isolation of the foul-smelling thiol, streamlining the synthetic procedure.[1][5]
-
S-Alkylation to Form Isothiouronium Salt: The synthesis begins with the S-alkylation of the thiourea sulfur atom by an electrophile, typically an alkyl or benzyl halide. This nucleophilic substitution reaction forms a stable and often crystalline intermediate known as an S-alkylisothiouronium salt.[1][6] These salts are air-stable, odorless solids that are convenient to handle and store.[3][7]
-
Base-Mediated Hydrolysis: The isothiouronium salt is then subjected to basic hydrolysis. The base (e.g., NaOH, NaH) promotes the cleavage of the C-S bond, releasing the corresponding thiolate anion and forming urea as a stable byproduct.[1][6][8] The formation of the highly stable urea molecule provides a strong thermodynamic driving force for the reaction.[9]
-
In Situ Reaction to Form Thioether: In modern "one-pot" protocols, the generated thiolate is not isolated. Instead, it immediately reacts in situ with a second electrophile (which can be the same as or different from the first) to yield the final thioether product.[1][4][10] This approach is particularly powerful for the synthesis of unsymmetrical thioethers.[1][5]
Mechanistic Diagram
The following diagram illustrates the one-pot synthesis of an unsymmetrical benzyl thioether using thiourea as the sulfur source.
Caption: General mechanism for one-pot thioether synthesis.
Applications & Scope
The isothiouronium-based strategy is versatile, enabling the synthesis of a wide array of thioethers, from simple symmetrical structures to complex, unsymmetrical molecules.
One-Pot Synthesis of Unsymmetrical Benzyl Thioethers
A particularly robust application is the one-pot synthesis of unsymmetrical benzyl thioethers from two different benzyl halides.[1][4] This method eliminates the need to handle volatile and malodorous benzyl thiols. The reaction proceeds in high yields and tolerates a variety of substituents on the aromatic rings.[1]
| Entry | Benzyl Halide 1 (R1-X) | Benzyl Halide 2 (R2-X) | Base / Solvent | Yield (%) |
| 1 | Benzyl bromide | 4-Nitrobenzyl bromide | NaOH / EtOH | 95% |
| 2 | Benzyl bromide | 4-Chlorobenzyl bromide | NaOH / EtOH | 98% |
| 3 | 4-Methoxybenzyl chloride | Benzyl bromide | NaOH / EtOH | 85% |
| 4 | 2-Bromobenzyl bromide | 3-Cyanobenzyl bromide | NaOH / EtOH | 91% |
Data synthesized from representative literature procedures.[1]
Synthesis of Aryl Thioethers
While the synthesis of alkyl and benzyl thioethers is straightforward, the formation of aryl thioethers often requires more specialized conditions. S-Aryl isothiouronium salts, which can be prepared via transition-metal-catalyzed C-S cross-coupling reactions (e.g., using Ni-catalysis), serve as excellent, air-stable surrogates for thiophenols.[3] These intermediates can then be used in subsequent reactions to form diaryl or alkyl-aryl thioethers.
Deoxasulfenylation of Alcohols
Recent advancements have shown that isothiouronium salts can be used as "deoxasulfenylating" agents to convert alcohols directly into thioethers.[2][9] This method is notable for its stereoselectivity, often proceeding with a high degree of inversion of configuration (indicative of an SN2 mechanism), and its tolerance for a broad range of functional groups.[2]
Detailed Experimental Protocols
The following protocols are provided as representative examples for researchers. Standard laboratory safety precautions should always be observed.
Protocol 1: One-Pot Synthesis of Unsymmetrical Benzyl Thioether (Benzyl 4-Nitrobenzyl Sulfide)
This protocol describes a robust and convenient procedure for synthesizing an unsymmetrical thioether without isolating the intermediate isothiouronium salt or thiol.[1]
Materials:
-
Benzyl bromide (R1-X)
-
4-Nitrobenzyl bromide (R2-X)
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH), 95%
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Formation of Isothiouronium Salt: In a 100 mL round-bottom flask, dissolve thiourea (1.0 eq) in 30 mL of ethanol. Add benzyl bromide (1.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 30-45 minutes until the reaction is complete (monitor by TLC). The S-benzylisothiouronium bromide salt may precipitate.
-
Thiolate Generation and Second Alkylation: Cool the mixture slightly. In a separate beaker, dissolve NaOH (2.2 eq) in a minimal amount of water and add it to the reaction flask.
-
Immediately add a solution of 4-nitrobenzyl bromide (1.0 eq) in 15 mL of ethanol to the reaction mixture.
-
Heat the mixture back to reflux and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Add 50 mL of water to the residue. The product will often precipitate as a solid. If it oils out, extract the aqueous layer with dichloromethane or ethyl acetate (3 x 30 mL).
-
Collect the solid by vacuum filtration and wash with cold water. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure benzyl 4-nitrobenzyl sulfide as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Experimental Workflow
The diagram below outlines the typical laboratory workflow for the synthesis, purification, and analysis of thioethers using the isothiouronium salt method.
Caption: Standard laboratory workflow for thioether synthesis.
Trustworthiness & Expert Insights
-
Reagent Purity: Use high-purity halides and solvents to minimize side reactions. The presence of water is generally tolerated and can be necessary to dissolve the base.
-
Order of Addition: For unsymmetrical thioethers, it is crucial to form the isothiouronium salt with the first halide before introducing the base and the second halide.
-
Base Choice: Sodium hydroxide is effective and economical. For substrates sensitive to aqueous base, anhydrous conditions using sodium hydride (NaH) in a solvent like THF can be employed.[10]
-
Troubleshooting: If yields are low, ensure the complete formation of the isothiouronium salt in the first step. Incomplete hydrolysis or side reactions (e.g., elimination of the alkyl halide) can also be factors. The formation of symmetrical disulfide byproducts can sometimes occur but is often minimal in one-pot procedures.[11]
Conclusion
The use of this compound and related thioureas as thiol surrogates represents a significant advancement in the synthesis of thioethers. The methodology, particularly in its one-pot variation, is operationally simple, avoids the use of malodorous and unstable reagents, and provides high yields of a diverse range of products.[1][4] This approach is highly valuable for researchers in organic synthesis and drug discovery, offering a reliable and efficient route to constructing the vital thioether linkage.
References
- Eccles, K. S., Elcoate, C. J., Lawrence, S. E., & Maguire, A. R. (2010). Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea. Arkivoc, 2010(9), 216-228. [Link]
- Wikipedia. Isothiouronium. [Link]
- Singh, P., & Chauhan, P. K. (2020). Synthetic access to thiols: A review. Journal of Chemical Sciences, 132(1), 1-28. [Link]
- Ball, N. D., & Sanford, M. S. (2013). Synthesis of Air‐stable, Odorless Thiophenol Surrogates via Ni‐Catalyzed C−S Cross‐Coupling. Angewandte Chemie International Edition, 52(40), 10763-10767. [Link]
- Sperger, T., & Teskey, C. J. (2021). Mechanistic insight into thioetherification of alcohols using isothiouronium salts. Chemical Science, 12(17), 6064-6070. [Link]
- Reber, G. L., & Teskey, C. J. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. The Journal of Organic Chemistry, 88(6), 3633-3638. [Link]
- D'Andrea, S. V., & Billmers, R. L. (1984). Decomposition of S-Alkylisothiouronium Salts Under Anhydrous Conditions.
- Reber, G. L., & Teskey, C. J. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters.
- Sperger, T., & Teskey, C. J. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Chemical Science, 12(17), 6064-6070. [Link]
- Reddy, T. P., & Kumar, A. (2020). Thiourea-Mediated Regioselective Synthesis of Symmetrical and Unsymmetrical Diversified Thioethers. The Journal of Organic Chemistry, 85(17), 11471-11481. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [cora.ucc.ie]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Isothiouronium - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of Benzylthiourea Derivatives
Abstract: Benzylthiourea derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and enzyme-inhibitory effects.[1][2][3] Their therapeutic potential stems from the unique chemical scaffold that allows for diverse substitutions, influencing their interaction with biological targets.[4][5] Molecular docking is an indispensable computational technique in modern drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein.[6][7] This guide provides a detailed, experience-driven protocol for conducting molecular docking studies on this compound derivatives. It emphasizes the critical importance of protocol validation to ensure the reliability of results and offers a step-by-step workflow from target preparation to in-depth analysis of docking outcomes.
Part 1: Scientific and Methodological Foundation
The this compound Scaffold in Drug Design
Thiourea derivatives are noted for their broad pharmacological activities, serving as versatile intermediates in the synthesis of various heterocyclic compounds.[2] The incorporation of a benzyl group introduces specific steric and electronic properties that can be fine-tuned to achieve desired interactions with a biological target. Research has demonstrated the efficacy of these derivatives as inhibitors of crucial enzymes, such as indoleamine-2,3-dioxygenase (IDO)[8], DNA gyrase[4], and various kinases, making them attractive candidates for therapeutic development.[3][9] The core structure allows for systematic modifications to explore structure-activity relationships (SAR), where molecular docking serves as a primary tool to rationalize these relationships at an atomic level.[8]
Core Principles of Molecular Docking
Molecular docking simulates the interaction between a ligand and a protein at the molecular level, aiming to predict the structure of the intermolecular complex.[7] This process involves two main stages:
-
Sampling: The algorithm explores a vast conformational space of the ligand within the protein's active site, generating a multitude of possible binding poses.[7]
-
Scoring: A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most favorable binding mode.[10]
The ultimate goal is to identify poses that are not only energetically favorable but also form plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site. The accuracy of these predictions is foundational to structure-based drug design efforts.[11]
Part 2: The Validated Molecular Docking Workflow
Trustworthiness in computational studies begins with rigorous validation. A docking protocol must first demonstrate its ability to reproduce experimentally determined binding modes before it can be reliably applied to novel compounds.
Essential Software and Resources
This protocol utilizes widely accessible and validated software.
| Software/Resource | Purpose | URL for Access |
| UCSF Chimera | Visualization, protein and ligand preparation. | |
| AutoDock Vina | Molecular docking engine. Often used within another program. | [Link] |
| PyRx | Virtual screening tool that integrates AutoDock Vina. | [Link] |
| Discovery Studio | Visualization and analysis of ligand-protein interactions. | [Link] |
| Protein Data Bank (PDB) | Repository for 3D structures of biological macromolecules. | [Link] |
| PubChem | Database of chemical molecules and their activities. | [Link] |
Mandatory First Step: Docking Protocol Validation
Before docking any novel this compound derivatives, the chosen docking parameters and protein structure must be validated. The gold standard for this is re-docking , where the co-crystallized (native) ligand is extracted from the protein structure and then docked back into the same active site.[12][13]
The Criterion for Success: The protocol is considered validated if the docking program can reproduce the experimental binding pose of the native ligand with a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å .[12][14][15] A low RMSD value confirms that the chosen settings are appropriate for accurately predicting ligand conformations within that specific active site.[15]
Protocol: Validating the Docking Methodology
-
Select a Target: Choose a high-resolution crystal structure of your target protein from the PDB that is co-crystallized with a ligand. For this example, we'll consider DNA Gyrase Subunit B (PDB ID: 1KZN), a target for some thiourea derivatives.[4]
-
Prepare the System: Load the PDB file into UCSF Chimera.
-
Separate Components:
-
Select and save the protein structure separately.
-
Select and save the native ligand (e.g., clorobiocin in 1KZN) separately.
-
-
Prepare the Protein: Use a tool like DockPrep in UCSF Chimera to remove solvent (water molecules), add hydrogen atoms, and assign partial charges.[6] Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock Vina).
-
Prepare the Native Ligand: Load the separately saved native ligand. Add hydrogens and assign charges. Save it in the PDBQT format.
-
Perform Re-Docking: Using AutoDock Vina (e.g., via PyRx), define the search space (grid box) to encompass the known active site. Dock the prepared native ligand back into the prepared protein.[9]
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the atom pairs.[13] If the RMSD is ≤ 2.0 Å, the protocol is validated.
Step-by-Step Protocol for Docking this compound Derivatives
Once the protocol is validated, you can proceed with docking your novel compounds.
Step 1: Ligand Preparation
-
Obtain 2D Structure: Draw your this compound derivative using software like ChemDraw or obtain the structure from PubChem.
-
Convert to 3D: Convert the 2D structure into a 3D conformation. Most molecular modeling software can do this.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable starting conformation.
-
Final Preparation: Load the minimized ligand into your preparation tool. Add hydrogens, compute charges (e.g., Gasteiger charges), and save in the required format (e.g., PDBQT).[16]
Step 2: Protein Preparation This step uses the same prepared protein from the validated protocol. Ensure all non-essential water molecules and co-factors have been removed unless they are known to be critical for binding.[14]
Step 3: Defining the Search Space (Grid Box) The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Causality: The size and center of the grid box are critical parameters. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and can lead to inaccurate results.
-
Procedure: Center the grid box on the active site, identified from the position of the co-crystallized ligand in your validation step. Adjust the dimensions to ensure it fully encompasses all key active site residues with a small margin (~4-5 Å) on all sides.
Step 4: Running the Docking Simulation
-
Load Files: In your docking software (e.g., PyRx), load the prepared protein (receptor) and your prepared this compound ligand(s).
-
Configure Parameters: Set the center and dimensions of the grid box as defined above. Use the default parameters for the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) unless your validation step indicated otherwise.[17] The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search; a value of 8 is standard, but can be increased for more rigorous searches.
-
Execute Docking: Run the simulation. The software will generate a set of binding poses for your ligand, ranked by their predicted binding affinity.
Part 3: Analysis, Interpretation, and Reporting
Interpreting Binding Scores and Poses
The primary output of a docking simulation is a table of results for the generated poses.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -9.2 | 0.000 | Asp79, Gly77, Thr165 |
| 2 | -8.8 | 1.852 | Asp79, Ala47 |
| 3 | -8.5 | 2.104 | Gly77, Met95 |
-
Binding Affinity: This value (in kcal/mol) is an estimate of the binding free energy. More negative values indicate stronger predicted binding. It is most useful for ranking a series of compounds against the same target.
-
Pose Analysis: Always visually inspect the top-ranked pose. A good pose should exhibit chemically sensible interactions. For example, the sulfur and nitrogen atoms in the thiourea group are excellent hydrogen bond acceptors/donors.[4] The benzyl group can form hydrophobic or pi-stacking interactions.
-
Clustering: Poses with RMSD values < 2.0 Å from each other are generally considered part of the same binding mode or cluster. The top-ranked pose is usually the focus of analysis, but other low-energy poses should also be examined.
Visualizing and Reporting Interactions
Use visualization software like Discovery Studio or UCSF Chimera to analyze the interactions between your top-ranked this compound pose and the protein's active site.[16]
-
Identify Key Interactions: Look for hydrogen bonds, hydrophobic contacts, electrostatic interactions, and pi-stacking.
-
Generate 2D/3D Diagrams: Create high-quality images for reports and publications. A 2D diagram clearly shows which amino acid residues are interacting with specific parts of your ligand, while a 3D representation shows the ligand's orientation in the binding pocket.
Conclusion
Molecular docking is a powerful hypothesis-generating tool for understanding the potential binding modes of this compound derivatives. The credibility of these hypotheses rests entirely on a meticulously validated protocol. By first confirming the ability of the system to reproduce known crystallographic data, researchers can apply the workflow with confidence to screen new derivatives, rationalize structure-activity relationships, and guide the design of more potent and selective molecules. The computational insights gained from this protocol should always be viewed as predictions that require subsequent experimental validation.
References
- ResearchGate. (2015).
- Suleiman, M. M., et al. (n.d.). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC - NIH. [Link]
- Yousef, T. A., et al. (2015). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives.
- Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock.
- Bioinformatics Review. (2023). Guide for small molecule molecular docking. [Link]
- Mendieta-Wejebe, J., et al. (2023). Design, Synthesis and Biological Activities of (Thio)
- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
- Chaudhury, S., et al. (2011).
- Bolivar, S. (2021). Molecular Docking Protocol.
- Bolivar, S. (2023). Validation of Docking Methodology (Redocking).
- Matsuno, K., et al. (2010). S-benzylisothiourea derivatives as small-molecule inhibitors of indoleamine-2,3-dioxygenase. PubMed. [Link]
- Harahap, U., et al. (2023). Antioxidant Activities and Molecular Docking of N-benzoyl-N'-naphthylthiourea Derivatives. Research Journal of Pharmacy and Technology. [Link]
- Chui, W. K., et al. (2002). Synthesis of N-benzyl- And N-phenyl-2-amino-4,5-dihydrothiazoles and Thioureas and Evaluation as Modulators of the Isoforms of Nitric Oxide Synthase. PubMed. [Link]
- Bouider, N., et al. (2024). Synthesis and Exploration of Antibacterial Activity, Molecular Docking, and DFT Studies of Some Benzothiazole–Urea(Thiourea) Hybrid Compounds. Semantic Scholar. [Link]
- Kaboli, S. (2018). Molecular Docking - An easy protocol. protocols.io. [Link]
- Jadhao, A. A., et al. (2024). Design, synthesis, antifungal activity, and molecular docking studies of benzothiazole, S-benzyl-2,4-isodithiobiuret, and thiourea derivatives of 1-hepta-O-benzoyl-β-d-maltose nanoparticles. PubMed. [Link]
- Mendieta-Wejebe, J., et al. (2023). Design, Synthesis and Biological Activities of (Thio)
- G-Bora, L., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. NIH. [Link]
- Al-Omair, M. A. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
- ResearchGate. (n.d.). Overview of typical CADD workflow. [Link]
- Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2024). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. ICAIIT 2024 Conference. [Link]
- Bioinformatics Review. (2020).
- Chen, Y. (2015). A Review on Applications of Computational Methods in Drug Screening and Design. PMC - NIH. [Link]
- Singh, S., et al. (2023). Updates on Drug Designing Approach Through Computational Strategies: a Review. Taylor & Francis Online. [Link]
- Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. PMC - PubMed Central. [Link]
- Leahy, D. E. (2005). Competitive Workflow: novel software architecture for automating drug design.
- Kalsoom, S., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. [Link]
- Mendieta-Wejebe, J., et al. (2023). Design, Synthesis and Biological Activities of (Thio)
- Armelia, R., et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. static.igem.wiki [static.igem.wiki]
- 7. youtube.com [youtube.com]
- 8. S-benzylisothiourea derivatives as small-molecule inhibitors of indoleamine-2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. tandfonline.com [tandfonline.com]
- 11. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Docking - An easy protocol [protocols.io]
Application Notes and Protocols: Electrochemical Impedance Spectroscopy (EIS) for Benzylthiourea Corrosion Inhibition Studies
Introduction: The Electrochemical Frontier of Corrosion Control
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, represents a significant economic and safety challenge across numerous industries. For metallic structures, particularly steel in acidic environments, this process is an aggressive electrochemical phenomenon. The development of effective corrosion inhibitors is paramount, and among these, organic molecules containing heteroatoms like sulfur and nitrogen have shown exceptional promise.[1][2] Thiourea and its derivatives, for instance, are well-established as potent corrosion inhibitors, primarily due to the presence of sulfur and nitrogen atoms that facilitate their adsorption onto the metal surface, creating a protective barrier.[3][4]
This guide focuses on 1-Benzyl-3-phenyl-2-thiourea (BPTU), a thiourea derivative that combines the inhibitive properties of the thiourea group with the increased surface coverage provided by bulky phenyl and benzyl groups.[4][5] These structural features enhance its ability to form a stable, protective film on the metal surface.
To rigorously evaluate the performance of such inhibitors, Electrochemical Impedance Spectroscopy (EIS) has emerged as a powerful, non-destructive technique.[6][7] EIS probes the entire electrochemical system at the metal-electrolyte interface by applying a small amplitude AC signal over a wide range of frequencies.[8] The resulting impedance data provides invaluable insights into the corrosion mechanism, the properties of the protective inhibitor film, and the kinetics of the underlying electrochemical reactions.[6][9] This application note provides a detailed protocol for utilizing EIS to study the corrosion inhibition efficiency of benzylthiourea on mild steel in an acidic medium, grounded in established electrochemical principles and best practices.
Part 1: The Science of this compound Inhibition and EIS Interrogation
The Inhibitive Action of this compound
The effectiveness of this compound as a corrosion inhibitor stems from its molecular structure and its ability to adsorb onto the metal surface. This adsorption process blocks the active sites where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) occur.[9] The mechanism is multifaceted:
-
Heteroatom Coordination: The sulfur and nitrogen atoms in the thiourea moiety possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of coordinate covalent bonds (chemisorption).[3]
-
Electrostatic Interaction: In acidic solutions, the this compound molecule can become protonated. This positively charged molecule can then be electrostatically attracted to the negatively charged metal surface (physisorption).[10]
-
Protective Film Formation: The bulky benzyl and phenyl groups in the molecule contribute to a larger surface coverage area, forming a dense hydrophobic film that acts as a physical barrier, isolating the metal from the corrosive electrolyte.[4]
The Principles of Electrochemical Impedance Spectroscopy (EIS)
EIS is a steady-state technique that measures the impedance of an electrochemical system as a function of the frequency of an applied AC signal.[6][7] By applying a small sinusoidal voltage perturbation (typically 5-10 mV to maintain a pseudo-linear response), the resulting current response is measured.[7][8] The impedance (Z) is the ratio of the voltage to the current and is a complex quantity that can be expressed as:
Z(ω) = Z' + jZ''
where:
-
Z' is the real part of the impedance.
-
Z'' is the imaginary part of the impedance.
-
j is the imaginary unit (√-1).
-
ω is the angular frequency (2πf).
The data is typically visualized in two types of plots:
-
Nyquist Plot: A plot of the imaginary component (Z'') versus the real component (Z') of the impedance. For a simple corrosion process, this often appears as a semicircle. The diameter of this semicircle is related to the charge transfer resistance (Rct).[4][11]
-
Bode Plot: This consists of two plots: the logarithm of the impedance magnitude (|Z|) versus the logarithm of the frequency, and the phase angle (θ) versus the logarithm of the frequency.[11]
Part 2: Experimental Protocol for EIS Analysis of this compound
This protocol details the step-by-step methodology for evaluating the corrosion inhibition performance of this compound on mild steel in a 1.0 M HCl solution.
Materials and Reagents
-
Working Electrode (WE): Mild steel coupons with a defined surface area (e.g., 1 cm²). The chemical composition of the mild steel should be known (e.g., Fe-99.210%; C-0.210%; Si-0.380%; P-0.090%; S-0.005%; Mn, 0.050%, and Al-0.010%).[12]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum wire or graphite rod with a surface area significantly larger than the WE.
-
Corrosive Medium: 1.0 M Hydrochloric Acid (HCl) solution, prepared from analytical grade HCl and double-distilled water.
-
Inhibitor: 1-Benzyl-3-phenyl-2-thiourea (BPTU). A stock solution should be prepared in a suitable solvent (e.g., ethanol) and then diluted to the desired concentrations in the 1.0 M HCl solution.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 120, 600, 1200 grit).[12]
-
Cleaning Solvents: Acetone and distilled water.
-
Electrochemical Workstation: A potentiostat/galvanostat with a frequency response analyzer (FRA) module.
Step-by-Step Experimental Procedure
Step 1: Preparation of the Working Electrode
Causality: Proper surface preparation is critical to ensure reproducibility and to remove any pre-existing oxide layers or contaminants that could interfere with the electrochemical measurements.
-
Mechanically abrade the mild steel coupon surface with successively finer grades of SiC abrasive paper, up to 1200 grit.[12]
-
Rinse the polished coupon thoroughly with double-distilled water.
-
Degrease the coupon by sonicating in acetone for 5-10 minutes.
-
Rinse again with double-distilled water and dry with a stream of warm air.
-
Immediately mount the prepared electrode in the electrochemical cell to prevent re-oxidation.
Step 2: Electrochemical Cell Setup
-
Assemble the three-electrode cell, ensuring the reference electrode tip is placed close to the working electrode surface to minimize ohmic drop.
-
Fill the cell with the test solution (1.0 M HCl for the blank measurement, and 1.0 M HCl with various concentrations of this compound for the inhibitor tests).
-
Immerse the working, counter, and reference electrodes in the solution.
Step 3: Open Circuit Potential (OCP) Stabilization
Causality: The system needs to reach a steady state before the EIS measurement is performed. The OCP measurement allows for the determination of the corrosion potential (Ecorr), which is the potential at which the rates of the anodic and cathodic reactions are equal.
-
Measure the OCP of the working electrode for a period of 30-60 minutes, or until the potential stabilizes (a drift of less than a few millivolts over several minutes).[13] This stable potential will be the DC potential at which the EIS measurement is performed.
Step 4: EIS Measurement
Causality: The choice of EIS parameters is crucial for obtaining high-quality, interpretable data.
-
Set the EIS parameters on the potentiostat software. A typical and effective set of parameters for this system is:
-
Frequency Range: 100 kHz to 10 mHz.[14][15] The high-frequency region provides information about the solution resistance, while the low-frequency region is related to the charge transfer and diffusion processes.
-
AC Amplitude (Voltage Perturbation): 10 mV (peak to peak) around the measured OCP.[7][15] This small amplitude ensures that the system's response is pseudo-linear, which is a requirement for valid EIS data.
-
Measurement Points: 10 points per decade of frequency.[8]
-
-
Run the EIS experiment.
-
Repeat the entire procedure for the blank solution and for each concentration of the this compound inhibitor.
Experimental Workflow Diagram
Caption: Experimental workflow for EIS corrosion inhibition studies.
Part 3: Data Analysis and Interpretation
Visualizing the Inhibition Effect: Nyquist and Bode Plots
Upon addition of this compound, distinct changes in the EIS plots are expected:
-
Nyquist Plot: The diameter of the semicircle in the Nyquist plot will increase with increasing inhibitor concentration.[4][16] A larger semicircle diameter corresponds to a higher charge transfer resistance (Rct), indicating that the corrosion process is being hindered.[16][17] The shape of the semicircle should remain largely unchanged, suggesting that the corrosion mechanism is not altered by the inhibitor, only suppressed.[4]
-
Bode Plot: In the Bode magnitude plot, the impedance at low frequencies will increase with higher inhibitor concentrations. The Bode phase plot will show a broader and higher phase angle peak, which also signifies enhanced protective properties of the surface film.
Quantitative Analysis: Equivalent Electrical Circuit (EEC) Modeling
To extract quantitative data from the EIS spectra, the data is fitted to an equivalent electrical circuit (EEC) model that represents the physical and chemical processes occurring at the electrode interface.[3][18] For a system with an inhibitor forming a film, a modified Randles circuit is often appropriate.
Caption: A common Equivalent Electrical Circuit (EEC) for a corrosion system with an inhibitor.
In this circuit:
-
Rs is the solution resistance between the working and reference electrodes.
-
Rct is the charge transfer resistance, which is inversely proportional to the corrosion rate. This is the key parameter for evaluating inhibitor performance.
-
CPE is the Constant Phase Element, used in place of a pure capacitor to account for the non-ideal, heterogeneous nature of the electrode surface.[2] Its impedance is given by Z_CPE = 1 / (Y₀(jω)ⁿ), where Y₀ is the magnitude of the CPE, ω is the angular frequency, and n is an exponent related to the surface roughness (n=1 for a perfect capacitor).
Calculating Inhibition Efficiency (IE%)
The primary metric for quantifying the performance of a corrosion inhibitor is the Inhibition Efficiency (IE%). It is calculated from the charge transfer resistance values obtained from the EEC fitting:
IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] x 100 [9][10]
Where:
-
Rct(inh) is the charge transfer resistance in the presence of this compound.
-
Rct(blank) is the charge transfer resistance in the absence of the inhibitor (the blank solution).
Representative Data
The following table presents typical data that could be obtained from an EIS study of this compound on mild steel in 1.0 M HCl at 30°C.
| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | IE% |
| 0 (Blank) | 30.5 | 57.8 | - |
| 1 x 10⁻⁵ | 252.1 | 45.3 | 87.9 |
| 5 x 10⁻⁵ | 335.4 | 38.1 | 90.9 |
| 1 x 10⁻⁴ | 403.7 | 32.5 | 92.4 |
| 2 x 10⁻⁴ | 608.5 | 28.9 | 95.0 |
Note: The Cdl (double-layer capacitance) values are expected to decrease with increasing inhibitor concentration. This is due to the adsorption of the organic molecules on the metal surface, which increases the thickness of the electrical double layer and/or decreases the local dielectric constant.[2]
Conclusion and Outlook
Electrochemical Impedance Spectroscopy provides a robust and detailed framework for the evaluation of corrosion inhibitors like this compound. The protocols and analytical methods outlined in this guide offer a systematic approach to quantify inhibition efficiency and to gain insight into the protective mechanisms at play. The increase in charge transfer resistance and the corresponding decrease in double-layer capacitance with increasing this compound concentration provide strong, quantitative evidence of the formation of a protective adsorbed film on the steel surface. By adhering to standardized procedures, such as those informed by ASTM G106, researchers can generate reliable and comparable data, accelerating the development of next-generation corrosion protection technologies.[6][19][20]
References
- ANSI Webstore. (2015). ASTM G106-89(2015) - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.
- ASTM International. (n.d.). Corrosion Electrochemistry: Theory and Testing.
- ASTM International. (2023). ASTM G106-89(2023) - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.
- Lebow, S., & Tippie, M. (2001). Electrochemical impedance spectroscopy (EIS) as a tool for measuring corrosion of polymer-coated fasteners used in treated wood. Forest Products Laboratory.
- Le, T. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega.
- Wang, L., et al. (2020). Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film. MDPI.
- Prabhu, D., & Rao, P. (2021). Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. Materials International.
- Dinh, Q. H., et al. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. Semantic Scholar.
- Appiah, J. T., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition.
- NPTEL - National Programme on Technology Enhanced Learning. (2020). Using Electrochemical Impedance Spectroscopy (EIS) | Part 1 [Video]. YouTube.
- El-Sabbah, M. M. B., et al. (2022). Experimental and theoretical study on the corrosion inhibition of mild steel by nonanedioic acid derivative in hydrochloric acid solution. Scientific Reports.
- Joseph, A., et al. (2019). EIS parameters for mild steel in the presence and absence of combination of AMBT-BTZ at different temperatures and standard deviation. ResearchGate.
- Radha, K., et al. (2024). Experimental study on corrosion inhibition of mild steel using Mukia maderaspatana leaves extract as green inhibitor. Surface Science and Technology.
- Ramezanzadeh, M., et al. (2019). Corrosion mitigation of mild steel in hydrochloric acid solution using grape seed extract. Journal of the Taiwan Institute of Chemical Engineers.
- Kakaroglou, A., et al. (2021). Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. MDPI.
- Rosliza, R., & Wan Nik, W. B. (2014). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings.
- ResearchGate. (2017). Please what frequency range can i use for performing AC impedance (EIS) corrosion test on powder reinforced thermoplastic coatings on mild steel??.
- ResearchGate. (n.d.). Equivalent circuit model for the corrosion of mild steel electrode.
- ResearchGate. (n.d.). Model of the equivalent electrical circuit used in the modeling of the interface metal/solution.
- ResearchGate. (2018). What is the range of frequency for corrosion analysis using EIS?.
- ResearchGate. (n.d.). (a) Nyquist and (b) Bode plots for steel in 0.3 M HCl and 0.3 M HCl +....
- Bouklah, M., et al. (2006). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Journal of Materials and Environmental Science.
- de Souza, F. S., & Spinelli, A. (2009). CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE. International Journal of Advanced Engineering Technology.
- Habeeb, H. J., et al. (2018). Development of new corrosion inhibitor tested on mild steel supported by electrochemical study. Results in Physics.
- Al-Baghdadi, S. B., et al. (2021). a Nyquist plot for inhibition of J55 steel corrosion in 1 M HCl using different concentrations of FLU. ResearchGate.
- Chemical Review and Letters. (2020). Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies.
- Heredia, F., et al. (n.d.). Validation between the evaluation of corrosion inhibitors in the laboratory using LPR and EIS with results obtained from well monitoring.
- ResearchGate. (n.d.). Nyquist plot for corrosion of stainless steel in 0.5M HCl containing....
- ResearchGate. (n.d.). EIS parameters for the corrosion of M steel in 1 M HCl at different concentrations of P1 and P2 at 308K.
- El-Haddad, M. N. (2013). Corrosion inhibition of carbon steel immersed in a 1 M HCl solution using benzothiazole derivatives. Arabian Journal of Chemistry.
Sources
- 1. Corrosion Electrochemistry: Theory and Testing [store.astm.org]
- 2. materials.international [materials.international]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 7. youtube.com [youtube.com]
- 8. ijcsi.pro [ijcsi.pro]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and theoretical study on the corrosion inhibition of mild steel by nonanedioic acid derivative in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. standards.iteh.ai [standards.iteh.ai]
Application Notes and Protocols for ¹H and ¹³C NMR Spectral Analysis of Novel Benzylthiourea Compounds
Introduction
Benzylthiourea derivatives represent a versatile class of organic compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The precise structural elucidation of novel this compound analogues is a critical step in understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive analytical technique for this purpose.[1] This guide provides a comprehensive overview and detailed protocols for the acquisition and interpretation of ¹H and ¹³C NMR spectra for novel this compound compounds, tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure the generation of high-quality, reproducible data.
Theoretical Background
A foundational understanding of NMR principles is essential for accurate spectral interpretation. In ¹H NMR, the chemical shift (δ), signal integration, and spin-spin coupling provide information about the electronic environment, the number of protons, and the connectivity of neighboring protons, respectively.[2] In ¹³C NMR, the chemical shift of each unique carbon atom is determined by its local electronic environment, offering a detailed map of the carbon skeleton.[3]
For this compound compounds, specific regions of the NMR spectrum are characteristic of the benzyl and thiourea moieties. The aromatic protons of the benzyl group typically appear in the downfield region of the ¹H NMR spectrum, while the benzylic protons (Ar-CH₂-) will have a characteristic chemical shift. The N-H protons of the thiourea group are often observed as broad signals and their chemical shifts can be highly dependent on solvent, concentration, and temperature.[4] In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is a key diagnostic signal, appearing at a distinct downfield chemical shift.[5]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
The quality of the NMR spectrum is profoundly affected by the sample preparation.[6] Adherence to the following steps is crucial for obtaining high-resolution spectra.
Materials:
-
Novel this compound compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[7]
-
High-purity deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆).
-
High-quality 5 mm NMR tubes and caps.[8]
-
Glass Pasteur pipettes and cotton or glass wool.
-
Internal standard (optional), e.g., Tetramethylsilane (TMS).
Procedure:
-
Analyte Weighing: Accurately weigh the appropriate amount of the purified this compound compound. For ¹H NMR, 5-25 mg is typically sufficient, while for the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[7]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. CDCl₃ is a common choice for many organic compounds due to its moderate polarity.[9] However, for this compound derivatives that may have limited solubility or engage in hydrogen bonding, DMSO-d₆ can be a more suitable solvent.
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] Gentle vortexing or warming may be necessary to achieve complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry NMR tube. Solid particles can interfere with the magnetic field homogeneity, leading to broadened spectral lines.[6]
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like TMS can be added to the sample.[10] TMS is chemically inert and its signal is defined as 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
The following are general acquisition parameters that may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[11]
-
Spectral Width: Typically set to 12-16 ppm to encompass all expected proton signals.[12]
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay can be beneficial for quantitative analysis.[11]
-
Number of Scans: 8-16 scans are usually sufficient for moderately concentrated samples.[12]
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.[11]
-
Spectral Width: A wider spectral width of 0-220 ppm is necessary to cover the range of carbon chemical shifts.[12]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. Quaternary carbons and the thiocarbonyl carbon often have longer relaxation times, so a sufficient delay is important for their detection.[13]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from 128 to several thousand) is required to achieve an adequate signal-to-noise ratio.[12]
Data Processing and Interpretation
Processing Steps:
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.[11]
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape and apply a baseline correction to obtain a flat baseline.[11]
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4][11]
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Spectral Analysis of this compound Compounds
A systematic approach to analyzing the ¹H and ¹³C NMR spectra is key to the unambiguous structural elucidation of novel this compound derivatives.
¹H NMR Spectral Interpretation
-
Aromatic Protons: The protons on the benzyl ring typically resonate in the range of δ 7.0-8.0 ppm.[14] The substitution pattern on the ring will influence the multiplicity and chemical shifts of these signals.
-
Benzylic Protons (Ar-CH₂-): The methylene protons adjacent to the aromatic ring usually appear as a singlet (if there are no adjacent protons) or a multiplet in the range of δ 4.0-5.0 ppm.
-
N-H Protons: The protons on the nitrogen atoms of the thiourea moiety often give rise to broad signals. Their chemical shifts are variable and can be found over a wide range, often downfield, and are sensitive to solvent and concentration. In some cases, coupling to adjacent protons may be observed.
-
Alkyl Protons (if present): Protons on any alkyl substituents on the thiourea nitrogen will appear in the upfield region of the spectrum (δ 0.5-4.0 ppm), with their chemical shifts and multiplicities determined by their connectivity.
¹³C NMR Spectral Interpretation
-
Thiocarbonyl Carbon (C=S): This is a highly diagnostic signal for thiourea derivatives, typically appearing in the downfield region of the spectrum, often in the range of δ 180-200 ppm.[15]
-
Aromatic Carbons: The carbons of the benzyl ring will resonate in the δ 120-140 ppm region.[16] The ipso-carbon (the carbon attached to the CH₂ group) may have a different chemical shift compared to the other aromatic carbons.
-
Benzylic Carbon (Ar-CH₂-): The benzylic carbon signal is typically found in the range of δ 40-60 ppm.
-
Alkyl Carbons (if present): Carbons of alkyl substituents will appear in the upfield region of the spectrum (δ 10-50 ppm).[17]
Advanced NMR Techniques
For complex structures or to resolve signal overlap, advanced 2D NMR techniques can be invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of proton spin systems.[18]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.[18]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different fragments of the molecule.[18]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning signals in the ¹³C NMR spectrum.[19][20][21][22]
Data Presentation
Summarizing the NMR data in a structured table is essential for clear communication and comparison of results for different novel this compound compounds.
| Proton Type | Typical ¹H Chemical Shift (δ, ppm) | Carbon Type | Typical ¹³C Chemical Shift (δ, ppm) |
| N-H (Thiourea) | Variable (often broad) | C=S (Thiocarbonyl) | 180 - 200 |
| Ar-H (Aromatic) | 7.0 - 8.0 | Ar-C (Aromatic) | 120 - 140 |
| Ar-CH₂- (Benzylic) | 4.0 - 5.0 | Ar-CH₂- (Benzylic) | 40 - 60 |
| Alkyl-H | 0.5 - 4.0 | Alkyl-C | 10 - 50 |
Note: These are typical ranges and can vary based on substitution and solvent effects.[2][3]
Visualizations
Workflow for NMR Spectral Analysis of this compound Compounds
Caption: A comprehensive workflow for the NMR spectral analysis of novel this compound compounds.
General Structure of a this compound Compound
Caption: General chemical structure of a this compound derivative.
Conclusion
The structural characterization of novel this compound compounds is fundamentally reliant on the meticulous application and interpretation of ¹H and ¹³C NMR spectroscopy. By following the detailed protocols and analytical strategies outlined in these application notes, researchers can confidently and accurately elucidate the structures of newly synthesized derivatives. The integration of one-dimensional and advanced two-dimensional NMR techniques provides a robust framework for unambiguous assignments, which is paramount for advancing drug discovery and development efforts in this important class of compounds.
References
- Chemical Instrumentation Facility, Iowa State University.
- ResearchGate. How to Prepare Samples for NMR. [Link]
- University of Alberta.
- Organomation.
- University College London.
- ACS Publications. Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA)
- Royal Society of Chemistry. Acquiring 1 H and 13 C Spectra. [Link]
- Michigan State University. Basic Practical NMR Concepts. [Link]
- Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]
- National Institutes of Health. Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA)
- MDPI. A Thiourea Derivative of 2-[(1R)
- Metin, M., & Tumer, F. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- ACS Publications.
- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- ResearchGate.
- Wiley Science Solutions.
- ResearchGate. Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). [Link]
- Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]
- Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
- ResearchGate. 13 C anδ 1 H NMR Theoretical Results for HL. [Link]
- Eurisotop. NMR Reference Standards. [Link]
- National Institutes of Health.
- MDPI. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. [Link]
- ResearchGate. NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. [Link]
- NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link]
- YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]
- University of California, Davis. NMR Chemical Shifts. [Link]
- University of York. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
- Scribd. 1H NMR Chemical Shifts Guide. [Link]
- ACS Publications.
- ResearchGate.
- Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
- Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
- Michigan St
- Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Bulletin of the Chemical Society of Ethiopia.
- Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]
- Chemistry LibreTexts. J-Coupling (Scalar). [Link]
- Oregon State University. 1H NMR Chemical Shift. [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. compoundchem.com [compoundchem.com]
- 3. compoundchem.com [compoundchem.com]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. organomation.com [organomation.com]
- 10. NMR Reference Standards | Eurisotop [eurisotop.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. web.pdx.edu [web.pdx.edu]
- 18. researchgate.net [researchgate.net]
- 19. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 22. chem.libretexts.org [chem.libretexts.org]
FT-IR spectroscopy for identifying functional groups in benzylthiourea
Application Note: AN-FTIR-028
Qualitative Analysis of Benzylthiourea Using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This application note provides a comprehensive guide for the identification of characteristic functional groups in this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound, a derivative of thiourea, is a compound of interest in pharmaceutical and materials science research. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for its structural confirmation and quality control. This document details the underlying principles, outlines validated protocols for sample preparation and data acquisition, and provides a systematic approach to spectral interpretation.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy is a powerful analytical technique that identifies chemical bonds within a molecule by measuring the absorption of infrared radiation at specific frequencies.[1] When a molecule is exposed to infrared radiation, its covalent bonds vibrate by stretching, bending, or rotating at distinct frequencies, corresponding to the energy of the radiation absorbed.[1] These vibrational frequencies are unique to the type of bond (e.g., N-H, C=S, C-H) and its molecular environment. The resulting FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint" for the compound.[1] By analyzing the position, intensity, and shape of the absorption bands, researchers can confidently identify the functional groups present in a sample like this compound.
Structural Analysis of this compound
To effectively interpret the FT-IR spectrum, it is essential to first deconstruct the this compound molecule into its core functional groups. The key vibrational modes originate from two primary regions: the thiourea core and the benzyl substituent.
-
Thiourea Core (-NH-C(=S)-NH₂): This group is rich with characteristic vibrations. The primary amine (-NH₂) and secondary amine (-NH-) give rise to distinct N-H stretching and bending modes. The thiocarbonyl (C=S) group, a key feature, also has a characteristic stretching vibration.
-
Benzyl Group (C₆H₅CH₂-): This substituent introduces aromatic C-H stretching and C=C in-ring stretching vibrations, as well as aliphatic C-H stretching from the methylene (-CH₂-) bridge.
Experimental Protocols
Accurate spectral acquisition is contingent upon meticulous sample preparation. For solid powder samples like this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Protocol 1: KBr Pellet Transmission Method
This traditional method involves dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[2][3] It is highly effective for quantitative and qualitative analysis but requires careful attention to detail to avoid moisture contamination.[2][4][5]
Materials:
-
This compound sample (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Pellet press die set (e.g., 13 mm)[3]
-
Hydraulic press
Procedure:
-
Drying: Gently heat the KBr powder in an oven at 110°C for 2-4 hours to remove all traces of moisture.[5] Similarly, warm the die set and mortar/pestle under a heat lamp to drive off adsorbed water.[2] Allow all components to cool to room temperature in a desiccator.
-
Grinding: Place 1-2 mg of the this compound sample into the agate mortar and grind it to a fine, consistent powder.[4]
-
Mixing: Add ~100 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the ground sample until the mixture is homogenous. The goal is to uniformly disperse the sample particles throughout the KBr matrix.[4]
-
Pressing: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press. Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[2] This allows the KBr to "cold-flow" and form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber first, then collect the sample spectrum.
-
Validation: A high-quality pellet should be visually transparent. The presence of a very broad absorption band around 3400 cm⁻¹ indicates significant water contamination.[2]
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid alternative that requires minimal to no sample preparation, making it ideal for routine analysis.[6][7][8] The technique involves pressing the sample directly onto a high-refractive-index crystal (e.g., diamond or germanium).[7]
Materials:
-
FT-IR spectrometer with an ATR accessory
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: With a clean, empty ATR crystal, collect a background spectrum. This accounts for any ambient atmospheric interference (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal surface.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring optimal contact between the sample and the crystal surface.[7] Good contact is critical for achieving a high-quality spectrum.[9]
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface with a soft tissue dampened with a suitable solvent like isopropanol.
Spectral Interpretation for this compound
The FT-IR spectrum of this compound should be analyzed systematically by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).
Key Functional Group Assignments
The following table summarizes the expected absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) of Thiourea | Medium, two bands[10] |
| 3200 - 3100 | N-H Stretching | Secondary Amine (-NH-) of Thiourea | Medium, single band |
| 3100 - 3000 | C-H Stretching | Aromatic Ring (sp² C-H)[11] | Medium to Weak |
| 2950 - 2850 | C-H Stretching | Methylene Bridge (-CH₂-) (sp³ C-H) | Medium to Weak |
| ~1620 | N-H Bending (Scissoring) | Primary Amine (-NH₂)[10] | Medium to Strong |
| 1600 - 1450 | C=C In-Ring Stretching | Aromatic Ring | Medium, multiple bands[11][12] |
| ~1415 | C=S Stretching (asymmetric) | Thiourea Core | Medium[13] |
| ~1330 | C-N Stretching | Aromatic Amine-like | Strong[10] |
| ~730 | C=S Stretching (symmetric) | Thiourea Core | Medium[13] |
| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring Substitution Pattern[11] | Strong |
Causality and Insights:
-
N-H Stretching Region (3400-3100 cm⁻¹): The primary amine (-NH₂) is expected to show two distinct bands due to asymmetric and symmetric stretching modes.[10][14] The secondary amine (-NH-) will show a single band. Hydrogen bonding in the solid state may cause these bands to be broader than in a dilute solution.
-
Aromatic Region (3100-3000 cm⁻¹ & 1600-1450 cm⁻¹): The presence of C-H stretching absorptions just above 3000 cm⁻¹ is a clear indicator of aromatic (sp²) C-H bonds.[11] The sharp bands between 1600-1450 cm⁻¹ correspond to the stretching of the carbon-carbon bonds within the benzene ring.[12]
-
Thiocarbonyl (C=S) Stretch: The C=S bond is less polar and weaker than a C=O carbonyl bond, thus its stretching frequency appears much lower, typically in the 1415 cm⁻¹ and 730 cm⁻¹ regions.[13] These bands can be coupled with other vibrations, making their assignment complex but crucial for confirming the thiourea structure.
Visualization of Experimental Workflow
The logical flow from sample preparation to final data interpretation is critical for reproducible results. The following diagram illustrates the comprehensive workflow for FT-IR analysis of this compound.
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 3. pelletpressdiesets.com [pelletpressdiesets.com]
- 4. shimadzu.com [shimadzu.com]
- 5. azom.com [azom.com]
- 6. jascoinc.com [jascoinc.com]
- 7. agilent.com [agilent.com]
- 8. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 9. s4science.at [s4science.at]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. jetir.org [jetir.org]
- 14. rockymountainlabs.com [rockymountainlabs.com]
Troubleshooting & Optimization
Optimizing reaction conditions for benzylthiourea synthesis for higher yield
Technical Support Center: Optimizing Benzylthiourea Synthesis
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions for higher yields. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing this compound?
The most common and dependable method for synthesizing N-benzylthiourea is the reaction of benzyl isothiocyanate with a suitable amine, in this case, ammonia or an ammonia equivalent. However, a widely used and practical laboratory-scale synthesis involves the reaction of benzyl chloride with thiourea.[1][2] This method forms an S-benzylisothiouronium salt intermediate, which can then be rearranged to N-benzylthiourea under specific conditions, although it's more commonly used to generate benzyl mercaptan or symmetrical and unsymmetrical benzyl thioethers.[3][4] For the direct synthesis of N-substituted thioureas, the reaction between an isothiocyanate and an amine is generally high-yielding and straightforward.[5][6]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this compound synthesis can often be attributed to several key factors:
-
Instability of Benzyl Isothiocyanate: If you are using the isothiocyanate route, this reactant can degrade over time. It is advisable to use freshly prepared or purified benzyl isothiocyanate and store it in a cool, dark, and dry environment.[6]
-
Suboptimal Reaction Temperature: The reaction's temperature significantly impacts the yield. While some preparations proceed at room temperature, others may require gentle heating to overcome activation energy barriers.[6][7] Conversely, excessive heat can lead to the formation of unwanted side products.
-
Moisture Contamination: Isothiocyanates are highly reactive towards water, which can lead to the formation of undesired byproducts and reduce the overall yield.[8]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can result in the incomplete conversion of the limiting reagent.[8]
Q3: I am observing the formation of multiple byproducts. What are the common side reactions and how can I minimize them?
The formation of byproducts is a common challenge. Key side reactions include:
-
Formation of Symmetrical Thioureas: If you are attempting to synthesize an unsymmetrical thiourea and side products are forming, careful control of stoichiometry is crucial. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[6]
-
Oxidation of Thiourea: Thiourea derivatives can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at elevated temperatures.
-
Reaction with Solvent: Hydroxylated solvents like methanol and ethanol can react with benzyl isothiocyanate to form inactive thiocarbamate derivatives, especially at higher temperatures.[9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound synthesis.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low or No Product Yield | Poor quality or degradation of starting materials. | Use freshly purified benzyl chloride or benzyl isothiocyanate. Ensure the purity of thiourea. | Impurities in starting materials can interfere with the reaction or act as catalysts for side reactions. |
| Suboptimal reaction temperature. | Experiment with a temperature gradient, starting from room temperature and gradually increasing. Monitor reaction progress by TLC.[7] | The rate of reaction is temperature-dependent. Finding the optimal temperature maximizes the desired reaction pathway over side reactions. | |
| Incorrect solvent choice. | If using benzyl isothiocyanate, avoid protic solvents like ethanol or methanol which can react with it.[9] Consider aprotic solvents like acetone or acetonitrile.[5] | The solvent can participate in the reaction. Aprotic solvents are less likely to react with the electrophilic isothiocyanate. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | Attempt purification by column chromatography. If the product and impurities have similar polarities, consider converting the product to a solid derivative (e.g., a salt) for purification and then regenerating the pure product.[7] | Impurities can inhibit crystal lattice formation. Chromatographic separation is effective for removing impurities with different polarities. |
| The product is inherently an oil at room temperature. | If purification is successful and the product remains an oil, this may be its natural state. Confirm purity via analytical methods like NMR and mass spectrometry. | Not all organic compounds are crystalline solids at room temperature. | |
| Formation of Multiple Spots on TLC | Competing side reactions. | Review and optimize reaction parameters such as temperature, reaction time, and stoichiometry. Consider adding the reagents dropwise to maintain a low concentration of the reactive species. | Side reactions often have different activation energies and may be favored under different conditions. Slow addition can minimize the formation of byproducts from self-reaction. |
| Decomposition of product. | If the product is known to be unstable, minimize reaction time and work-up temperature. | Prolonged exposure to heat or reactive species can lead to the degradation of the desired product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via S-Benzylisothiouronium Chloride
This method is a common laboratory preparation.[1][2]
Step 1: Formation of S-Benzylisothiouronium Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (1 equivalent) and ethanol.
-
To this suspension, add benzyl chloride (1 equivalent).
-
Heat the mixture to reflux and stir for 1-2 hours.[1] A vigorous reaction may occur.[2]
-
After the reaction period, cool the mixture to room temperature. The S-benzylisothiouronium chloride will precipitate.
-
Collect the solid by filtration and wash with a small amount of cold ethanol.
Step 2: Conversion to this compound (Note: This step is not explicitly for N-benzylthiourea but for related compounds. Direct rearrangement is less common.)
-
This intermediate is typically used for the synthesis of benzyl mercaptan or thioethers.[3][4] To obtain N-benzylthiourea, the isothiocyanate route is more direct.
Protocol 2: Synthesis of N-Benzylthiourea from Benzyl Isothiocyanate
This is a more direct and generally higher-yielding method for N-substituted thioureas.[5]
-
Dissolve benzylamine (1 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or ethanol) in a round-bottom flask.[5]
-
Add benzyl isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[6]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated.[6]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]
Visualizations
Reaction Workflow
Caption: General workflows for this compound synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield.
References
- O'Sullivan, D., & Guiry, P. J. (2004). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea.
- ResearchGate. (n.d.). [A] Reagents and conditions for the synthesis of benzoylthioureas derivatives (2 a‐b).
- Organic Syntheses. (2014). A Convenient Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts.
- PrepChem. (n.d.). Preparation of S-benzylisothiouronium chloride.
- PrepChem. (n.d.). Preparation of benzyl mercaptan.
- Hassan, A. S., Asghar, M. N., & Yaqub, M. (2015). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Journal of Scientific & Engineering Research, 6(11), 833-839.
- Rxsol Chemo Pharma International. (n.d.). S-BENZYLTHIURONIUM CHLORIDE FOR SYNTHESIS.
- Chemistry Stack Exchange. (2025). Is deprotonation limiting the product formation in this thiohydantoin synthesis?
- Sanna, M., et al. (2022). Design, Synthesis and Biological Activities of (Thio)
- Ye, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 26-31.
- Ye, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 26-31. [Link]
- International Journal of Creative Research Thoughts. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
- Liu, Z., et al. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic Letters, 23(15), 5899-5903.
- ResearchGate. (n.d.). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents.
- Wikipedia. (n.d.). Benzyl isothiocyanate.
- ResearchGate. (2014). How can I purify my bis thiourea compound?
- ResearchGate. (n.d.). Mechanistic picture for the thiourea‐catalyzed SN2 reaction of benzyl...
- PubChem. (n.d.). Benzyl Isothiocyanate.
- Sanna, M., et al. (2022). Design, Synthesis and Biological Activities of (Thio)
- Abdel-Kader, M. S., et al. (2019). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. Journal of Pharmacognosy and Phytochemistry, 8(3), 1-5.
- ResearchGate. (2025). Synthesis of Novel Cyclic Benzenesulfonylurea and Thiourea Derivatives.
- CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines.
- PubChem. (n.d.). Benzyl Carbamimidothioate.
- ResearchGate. (n.d.). Optimizing Nitrogen Fertilization to Maximize Yield and Bioactive Compounds in Ziziphora clinopodioides.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of unsymmetrical benzylthioureas
Technical Support Center: Synthesis of Unsymmetrical Benzylthioureas
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of unsymmetrical benzylthioureas. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and optimize your synthetic routes. Unsymmetrical thioureas are pivotal scaffolds in medicinal chemistry and organocatalysis, but their synthesis can be fraught with challenges, primarily the formation of difficult-to-separate side products. This guide is structured to address the most common issues encountered in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your experiment, providing explanations of the cause and actionable solutions.
Question 1: My primary impurity has a similar Rf to my product on TLC, and mass spectrometry suggests it's a symmetrical thiourea. Why is this happening and how can I prevent it?
Answer:
This is the most frequent challenge in the synthesis of unsymmetrical thioureas. The formation of a symmetrical N,N'-disubstituted thiourea occurs when a competing reaction outpaces your desired pathway.
Causality: The root cause depends on your synthetic route:
-
Isothiocyanate + Amine Route: If you are reacting benzyl isothiocyanate (R¹-NCS) with a second amine (R²-NH₂), any residual starting amine used to synthesize the benzyl isothiocyanate can react with it, leading to a symmetrical R¹-NH-C(S)-NH-R¹ byproduct. More commonly, if there is a significant difference in reactivity between the two amines, the more reactive amine can dominate the reaction.[1]
-
Carbon Disulfide (CS₂) Route: When using CS₂ with two different amines in a one-pot synthesis, a dithiocarbamate intermediate is formed, which then eliminates a molecule of H₂S to generate an isothiocyanate in situ.[2][3] If one amine is significantly more nucleophilic, it may react with the in situ generated isothiocyanate faster than the second, intended amine, leading to a symmetrical product.[1][4]
Preventative & Corrective Actions:
-
Stoichiometric Control & Order of Addition: Carefully control the stoichiometry. A two-step, one-pot approach is highly effective. First, generate the isothiocyanate from one amine, and only after its formation is complete (monitored by TLC), add the second amine.[3][5]
-
Slow Addition: Adding the second, more nucleophilic amine dropwise to the reaction mixture containing the in situ generated benzyl isothiocyanate can help maintain its low concentration, favoring the cross-reaction over the self-reaction.
-
Temperature Management: Lowering the reaction temperature can sometimes temper the reactivity of a highly nucleophilic amine, allowing the desired reaction to proceed more selectively.
Question 2: My reaction yield is consistently low, and my crude NMR shows a complex mixture of peaks. What is happening to my benzyl isothiocyanate?
Answer:
Low yields and complex mixtures often point to the instability of the benzyl isothiocyanate starting material or intermediate.
Causality: Isothiocyanates are electrophilic and can be unstable under various conditions:
-
Thermal Decomposition: At elevated temperatures, benzyl isothiocyanate can decompose.[6][7]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the isothiocyanate back to the corresponding benzylamine and ultimately produce side products like hydrogen sulfide.[8][9]
-
Solvent Reactivity: Protic or hydroxylated solvents, such as methanol or ethanol, can react with the electrophilic carbon of the isothiocyanate to form inactive thiocarbamate derivatives, effectively consuming your reagent.[7]
Preventative & Corrective Actions:
-
Reagent Quality and Storage: Use freshly prepared or purified benzyl isothiocyanate. It should be stored under anhydrous conditions in a cool, dark environment to prevent degradation.[5]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Use non-reactive, aprotic solvents such as acetone, dichloromethane (DCM), or tetrahydrofuran (THF).[7]
-
In-Situ Generation: Consider generating the benzyl isothiocyanate in situ from the corresponding amine and a thiocarbonyl source (like CS₂ or thiophosgene derivatives) immediately before use.[5] This minimizes the handling and potential decomposition of the isolated isothiocyanate.
Question 3: The reaction has stalled. TLC analysis shows a significant amount of unreacted starting amine even after prolonged reaction times. What is the problem?
Answer:
A stalled reaction is typically due to insufficient reactivity of one of the components, most often the amine.
Causality:
-
Low Amine Nucleophilicity: Amines with electron-withdrawing substituents (e.g., nitro or cyano groups on an aniline ring) are poor nucleophiles and react sluggishly with the isothiocyanate electrophile.[1][4][5]
-
Steric Hindrance: A sterically bulky amine or isothiocyanate can significantly slow down the rate of reaction.[5]
Preventative & Corrective Actions:
-
Increase Reaction Temperature: For sluggish reactions, increasing the temperature or extending the reaction time is a common solution. The progress should be carefully monitored by TLC to avoid decomposition.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective in overcoming activation barriers, particularly those related to steric hindrance, leading to faster reaction times and often higher yields.[5]
-
Base Catalysis: For amines with low nucleophilicity, adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes and their primary associated side products?
The two most prevalent methods are:
-
Reaction of Benzyl Isothiocyanate with an Amine : This is a direct and often high-yielding nucleophilic addition.[10][11]
-
Primary Side Product : Symmetrical thioureas, if the starting amine for the isothiocyanate is present as an impurity.[1]
-
Q2: How can I effectively purify my unsymmetrical benzylthiourea from its side products?
Purification can be challenging because the side products, particularly symmetrical thioureas, often have very similar physical properties (e.g., polarity, solubility) to the desired product.[1]
-
Column Chromatography : This is the most reliable method. Careful selection of the solvent system is critical. A shallow gradient of a polar solvent (like ethyl acetate) in a nonpolar solvent (like hexanes) is often required to achieve separation.
-
Recrystallization : If a suitable solvent system can be found where the solubility of the product and byproduct differ significantly, recrystallization can be an effective and scalable purification technique.
-
Aqueous Wash : If your synthesis involved the CS₂ method, washing the crude product with water can help remove any unreacted dithiocarbamate salts.[6]
Summary of Common Side Products and Mitigation
| Side Product | Probable Cause | Prevention & Mitigation Strategies | Key Analytical Signature (¹H NMR) |
| Symmetrical Thioureas | Competitive reaction of amines; Self-condensation of isothiocyanate.[1][13] | Controlled stoichiometry; Stepwise/slow addition of reagents; Two-step, one-pot synthesis.[3][5] | Simpler, symmetric signal pattern compared to the unsymmetrical product. |
| Dithiocarbamate Salts | Incomplete conversion to isothiocyanate (in CS₂ methods).[2] | Ensure efficient desulfurization (e.g., using EDC or iodine); Aqueous workup to remove salts.[6] | Broad signals, often water-soluble and may not appear clearly in organic solvent NMR. |
| Benzylamine / H₂S | Degradation or hydrolysis of benzyl isothiocyanate.[8][14] | Use anhydrous conditions; Lower reaction temperature; Use freshly prepared isothiocyanate.[5] | Characteristic benzylic CH₂ signals for benzylamine; Odor of H₂S. |
| Thiocarbamates | Reaction of isothiocyanate with hydroxylated solvents (e.g., ethanol, methanol).[7] | Use non-reactive, aprotic solvents (e.g., acetone, DCM, THF). | Appearance of O-alkyl signals (e.g., O-CH₂CH₃). |
Reaction Pathway Visualization
The following diagram illustrates the desired synthetic pathway to an unsymmetrical this compound versus the competing pathways that lead to common side products.
Caption: Reaction scheme for unsymmetrical this compound synthesis and side product formation.
Validated Protocol: Two-Step, One-Pot Synthesis
This protocol is designed to minimize the formation of symmetrical byproducts by separating the formation of the isothiocyanate from its reaction with the second amine.
Materials:
-
Benzylamine (Amine 1)
-
Carbon Disulfide (CS₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Iodine (I₂) as desulfurizing agent
-
Second Amine (Amine 2)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Dithiocarbamate Formation: Add carbon disulfide (1.1 eq) dropwise to the stirred solution. After the addition is complete, add triethylamine (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes. You should observe the formation of the dithiocarbamate salt.
-
Isothiocyanate Generation: While maintaining the temperature at 0 °C, add a solution of DCC (1.05 eq) in anhydrous DCM dropwise over 20 minutes. A white precipitate (dicyclohexylurea, DCU) will form. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Self-Validation: Monitor the reaction by TLC (e.g., 1:9 EtOAc:Hexane). The starting amine spot should disappear, indicating complete conversion to the isothiocyanate.
-
-
Addition of Second Amine: Filter off the DCU precipitate under nitrogen and wash with a small amount of anhydrous DCM. To the filtrate containing the in situ generated benzyl isothiocyanate, add the second amine (Amine 2, 1.0 eq) dropwise at room temperature.
-
Final Reaction: Stir the reaction mixture at room temperature overnight.
-
Self-Validation: Monitor the disappearance of the isothiocyanate intermediate by TLC. The appearance of a new, single major product spot indicates the successful formation of the unsymmetrical thiourea.
-
-
Workup and Purification: Concentrate the reaction mixture in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure unsymmetrical this compound.
References
- Technical Support Center: Optimization of Reaction Conditions for Thiourea Deriv
- Troubleshooting common side reactions in thiourea synthesis. Benchchem.
- Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PMC - PubMed Central.
- A Practical Amine-Free Synthesis of Symmetric Ureas and Thioureas by Self-Condensation of Iso(Thio)cyanates.
- Optimization of reaction conditions for thiourea synthesis
- Technical Support Center: Synthesis of Unsymmetrical Thioureas. Benchchem.
- Formation and degradation kinetics of the biofumigant benzyl isothiocyan
- Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. NIH.
- Preparation of thioureas from isothiocyanates and amines or ammonia.
- Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central.
- Bacterial Degradation of Benzyl Isothiocyan
- Thiourea synthesis by thioacyl
- Recent Advancement in Synthesis of Isothiocyan
- Bacterial Degradation of Benzyl Isothiocyan
- One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Publishing.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Bacterial Degradation of Benzyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Formation and degradation kinetics of the biofumigant benzyl isothiocyanate in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Benzylthiourea Derivatives
Welcome to the technical support center for the purification of benzylthiourea derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound compounds. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific derivative.
The synthesis of this compound derivatives, typically via the reaction of an amine with benzyl isothiocyanate, often yields a crude product containing unreacted starting materials, side products, and other impurities.[1] The success of subsequent applications, whether in biological screening or as a synthetic intermediate, hinges on the purity of the final compound. This guide provides a structured, question-and-answer approach to common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before starting a purification protocol.
Q1: What are the most common methods for purifying crude this compound derivatives?
A: The primary methods for purifying solid this compound derivatives are recrystallization and column chromatography.
-
Recrystallization is the preferred method for purifying crystalline solids when the impurity profile is not overly complex. It is efficient, scalable, and often yields highly pure material. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at varying temperatures.[2][3]
-
Column Chromatography is a more versatile technique used when recrystallization is ineffective, the product is an oil, or when impurities have very similar solubility profiles to the product. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[4][5]
-
Acid-Base Extraction can sometimes be employed if the this compound derivative or the impurities contain acidic or basic functional groups, allowing for separation based on their solubility in aqueous acidic or basic solutions.[6]
Q2: How do I choose the right purification method for my specific situation?
A: The choice depends on the physical state of your crude product and its preliminary purity. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a purification method.
Q3: What are the typical impurities I should expect in my crude this compound synthesis?
A: Understanding potential impurities is critical for designing an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: Benzyl isothiocyanate and the parent amine are the most common impurities.[7]
-
Symmetrical Byproducts: Self-reaction of the amine or isothiocyanate can lead to the formation of symmetrical ureas or thioureas, especially if reaction conditions are not carefully controlled.[4]
-
Dithiocarbamates: If the reaction is performed under aqueous or basic conditions, dithiocarbamate salts can form as intermediates or byproducts.[8]
-
Solvent Residues: Residual solvents from the reaction (e.g., acetone, ethanol, acetonitrile) are common.[7][9]
Section 2: Troubleshooting Guide
This section provides direct answers to specific experimental problems.
Part 2.1: Recrystallization Issues
Q: My compound won't crystallize from the solution, even after cooling. What should I do?
A: This is a common issue often related to supersaturation or the presence of excess solvent.
-
Causality: Crystallization requires nucleation, the initial formation of a small crystal lattice. If the solution is too dilute or too pure, spontaneous nucleation may not occur.
-
Solutions:
-
Induce Nucleation: Try scratching the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide a nucleation site.[10]
-
Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystal growth.[11]
-
Reduce Solvent Volume: You may have added too much solvent. Gently heat the solution to evaporate a portion of the solvent to increase the concentration and then allow it to cool again.[11]
-
Cool for Longer: Place the solution in an ice bath or refrigerator for an extended period. Lower temperatures decrease solubility and can promote crystallization.[10]
-
Q: My product "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is high, disrupting the crystal lattice formation.
-
Causality: The solubility curve of the compound is so steep that it becomes supersaturated before the solution has cooled to the crystallization temperature. Impurities can also act as "eutectic-melters," lowering the melting point of the mixture.
-
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly, insulating the flask to minimize the temperature gradient.[10]
-
Change Solvent System: The current solvent may be too "good." Try a solvent in which your compound is less soluble, or use a co-solvent system. For example, if your compound is oiled out from ethanol, try an ethanol/water mixture.[4]
-
Pre-purify: If impurities are the cause, a preliminary purification by column chromatography may be necessary to remove the substances preventing crystallization.[4]
-
Q: My recovery yield after recrystallization is very low. Why?
A: While a 100% yield is impossible, very low yields suggest a procedural issue.[2]
-
Causality: A significant portion of your product remains dissolved in the mother liquor after cooling and filtration.
-
Solutions:
-
Minimize Solvent Usage: The most common error is using an excessive amount of solvent to dissolve the crude product. Use just enough hot solvent to fully dissolve the solid.[2]
-
Ensure Proper Cooling: Cool the solution to room temperature first and then in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.[10]
-
Use Cold Wash Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using warm or room-temperature solvent will redissolve a significant portion of your product.[11]
-
Check Solubility Data: Your compound may be too soluble in the chosen solvent even at low temperatures. Refer to solubility data or perform small-scale solubility tests to find a more suitable solvent.[12]
-
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case for Benzylthioureas |
| Ethanol | 5.2 | 78 | Primary solvent for many derivatives.[7] |
| Methanol | 6.6 | 65 | Good for more polar derivatives. |
| Acetone | 5.1 | 56 | Effective solvent, but its low boiling point can lead to rapid evaporation.[9] |
| Ethyl Acetate | 4.4 | 77 | Good for less polar derivatives; often used in chromatography. |
| Ethanol/Water | Variable | Variable | Co-solvent system to fine-tune solubility.[7] |
| Toluene | 2.4 | 111 | For non-polar derivatives or as part of a co-solvent system. |
| Caption: Table of common solvents for recrystallization. |
Part 2.2: Column Chromatography Issues
Q: How do I select the right solvent system (mobile phase) for my this compound derivative?
A: The correct mobile phase is determined by running preliminary Thin Layer Chromatography (TLC) plates.
-
Causality: Separation on silica gel (a polar stationary phase) is based on polarity. Polar compounds adhere more strongly and move slower, while non-polar compounds move faster. The mobile phase competes with the compound for binding sites on the silica.
-
Methodology:
-
Start with a Standard System: A good starting point for many this compound derivatives is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate.
-
Run TLC Plates: Spot your crude mixture on a TLC plate and develop it in different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
-
Target an Rf Value: The ideal solvent system will give your desired product a Retention Factor (Rf) value between 0.25 and 0.40. This ensures the compound moves sufficiently up the column but is well-separated from faster and slower-moving impurities.
-
Q: The separation between my product and impurities is poor. How can I improve it?
A: Poor resolution means the solvent system is not optimal or the column was not run correctly.
-
Causality: If the mobile phase is too polar, all compounds will move too quickly (high Rf), resulting in co-elution. If it's not polar enough, compounds will move too slowly and bands will broaden due to diffusion.
-
Solutions:
-
Fine-Tune Polarity: If compounds are bunched together at a high Rf, decrease the polarity of the mobile phase (e.g., go from 1:1 to 4:1 Hexane:EtOAc). If they are stuck at the baseline, increase the polarity.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product, followed by any highly polar impurities. This sharpens bands and improves separation.[4]
-
Check Column Packing: A poorly packed column with channels or cracks will lead to severe band broadening and poor separation. Ensure the silica slurry is homogenous and well-settled.
-
Sources
- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Benzylthiourea for Biological Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges of benzylthiourea in biological assays. Our goal is to provide not only practical solutions but also the underlying scientific rationale to empower your experimental design and ensure the integrity of your results.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial hurdles faced when working with this compound.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
This compound (C8H10N2S) is a compound with a molecular weight of approximately 166.24 g/mol .[1] Its structure, containing a nonpolar benzyl group and a polar thiourea moiety, results in limited aqueous solubility.[2] Like other thiourea derivatives, it is a polar molecule and generally exhibits higher solubility in polar organic solvents compared to nonpolar ones.[3] The melting point of this compound is in the range of 163-165°C, and it is stable under normal temperatures and pressures.[1]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening and how can I prevent it?
This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is soluble in a concentrated organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer where its solubility is much lower. The abrupt change in the solvent environment causes the compound to come out of solution.
Initial Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Start by preparing a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for many poorly soluble compounds.[4]
-
Control Final Co-solvent Concentration: When diluting the stock solution into your aqueous assay buffer, it is crucial to control the final concentration of the organic co-solvent. For many cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced cytotoxicity.[5][6]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual change in the solvent environment can sometimes help to keep the compound in solution.
-
Vortexing During Dilution: Vigorously vortex the aqueous buffer while slowly adding the stock solution. This rapid mixing can aid in the dispersion of the compound and prevent localized high concentrations that can initiate precipitation.
Part 2: Advanced Solubilization Strategies
If the initial troubleshooting steps are insufficient, more advanced formulation strategies may be required.
Q3: My compound still precipitates even with careful dilution and co-solvent use. What are my next options?
When co-solvents alone are not sufficient, the use of solubilizing excipients can significantly improve the aqueous solubility of this compound.
1. Utilizing Surfactants:
Surfactants, or detergents, are amphipathic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, and a hydrophilic exterior that allows them to remain dispersed in the aqueous environment.[7]
-
Recommended Surfactants for Biological Assays:
-
Non-ionic surfactants such as Polysorbate 80 (Tween® 80) and polyoxyl 35 castor oil (Cremophor® EL) are often preferred due to their lower potential for causing irritation and higher biocompatibility.[7]
-
Zwitterionic detergents like CHAPS can also be effective and are known for being less denaturing to proteins than ionic detergents.[8]
-
Table 1: Common Surfactants for Biological Assays
| Surfactant | Type | Typical Working Concentration | Key Considerations |
| Tween® 20/80 | Non-ionic | 0.01% - 0.1% | Generally low toxicity, widely used. |
| Pluronic® F-68 | Non-ionic | 0.02% - 0.2% | Low cytotoxicity, good for sensitive cell lines. |
| CHAPS | Zwitterionic | 0.1% - 1% | Milder than ionic detergents, useful for protein studies.[8] |
Experimental Protocol: Solubilization with a Surfactant
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare the aqueous assay buffer containing the desired final concentration of the surfactant.
-
Vortex the surfactant-containing buffer.
-
While vortexing, slowly add the this compound stock solution to the buffer.
-
Visually inspect the solution for any signs of precipitation.
2. Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[9] They can form inclusion complexes with hydrophobic drug molecules, effectively increasing their apparent water solubility.[10][11]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A widely used derivative with enhanced aqueous solubility and low toxicity.[12]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with a high capacity for solubilizing a variety of compounds.
-
Caption: Experimental workflow for solubilizing this compound using cyclodextrins.
Q4: Are there other formulation approaches for extremely insoluble cases?
For compounds that remain challenging to solubilize, more advanced drug delivery technologies can be considered, although these often require specialized expertise and equipment.
-
Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution.[13]
-
Nanotechnology-based Approaches: This includes the use of nanoparticles, nanosuspensions, and nanoemulsions to enhance the delivery of poorly soluble drugs.[13][14]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.[4]
Part 3: Assay-Specific Considerations and Best Practices
The choice of solubilization method must always be compatible with the specific biological assay being performed.
Sources
- 1. China this compound CAS: 621-83-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Benzylthiourea Stability in Experimental Settings
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with benzylthiourea. This resource is designed to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential stability issues, design robust experiments, and interpret your results with confidence.
Introduction to this compound Stability
This compound is a versatile molecule with applications in organic synthesis and as a scaffold in medicinal chemistry. Understanding its stability profile is paramount for obtaining reliable and reproducible experimental outcomes. The thiourea functional group is known to be susceptible to several degradation pathways, including hydrolysis, oxidation, and thermal decomposition. The benzyl moiety can also influence its photochemical stability. This guide will address common questions and challenges related to the stability of this compound in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Aqueous Stability and Hydrolysis
Q1: My assay results with this compound are inconsistent when using aqueous buffers. What could be the cause?
A: Inconsistent results in aqueous media often point to hydrolytic degradation. The thiourea functional group is susceptible to hydrolysis, particularly under basic conditions. This degradation can lead to a decrease in the concentration of the parent compound over time, affecting assay reproducibility. A study on a similar compound, 2,6-dichlorobenzylthiopseudourea hydrochloride, demonstrated that it undergoes hydrolysis in a basic medium (pH 7.5) to produce 2,6-dichlorobenzylthiol and cyanamide, which can then undergo further reactions like oxidation and dimerization[1]. It is plausible that this compound follows a similar degradation pathway.
Troubleshooting Workflow for Suspected Hydrolysis:
Caption: Workflow for investigating and mitigating hydrolytic degradation of this compound.
Q2: How can I perform a forced hydrolysis study to understand the degradation profile of this compound?
A: A forced hydrolysis study is a crucial experiment to identify potential degradation products and establish the stability-indicating nature of your analytical method[2][3][4].
Protocol for Forced Hydrolysis Study:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of approximately 1 mg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature, for example, 60°C. Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation[5].
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation during the analytical run. For the acidic sample, add an equivalent amount of 0.1 M NaOH, and for the basic sample, add an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV or LC-MS method to separate and identify the parent compound and any degradation products.
| Condition | Typical Reagent | Temperature | Duration | Expected Outcome |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 70°C | Up to 7 days | Potential for hydrolysis, though generally slower than basic hydrolysis for thioureas. |
| Neutral Hydrolysis | Water | Room Temp to 70°C | Up to 7 days | Slower hydrolysis compared to acidic or basic conditions. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 70°C | Up to 7 days | Expected to be the most significant hydrolytic degradation pathway. |
Section 2: Oxidative Stability
Q3: I am using hydrogen peroxide in my experimental system and observe a rapid loss of this compound. Is this expected?
A: Yes, this is highly expected. Thioureas are susceptible to oxidation by various oxidizing agents, with hydrogen peroxide being a common laboratory reagent known to react with them[6][7]. The sulfur atom in the thiourea moiety is readily oxidized. The reaction of thiourea with hydrogen peroxide can lead to the formation of products like formamidine disulfide, and under stronger conditions, further oxidation products can be formed[6][8].
Troubleshooting Oxidative Degradation:
-
Scavengers: If hydrogen peroxide is essential to your system, consider if a scavenger that does not interfere with your primary reaction can be used to quench excess peroxide before the addition of this compound.
-
Alternative Oxidants: If possible, explore the use of milder or more selective oxidizing agents.
-
Inert Atmosphere: For reactions sensitive to atmospheric oxygen, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
Protocol for Forced Oxidative Degradation:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water/acetonitrile mixture).
-
Stress Condition: Add hydrogen peroxide (e.g., 3% H₂O₂) to the solution.
-
Incubation: Keep the mixture at room temperature and monitor for degradation over several hours.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to identify the parent compound and oxidation products. Mass spectrometry can be particularly useful for identifying the molecular weights of the degradation products[9].
Section 3: Photostability
Q4: Does this compound degrade upon exposure to light?
Best Practices for Handling Potentially Photosensitive Compounds:
-
Storage: Store solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Experimental Setup: Minimize exposure to ambient and direct light during experiments. Use low-intensity light or light filters where possible.
-
Controls: Include a "dark" control (a sample protected from light) in your experiments to differentiate between photodegradation and other degradation pathways.
Protocol for a Confirmatory Photostability Study (adapted from ICH Q1B guidelines[12][13]):
-
Sample Preparation: Prepare samples of this compound in both the solid state and in a relevant solvent. Place them in chemically inert, transparent containers.
-
Control Sample: Prepare an identical set of samples and wrap them in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the test samples to a light source that provides both visible and UV output. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[12].
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples. A significant difference in the purity of the exposed sample compared to the dark control indicates photodegradation.
Section 4: Thermal Stability
Q5: What is the thermal stability of this compound, and at what temperature should I be concerned about degradation?
A: The thermal decomposition of thiourea has been reported to begin at temperatures around 140-180°C, where it can isomerize to ammonium thiocyanate and release gaseous products like ammonia and hydrogen sulfide upon further heating[14]. While the benzyl group may alter the exact decomposition temperature, it is advisable to be cautious at elevated temperatures. For solutions, thermal degradation can occur at lower temperatures than in the solid state, and this is often accelerated by the presence of other reagents or by pH extremes.
Investigating Thermal Stability:
Caption: A dual-pathway approach to assessing the thermal stability of this compound.
Protocol for a Forced Thermal Degradation Study (Solution):
-
Sample Preparation: Dissolve this compound in a solvent relevant to your experimental conditions.
-
Incubation: Heat the solution at an elevated temperature (e.g., 70°C).
-
Time Points: Withdraw aliquots at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Section 5: Analytical Methodologies
Q6: What is the best way to monitor the stability of this compound and quantify its degradation?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose[11][15][16]. A good stability-indicating method should be able to separate the parent this compound peak from all potential degradation products, impurities, and other components in the sample matrix.
Key Features of a Stability-Indicating HPLC Method:
-
Column: A reversed-phase C18 column is often a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of polar and non-polar compounds.
-
Detection: UV detection is suitable as this compound has a chromophore. A photodiode array (PDA) detector is highly recommended as it can assess peak purity and help in identifying degradation products by comparing their UV spectra to that of the parent compound.
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for the identification and structural elucidation of unknown degradation products[2][17].
Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for the quantification of this compound and its degradation products.
Summary of this compound Stability Profile
| Stress Condition | Susceptibility | Key Considerations | Potential Degradation Products |
| Hydrolysis | High, especially at basic pH | Buffer choice and pH control are critical. | Benzylthiol, cyanamide, urea, disulfides. |
| Oxidation | High | Avoid strong oxidizing agents like H₂O₂; consider inert atmosphere. | Formamidine disulfide and further oxidized species. |
| Photolysis | Probable | Protect from light during storage and experiments. | Carbodiimides, urea derivatives, photo-oxidation products. |
| Thermal | Moderate to High | Use the lowest feasible temperature for experiments and storage. | Isomerization products (e.g., ammonium thiocyanate), gaseous byproducts (NH₃, H₂S). |
References
- Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. PubMed.
- Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC.
- Thiourea-enhanced flavin photooxidation of benzyl alcohol. PubMed.
- Kinetics of Thermal Decomposition of Thiourea. ResearchGate.
- Reaction of Thiourea with Hydrogen Peroxide: C NMR Studies of an Oxidative/Reductive Bleaching Process. P2 InfoHouse.
- HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. PubMed.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. Scirp.org.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Reaction of Thiourea with Hydrogen Peroxide: 13C NMR Studies of an Oxidative/Reductive Bleaching Process. OUCI.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Oxidation of Thiourea and Substituted Thioureas. ResearchGate.
- Photodegradation of diafenthiuron in water. PubMed.
- Stability indicating study by using different analytical techniques. IJSDR.
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
- Stability indicating study by using different analytical techniques. IJSDR.
- Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube. ResearchGate.
- Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. PMC - NIH.
- Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. PMC - NIH.
- Determination of Ethylenethiourea in Crops Using Particle Beam Liquid chromatography/mass Spectrometry. PubMed.
- Photostability testing theory and practice. Q1 Scientific.
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Chemical stability of DMSO and ACN solvents in contact with Li2O2. ResearchGate.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- Kinetics and mechanism of thiourea oxidation by oxygenated [Co2(O2)(NH3)10] complex. JOCPR.
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. ResearchGate.
- 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. eCFR.
- Alternatives to DMSO? Acetonitrile in biology?. Reddit.
- A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. PubMed.
- Evidence for complexes of different stoichiometries between organic solvents and cyclodextrins. PubMed.
- Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. PMC - NIH.
- Chromatograms of the hydrogen peroxide-thiourea dioxide reaction.... ResearchGate.
- Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion. MDPI.
- Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. ResearchGate.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH.
- Drug-excipient compatibility testing using a high-throughput approach and statistical design. PubMed.
- stability-indicating hplc method. Science.gov.
- Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. SciELO.
- Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI.
- A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. ResearchGate.
- A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Unich.
- Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
- Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Publications.
- Acetonitrile as solvent. ResearchGate.
- Quantum yields for product formation in the 120-133 nm photodissociation of O >2. TU/e.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijmr.net.in [ijmr.net.in]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Reaction of Thiourea with Hydrogen Peroxide: <sup>13</sup>C NMR Studies of an Oxidative/Reductive Bleaching Process [ouci.dntb.gov.ua]
- 7. questjournals.org [questjournals.org]
- 8. p2infohouse.org [p2infohouse.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Selective oxidation of thiourea with H2O2 catalyzed by [RuIII(edta)(H2O)]−: kinetic and mechanistic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. ijsdr.org [ijsdr.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. re.public.polimi.it [re.public.polimi.it]
- 17. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in benzylthiourea synthesis from isothiocyanate
Technical Support Center: Benzylthiourea Synthesis
Welcome to the technical support center for troubleshooting the synthesis of this compound from benzyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical reaction for synthesizing this compound from benzyl isothiocyanate?
The synthesis is a classic and highly efficient nucleophilic addition reaction. The nitrogen atom of an amine (in this case, typically from an ammonia source) acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in benzyl isothiocyanate.[1][2] This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral this compound product. Due to its simplicity and high efficiency, this reaction is often described as a "click-type" reaction.[1][3]
Sources
Technical Support Center: Navigating the Challenges in the Scale-Up of Benzylthiourea Synthesis
Welcome to the technical support center for benzylthiourea synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we address common challenges in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section provides in-depth solutions to specific problems that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield and Incomplete Conversion
Q: We are experiencing significantly lower yields of this compound upon scaling up our synthesis from benzyl chloride and thiourea. Thin-layer chromatography (TLC) analysis indicates the presence of unreacted starting materials. What are the likely causes and how can we optimize the reaction for better conversion?
A: This is a common challenge when scaling up reactions. Several factors could be contributing to the decreased yield and incomplete conversion. Let's break down the potential causes and solutions.
Causality and Recommended Solutions
-
Insufficient Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized concentration gradients and poor heat distribution. This can result in incomplete reactions as the reactants don't encounter each other effectively.
-
Solution: Ensure your reactor is equipped with an appropriate overhead mechanical stirrer. The choice of impeller (e.g., anchor, pitched-blade turbine) should be suitable for the viscosity of the reaction mixture to ensure homogeneity.[1]
-
-
Exothermic Reaction Control: The reaction between benzyl chloride and thiourea is exothermic.[2] On a small scale, this heat dissipates easily. However, during scale-up, the surface-area-to-volume ratio decreases, leading to potential heat accumulation. This can cause solvent boiling or degradation of reactants and products.
-
Solution: Implement controlled, portion-wise addition of one of the reactants (e.g., benzyl chloride) to manage the exotherm.[3] Utilize a reactor cooling system to maintain the optimal reaction temperature.
-
-
Reaction Time and Temperature: The optimal reaction time and temperature may differ at a larger scale.
Experimental Protocol: Optimized this compound Synthesis (from Benzyl Chloride)
-
Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge thiourea (1.0 equivalent) and ethanol.[2][3]
-
Reactant Addition: Begin stirring and slowly add benzyl chloride (1.0 equivalent) to the suspension over a period of 30-60 minutes, monitoring the internal temperature.[3]
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours.[2][3]
-
Monitoring: Periodically take samples for TLC analysis to check for the disappearance of the limiting reactant.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, S-benzylisothiouronium chloride, will precipitate.[2] This intermediate can then be treated with a base to yield this compound.
Issue 2: Formation of Impurities and Byproducts
Q: Our scaled-up batches of this compound are contaminated with several impurities, making purification difficult. What are the common byproducts in this synthesis, and how can we minimize their formation?
A: Byproduct formation is a frequent hurdle in process scale-up. Understanding the potential side reactions is key to mitigating them.
Common Byproducts and Mitigation Strategies
| Byproduct/Impurity | Formation Mechanism | Mitigation Strategy |
| Dibenzyl Disulfide | Oxidation of benzyl mercaptan, which can form from the hydrolysis of the S-benzylisothiouronium intermediate. | Maintain an inert atmosphere (e.g., nitrogen) during the reaction and work-up to minimize oxidation. |
| Unreacted Starting Materials | Incomplete reaction due to factors discussed in Issue 1. | Optimize reaction conditions (mixing, temperature, time) and ensure accurate stoichiometry.[5] |
| Over-alkylation Products | Reaction of the product with excess benzyl chloride. | Use a slight excess of thiourea or ensure precise stoichiometric control of benzyl chloride. |
Workflow for Minimizing Impurities
Caption: Workflow for minimizing impurities in this compound synthesis.
Issue 3: Challenges in Product Isolation and Purification
Q: We are struggling with the isolation and purification of this compound on a larger scale. Filtration is slow, and recrystallization results in significant product loss. What are more efficient methods for purification?
A: Purification is often a bottleneck in scaling up chemical syntheses.[6][7] Let's explore some strategies to improve this step.
Purification Strategies for Scale-Up
-
Filtration: If the product precipitates from the reaction mixture, slow filtration can be due to very fine particles.
-
Solution: Consider aging the slurry (allowing it to stir at a lower temperature for a period) to encourage crystal growth, which can improve filtration characteristics. Using a larger filter funnel (e.g., a Nutsche filter) is also standard practice in scaled-up processes.
-
-
Recrystallization: Product loss during recrystallization is often due to the product's solubility in the chosen solvent system.
-
Solution: Perform a thorough solvent screen to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent precipitation, where a solvent in which the product is insoluble is added to a solution of the product, can also be an effective technique.
-
-
Alternative Purification Methods:
-
Acid-Base Extraction: If the impurities have different acid-base properties from this compound, an aqueous acid-base work-up can be a highly effective and scalable purification step.[4]
-
Column Chromatography: While often seen as a lab-scale technique, flash chromatography can be scaled up for larger quantities if necessary, although it can be resource-intensive.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main routes for synthesizing this compound:
-
From Benzyl Chloride and Thiourea: This is a common and straightforward method involving the formation of an S-benzylisothiouronium chloride intermediate, which is then rearranged to N-benzylthiourea, often with the application of heat or base.[2][3][8]
-
From Benzyl Isothiocyanate and Ammonia/Amine: This route involves the reaction of benzyl isothiocyanate with ammonia or a primary/secondary amine.[5][9] This is a versatile method for creating substituted thioureas.
Q2: What are the key safety precautions when handling the reagents for this compound synthesis?
-
Benzyl Chloride: It is a lachrymator and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]
-
Benzyl Isothiocyanate: This reagent is harmful if inhaled or in contact with skin, and can cause skin and eye irritation.[11][12][13] It is crucial to work in a well-ventilated area and use proper PPE.[11][12][14] Store it in a cool, dry, and dark place.[5]
-
Thiourea: While less hazardous than the other reactants, it is important to avoid creating dust and to wash hands thoroughly after handling.
Troubleshooting Decision Tree for this compound Synthesis
Caption: Decision tree for troubleshooting common issues in this compound synthesis.
References
- Benzyl isothiocyanate - Safety Data Sheet. (n.d.).
- Troubleshooting common side reactions in thiourea synthesis. (2025). Benchchem.
- Material Safety Data Sheet - Benzyl isothiocyanate, 98% (GC). (n.d.). Cole-Parmer.
- Benzyl Isothiocyanate - Material Safety Data Sheet (MSDS). (n.d.).
- Technical Support Center: Optimizing Thiourea Synthesis. (2025). Benchchem.
- Benzyl isothiocyanate. (n.d.). Szabo-Scandic.
- Benzyl Isothiocyanate | 622-78-6. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Organic Syntheses Procedure. (n.d.).
- Preparation of S-benzylisothiouronium chloride. (n.d.). PrepChem.com.
- S-BENZYLTHIURONIUM CHLORIDE FOR SYNTHESIS. (n.d.). East India Chemicals International Estd.1995.
- Preparation of benzyl mercaptan. (n.d.). PrepChem.com.
- Technical Support Center: Quantitative Analysis of Thioureas. (2025). Benchchem.
- Application Notes and Protocols: Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis. (2025). Benchchem.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
- Method for the preparation of aryl isothiocyanates. (n.d.). Google Patents.
- Problem with my thiourea synthesis. (2024). Reddit.
- This compound CAS#: 621-83-0. (n.d.). ChemicalBook.
- N-Benzylthiourea, 98%. (n.d.). Thermo Fisher Scientific.
- N-Benzylthiourea, 98%. (n.d.). Thermo Fisher Scientific.
- An In-depth Technical Guide to the Chemical Synthesis of Benzyl Isothiocyanate for Research Applications. (2025). Benchchem.
- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC.
- Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification. (2025).
- How to Overcome Challenges in Complex Natural Product Synthesis. (2024). GL CHEMTEC.
- Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. (n.d.). PMC.
- Benzyl Isothiocyanate. (n.d.). PubChem.
- Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. (n.d.). PubMed Central.
- Synthesis of Novel Cyclic Benzenesulfonylurea and Thiourea Derivatives. (2025).
- Benzyl Isothiocyanate Inhibits Murine WEHI-3 Leukemia Cells in Vitro and Promotes Phagocytosis in BALB/c Mice in Vivo. (n.d.). PubMed.
- Benzyl Carbamimidothioate. (n.d.). PubChem.
- Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer. (n.d.). PubMed Central.
- An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Acetylphenyl)-3-benzylthiourea. (2025). Benchchem.
- Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research.
- A Large-Scale Preparation Method of High Purity C-Phycocyanin. (n.d.). IJBBB.
- Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators. (2023). MDPI.
- Antibody Purification Methods. (n.d.). PubMed.
- Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2025). ResearchGate.
- Scaling up complexity in synthetic developmental biology. (2022). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdmo.sylentis.com [cdmo.sylentis.com]
- 7. blog.glchemtec.ca [blog.glchemtec.ca]
- 8. S-BENZYLTHIURONIUM CHLORIDE FOR SYNTHESIS | East India Chemicals International Estd.1995 [eastindiachemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbull.com [chemicalbull.com]
- 14. szabo-scandic.com [szabo-scandic.com]
Technical Support Center: Improving Regioselectivity in Benzylthiourea Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during chemical reactions involving benzylthiourea. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to address the most frequent problems encountered when working with this compound, focusing on improving the regioselectivity of these reactions.
Problem 1: Poor Regioselectivity – Mixture of N- and S-Alkylated Products
One of the most common challenges in reactions with this compound is controlling the site of alkylation. Thiourea is an ambident nucleophile, meaning it has two nucleophilic centers: the sulfur atom and the nitrogen atoms.[1] This can lead to a mixture of S-alkylated (isothiouronium salt) and N-alkylated products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Scientific Rationale |
| Reaction Conditions Favoring N-Alkylation | Modify solvent polarity. Aprotic solvents like THF or dichloromethane often favor S-alkylation.[2] | The sulfur atom is a soft nucleophile and prefers to react with soft electrophiles in less polar solvents. Nitrogen, a harder nucleophile, is more reactive in polar, protic solvents. |
| Hard Electrophile | Use an alkyl halide with a better leaving group (I > Br > Cl). | Softer electrophiles, such as alkyl iodides, will preferentially react with the soft sulfur nucleophile according to Hard-Soft Acid-Base (HSAB) theory. |
| Steric Hindrance | Increase steric bulk on the nitrogen atoms of the this compound. | Bulky substituents on the nitrogen atoms will sterically hinder the approach of the electrophile, making the more accessible sulfur atom the preferred site of attack. |
| Temperature Effects | Run the reaction at a lower temperature. | Lowering the temperature can increase the selectivity of the reaction by favoring the kinetically controlled product, which is often the S-alkylated product. |
Problem 2: Low Yield of the Desired Regioisomer
Even when one regioisomer is favored, the overall yield may be unsatisfactory. This can be due to a variety of factors, from starting material quality to reaction kinetics.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Scientific Rationale |
| Poor Nucleophilicity of this compound | Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine. | The base can deprotonate the thiourea, increasing its nucleophilicity and promoting the desired reaction.[2] |
| Decomposition of Starting Materials | Ensure the purity of this compound and the alkylating agent. Use freshly distilled solvents. | Impurities can lead to side reactions and decomposition, lowering the overall yield. |
| Slow Reaction Rate | Increase the reaction temperature or use microwave irradiation.[2] | Providing more energy to the system can help overcome the activation energy barrier, but be mindful of potential impacts on regioselectivity. |
| Reversible Reaction | Use a trapping agent to remove a byproduct and drive the equilibrium forward. | For example, if a proton is generated, a non-nucleophilic base can sequester it. |
Problem 3: Formation of Disubstituted or Other Side Products
The formation of unexpected side products can complicate purification and reduce the yield of the target molecule.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Scientific Rationale |
| Over-alkylation | Use a 1:1 stoichiometry of this compound to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. | This minimizes the chance of a second alkylation event occurring on the already mono-alkylated product. |
| Reaction with Solvent | Choose an inert solvent that does not react with the starting materials or intermediates. | Solvents with reactive functional groups can participate in the reaction, leading to undesired byproducts. |
| Oxidation of Sulfur | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | The sulfur atom in thiourea can be susceptible to oxidation, especially at elevated temperatures. |
Frequently Asked Questions (FAQs)
This section addresses broader conceptual and practical questions related to the regioselectivity of this compound reactions.
Q1: What are the fundamental principles governing regioselectivity in this compound reactions?
A1: Regioselectivity in these reactions is primarily governed by the interplay of electronic and steric effects, as well as the principles of Hard-Soft Acid-Base (HSAB) theory.[3][4] The thiourea moiety possesses two distinct nucleophilic sites: the "soft" sulfur atom and the "hard" nitrogen atoms.[1] The benzyl group, being electron-withdrawing, can also influence the electron density distribution within the molecule.
-
Electronic Effects: The sulfur atom is generally more nucleophilic than the nitrogen atoms due to its larger size and more polarizable electron cloud.
-
Steric Effects: The nitrogen atoms are typically more sterically hindered than the sulfur atom, especially if substituted.
-
HSAB Theory: Soft electrophiles (e.g., alkyl iodides) tend to react preferentially with the soft sulfur atom, while hard electrophiles (e.g., acyl chlorides) may show a greater propensity to react with the hard nitrogen atoms.
Q2: How can I reliably synthesize the S-alkylated isothiouronium salt?
A2: To favor the formation of the S-alkylated product, you should employ conditions that align with the principles of HSAB theory. A straightforward and effective method is the reaction of this compound with an alkyl halide in an aprotic solvent like methanol or ethanol.[5][6] The sulfur atom of the thiourea acts as the nucleophile in a standard SN2 reaction.[5][7]
Q3: When might N-alkylation be the desired outcome, and how can it be promoted?
A3: While S-alkylation is often the kinetically favored pathway, N-alkylation may be desired for the synthesis of specific heterocyclic compounds or other derivatives. Promoting N-alkylation can be more challenging but may be achieved by:
-
Using a harder alkylating agent.
-
Employing a strong base to deprotonate the nitrogen, thereby increasing its nucleophilicity.
-
Protecting the sulfur atom with a suitable protecting group that can be removed later in the synthetic sequence.
Q4: Can this compound be used as a catalyst?
A4: Yes, thiourea derivatives, including those with benzyl groups, have gained significant attention as organocatalysts.[8] They can act as hydrogen-bond donors to activate electrophiles and facilitate a variety of chemical transformations, including stereoselective reactions.[9]
Experimental Protocols
Protocol 1: Regioselective S-Alkylation of this compound
This protocol describes a general procedure for the synthesis of an S-benzylisothiouronium salt, a common intermediate in organic synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride)
-
Ethanol (or other suitable aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the alkyl halide (1.0-1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and heat to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways
Diagram 1: Factors Influencing Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity.
Diagram 2: General S-Alkylation Mechanism
Caption: The SN2 pathway for the S-alkylation of this compound.
References
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis. BenchChem Technical Support.
- Khan, K. M., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(21), 13055-13085. [Link]
- Quora. (n.d.). What is the reaction mechanism (with electron movement) for the following substitution reaction, Benzyl chloride + Thiourea —>Isothiouranium salt?. Chemistry point.
- Agili, F. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(3), 435-468. [Link]
- Wikipedia. (2023, December 2). Regioselectivity. Wikipedia. [Link]
- Pearson Education. (n.d.). Thiols can be prepared from the reaction of thiourea with an alky.... Study Prep.
- ResearchGate. (2020, June 2). How can make alkylation of thiol group in thiourea, I need procedure for it please?. [Link]
- McGill, S. (2021, December 22). What do you mean by regioselectivity and stereoselectivity reactions? With example?. Quora. [Link]
- Jacobsen, E. N., & Kaae, B. C. (2014). Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions. Journal of the American Chemical Society, 136(45), 15914-15917. [Link]
- Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselectivity - Wikipedia [en.wikipedia.org]
- 4. study.com [study.com]
- 5. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
- 8. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 9. Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Effect of solvent and temperature on benzylthiourea reaction kinetics
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the reaction kinetics of benzylthiourea. It addresses common experimental challenges and frequently asked questions, offering explanations grounded in established chemical principles to ensure the integrity and success of your kinetic studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound is unexpectedly slow. What are the most likely causes related to the solvent?
A: The choice of solvent plays a critical role in the reaction rate, primarily through its polarity and ability to participate in hydrogen bonding. This compound is typically synthesized via the reaction of benzyl isothiocyanate with a source of ammonia or an amine. The nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate is a key step.
-
Solvent Polarity: Thiourea and its derivatives, being polar molecules, generally exhibit better solubility in polar solvents like alcohols (e.g., methanol, ethanol).[1] However, the effect of polarity on the reaction rate is nuanced.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can solvate the amine nucleophile through hydrogen bonding, which can slightly decrease its nucleophilicity and slow the reaction. Hydroxylated solvents like methanol and ethanol have been shown to react with benzyl isothiocyanate to form inactive thiocarbamate derivatives, which can significantly reduce the yield of the desired product.[2] Water is often a less preferred solvent due to the potential insolubility of organic reactants.[3]
-
Polar Aprotic Solvents (e.g., acetonitrile (ACN), dimethylformamide (DMF)): These solvents are often optimal for this type of reaction. Acetonitrile, for instance, is polar enough to dissolve the reactants but does not form strong hydrogen bonds with the amine nucleophile.[3] This leaves the amine more "free" to attack the isothiocyanate, often leading to a faster reaction rate.[3]
-
-
Troubleshooting Steps:
-
Assess Solvent Choice: If you are using a polar protic solvent, consider switching to a polar aprotic solvent like acetonitrile.
-
Check for Reactant Solubility: Ensure your reactants are fully dissolved at the reaction temperature. Poor solubility can mimic slow kinetics. The solubility of thiourea derivatives is influenced by the substituents on the thiourea structure; lipophilic groups enhance solubility in less polar solvents, while polar groups increase solubility in more polar solvents.[1]
-
Verify Solvent Purity: Water contamination in aprotic solvents can introduce protic effects. Ensure you are using a dry solvent.
-
Q2: I'm observing inconsistent reaction rates when I increase the temperature. Why is this happening and how can I achieve reproducible results?
A: Temperature is a fundamental parameter in reaction kinetics, directly influencing the rate constant as described by the Arrhenius equation.[4] Generally, an increase in temperature accelerates a reaction. However, inconsistencies often point to competing processes or degradation.
-
Side Reactions and Degradation: Higher temperatures can promote side reactions or the degradation of reactants and products.[1] Benzyl isothiocyanate, for example, can be volatile, and significant loss can occur at elevated temperatures.[2] The stability of thiourea derivatives is crucial for consistent experimental outcomes.[1]
-
Equilibrium Shifts: If the reaction is reversible, increasing the temperature will shift the equilibrium. For the formation of this compound, which is generally favorable, this is less of a concern but should be considered.
-
Troubleshooting Steps:
-
Establish an Optimal Temperature Range: Conduct a temperature screening study (e.g., from room temperature to 60-70°C) to identify a range where the reaction proceeds at a measurable rate without significant degradation.[5]
-
Monitor for Byproducts: Use analytical techniques like HPLC or TLC to monitor the reaction mixture for the appearance of unexpected peaks that could indicate side reactions or degradation products.
-
Precise Temperature Control: Employ a thermostatically controlled reaction setup (e.g., an oil bath or a jacketed reactor) to maintain a constant and uniform temperature throughout the experiment. Temperature fluctuations of even a few degrees can significantly impact the rate.
-
Q3: How does the structure of the reactants, specifically the amine, affect the reaction kinetics?
A: The nucleophilicity and steric hindrance of the amine reactant are major determinants of the reaction rate.
-
Nucleophilicity: More nucleophilic amines will react faster with the electrophilic isothiocyanate. The nucleophilicity is influenced by the electronic properties of the substituents on the amine. Electron-donating groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction down.
-
Steric Hindrance: Bulky substituents on the amine can sterically hinder its approach to the electrophilic carbon of the isothiocyanate, thereby reducing the reaction rate.[3]
-
Troubleshooting Steps:
-
Compare Amine Basicity: As a general trend, more basic amines (higher pKa of the conjugate acid) are more nucleophilic. If your reaction is slow, consider if a more basic amine could be used if the experimental design allows.
-
Evaluate Steric Factors: If you are using a sterically hindered amine, you may need to compensate with higher temperatures or longer reaction times to achieve a reasonable conversion.
-
Q4: I am trying to determine the activation energy for the reaction, but my Arrhenius plot is not linear. What could be the cause?
A: A non-linear Arrhenius plot (a plot of ln(k) vs. 1/T) is a strong indication that the reaction mechanism is more complex than a single, temperature-dependent step.
-
Change in Reaction Mechanism: The dominant reaction mechanism may change with temperature. For instance, at lower temperatures, the reaction might proceed through one pathway, while at higher temperatures, a different pathway with a different activation energy becomes significant.
-
Competing Reactions: As mentioned earlier, side reactions that become more prominent at higher temperatures can consume reactants and interfere with the kinetics of the main reaction, leading to a deviation from linearity.
-
Diffusion Control: At very high reaction rates (often at elevated temperatures), the rate may become limited by how quickly the reactant molecules can diffuse through the solvent to encounter each other. This diffusion-controlled process has a much lower activation energy than the chemical reaction itself, which can cause the Arrhenius plot to plateau at higher temperatures.[6]
-
Troubleshooting Steps:
-
Narrow the Temperature Range: Try to obtain kinetic data over a smaller temperature range where a single mechanism is likely to be dominant.
-
Re-evaluate the Reaction Order: Ensure that you have correctly determined the order of the reaction with respect to each reactant at different temperatures, as a change in the apparent reaction order can also affect the Arrhenius plot.
-
Consider the Solvent's Physical Properties: The viscosity of the solvent changes with temperature, which can affect diffusion rates. This is particularly important to consider in more viscous solvents.
-
Experimental Protocols
Protocol 1: General Procedure for a Kinetic Run to Determine the Rate Constant
This protocol outlines a general method for monitoring the reaction of benzyl isothiocyanate with an amine using UV-Vis spectrophotometry, assuming one of the species has a distinct absorbance profile.
-
Preparation of Stock Solutions:
-
Prepare stock solutions of benzyl isothiocyanate and the chosen amine in the desired solvent (e.g., acetonitrile) at known concentrations.
-
-
Thermostatic Control:
-
Set up a UV-Vis spectrophotometer with a thermostatically controlled cuvette holder at the desired reaction temperature. Allow the system to equilibrate.
-
-
Initiation of the Reaction:
-
In a quartz cuvette, pipette the required volume of the amine solution and the solvent. Place the cuvette in the holder and allow it to reach the set temperature.
-
To initiate the reaction, rapidly inject a small, known volume of the benzyl isothiocyanate stock solution into the cuvette and mix thoroughly.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at a pre-determined wavelength (where the product absorbs or a reactant disappears) as a function of time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using a previously established Beer-Lambert law calibration curve.
-
Plot the concentration of the reactant or product versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
-
To determine the reaction order and the rate constant (k), perform experiments with varying initial concentrations of each reactant and analyze the data using integrated rate laws or the method of initial rates.
-
Data Presentation
Table 1: Effect of Solvent on the Relative Initial Rate of this compound Formation at a Constant Temperature
| Solvent | Dielectric Constant (approx.) | Solvent Type | Relative Initial Rate |
| n-Heptane | 1.9 | Non-polar | Very Low |
| Dichloromethane | 9.1 | Polar Aprotic | Moderate |
| Acetone | 21 | Polar Aprotic | High |
| Acetonitrile | 38 | Polar Aprotic | Very High[3] |
| Ethanol | 24.5 | Polar Protic | Moderate to Low |
| Methanol | 33 | Polar Protic | Moderate to Low[7] |
| Water | 80 | Polar Protic | Low (solubility dependent)[3] |
Note: The relative rates are illustrative and will depend on the specific amine and concentrations used.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for this compound formation.
Experimental Workflow for a Kinetic Study
Caption: Workflow for a kinetic study of the this compound reaction.
References
- BenchChem. (n.d.). Solubility and stability of thiourea compounds in organic solvents.
- Jafari, M., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.
- Shaw, W. H. R., & Walker, D. G. (1956). Kinetic Studies of Thiourea Derivatives. I. Methylthiourea. Journal of the American Chemical Society.
- Lee, I., et al. (n.d.). Kinetics of the Reaction of Benzyl Bromides with Thiourea. Korea Science.
- IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
- Abdel-Kader, M. S., et al. (2019). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. National Institutes of Health.
- Open Access Pub. (n.d.). Reaction Kinetics. Journal of New Developments in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. openaccesspub.org [openaccesspub.org]
- 5. ijcrt.org [ijcrt.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics of the Reaction of Benzyl Bromides with Thiourea -Journal of the Korean Chemical Society [koreascience.kr]
Technical Support Center: Accelerating Benzylthiourea Synthesis
<
A-735, Global Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals to provide actionable strategies and troubleshooting advice for reducing reaction times in benzylthiourea synthesis. As Senior Application Scientists, we combine fundamental chemical principles with practical, field-tested experience to help you optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this compound synthesis, and how does it inform optimization strategies?
The most common and efficient method for synthesizing N-substituted thioureas, including this compound, is the nucleophilic addition of an amine to an isothiocyanate.[1][2] In the case of this compound, this involves the reaction of benzyl isothiocyanate with ammonia or a primary/secondary amine. The core mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by a proton transfer to the nitrogen of the former isothiocyanate, resulting in the stable thiourea product.[2]
Understanding this mechanism is key to accelerating the reaction. The reaction rate is primarily dependent on:
-
Nucleophilicity of the amine: More nucleophilic amines will react faster.
-
Electrophilicity of the isothiocyanate: Electron-withdrawing groups on the benzyl ring can increase the electrophilicity of the isothiocyanate carbon, but may also destabilize the transition state.
-
Reaction conditions: Solvent, temperature, and catalysts can all play a significant role.
Q2: My this compound synthesis is sluggish. What are the most likely causes and immediate troubleshooting steps?
Slow reaction rates in this compound synthesis can often be attributed to a few key factors: low nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions.[3][4]
Initial Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture is often the most straightforward way to increase the reaction rate.[2][3] However, be mindful of potential side reactions or decomposition at excessively high temperatures.[4]
-
Solvent Optimization: The choice of solvent can significantly impact reaction kinetics. Polar aprotic solvents like acetonitrile, acetone, or tetrahydrofuran (THF) are generally effective for this reaction.[1][3][4]
-
Check Reagent Quality: Ensure that the benzyl isothiocyanate is of high purity and has not degraded, as isothiocyanates can be unstable.[3][4] Using freshly prepared or purified isothiocyanate is recommended.[3]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low or No Yield | Poor nucleophilicity of the amine (e.g., anilines with electron-withdrawing groups). | Increase the reaction temperature or consider using a more reactive thioacylating agent if applicable.[4] Microwave-assisted synthesis can also be effective in overcoming activation barriers.[3][4] | Increased thermal energy helps overcome the activation energy barrier for less reactive nucleophiles. Microwave irradiation provides efficient and uniform heating, often leading to dramatic rate enhancements. |
| Degradation of benzyl isothiocyanate. | Use freshly prepared or purified benzyl isothiocyanate. Consider in-situ generation of the isothiocyanate from benzylamine and carbon disulfide.[3][5] | Isothiocyanates can be susceptible to hydrolysis or polymerization. In-situ generation ensures that the reactive species is consumed as it is formed, minimizing degradation. | |
| Slow Reaction Rate | Steric hindrance from bulky substituents on the amine or isothiocyanate. | Increase the reaction temperature and/or prolong the reaction time.[3] | Higher temperatures provide the necessary energy to overcome steric repulsion in the transition state. |
| Suboptimal solvent choice. | Screen a range of polar aprotic solvents such as acetonitrile, THF, or DMF.[1][3][4] | The solvent can influence the solubility of reactants and stabilize the transition state, thereby affecting the reaction rate. | |
| Formation of Side Products | Excess of one reactant. | Use equimolar amounts of the amine and benzyl isothiocyanate.[1] Careful control of stoichiometry is crucial. | An excess of either reactant can lead to the formation of byproducts. For example, excess isothiocyanate can react with the newly formed thiourea. |
| High reaction temperature. | Monitor the reaction by TLC to determine the optimal temperature and time to avoid prolonged heating, which can promote side reactions.[4] | While heat can accelerate the desired reaction, it can also provide the activation energy for undesired side reactions. |
Experimental Protocols for Accelerated Synthesis
Protocol 1: Microwave-Assisted Synthesis of this compound
Microwave irradiation can significantly reduce reaction times, often from hours to minutes, by providing rapid and uniform heating.[4]
Materials:
-
Benzyl isothiocyanate
-
Ammonia (or desired primary/secondary amine)
-
Ethanol (or another suitable solvent)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve benzyl isothiocyanate (1.0 eq) in ethanol.
-
Add the amine (1.0-1.1 eq) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction vessel and process the mixture as per standard work-up procedures.
Protocol 2: Continuous-Flow Synthesis
Continuous-flow chemistry offers excellent control over reaction parameters, leading to improved yields and reduced reaction times.
Materials:
-
Benzyl isothiocyanate
-
Amine
-
Acetonitrile (or other suitable solvent)
-
HPLC pumps
-
Reaction coil/reactor
-
Back-pressure regulator
Procedure:
-
Prepare separate solutions of benzyl isothiocyanate and the amine in acetonitrile.
-
Use HPLC pumps to deliver the reactant solutions at controlled flow rates into a T-mixer.
-
The combined stream flows through a heated reaction coil. The residence time is controlled by the flow rate and the reactor volume.
-
The reaction mixture exits the reactor through a back-pressure regulator to maintain a single-phase flow.
-
Collect the product stream for work-up and purification.
This method allows for rapid optimization of reaction conditions such as temperature and residence time.[6]
Visualizing the Workflow
This compound Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Slow Reactions
Caption: A decision tree for troubleshooting slow this compound synthesis.
References
- Aguiar, L. C. de S., Viana, G. M., Romualdo, M. V. dos S., Costa, M. V., & Bonato, B. S. (2011). A Simple and Green Procedure for the Synthesis of N-Benzylthioureas. Letters in Organic Chemistry, 8(8), 540–544.
- BenchChem. (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Acetylphenyl)-3-benzylthiourea.
- BenchChem. (n.d.). Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary A.
- BenchChem. (n.d.). Synthesis of Thiocyanate Derivatives Using Benzyl Thiocyanate: Application Notes and Protocols.
- BenchChem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.
- BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
- Chen, J., et al. (2015). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 11, 2276–2282.
- Fülöp, F., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules, 26(11), 3193.
- Kamal, A., et al. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 23(11), 2919.
- ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Benzylthiourea During Synthetic Workup and Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzylthiourea. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of isolating and purifying this versatile compound, ensuring the integrity and purity of your final product. This compound, while a valuable building block, is susceptible to degradation under common laboratory conditions. This resource is designed to provide you with the expertise and field-proven insights to mitigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup and purification of this compound in a question-and-answer format, explaining the underlying chemistry and providing actionable protocols.
Question 1: My crude this compound appears oily, discolored (yellowish), or has a sulfurous odor after aqueous workup. What is causing this degradation, and how can I prevent it?
Answer:
This is a classic sign of degradation, primarily through hydrolysis and subsequent oxidation. The thiourea functional group is susceptible to cleavage, especially under basic or neutral pH conditions at elevated temperatures.
Plausible Degradation Pathway:
The primary degradation route is likely base-catalyzed hydrolysis. The hydroxide ion attacks the electrophilic carbon of the thiocarbonyl group. This is followed by the collapse of the tetrahedral intermediate to yield benzylamine and a thiocarbamate ion, which can further decompose.
A related degradation pathway, observed in similar compounds, involves hydrolysis to produce a thiol (benzyl mercaptan) and cyanamide. The highly odorous benzyl mercaptan can then be readily oxidized by atmospheric oxygen to dibenzyl disulfide, which often presents as a yellowish oil or solid.[1]
dot
Caption: Plausible degradation of this compound via hydrolysis and oxidation.
Preventative Measures & Protocol:
To minimize degradation during aqueous workup, it is crucial to maintain a slightly acidic pH and keep the temperature low.
Recommended Acidic Workup Protocol:
-
Cooling: Before quenching your reaction, cool the reaction mixture to 0-5 °C in an ice bath. This reduces the rate of potential hydrolytic side reactions.
-
Acidification: Quench the reaction by slowly adding it to a cold (0-5 °C), dilute acidic solution. A 1 M solution of a non-oxidizing acid like hydrochloric acid (HCl) or citric acid is recommended to bring the pH of the aqueous phase to approximately 3-5. Avoid strong oxidizing acids.
-
Extraction: Promptly extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. To minimize the risk of emulsion formation, you can add brine to the aqueous layer.
-
Washing: Wash the combined organic layers with cold, dilute acid (e.g., 0.1 M HCl), followed by cold brine. Avoid washing with basic solutions like sodium bicarbonate if possible. If a basic wash is necessary to remove acidic impurities, use a cold, dilute solution (e.g., 5% NaHCO₃) and work quickly, ensuring the mixture remains cold.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (ideally below 40 °C).
Question 2: My this compound product is still impure after recrystallization. What are the best solvents, and what am I doing wrong?
Answer:
Choosing the right recrystallization solvent is critical for obtaining high-purity crystals. The ideal solvent will dissolve this compound poorly at room temperature but readily at its boiling point.
Recommended Recrystallization Solvents and Techniques:
Based on the polarity of this compound and general practices for similar compounds, the following solvents and solvent systems are good starting points:
| Solvent/System | Rationale and Application |
| Ethanol | Often a good first choice for compounds with some polarity.[2][3][4] |
| Ethanol/Water | A versatile mixed-solvent system. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[5][6] |
| Hexane/Ethyl Acetate | A common system for compounds of intermediate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hot hexane as the anti-solvent.[3][7][8] |
| Isopropanol | Can be an effective alternative to ethanol. |
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it means the solution is supersaturated at a temperature above the compound's melting point or the polarity change of the solvent system is too drastic. To remedy this, reheat the solution to dissolve the oil, add a small amount of the better solvent, and allow it to cool more slowly.
-
Poor Recovery: This can happen if you use too much solvent or if the product is significantly soluble in the cold solvent. Always use the minimum amount of hot solvent required to fully dissolve the crude material. After cooling to room temperature, placing the flask in an ice bath can further decrease solubility and improve yield.
-
Co-crystallization of Impurities: If impurities have similar solubility profiles, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary.[9]
Step-by-Step Recrystallization Protocol (Ethanol/Water):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to boiling.
-
Slowly add hot water dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.[10][11]
-
Dry the crystals under vacuum.
Question 3: I am having difficulty purifying this compound by column chromatography. What conditions should I use?
Answer:
Column chromatography is an excellent method for purifying this compound, especially when dealing with impurities that have similar solubilities. The key is to select an appropriate stationary phase and mobile phase (eluent).
Recommended Column Chromatography Conditions:
-
Stationary Phase: Silica gel is the most common and effective choice for compounds of intermediate polarity like this compound.[7][12] For acid-sensitive compounds, silica gel can be pre-treated by flushing the column with the eluent containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexane is a good starting point.[7][8] You can determine the optimal solvent system by first running a Thin Layer Chromatography (TLC) analysis.[13] The ideal eluent system for column chromatography should give your product an Rf value of approximately 0.2-0.4 on a TLC plate.[14]
| Eluent System (Hexane/Ethyl Acetate) | Typical Application |
| 9:1 to 7:3 | A good starting range for this compound. |
| 1:1 | May be necessary if the compound is eluting too slowly. |
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate in various ratios of hexane/ethyl acetate to find a system that gives your product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in your chosen starting eluent (a less polar mixture than your final eluent) and pack your column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane/ethyl acetate) if the product is not moving down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
dot
Caption: General workflow for purification of this compound by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound? To ensure long-term stability, store solid this compound in a tightly sealed, amber glass container to protect it from light and moisture. It should be kept in a cool, dark, and dry place, preferably in a desiccator. For highly sensitive applications, consider purging the container with an inert gas like nitrogen or argon before sealing.
Q2: Can I use a basic wash (e.g., sodium bicarbonate) during my workup? While it is best to avoid basic conditions, a quick wash with a cold, dilute solution of a weak base like sodium bicarbonate may be necessary to remove acidic impurities. If you must perform a basic wash, do so rapidly at 0-5 °C and immediately proceed with the next steps of your extraction to minimize contact time.
Q3: My NMR spectrum shows unreacted starting materials. What's the best way to remove them? If your starting materials are an amine and an isothiocyanate, unreacted amine can often be removed by washing the organic layer with dilute acid, as the protonated amine salt will be soluble in the aqueous phase.[15][16][17][18] Unreacted isothiocyanate can typically be removed by column chromatography.
Q4: I suspect oxidative degradation is occurring. Can I use an antioxidant? Yes, for some sensitive thiourea derivatives, especially when in solution for extended periods, the addition of a small amount of an antioxidant can help prevent oxidative degradation. However, for most standard workup and purification procedures, working quickly and under an inert atmosphere (if necessary) is usually sufficient.
Q5: Is it possible to purify this compound via an acid-base extraction? Thioureas are weakly basic and can be protonated by strong acids. In theory, you could extract this compound into a strongly acidic aqueous solution, wash the organic layer to remove non-basic impurities, and then neutralize the aqueous layer to precipitate the purified product. However, the pKa of the protonated thiourea needs to be considered, and this method may not be as effective as chromatography or recrystallization for removing closely related impurities.
References
- Zalipsky, J. J., Patel, D. M., & Reavey-Cantwell, N. H. (1978). Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. Journal of Pharmaceutical Sciences, 67(2), 256–258. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- Semantic Scholar. (n.d.). J. Pestic. Sci. 48(1). [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Recrystalliz
- Recrystalliz
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- recrystalliz
- Column chrom
- Acid-Base Extraction. (n.d.). [Link]
- 5.
- The Royal Society of Chemistry. (n.d.).
- Acid base extraction flow chart. (n.d.). [Link]
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- XULA Digital Commons. (2022, March 16).
- Biotage. (2023, January 19).
- Northrop, B. H. (n.d.).
- Bentham Science. (n.d.). A Simple and Green Procedure for the Synthesis of N-Benzylthioureas. [Link]
- Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]
- ResearchGate. (n.d.). How can I purify my bis thiourea compound?. [Link]
- Chemistry LibreTexts. (2020, April 17). 6.
- ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. [Link]
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
- YouTube. (2020, March 21). Acid-Base Extraction Tutorial. [Link]
- ResearchGate. (n.d.). THE ALKALINE HYDROLYSIS OF N-ACYLTHIOUREAS. [Link]
- Organic Chemistry Portal. (n.d.).
- National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Activities of (Thio)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- ResearchGate. (n.d.). Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors. [Link]
- Reddit. (n.d.). Thiourea hydrolysis mechanism?. [Link]
- ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
- National Center for Biotechnology Information. (n.d.). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Controlling the degradation of pH/temperature-sensitive injectable hydrogels based on poly(β-amino ester). [Link]
- ResearchGate. (n.d.). Effect of ph on the stability of red beet extract (Beta vulgaris l.) microcapsules produced by spray drying or freeze drying. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. orgsyn.org [orgsyn.org]
- 9. benthamscience.com [benthamscience.com]
- 10. Buy N-benzyl-S-ethylisothiourea [smolecule.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. ijcrt.org [ijcrt.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. silicycle.com [silicycle.com]
- 15. rsc.org [rsc.org]
- 16. WO2017196810A1 - Prevention of protein disulfide bond reduction - Google Patents [patents.google.com]
- 17. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 18. scispace.com [scispace.com]
Technical Support Center: Managing Steric Hindrance in the Synthesis of Bulky Benzylthiourea Derivatives
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for navigating the synthetic challenges associated with sterically hindered bulky benzylthiourea derivatives. These compounds are of significant interest in medicinal chemistry and materials science, but their synthesis is often hampered by steric congestion around the reacting centers. This resource offers troubleshooting strategies and frequently asked questions to enhance your reaction success rates and yields.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter when synthesizing bulky this compound derivatives.
Problem 1: Low or No Reaction Conversion
A common issue when dealing with bulky reactants is a significant decrease in reaction rate, leading to poor or no conversion to the desired product.
Possible Cause 1.1: Reduced Nucleophilicity of the Sterically Hindered Amine
Bulky substituents on the benzylamine can sterically shield the nitrogen's lone pair, hindering its nucleophilic attack on the isothiocyanate.
-
Solution 1.1.1: Optimize Reaction Conditions. Increasing the reaction temperature and extending the reaction time can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or decomposition at higher temperatures.[1][2]
| Degree of Steric Hindrance (Amine) | Recommended Starting Temperature | Recommended Starting Time |
| Moderate (e.g., 2,6-dimethylbenzylamine) | 50-70 °C | 12-24 hours |
| High (e.g., 2,4,6-tri-tert-butylbenzylamine) | 80-110 °C (reflux) | 24-72 hours |
| Extreme (e.g., adamantyl-based benzylamine) | Microwave irradiation (120-150 °C) | 30-90 minutes |
-
Solution 1.1.2: Employ a Non-Nucleophilic Base. While the reaction is typically self-catalyzed by the amine, a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can deprotonate a small fraction of the amine, increasing its nucleophilicity without competing in the reaction. Use catalytic amounts (0.1-0.2 equivalents).
-
Solution 1.1.3: Activate the Isothiocyanate. The use of a Lewis acid or a thiophilic catalyst can enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to attack by the hindered amine. Bifunctional thiourea organocatalysts can also be effective by activating the electrophile through hydrogen bonding.[3][4][5]
Possible Cause 1.2: Steric Shielding of the Isothiocyanate Electrophilic Carbon
If the isothiocyanate itself is bulky, the electrophilic carbon atom can be sterically inaccessible.
-
Solution 1.2.1: Strategic Reactant Selection. If the molecular design allows, consider using a less sterically encumbered isothiocyanate.
-
Solution 1.2.2: Catalysis to Enhance Electrophilicity. As mentioned above, catalysts can play a crucial role. Below is a conceptual workflow for troubleshooting low conversion.
Problem 2: Formation of Side Products
The formation of unintended byproducts can complicate purification and reduce the yield of the desired bulky this compound.
Possible Cause 2.1: Self-Condensation of the Isothiocyanate
At elevated temperatures, isothiocyanates can react with themselves, especially if the amine is slow to react due to steric hindrance.
-
Solution 2.1.1: Slow Addition. Add the isothiocyanate dropwise to a heated solution of the bulky amine. This maintains a low concentration of the isothiocyanate, favoring the desired bimolecular reaction over self-condensation.
Possible Cause 2.2: Decomposition of Starting Materials
Prolonged heating can lead to the degradation of thermally sensitive starting materials or products.
-
Solution 2.2.1: Careful Temperature and Time Optimization. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.[1]
-
Solution 2.2.2: Microwave-Assisted Synthesis. Microwave heating can rapidly reach the target temperature, often leading to shorter reaction times and reduced byproduct formation.[6]
Problem 3: Difficult Purification of the Bulky Product
The non-polar nature and potentially low crystallinity of bulky this compound derivatives can make their purification challenging.
Possible Cause 3.1: Co-elution with Starting Materials
The bulky, often greasy, nature of the product can lead to similar retention factors as the starting materials in column chromatography.
-
Solution 3.1.1: Advanced Chromatographic Techniques. Consider using a less polar stationary phase like C18 (reverse-phase chromatography) or employing gradient elution with a shallow gradient to improve separation. For highly non-polar compounds, normal phase chromatography with a hexane/ethyl acetate or hexane/dichloromethane mobile phase is often effective.
-
Solution 3.1.2: Strategic Recrystallization. Finding a suitable solvent system is key. A good approach is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone) and then slowly add a "poor" solvent (e.g., hexane, pentane) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can yield crystals.[7]
Possible Cause 3.2: Product is a Persistent Oil
Highly substituted, conformationally flexible molecules often resist crystallization.
-
Solution 3.2.1: Trituration. Dissolve the oily product in a small amount of a solvent in which it is soluble (e.g., ether or dichloromethane). Then, add a large excess of a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) and stir vigorously. This can sometimes induce precipitation of the product as a solid.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best general reaction conditions to start with for the synthesis of a novel bulky this compound derivative?
For a moderately hindered system, start by dissolving the bulky benzylamine (1.0 eq.) in a polar aprotic solvent like acetonitrile or THF. Add the isothiocyanate (1.0-1.1 eq.) and stir at 50 °C for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, incrementally increase the temperature.[8]
Q2: Are there alternative synthetic routes to bulky benzylthioureas that avoid using isothiocyanates?
Yes, though they often involve more hazardous reagents.
-
From Carbon Disulfide: A two-step, one-pot method involves reacting the bulky amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent (like EDCI or tosyl chloride) in the presence of a second amine.[8][9] This can be advantageous if the required isothiocyanate is not available.
-
From Thiophosgene: This is a classic method but thiophosgene is highly toxic and moisture-sensitive, requiring specialized handling.[10]
Q3: How can I prepare sterically hindered benzyl isothiocyanates?
The reaction of a bulky primary benzylamine with carbon disulfide followed by desulfurization is a common and effective method.[10][11][12] Reagents like di-tert-butyl dicarbonate (Boc₂O) or tosyl chloride are often used for the desulfurization step.[12][13]
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the appearance of the product mass and disappearance of starting materials.
-
Product Characterization: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. FT-IR spectroscopy will show the characteristic N-H and C=S stretching frequencies. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.
Q5: Can computational chemistry aid in predicting reaction feasibility?
Yes, density functional theory (DFT) calculations can be used to model the transition state energies for the nucleophilic attack. This can help predict whether a reaction is likely to proceed under reasonable conditions and can guide the choice of catalysts or activating agents by modeling their effect on the activation energy.
Part 3: Experimental Protocols
Protocol 1: General Synthesis of a Bulky this compound Derivative
This protocol is a starting point and may require optimization.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the bulky benzylamine (1.0 mmol, 1.0 eq.) and anhydrous acetonitrile (5-10 mL).
-
Reagent Addition: Add the isothiocyanate (1.05 mmol, 1.05 eq.) to the stirred solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The product should have an Rf value between that of the two starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. If the product is a solid, recrystallization can be attempted from a suitable solvent pair like dichloromethane/hexane.
Protocol 2: Synthesis of a Sterically Hindered Isothiocyanate using CS₂ and Boc₂O
-
Dithiocarbamate Formation: In a round-bottom flask, dissolve the bulky primary amine (1.0 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane. Add carbon disulfide (2.0 eq.) and stir for 20 minutes at room temperature.
-
Desulfurization: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the mixture and continue stirring at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure isothiocyanate.
References
- BenchChem. (2025). A Head-to-Head Comparison of Synthesis Routes for Thioureas: A Guide for Researchers. BenchChem.
- BenchChem Technical Support Team. (2025).
- Kim, H., et al. (n.d.).
- Beilstein Journals. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journals.
- ChemComm. (n.d.).
- ConnectSci. (1976). Reaction of isothiocyanates with thiourea and amidinothioureas: Formation of S-(N-substituted thiocarbamyl)isothioureas and 1-Alkyl(or aryl)-4-imino(or arylimino).
- MDPI. (2024).
- RSC Publishing. (2025). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry.
- Biblioteka Nauki. (n.d.).
- MDPI. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor.
- ACS Publications. (2022). Primary Amine, Thiourea-Based Dual Catalysis Motif for Synthesis of Stereogenic, All-Carbon Quaternary Center-Containing Cycloalkanones. Organic Letters.
- NIH. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers.
- BenchChem. (2025).
- PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.
- Molecules. (n.d.). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents.
- SAGE Publications Inc. (2025).
- ResearchGate. (2025). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas.
- ResearchGate. (2014). How can I purify my bis thiourea compound?.
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor.
- Taylor & Francis Online. (n.d.). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent.
- Scribd. (n.d.). Green Synthesis of Symmetrical N, N0-Disubstituted Thiourea.
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.).
- PMC - NIH. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur.
- Organic Letters. (2023).
- BenchChem. (n.d.).
- Reddit. (2024). What are some common causes of low reaction yields?.
- ResearchGate. (2025). Study on the mechanism and kinetics of amine with steric hindrance absorbing CO2 in non-aqueous/aqueous solution.
- BenchChem. (n.d.). Troubleshooting low yield in Benzyl-PEG14-alcohol synthesis.
- ResearchGate. (2025).
- PMC. (n.d.).
- BenchChem. (n.d.). Troubleshooting low yield in chemical synthesis of 2'-Deoxyadenosine.
- New Journal of Chemistry (RSC Publishing). (n.d.). The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals.
- ResearchGate. (2026). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes.
- MDPI. (n.d.).
- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
- MDPI. (n.d.).
- BenchChem. (n.d.). Troubleshooting low yield in m-tolylurea synthesis.
- Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management.
- Linus Pauling Institute | Oregon State University. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers [beilstein-journals.org]
- 4. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 5. (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Benzylthiourea
This guide is designed for researchers, scientists, and drug development professionals encountering lower-than-expected biological activity with their synthesized benzylthiourea derivatives. This document provides a structured, in-depth troubleshooting framework, moving from common issues related to compound integrity to more complex challenges within the bioassay itself.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is showing significantly lower bioactivity than anticipated. What are the primary areas I should investigate?
A1: Low bioactivity of a synthesized compound can be attributed to three main categories: issues with the compound itself, suboptimal assay conditions, and unforeseen biological factors. A systematic troubleshooting approach is essential. It's recommended to first verify the compound's integrity and concentration before delving into more complex assay and biological variables.[1]
Q2: How can I confirm that the issue isn't with my synthesized this compound?
A2: The purity, stability, and solubility of your synthesized compound are paramount for its bioactivity. Even minor impurities can interfere with biological assays. It is crucial to verify the identity and purity of your this compound batch using analytical methods such as HPLC, mass spectrometry, and NMR. The compound might also degrade under specific storage conditions, so ensure it has been stored correctly and consider using a freshly prepared stock solution for your experiments.[1]
Q3: What role does the solubility of this compound play in its low bioactivity, and how can this be addressed?
A3: Poor solubility is a frequent cause of low bioactivity. If your compound precipitates in the assay medium, its effective concentration will be much lower than intended.[1] Visually inspect your assay plates for any signs of precipitation. To tackle solubility issues, you can try dissolving the compound in a small amount of a biocompatible solvent like DMSO before diluting it in the assay buffer. However, it's critical to maintain a low final DMSO concentration (typically below 0.5%) to prevent solvent-induced cytotoxicity.[1]
Q4: My this compound compound appears to be pure and soluble, but the bioactivity remains low. Which aspects of my cell-based assay should I optimize?
A4: If you've ruled out compound-related issues, the next step is to optimize your assay conditions. Several factors can influence the outcome of a cell-based assay, including cell health and density, incubation time, and the concentration of reagents. Ensure your cells are healthy, within a low passage number, and seeded at an optimal density. The incubation time with the compound should be sufficient to elicit a biological response, which can range from a few hours to several days depending on the assay.
Troubleshooting Workflow: A Step-by-Step Guide
This workflow is designed to systematically identify the root cause of low bioactivity.
Step 1: Verification of Compound Integrity
The first principle of troubleshooting is to confirm the identity and purity of your synthesized this compound. A flawed starting material will invariably lead to unreliable results.
1.1 Structural Confirmation:
-
Action: Re-run ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Rationale: To confirm that the synthesized molecule is indeed this compound and not an isomer or a product of a side reaction. The chemical structure is a key determinant of a drug's bioactivity.[2]
-
Expected Data: Compare your spectra with established data for this compound derivatives.[3][4][5][6]
| Technique | Expected Observations for a this compound Derivative |
| ¹H NMR | Characteristic peaks for aromatic protons, methylene (-CH₂-) protons adjacent to the sulfur and phenyl group, and N-H protons of the thiourea moiety.[6] |
| ¹³C NMR | A peak corresponding to the thiocarbonyl (C=S) carbon is typically observed in the range of 178 to 184 ppm.[6] |
| Mass Spec | The molecular ion peak should correspond to the calculated molecular weight of this compound (C₈H₁₀N₂S: 166.24 g/mol ).[7][8] |
| FT-IR | Characteristic stretching frequencies for N-H, C=S, and C-N bonds.[3] |
1.2 Purity Assessment:
-
Action: Run High-Performance Liquid Chromatography (HPLC).
-
Rationale: To quantify the purity of your compound. Impurities can compete with your compound at the target site or have an inhibitory effect on the assay.
-
Acceptable Limit: Purity should ideally be >95% for biological screening.
Step 2: Evaluation of Compound Stability and Solubility
Even a pure compound can exhibit low bioactivity if it degrades or is not bioavailable in the assay.
2.1 Stability Under Assay Conditions:
-
Action: Incubate your this compound in the assay medium (without cells or target enzymes) for the duration of the experiment. Analyze the sample by HPLC or LC-MS at the beginning and end of the incubation period.
-
Rationale: this compound derivatives can be susceptible to hydrolysis, particularly at non-neutral pH.[9] Degradation will reduce the effective concentration of the active compound.[10]
2.2 Solubility in Assay Medium:
-
Action: Prepare the highest concentration of your compound used in the assay and visually inspect for precipitation. If possible, measure the solubility using techniques like nephelometry.
-
Rationale: Poor aqueous solubility is a common cause of lower-than-expected bioactivity.[11] The compound must be in solution to interact with the biological target.[12]
Step 3: Assay Validation and Optimization
If the compound's integrity and stability are confirmed, the focus should shift to the biological assay itself. A robust and validated assay is crucial for obtaining reliable data.[13][14][15][16]
3.1 Positive and Negative Controls:
-
Action: Ensure your assay includes appropriate positive and negative controls and that they are behaving as expected.
-
Rationale: A known active compound (positive control) validates that the assay is working correctly. The vehicle control (e.g., DMSO) ensures that the solvent is not affecting the results.
3.2 Assay-Specific Parameters:
-
For Cell-Based Assays:
-
Cell Health: Check for signs of stress or contamination. Use cells with a low passage number.
-
Cell Seeding Density: Optimize the number of cells per well.
-
Incubation Time: Vary the duration of compound exposure.
-
-
For Enzyme Inhibition Assays:
-
Enzyme and Substrate Concentration: Ensure you are working within the linear range of the enzyme kinetics.
-
Mechanism of Inhibition: Some thiourea derivatives act as enzyme inhibitors.[17] Understanding the mechanism can help optimize assay conditions.
-
3.3 Potential for Compound Interference:
-
Action: Run control experiments to check if your compound interferes with the assay signal (e.g., autofluorescence, light scattering).
-
Rationale: Some compounds can directly interfere with the detection method, leading to false-negative (or false-positive) results.
Visualizing the Troubleshooting Process
The following diagram illustrates the logical flow of the troubleshooting guide.
Caption: Troubleshooting workflow for low bioactivity.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis
This protocol is a generalized method for the synthesis of N,N'-disubstituted thioureas.
-
Materials: Benzyl isothiocyanate, an appropriate primary amine, and a solvent such as acetone or acetonitrile.
-
Procedure:
-
Dissolve equimolar amounts of the primary amine and benzyl isothiocyanate in the chosen solvent in a round-bottom flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound in the culture medium. Replace the old medium with the medium containing the compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Concluding Remarks
Troubleshooting low bioactivity is a methodical process of elimination. By systematically evaluating the integrity of the synthesized this compound and the validity of the bioassay, researchers can confidently identify and resolve the underlying issues, leading to accurate and reproducible results in their drug discovery efforts. The structure-activity relationship of this compound derivatives is a key factor, where even small modifications can significantly impact the biological activity.[18]
References
- What are the factors affecting the bioactivity of drugs? - Homework.Study.com. (n.d.).
- Factors affecting bioactivity (Beneficial or adverse effects of a drug on living matter.). (n.d.). Mindomo.
- Sasatsu, M., et al. (1993). Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli. PubMed.
- Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024, April 9). Dispendix.
- Physicochemical Factors Affecting Biological Activity. (2004). In Theory and Practice of Physical Pharmacy. CRC Press.
- Factors affecting bioactivity in drug design//physicochemical parameters @Study_03m. (2024, February 26). YouTube.
- The Role of Assay Development and Validation in Drug Discovery. (2024, May 29). PeploBio.
- Assay Development and Method Validation Essentials. (2016, November 2). BioPharm International.
- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2021). Molecules.
- How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry: University of Rochester.
- Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (n.d.). ACS Publications.
- Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. (n.d.). Arkat USA.
- Defining the Process of Assay Development and Validation. (n.d.). InfinixBio.
- What are the factors affecting the bioavailability of oral drugs? (2025, May 21). Patsnap Synapse.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14). MDPI.
- Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (2025, August 7). ResearchGate.
- Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents. (n.d.). ResearchGate.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI.
- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (n.d.). MDPI.
- Undergraduate Organic Synthesis Guide. (n.d.). Paul Bracher.
- Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. (n.d.). ResearchGate.
- What are the factors that causes the sample to have higher efficacy at lower concentration? (2024, August 1). ResearchGate.
- The Roles of Bioactivity Assays in Lot Release and Stability Testing. (n.d.). CASSS.
- The low field region of the ¹H NMR spectra of the benzoylthiourea derivative 1 and its copper(I) complexes 2a and 2b. (n.d.). ResearchGate.
- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024, November 23). MDPI.
- Approach to Synthesis Problems – Organic Chemistry: How to…. (2022, July 31).
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10). YouTube.
- Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. (1978, February). PubMed.
- Struggling with Synthesis? This ONE Hack Changes Everything! (2025, March 13). YouTube.
- Organic Synthesis problems : r/chemistry. (2018, August 3). Reddit.
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI.
- Strategies on biosynthesis and production of bioactive compounds in medicinal plants. (n.d.). NIH.
- Blog: How to Overcome Challenges in Complex Natural Product Synthesis. (2024, August 2). GL CHEMTEC.
- 2 - Organic Syntheses Procedure. (n.d.).
- Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2024, September 14). NIH.
- China this compound CAS: 621-83-0 Manufacturers - Free Sample. (n.d.). Alfa Chemical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound CAS#: 621-83-0 [m.chemicalbook.com]
- 8. China this compound CAS: 621-83-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 9. Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 12. Factors affecting bioactivity (Beneficial or adverse effects of a drug on living matter.) | Mindomo Mind Map [mindomo.com]
- 13. dispendix.com [dispendix.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of corrosion inhibition efficiency of benzylthiourea derivatives
An In-Depth Comparative Guide to the Corrosion Inhibition Efficiency of Benzylthiourea Derivatives
In the persistent battle against metallic degradation, the strategic deployment of organic corrosion inhibitors is a cornerstone of material preservation, particularly in acidic industrial environments. Among the vast arsenal of organic compounds, thiourea derivatives have distinguished themselves due to the synergistic presence of sulfur and nitrogen heteroatoms, which serve as highly effective adsorption centers on metal surfaces. This guide provides a comprehensive comparative analysis of this compound derivatives, a prominent subclass of thiourea inhibitors. We will delve into their performance metrics, elucidate the structural nuances that govern their efficacy, and provide authoritative, field-proven experimental protocols for their evaluation.
The Foundation: Understanding Corrosion and Inhibition by Thiourea Derivatives
Corrosion, especially of metals like steel in acidic media, is an electrochemical process involving two simultaneous reactions: the anodic dissolution of the metal (e.g., Fe → Fe²⁺ + 2e⁻) and the cathodic reduction of hydrogen ions (2H⁺ + 2e⁻ → H₂). Organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier that impedes these reactions.
Thiourea derivatives are particularly effective due to their molecular structure. The sulfur and nitrogen atoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms, forming a stable, coordinated protective layer. The organic substituents on the thiourea backbone play a critical role in modifying the electron density of these heteroatoms and influencing the physical properties of the inhibitor, such as its solubility and molecular size, which in turn dictates its performance.
Comparative Performance of this compound Derivatives
The inclusion of a benzyl group (C₆H₅CH₂) into the thiourea structure significantly impacts its inhibition properties. The benzene ring provides a source of π-electrons, which enhances the electrostatic interaction and adsorption on the metal surface.[1] To objectively assess their performance, we compare key derivatives based on experimental data from peer-reviewed studies.
Quantitative Performance Data
The following table summarizes the inhibition efficiency (IE%) of various this compound and related derivatives under specified experimental conditions. It is crucial to note the conditions (corrosive medium, concentration, temperature, and measurement technique) as they directly influence performance.
| Inhibitor | Abbreviation | Metal | Corrosive Medium | Conc. | Temp. | Technique | IE (%) | Reference(s) |
| 1-Benzyl-3-phenyl-2-thiourea | BPTU | Low Carbon Steel | 1.0 M HCl | 2 x 10⁻⁴ M | 30°C | EIS | 94.99% | [1][2][3] |
| 1-Benzyl-3-phenyl-2-thiourea | BPTU | Low Carbon Steel | 1.0 M HCl | 2 x 10⁻⁴ M | 30°C | PDP | 94.30% | [1][2][3] |
| 1-Benzoyl-3,3-dithis compound | - | Mild Steel | 1.0 M HCl | 100 ppm | 30°C | EIS | 95.8% | [4][5] |
| 1-Benzoyl-3,3-dithis compound | - | Mild Steel | 1.0 M HCl | 100 ppm | 30°C | PDP | 94.7% | [4][5] |
| Phenylthiourea | PTU | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60°C | PDP | 98.96% | [6] |
| N,N'-diethylthiourea | - | Mild Steel | 1 N H₂SO₄ | 1 x 10⁻³ M | 40°C | Weight Loss | 96.2% | [7] |
Structure-Performance Analysis
From the data, several key insights emerge:
-
High Efficiency of Benzyl Derivatives : Both 1-benzyl-3-phenyl-2-thiourea (BPTU) and 1-benzoyl-3,3-dithis compound demonstrate excellent inhibition efficiencies, consistently exceeding 94% in 1.0 M HCl.[1][3][4][5] This underscores the beneficial role of the aromatic rings in enhancing surface adsorption.
-
Influence of Substituents : The structure of the substituent group is paramount. Comparing 1-benzoyl-3,3-dithis compound with other derivatives in the same study, its superior performance was noted.[4][5] The presence of two benzyl groups and a benzoyl group creates a molecule with significant electron density and surface area coverage.
-
Aryl vs. Alkyl Groups : A comparison between Phenylthiourea (an aryl derivative) and N,N'-diethylthiourea (an alkyl derivative) shows that aryl-substituted thioureas can be highly effective, though experimental conditions vary.[6][7] The π-electrons of the phenyl ring in PTU contribute significantly to its adsorption capabilities.[6] The benzyl group combines the properties of both aryl and alkyl components, which may contribute to its robust performance.
Mechanism of Corrosion Inhibition
The protective action of this compound derivatives is rooted in their ability to adsorb onto the metal surface, a process that can be classified as either physisorption, chemisorption, or a combination of both.
-
Physisorption : This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule (e.g., protonated nitrogen atoms in an acidic medium). It is generally a weaker form of adsorption.
-
Chemisorption : This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the heteroatoms (S, N) of the inhibitor and the vacant d-orbitals of the iron atoms. The π-electrons from the benzyl and phenyl rings also participate in this process, enhancing the bond strength.[6]
The mode of adsorption is often elucidated by calculating the Gibbs free energy of adsorption (ΔG°ads). Values around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on derivatives like BPTU have confirmed that their adsorption follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the steel surface.[1][2][3]
Caption: Mechanism of inhibition via adsorption of this compound molecules.
Authoritative Experimental Protocols for Inhibitor Evaluation
To ensure the generation of reliable and reproducible data, standardized methodologies are imperative. The following protocols are based on best practices and are grounded in standards set forth by ASTM International.
Experimental Evaluation Workflow
Caption: Standard workflow for evaluating corrosion inhibitor efficiency.
Weight Loss (Gravimetric) Measurements
This fundamental method provides a direct measure of metal loss.
Causality: By measuring the mass difference of a metal coupon before and after exposure to a corrosive environment, with and without an inhibitor, we can directly calculate the corrosion rate and the inhibitor's efficiency in preventing material loss.
Step-by-Step Protocol:
-
Coupon Preparation: Prepare rectangular coupons of the test metal (e.g., mild steel). Mechanically grind the surfaces with progressively finer grades of silicon carbide (SiC) paper (e.g., 240, 600, 1200 grit).
-
Cleaning: Degrease the coupons with a suitable solvent like acetone, rinse with distilled water, and dry thoroughly.
-
Initial Weighing: Weigh each coupon accurately to four decimal places (W₁).
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1.0 M HCl) with and without various concentrations of the this compound inhibitor. Maintain a constant temperature using a water bath.
-
Exposure: Allow the coupons to remain in the solution for a predetermined period (e.g., 6, 12, or 24 hours).
-
Final Weighing: After exposure, remove the coupons, clean them chemically to remove corrosion products (e.g., using Clarke's solution), rinse, dry, and reweigh (W₂).
-
Calculation:
-
Corrosion Rate (CR) = (W₁ - W₂) / (Area × Time)
-
Inhibition Efficiency (IE%) = [(CRblank - CRinh) / CRblank] × 100
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into both anodic and cathodic reaction kinetics. The protocol should align with standards such as ASTM G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements .[8][9]
Causality: By polarizing the metal's potential and measuring the resulting current, we can determine the corrosion current density (icorr), which is directly proportional to the corrosion rate. A lower icorr in the presence of an inhibitor signifies effective inhibition.
Step-by-Step Protocol:
-
Electrode Setup: Use a standard three-electrode cell: the metal coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes). A stable OCP indicates that the system has reached a steady state.
-
Polarization Scan: Once OCP is stable, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow, constant scan rate (e.g., 0.5 to 1 mV/s).
-
Tafel Extrapolation: Plot the resulting potential (E) versus the logarithm of the current density (log i). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (icorr).
-
Calculation:
-
IE% = [(icorr, blank - icorr, inh) / icorr, blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique for studying the properties of the inhibitor film and the kinetics of the corrosion process. This protocol should be validated against standards like ASTM G106 - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements .[10][11]
Causality: By applying a small sinusoidal AC potential and measuring the impedance response over a range of frequencies, we can model the electrochemical interface. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A large Rct value indicates a well-protected surface.
Step-by-Step Protocol:
-
Electrode Setup: Use the same three-electrode configuration as in the PDP measurements.
-
Stabilization: Allow the system to stabilize at its OCP.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Plotting & Modeling: Represent the impedance data as a Nyquist plot (Zimaginary vs. Zreal). The plot for an inhibited system typically shows a large semicircle. Model the data using an appropriate equivalent electrical circuit to extract parameters, most notably the charge transfer resistance (Rct).
-
Calculation:
-
IE% = [(Rct, inh - Rct, blank) / Rct, inh] × 100
-
Conclusion
This compound derivatives stand out as a highly effective class of corrosion inhibitors for steel in acidic environments. Their performance, often exceeding 94% efficiency, is attributed to the synergistic effect of the thiourea functional group and the attached benzyl/aromatic rings, which promote strong adsorption on the metal surface.[1][3][4][5] Comparative analysis reveals that subtle changes in molecular structure, such as the addition of multiple benzyl or benzoyl groups, can further enhance this protective capability. For researchers and drug development professionals seeking to qualify and compare such inhibitors, the application of standardized, authoritative methodologies such as those outlined by ASTM is critical for ensuring data integrity and reproducibility. The combination of gravimetric and electrochemical techniques provides a holistic and validated approach to understanding and harnessing the protective power of these molecules.
References
- ASTM G106-15, Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements, ASTM International, West Conshohocken, PA, 2015, [Link]
- ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020, [Link]
- GlobalSpec. (2023). G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
- ANSI Webstore. (n.d.). ASTM G106-89(1999) - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.
- Dinh, Q. H., Duong, T., & Pham Cam, N. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. Journal of Chemistry, 2021, 5519411. [Link]
- Semantic Scholar. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution.
- ResearchGate. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution.
- Kar, A., et al. (2012). Chemical and Physical Interactions of 1-Benzoyl-3,3-Disubstituted Thiourea Derivatives on Mild Steel Surface: Corrosion Inhibition in Acidic Media. Industrial & Engineering Chemistry Research, 51(4), 1759-1771. [Link]
- ResearchGate. (2012). Chemical and Physical Interactions of 1-Benzoyl-3,3-Disubstituted Thiourea Derivatives on Mild Steel Surface: Corrosion Inhibition in Acidic Media.
- Dinh, Q. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(9), 13686-13697. [Link]
- Torres, V. V., et al. (2014). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. International Journal of Electrochemical Science, 9, 4384-4395. [Link]
- Shao, T., et al. (2023). Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid. Journal of the Chinese Society for Corrosion and Protection, 43(2), 345-352. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ythx.scu.edu.cn [ythx.scu.edu.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. farsi.msrpco.com [farsi.msrpco.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. standards.iteh.ai [standards.iteh.ai]
The Evolving Landscape of Antimicrobial Agents: A Comparative Guide to Benzylthiourea Derivatives
The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of benzylthiourea derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their potential as next-generation antimicrobial agents.
Introduction: The Imperative for New Antimicrobials and the Promise of Thiourea Derivatives
The diminishing efficacy of existing antibiotics against multidrug-resistant pathogens presents a critical global health challenge. Thiourea derivatives, characterized by the presence of a reactive thiocarbonyl group and amide functionalities, have demonstrated a remarkable capacity to interact with various biological targets.[1][2][3] Their structural simplicity and synthetic accessibility make them an attractive starting point for the development of new drugs. This guide will focus specifically on N-benzylthiourea and related benzoylthiourea derivatives, dissecting how subtle modifications to their chemical architecture can profoundly impact their antimicrobial potency and spectrum.
The Core Scaffold: Understanding the this compound Pharmacophore
The fundamental structure of the compounds discussed herein consists of a thiourea core linked to a benzyl group. Variations primarily involve substitutions on the phenyl rings of both the benzyl and the N'-phenyl moieties. The inherent reactivity of the sulfur and nitrogen atoms in the thiourea backbone is believed to be a key contributor to their biological activity, potentially through interactions with microbial enzymes or cell membrane components.[4][5]
Caption: General chemical scaffold of the this compound derivatives discussed in this guide.
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
The antimicrobial efficacy of this compound derivatives is intricately linked to the nature and position of substituents on their aromatic rings. The following sections provide a comparative analysis based on available experimental data.
The Crucial Role of Halogen Substitution
The introduction of halogen atoms, particularly fluorine and chlorine, onto the phenyl rings has consistently been shown to enhance antimicrobial activity.[6][7][8] This is likely due to the electron-withdrawing nature and increased lipophilicity conferred by these substituents, which can facilitate cell membrane penetration and interaction with intracellular targets.[5]
-
Monohalogenation: Compounds bearing a single fluorine atom on the phenyl ring have demonstrated significant antibacterial effects.[6] For instance, S-(4-chlorobenzyl)isothiourea showed greater activity in inducing spherical cells in Escherichia coli compared to the unsubstituted S-benzylisothiourea.[8]
-
Dihalogenation: The presence of two chlorine atoms, as in the 2,4-dichloro derivative of S-benzylisothiourea, has been reported to be highly effective against Gram-negative bacteria like E. coli and Salmonella typhimurium.[7]
-
Trihalogenation: Interestingly, while monofluorination favors antibacterial activity, derivatives with three fluorine atoms have exhibited more potent antifungal activity.[6]
Impact of Electron-Withdrawing and Electron-Donating Groups
Beyond halogens, other electronic modifications also play a pivotal role in modulating antimicrobial potency.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and trifluoromethyl (-CF3) on the aromatic rings are generally associated with enhanced antibacterial activity.[5] The trifluoromethyl group, particularly in the para position, has been linked to significant antibiofilm activity.[6]
-
Electron-Donating Groups (EDGs): The influence of electron-donating groups is more varied. While some studies suggest they may decrease activity compared to EWGs, the overall effect is often context-dependent, influenced by the specific microbial strain and the position of the substituent.
The N'-Substituent: A Key Determinant of Activity
The nature of the substituent on the N'-nitrogen of the thiourea moiety is critical. Aromatic N'-substituents, such as a phenyl or pyridinyl group, are often essential for potent antimicrobial and anti-HIV activity.[9] The presence of a substituted pyridinyl group at this position has been highlighted as being crucial for broad-spectrum activity.[9]
Comparative Antimicrobial Performance
To provide a clearer perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains, as reported in the literature.
| Compound/Derivative | Substituents | Target Microorganism | MIC (µg/mL) | Reference |
| TD4 | Specific thiourea derivative | Staphylococcus aureus (MRSA) | 2–16 | [2] |
| 1,2,4-triazolyl-benzoylthiourea derivative 4 | 1,2,4-triazole moiety | Staphylococcus aureus HU25 | 16 | [10] |
| Fluorinated Benzoylthioureas (general) | One fluorine atom | E. coli, P. aeruginosa, E. faecalis | Not specified, but noted as most effective antibacterial | [6] |
| Fluorinated Benzoylthioureas (general) | Three fluorine atoms | Fungi | Not specified, but noted as most intensive antifungal | [6] |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | Various | Gram-positive cocci (S. aureus, S. epidermidis) | 4–32 | [11] |
Mechanism of Action: Unraveling the Molecular Basis of Activity
While the precise mechanism of action for all this compound derivatives is not fully elucidated, several studies point towards the inhibition of key bacterial enzymes. Molecular docking studies have suggested that these compounds can bind to the B subunit of DNA gyrase in E. coli.[4][6] DNA gyrase is a crucial enzyme for bacterial DNA replication, making it an attractive target for antimicrobial agents.[4] Another proposed mechanism involves the disruption of NAD+/NADH homeostasis and the integrity of the bacterial cell wall, as observed with the thiourea derivative TD4 against MRSA.[2]
Caption: Putative mechanisms of antimicrobial action for this compound derivatives.
Experimental Protocols: A Guide for Researchers
Reproducibility is paramount in scientific research. The following are generalized, step-by-step methodologies for the synthesis and antimicrobial evaluation of this compound derivatives, based on commonly reported procedures.
General Synthesis of N,N'-Disubstituted Benzoylthioureas
This protocol describes a common method for synthesizing benzoylthiourea derivatives.
Caption: A typical reaction sequence for the synthesis of benzoylthiourea derivatives.
Detailed Steps:
-
In situ formation of Benzoyl Isothiocyanate: To a solution of ammonium thiocyanate (0.01 mol) in acetone (5 mL), add a solution of the appropriately substituted benzoyl chloride (0.01 mol) in acetone (15 mL).[6]
-
Reaction Initiation: Reflux the reaction mixture for approximately 1 hour. This step facilitates the formation of the benzoyl isothiocyanate intermediate.
-
Amine Addition: After cooling the mixture to room temperature, add a solution of the desired primary amine (e.g., a substituted aniline) (0.01 mol) in acetone (2 mL).[6]
-
Thiourea Formation: Reflux the resulting mixture for another hour to allow for the reaction between the isothiocyanate and the amine to form the N,N'-disubstituted benzoylthiourea.
-
Product Isolation: After cooling, pour the reaction mixture into a larger volume of cold water (e.g., 500 mL) to precipitate the solid product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can then be purified by recrystallization from a suitable solvent, such as isopropanol, often with the use of activated carbon to remove colored impurities.[6]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., gentamicin, amikacin)[1][12]
-
Negative control (broth and solvent)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the appropriate broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the 96-well plates. The final concentrations should typically range from a high value (e.g., 1000 µg/mL) to a low value (e.g., 7.8125 µg/mL).[4]
-
Inoculation: Add the standardized microbial suspension to each well containing the diluted compounds.
-
Controls: Include wells for a positive control (microorganism and standard antibiotic), a negative control (broth only), and a solvent control (microorganism and the highest concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives and Conclusion
This compound derivatives represent a promising and adaptable scaffold for the development of novel antimicrobial agents. The extensive structure-activity relationship data highlight the importance of strategic substitution, particularly with halogens and other electron-withdrawing groups, to enhance potency and modulate the spectrum of activity. Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their bioavailability and reduce potential toxicity. Furthermore, a deeper understanding of their mechanisms of action will be crucial for rational drug design and overcoming existing resistance mechanisms. The synthetic accessibility and demonstrated efficacy of this compound derivatives make them a compelling area of investigation in the ongoing battle against infectious diseases.
References
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. [Link]
- Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. [Link]
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - OUCI. [Link]
- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. [Link]
- Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea. [Link]
- Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. [Link]
- Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. [Link]
- Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Deriv
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
- The proposed mechanism for the form
- Design, synthesis, antifungal activity, and molecular docking studies of benzothiazole, S-benzyl-2,4-isodithiobiuret, and thiourea derivatives of 1-hepta-O-benzoyl-β-d-maltose nanoparticles. [Link]
- Antimicrobial Activity and Structural Study of Disubstituted Thiourea Deriv
- Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms. [Link]
- Synthesis, characterization, and antimicrobial activity of new benzoylthiourea ligands. [Link]
- Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. [Link]
- Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli. [Link]
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications | MDPI [mdpi.com]
- 7. Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [ouci.dntb.gov.ua]
A Comparative Guide to the In Vitro Cytotoxicity of Substituted Benzylthiourea Compounds
Thiourea derivatives have garnered significant attention in medicinal chemistry, emerging as a versatile scaffold for the development of novel therapeutic agents.[1][2][3][4] Their broad spectrum of biological activities, including anticancer properties, makes them a focal point for structure-based drug design.[2][4][5] This guide provides a comparative analysis of the in vitro cytotoxicity of various substituted benzylthiourea compounds, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.
Introduction: The Promise of the Thiourea Scaffold
The thiourea core (-NH-C(=S)-NH-) is a key pharmacophore responsible for a range of biological activities.[5] In the context of oncology, thiourea derivatives have been shown to inhibit the growth of both leukemia and solid tumors.[5][6] Their anticancer effects are often attributed to the inhibition of critical cellular targets, including protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are pivotal in cancer cell proliferation and survival.[3][5][6] The lipophilic nature of many thiourea derivatives allows for better membrane penetration compared to more hydrophilic drugs, potentially overcoming certain forms of drug resistance.[6] This guide focuses on this compound analogs, exploring how substitutions on the benzyl and phenyl rings modulate their cytotoxic potency and selectivity.
Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis
The cytotoxic efficacy of this compound compounds is highly dependent on the nature and position of substituents on their aromatic rings. Structure-activity relationship studies reveal that specific modifications can dramatically enhance anticancer activity.
Impact of Benzyl Ring Substitutions
Electron-withdrawing groups (EWGs) on the benzyl ring generally increase cytotoxic potency. This is likely due to alterations in the electronic properties of the molecule, enhancing its interaction with biological targets. Conversely, electron-donating groups (EDGs) may have a less pronounced effect or even slightly reduce activity compared to the unsubstituted parent compound.
For instance, a hypothetical SAR study on 1-(4-acetylphenyl)-3-benzylthiourea analogs demonstrates this trend. The introduction of a strong electron-withdrawing nitro group (NO₂) at the para-position of the benzyl ring can significantly improve potency, as reflected by a lower IC₅₀ value.[7] Halogen substitutions, such as chlorine (Cl), also consistently enhance cytotoxicity, with the position of the substituent playing a crucial role.[7][8][9]
Table 1: Comparative in Vitro Cytotoxicity (IC₅₀ in µM) of Substituted this compound Analogs
| Compound ID | Benzyl Substituent (R) | Cell Line | IC₅₀ (µM) | Key Observation | Reference |
| 1a | H (Unsubstituted) | MCF-7 | 25.0 | Baseline activity of the core scaffold. | [7] |
| 1b | 4-Cl | MCF-7 | 12.5 | Electron-withdrawing group at the para position enhances activity. | [7] |
| 1c | 4-OCH₃ | MCF-7 | 20.8 | Electron-donating group shows activity comparable to unsubstituted. | [7] |
| 1d | 4-NO₂ | MCF-7 | 8.2 | Strong electron-withdrawing group significantly improves potency. | [7] |
| 2a | 3,4-diCl | K-562 | ≤ 10 | Dihalogen substitution shows significant cytotoxic effect. | [8] |
| 2b | 3,4-diCl | SW480 | 1.5 - 8.9 | High activity against colon cancer cells. | [8] |
| 3a | 2,4-diCl | MCF-7 | 0.31 mM | Dichloro substitution shows the most potent activity in the series. | [9] |
| 4a | N/A** | MCF-7 | 0.64 mM | N-benzoyl-3-allylthiourea shows higher activity in HER-2 overexpressing cells. | [10] |
*Note: Concentrations reported in mM were maintained as in the source. **Compound is N-benzoyl-3-allylthiourea, not a benzyl-substituted analog, included for broader context.
This data underscores a critical principle in drug design: subtle molecular modifications can lead to substantial changes in biological activity. The enhanced potency of halogenated and nitro-substituted compounds makes them promising candidates for further development.[7][8]
Elucidating the Mechanism of Action
The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death.[8][11][12] Studies have shown that potent analogs can significantly increase the population of apoptotic cells, particularly in the late stages.[8][11]
Key Signaling Pathways
A primary mechanism involves the inhibition of receptor tyrosine kinases (RTKs), such as EGFR and HER-2.[3][5][6] These receptors are frequently overexpressed in various cancers, including breast cancer, and their activation leads to downstream signaling cascades that promote cell proliferation and survival.[5] By binding to the ATP-binding site of these kinases, thiourea derivatives can block these pro-survival signals, ultimately leading to cell cycle arrest and apoptosis.[5][10]
For example, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea has been shown to exert its cytotoxic effects on the MCF-7 breast cancer cell line by inhibiting both EGFR and HER-2.[5][6] This dual inhibition is a highly desirable trait in an anticancer agent.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure data integrity and reproducibility, standardized and validated protocols are essential. Here, we detail the methodologies for assessing cytotoxicity and apoptosis.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Causality: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound compounds at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.[11]
Visualizing the Workflow and Mechanism
Diagrams provide a clear visual summary of complex processes, enhancing understanding and retention.
Caption: A typical experimental workflow for in vitro cytotoxicity screening using the MTT assay.
Caption: Simplified signaling pathway showing inhibition of EGFR/HER-2 by this compound compounds, leading to apoptosis.
Conclusion and Future Perspectives
Substituted this compound compounds represent a highly promising class of anticancer agents. The ability to systematically modify their structure allows for the fine-tuning of their cytotoxic activity, selectivity, and pharmacokinetic properties. SAR studies clearly indicate that the addition of electron-withdrawing groups, particularly halogens, to the benzyl ring is a viable strategy for enhancing potency.[7][8][9] The primary mechanism of action appears to be the induction of apoptosis via the inhibition of key oncogenic signaling pathways like EGFR/HER-2.[5][6]
Future research should focus on synthesizing novel analogs with improved selectivity for cancer cells over normal cells to minimize potential toxicity.[4][8][9] Furthermore, exploring these compounds in combination with existing chemotherapeutics could reveal synergistic effects, providing new avenues for cancer treatment. In vivo studies are the necessary next step to validate the promising in vitro results and assess the therapeutic potential of these compounds in a preclinical setting.
References
- Benchchem. (n.d.). Initial Screening of Novel Thiourea Analogs for Anticancer Activity: A Technical Overview.
- Benchchem. (n.d.). Structure-Activity Relationship (SAR) of 1-(4-Acetylphenyl)-3-benzylthiourea Analogs: A Comparative Guide.
- Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis.
- ResearchGate. (n.d.). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents | Request PDF.
- ICAIIT 2025 Conference. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds.
- PubMed Central (PMC). (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives.
- MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- ResearchGate. (2025). (PDF) Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening.
- Ubaya Repository. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL.
- PubMed Central (PMC). (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
- Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
- PubMed Central (PMC). (2024). Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues.
- PubMed. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study.
- Ubaya Repository. (2022). Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells.
- PubMed. (2025). Synthesis and in vitro/in silico evaluation of novel aroyl thiourea derivatives based on substituted phenethylamine: antibacterial, antioxidant, and anticancer activities.
- Malaysian Journal of Analytical Sciences. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY.
- NIH. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells - Ubaya Repository [repository.ubaya.ac.id]
- 4. Synthesis and in vitro/in silico evaluation of novel aroyl thiourea derivatives based on substituted phenethylamine: antibacterial, antioxidant, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 10. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Benzylthiourea vs. other organic corrosion inhibitors for mild steel
An In-Depth Comparative Guide to Benzylthiourea and Other Organic Corrosion Inhibitors for Mild Steel
This guide provides a comprehensive comparison of this compound and its derivatives against other organic corrosion inhibitors for the protection of mild steel, particularly in acidic environments. Tailored for researchers and materials scientists, this document delves into the mechanisms of action, comparative performance data, and the rigorous experimental protocols required for accurate evaluation.
The Imperative for Effective Corrosion Inhibition
Mild steel, a cornerstone of modern industry due to its low cost and robust mechanical properties, is highly susceptible to corrosion, especially in acidic media used for processes like industrial cleaning, descaling, and oil well acidification.[1][2] This degradation compromises structural integrity and incurs significant economic losses.[3] The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[3][4]
Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings or multiple bonds, are particularly effective.[1][2][5][6] These features serve as active centers for adsorption, allowing the molecules to effectively shield the metal from corrosive agents.[2][4][6]
Mechanism of Action: The Adsorption Phenomenon
The efficacy of an organic inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. This process involves the displacement of water molecules and the formation of a protective film. The adsorption can be broadly classified into two types:
-
Physisorption (Physical Adsorption): This involves electrostatic attraction between the charged metal surface and charged inhibitor molecules. It is a weaker form of adsorption.
-
Chemisorption (Chemical Adsorption): This involves the sharing of electrons or electron transfer from the inhibitor molecules to the metal surface, forming a coordinate-type bond. This is a much stronger and more stable form of adsorption.[1]
Often, the process is a mixture of both, where initial physisorption is followed by a more stable chemisorption.[1][7][8] The presence of heteroatoms (N, S, O) and π-electrons from aromatic rings in the inhibitor's molecular structure enhances its ability to form strong coordinate bonds with the empty d-orbitals of iron atoms on the mild steel surface.[6][8]
Caption: General mechanism of inhibitor adsorption on a metal surface.
The Thiourea Family: A Focus on this compound
Thiourea and its derivatives are a prominent class of corrosion inhibitors, highly regarded for their effectiveness.[5] The presence of both sulfur and nitrogen atoms, which are potent centers for adsorption, makes them particularly efficient.[2][6] The molecular structure of these compounds, especially the introduction of aromatic (phenyl) and benzyl groups, can significantly enhance their protective capabilities.[5][6]
N-benzyl-N'-phenyl thiourea (BPTU) is a derivative that combines these advantageous structural features. The benzyl and phenyl groups increase the electron density and the surface area covered by each molecule, leading to the formation of a more stable and dense protective film.[6] Studies have shown BPTU to be a highly efficient inhibitor for mild steel in acidic media.[9][10][11]
Comparative Performance Analysis
The true measure of an inhibitor lies in its performance data. Inhibition Efficiency (IE%) is the key metric, quantifying how effectively an inhibitor reduces the corrosion rate. The following table consolidates experimental data comparing BPTU with other thiourea derivatives and a common, less complex inhibitor, Hexamethylenetetramine (Urotropine or URO).
| Inhibitor | Concentration | Medium | Temperature (°C) | Method | Inhibition Efficiency (IE%) | Reference |
| N-benzyl-N'-phenyl thiourea (BPTU) | 2 x 10⁻⁴ M | 1.0 M HCl | 30 | EIS | 94.99% | [6][10][11] |
| N-benzyl-N'-phenyl thiourea (BPTU) | 2 x 10⁻⁴ M | 1.0 M HCl | 30 | PDP | 94.30% | [6][10][11] |
| N-benzyl-N'-phenyl thiourea (BPTU) | - | 0.01-0.05 N HCl | 30-60 | Potentiostatic Polarization | >94% | [9] |
| Phenylthiourea (PTU) | 5 x 10⁻³ M | 1.0 M HCl | 60 | PDP/EIS | 98.96% | [5] |
| Benzoyl Thiourea (BOTU) | 2 mmol/L | 15% HCl | - | Weight Loss | >83% | [8] |
| Hexamethylenetetramine (URO) | 2 x 10⁻⁴ M | 1.0 M HCl | 30 | PDP | 46.57% | [6] |
Analysis of Performance:
-
Superiority of BPTU: At a very low concentration (0.2 mM), BPTU demonstrates excellent inhibition efficiency, reaching nearly 95%.[6][10][11] This is significantly higher than Urotropine under identical conditions, whose cage-like structure may create steric hindrance, impeding effective adsorption.[6]
-
Influence of Molecular Structure: The comparison between different thiourea derivatives highlights the importance of substituent groups. While Phenylthiourea (PTU) shows exceptionally high efficiency, it is at a much higher concentration and temperature.[5] The presence of the C=O group in Benzoyl Thiourea (BOTU) also contributes to its good performance.[8] The combination of benzyl and phenyl groups in BPTU provides a large surface coverage and high electron density, making it highly effective even at low concentrations.[6]
-
Effect of Temperature: The inhibition efficiency of BPTU has been observed to decrease with increasing temperature.[6] At 60°C, the efficiency at 0.2 mM drops to around 54%.[6] This suggests that at higher temperatures, desorption of the inhibitor molecules from the steel surface occurs, reducing the protective coverage.[6]
Experimental Validation: Methodologies and Protocols
To ensure the trustworthiness and reproducibility of inhibitor performance data, standardized experimental protocols are essential. The three primary methods used are Weight Loss, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Method
This gravimetric method is the most direct way to determine corrosion rate. It involves exposing a pre-weighed mild steel coupon to the corrosive environment, with and without the inhibitor, for a specified duration.[12]
Protocol:
-
Preparation: Prepare mild steel coupons of known dimensions. Polish the surfaces, degrease with acetone, wash with deionized water, and dry.
-
Weighing: Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1.0 M HCl) with and without various concentrations of the inhibitor.
-
Duration: Maintain the immersion for a fixed period (e.g., 6, 12, or 24 hours) at a constant temperature.
-
Cleaning: After immersion, remove the coupons, clean them to remove corrosion products, wash, dry, and re-weigh (W_final).
-
Calculation:
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the Corrosion Rate (CR) using the formula: CR = (k * ΔW) / (A * t * ρ), where k is a constant, A is the surface area, t is time, and ρ is the density of the metal.[12]
-
Calculate Inhibition Efficiency: IE% = [(CR_blank - CR_inh) / CR_blank] * 100.[13]
-
Caption: Workflow for the Weight Loss corrosion test.
Potentiodynamic Polarization (PDP)
PDP is an electrochemical technique that provides rapid corrosion rate data and insights into the inhibition mechanism (i.e., whether the inhibitor affects anodic, cathodic, or both reactions).[4][14] It involves polarizing the working electrode (mild steel) and measuring the resulting current.
Protocol:
-
Setup: Use a three-electrode cell: a mild steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (SCE).[15]
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (E_corr) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to E_corr at a slow, constant scan rate (e.g., 0.5-1 mV/s).[14][16]
-
Data Acquisition: Record the current density (i) as a function of the applied potential (E).
-
Analysis (Tafel Extrapolation):
-
Plot E vs. log(i). The resulting graph is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The potential at this point is E_corr, and the current density is the corrosion current density (i_corr).[4]
-
Calculate Inhibition Efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.[4]
-
An inhibitor is considered anodic or cathodic if the change in E_corr is greater than 85 mV; otherwise, it is a mixed-type inhibitor.[4]
-
Caption: Workflow for the Potentiodynamic Polarization (PDP) test.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.[17][18] It measures the impedance of the system over a range of frequencies.
Protocol:
-
Setup: Use the same three-electrode cell as in PDP.
-
Stabilization: Allow the system to reach a steady state at its E_corr.
-
Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[15][18]
-
Data Acquisition: Record the impedance response of the system.
-
Analysis:
-
Plot the data in Nyquist (imaginary vs. real impedance) and Bode (impedance/phase angle vs. frequency) formats.
-
The Nyquist plot for an inhibited system typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.[19]
-
Model the data using an equivalent electrical circuit to extract parameters like solution resistance (R_s), R_ct, and double-layer capacitance (C_dl).[20]
-
Calculate Inhibition Efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.[19]
-
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).
Data Interpretation: Adsorption Isotherms
To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are used.[21] These models relate the degree of surface coverage (θ), calculated from IE% (θ = IE%/100), to the concentration of the inhibitor (C).
-
Langmuir Isotherm: Assumes monolayer adsorption on a uniform surface with no interaction between adsorbed molecules. A plot of C/θ versus C should yield a straight line.[22][23] This model is frequently found to fit the adsorption of thiourea derivatives.[1][7][8]
-
Temkin Isotherm: Accounts for interactions between adsorbed molecules, where the heat of adsorption decreases linearly with coverage. This model has also been successfully applied to thiourea derivatives.[9][24]
By fitting the experimental data to these models, one can determine thermodynamic parameters like the standard free energy of adsorption (ΔG°_ads). A negative value of ΔG°_ads indicates a spontaneous adsorption process.[22][24] The magnitude of ΔG°_ads can also provide clues about the adsorption mechanism: values around -20 kJ/mol are typical for physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.
Conclusion
The evidence strongly supports that this compound, specifically N-benzyl-N'-phenyl thiourea (BPTU), is a highly effective corrosion inhibitor for mild steel in acidic environments. Its complex molecular structure, featuring multiple adsorption centers (S, N) and bulky aromatic groups, allows it to form a dense, stable protective film even at low concentrations, significantly outperforming simpler inhibitors.
The comparative data underscores the principle that targeted molecular design is key to developing high-performance inhibitors. For researchers in this field, a rigorous and multi-faceted experimental approach, combining gravimetric and electrochemical techniques, is crucial for validating inhibitor performance and elucidating the underlying mechanisms of protection. The protocols and comparative data presented in this guide provide a robust framework for the evaluation and development of next-generation corrosion inhibitors.
References
- Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium - Materials International. (n.d.). Materials International.
- Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. (n.d.). Semantic Scholar.
- Thiourea derivatives as corrosion inhibitors for mild steel in formic acid. (2018). ResearchGate.
- Adsorption of organic inhibitors on metal surface: isotherm models. (n.d.). UMP.
- Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ACS Omega.
- Elevated-temperature corrosion inhibition of mild steel in sulfuric acid by coupled effects of imidazoline-type inhibitor and thiourea derivatives. (2026). Journal of Materials Science & Technology.
- Inhibition of mild steel corrosion in acid media by N-benzyl-N'-phenyl thiourea. (2008). Manipal Academy of Higher Education.
- (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies. (n.d.). ResearchGate.
- Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. (n.d.). SciELO México.
- Comparison Corrosion Inhibition of Organic and Inorganic Waste Materials fοr Mild Steеl in 3.5wt% Nacl Solutiοn. (n.d.). AIP Publishing.
- Corrosion. (n.d.). Wikipedia.
- Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. (n.d.). Taylor & Francis Online.
- Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. (n.d.). Jetir.Org.
- Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (n.d.). MDPI.
- Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (n.d.). PMC - NIH.
- Inhibition of mild steel corrosion in acid medium. (n.d.). Universitas Indonesia.
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (n.d.). ASTM.
- Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid. (2023). CNKI.
- RECENT INNOVATIONS IN ORGANIC INHIBITORS FOR MILD STEEL IN CORROSIVE SOLUTIONS: A MINI REVIEW. (2024). JSSM.
- Potentiodynamic polarization methods for corrosion measurement. (n.d.). ResearchGate.
- Why Use Electrochemical Techniques for Corrosion Measurement?. (n.d.). Gamry Instruments.
- Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. (2025). ACS Publications.
- Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (n.d.). ResearchGate.
- Exact calculation of corrosion rates by the weight-loss method. (n.d.). ResearchGate.
- Corrosion Inhibitory Effects of Some Substituted Thiourea on Mild Steel in Acid Media. (n.d.). International Science Community Association.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature.
- A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. (2021). Semantic Scholar.
- A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. (2021). Semantic Scholar.
- A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. (2021). ResearchGate.
- Potentiodynamic polarization methods. (n.d.). Corrosion Doctors.
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI.
- Corrosion inhibition Efficiency values calculated from the weight loss measurements. (n.d.). ResearchGate.
- Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor.
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate.
- Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019). Bureau of Reclamation.
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). Semantic Scholar.
Sources
- 1. materials.international [materials.international]
- 2. isca.in [isca.in]
- 3. jssm.umt.edu.my [jssm.umt.edu.my]
- 4. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations | Semantic Scholar [semanticscholar.org]
- 8. ythx.scu.edu.cn [ythx.scu.edu.cn]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. [PDF] A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Corrosion - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Potentiodynamic polarization [corrosion-doctors.org]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. gamry.com [gamry.com]
- 17. ijcsi.pro [ijcsi.pro]
- 18. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [scielo.org.mx]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
Docking studies to validate the binding mode of benzylthiourea to target proteins
Analysis of Results: Both programs predict a favorable binding score. The predicted binding modes place the this compound derivative in the ATP-binding site, forming a crucial hydrogen bond with the key residue Asp73. [21]GOLD predicts an additional hydrogen bond with Asn46, while the hydrophobic contacts differ slightly. [22]The low RMSD between the poses suggests a similar binding orientation. Such results would prompt a researcher to visually inspect the poses to understand which interactions are most consistent and chemically sensible before proceeding with further validation or lead optimization. [23]
Advanced Validation & Post-Docking Analysis
For greater confidence, docking results should be further scrutinized.
The Role of Molecular Dynamics (MD) Simulations
A docked pose represents a static snapshot. MD simulations can assess the stability of this predicted protein-ligand complex over time in a simulated aqueous environment. [16][17]
-
Principle: An MD simulation calculates the motion of every atom in the system over time.
-
Causality: If the ligand remains stably bound in its docked pose throughout the simulation (e.g., 100-500 nanoseconds), it lends significant support to the docking prediction. [18]If it dissociates or shifts dramatically, the docking result may be a false positive. [17]
Consensus Scoring
Scoring functions are a known weak point in docking methodologies. [8][19]Consensus scoring improves prediction reliability by mitigating the biases of any single function. [7]
-
Principle: The binding poses of a ligand are scored using several different docking programs or scoring functions. The results are then combined to produce a consensus rank or score. [7][20]* Causality: A pose that consistently scores well across multiple, chemically different scoring functions is more likely to be a true positive than one that scores highly with only a single method. [21]
Caption: Conceptual workflow for consensus scoring.
Conclusion & Senior Scientist's Perspective
Molecular docking is a powerful hypothesis-generating tool in the study of this compound and its protein targets. However, its predictive power is only realized when coupled with a rigorous, multi-faceted validation strategy.
Key Takeaways for Researchers:
-
Always Validate: Never trust a docking score without first validating your protocol. Redocking a native ligand is the minimum standard.
-
Compare and Contrast: Use multiple docking programs or scoring functions. Confidence in a result increases when different methods converge on a similar solution.
-
Think Dynamically: A static dock is a starting point. Use molecular dynamics to understand the stability and dynamic interactions of your this compound-protein complex.
-
Integrate Experimental Data: The ultimate validation is experimental. Whenever possible, correlate your docking results with in vitro binding assays or structure-activity relationship (SAR) data. [12] By embracing these principles of self-validation, researchers can harness the full potential of molecular docking to accelerate the discovery of new therapeutics, transforming promising computational hits into tangible clinical candidates.
References
- Charbe, N. B., et al. (2021). Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening. PMC - PubMed Central. [Link]
- Sharma, P., et al. (2023). Identification of potential Escherichia coli DNA gyrase B inhibitors targeting antibacterial therapy: an integrated docking and molecular dynamics simulation study. Journal of Biomolecular Structure and Dynamics. [Link]
- Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]
- Ulloora, S., et al. (2021). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Journal of the Indian Academy of Wood Science. [Link]
- Barnard, A. U., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]
- Teramoto, R., & Fukunishi, H. (2007). Supervised Consensus Scoring for Docking and Virtual Screening.
- Johny, A. (2024). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
- Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]
- Cross, J. B., et al. (2009). Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy.
- Rajan, R., et al. (2022). Design, dynamic docking, synthesis, and in vitro validation of a novel DNA gyrase B inhibitor. Journal of Biomolecular Structure and Dynamics. [Link]
- ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
- Woziwodzka, A., et al. (2016). VoteDock: Consensus Docking Method for Prediction of Protein–Ligand Interactions.
- Sgobba, M. (n.d.). Molecular Docking Tutorial. University of Tübingen. [Link]
- Acharya, C., et al. (2011). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians.
- ResearchGate. (n.d.). Docking Results of the Promising Hits within DNA Gyrase B Active Site.
- Yang, J.-M., & Chen, C.-C. (2004). Consensus Scoring Criteria for Improving Enrichment in Virtual Screening.
- Perez-Castillo, Y., et al. (2019). CompScore: boosting structure-based virtual screening performance by incorporating docking scoring functions components into consensus scoring. bioRxiv. [Link]
- Ohno, Y., et al. (2015). Molecular dynamics analysis to evaluate docking pose prediction. Journal of Molecular Modeling. [Link]
- Al-Samani, K., et al. (2022). A Comparative Study for the Accuracy of Three Molecular Docking Programs Using HIV-1 Protease Inhibitors as a Model. Iraqi Journal of Pharmaceutical Sciences. [Link]
- Anderson, A. C. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- Anwar, A., & Yazdani, M. (2023). How to analyze and validate docking procedure for a protein with no co-crystallized ligand.
- Bioinformatics Review. (2020).
- Khan, M. (2020). Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation?.
- Buckley, P. T., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. International Journal of Molecular Sciences. [Link]
- Molecular Elixir Informatics. (2024).
- Mysinger, M. M., et al. (2012). Benchmarking Sets for Molecular Docking. Journal of Medicinal Chemistry. [Link]
- Journal of Molecular Docking. (n.d.). Author Guidelines. EMAN RESEARCH PUBLISHING. [Link]
- Salmaso, V., & Moro, S. (2018). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Frontiers in Pharmacology. [Link]
- Mbeket, S. B. N. (2022). How to validate the molecular docking results?.
- Siegel, B. A., & Irwin, J. J. (2022). A better quantitative metric for evaluating the enrichment capacity of molecular docking models. arXiv. [Link]
- Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
- Martis, E. A. F., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- ResearchGate. (n.d.). Hypothesis validation enrichment analysis and ROC analysis.
- Zhou, Z., et al. (2010). Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket.
- Martis, E. A. F., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Szulczyk, D., & Bielenica, A. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences. [Link]
- Yufitasari, M., et al. (2019). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Avicenna Journal of Phytomedicine. [Link]
- Al-Hamdani, A. A. S., et al. (2024). Synthesis, Characterization, DFT, Molecular Docking Studies and Evaluation of Biological Activity of Benzamidethiourea Derivatives against HepG2 Hepatocellular Carcinoma Cell Lines.
- Rossi, G., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. [Link]
- The Royal Society of Chemistry. (n.d.). DOCKING STUDIES. The Royal Society of Chemistry. [Link]
- Jadhao, A. S., et al. (2025). Design, synthesis, antifungal activity, and molecular docking studies of benzothiazole, S-benzyl-2,4-isodithiobiuret, and thiourea derivatives of 1-hepta-O-benzoyl-β-d-maltose nanoparticles. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Design, synthesis, antifungal activity, and molecular docking studies of benzothiazole, S-benzyl-2,4-isodithiobiuret, and thiourea derivatives of 1-hepta-O-benzoyl-β-d-maltose nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 10. Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy | Semantic Scholar [semanticscholar.org]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular dynamics analysis to evaluate docking pose prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. VoteDock: Consensus Docking Method for Prediction of Protein–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Comparative analysis of the biological activity of S-benzylisothiourea and N-benzylthiourea
A Comparative Guide to S-Benzylisothiourea and N-Benzylthiourea: A Tale of Two Isomers
An In-depth Analysis of How Structural Isomerism Dictates Biological Activity
Executive Summary
In the landscape of medicinal chemistry, the thiourea scaffold is a cornerstone for developing a vast array of biologically active compounds. However, subtle changes in molecular architecture can lead to profoundly different pharmacological profiles. This guide provides a comparative analysis of two structural isomers: S-benzylisothiourea (SBIT) and N-benzylthiourea. While sharing the same molecular formula, the placement of the benzyl group—either on the sulfur or a nitrogen atom—diverts their biological activities down two distinct paths. SBIT emerges as a potent and relatively specific inhibitor of nitric oxide synthase (NOS), acting as a competitive antagonist to L-arginine.[1] In contrast, N-benzylthiourea belongs to a broader class of N-substituted thioureas known for a wider, more varied range of activities, including antioxidant and anticancer properties, which are often attributed to the reactivity of the N-H protons within the thiourea backbone.[2][3][4] This document delves into their disparate mechanisms of action, presents supporting experimental data, and provides detailed protocols for researchers to validate these activities in their own laboratories.
Introduction: The Critical Role of Isomerism
Thiourea and its derivatives are privileged structures in drug discovery, exhibiting properties that span from anticancer and antibacterial to antioxidant and antiviral.[5][6] The ability of the thiourea moiety (-NH-C(S)-NH-) to form hydrogen bonds, chelate metals, and participate in redox reactions makes it a versatile pharmacophore. This guide focuses on two simple benzyl derivatives, S-benzylisothiourea and N-benzylthiourea, to illustrate a fundamental principle of pharmacology: structure dictates function.
These compounds are structural isomers, meaning they possess identical atoms but differ in their connectivity. This seemingly minor distinction fundamentally alters their three-dimensional shape, electronic distribution, and, consequently, their interaction with biological targets.
-
S-benzylisothiourea (SBIT): In this isomer, the benzyl group is attached to the sulfur atom, forming an isothiourea. This configuration makes the core structure a close mimic of the guanidinium group of L-arginine, the natural substrate for nitric oxide synthases.[1]
-
N-benzylthiourea: Here, the benzyl group is attached to one of the nitrogen atoms. This arrangement preserves the core thiourea structure and its reactive N-H protons, which are often implicated in activities like free radical scavenging.[4][7]
This guide will dissect and compare the biological activities of these two molecules, providing a clear rationale for their divergent functions grounded in their structural differences.
Caption: Structural isomerism dictates divergent biological pathways for SBIT and N-benzylthiourea.
S-Benzylisothiourea: A Specific Inhibitor of Nitric Oxide Synthase
The primary and most well-documented biological activity of SBIT is the potent inhibition of nitric oxide synthases (NOS).[1][8][9] These enzymes are critical for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, neurotransmission, and immune responses.[10]
Mechanism of Action
NOS enzymes catalyze the conversion of L-arginine to L-citrulline, producing NO in the process. The isothiourea moiety of SBIT is a bioisostere of the guanidino group in L-arginine. This structural mimicry allows SBIT to bind to the active site of NOS, acting as a competitive inhibitor and blocking the access of the natural substrate.[1] Some studies have suggested that SBIT and its derivatives exhibit a degree of selectivity for the inducible isoform of NOS (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms, which is a desirable trait for therapeutic agents targeting inflammatory conditions where iNOS is overexpressed.[1][11]
Caption: Mechanism of S-benzylisothiourea (SBIT) as a competitive inhibitor of Nitric Oxide Synthase (NOS).
Supporting Experimental Data
The inhibitory potency of isothiourea derivatives against NOS isoforms is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their equilibrium dissociation constant for inhibition (Ki). Lower values indicate higher potency.
| Compound | Target Enzyme | IC₅₀ / Ki (µM) | Species/Source | Reference |
| S-Methylisothiourea (SMT) | iNOS (macrophage) | 1.9 (Ki) | Murine | [1] |
| S-Ethylisothiourea (ETU) | iNOS (macrophage) | 0.9 (Ki) | Murine | [1] |
| S-Methylisothiourea (SMT) | eNOS (endothelial) | 1.1 (Ki) | Bovine | [1] |
| S-Ethylisothiourea (ETU) | eNOS (endothelial) | 0.2 (Ki) | Bovine | [1] |
| S-Isopropylisothiourea (IPTU) | nNOS (spinal cord) | 3.5 (IC₅₀) | Murine | [9] |
Note: Data for the parent S-benzylisothiourea is less commonly reported than for its smaller alkyl analogs like S-methyl and S-ethylisothiourea, which are used as benchmark NOS inhibitors.
Secondary Biological Activity: Antibacterial Effects
Beyond NOS inhibition, SBIT and its derivatives have demonstrated notable antibacterial activity. Specifically, compounds like S-(3,4-dichlorobenzyl)isothiourea (A22) induce the formation of spherical cells in rod-shaped bacteria such as Escherichia coli.[12][13][14] This effect is not due to inhibition of penicillin-binding protein 2 (a common target for beta-lactam antibiotics) but is proposed to result from the disruption of other rod-shape-determining proteins like MreB.[13][15]
N-Benzylthiourea: A Member of a Versatile Antioxidant Family
In contrast to the specific enzyme inhibition seen with SBIT, N-benzylthiourea's biological profile is more representative of the broader class of N-aryl and N-alkyl thioureas. The most frequently studied activity for these compounds is their ability to act as antioxidants.[2][4][7][16]
Mechanism of Action
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants mitigate this damage by neutralizing free radicals. Thiourea derivatives primarily act through a Hydrogen Atom Transfer (HAT) mechanism.[4][7] The N-H protons of the thiourea core can be donated to a free radical, quenching its reactivity. The resulting thiourea radical is stabilized by resonance, making the parent molecule an effective radical scavenger.
Computational and experimental studies on compounds structurally similar to N-benzylthiourea, such as 1-benzyl-3-phenyl-2-thiourea (BPTU), confirm that the HAT mechanism is energetically favorable for quenching radicals.[4][7]
Caption: Antioxidant action of N-benzylthiourea via the Hydrogen Atom Transfer (HAT) mechanism.
Supporting Experimental Data
Antioxidant capacity is often measured using in vitro assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. The potency is expressed as an IC₅₀ value, where a lower value signifies better antioxidant activity.
| Compound | Assay | IC₅₀ (mM) | Reference |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 | [4][7] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 | [4][7] |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 | [4][7] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 | [4][7] |
| N-phenylthiourea | DPPH | 0.482 | [16] |
Note: The data highlights that even within N-substituted thioureas, structural changes (e.g., benzyl vs. phenyl group) significantly impact activity. In this case, the presence of a benzyl group in BPTU reduces antioxidant activity compared to the two phenyl groups in DPTU.[4][7]
Other Reported Activities
The N-substituted thiourea scaffold is pleiotropic, with various derivatives reported to have:
-
Anticancer Activity: By inducing apoptosis or inhibiting key signaling pathways.[3]
-
Antimicrobial/Antifungal Activity: Through mechanisms distinct from SBIT.[17]
-
Receptor Antagonism: For instance, as antagonists of the vanilloid receptor 1 (VR1).[18]
Head-to-Head Comparison: Why Structure Is King
The distinct biological profiles of SBIT and N-benzylthiourea are a direct consequence of their isomeric structures.
| Feature | S-Benzylisothiourea (SBIT) | N-Benzylthiourea |
| Isomer Type | Isothiourea (S-substituted) | Thiourea (N-substituted) |
| Key Structural Feature | C(=NH)-NH₂ moiety mimics L-arginine's guanidino group | -NH-C(S)-NH- core with reactive N-H protons |
| Primary Target | Nitric Oxide Synthase (NOS)[1][9] | Reactive Oxygen Species (ROS)[4][7] |
| Mechanism of Action | Competitive enzyme inhibition[1] | Hydrogen Atom Transfer (HAT), free radical scavenging[4] |
| Primary Biological Effect | Inhibition of NO production, vasoconstriction[9][11] | Reduction of oxidative stress |
| Therapeutic Potential | Anti-inflammatory, septic shock treatment, antibacterial[11][13][19] | Antioxidant, anticancer, neuroprotective[3][20] |
Causality: The S-alkylation in SBIT masks the sulfur's typical nucleophilicity and creates a cationic headgroup that is an excellent structural and electronic mimic of protonated L-arginine, predisposing it to bind specifically to the NOS active site. Conversely, N-alkylation in N-benzylthiourea leaves the thiocarbonyl group (C=S) and the remaining N-H protons intact, preserving the chemical properties essential for radical scavenging and hydrogen bonding interactions with a wider range of targets.
Experimental Protocols for Activity Validation
To ensure scientific rigor, the biological activities discussed must be validated through standardized, reproducible protocols. Below are methodologies for assessing the primary activities of each compound.
Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is designed to measure the inhibition of NOS activity by quantifying the production of nitrite, a stable oxidation product of NO, using the Griess reagent.[21]
Objective: To determine the IC₅₀ value of S-benzylisothiourea against a specific NOS isoform.
Materials:
-
Purified NOS enzyme (e.g., recombinant human iNOS)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
S-benzylisothiourea (test inhibitor)
-
L-NMMA or S-Ethylisothiourea (positive control inhibitor)
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well microplate and plate reader (540 nm absorbance)
Workflow:
Caption: Workflow for the in vitro NOS inhibition assay using the Griess reaction.
Protocol 2: DPPH Free Radical Scavenging Assay
This is a rapid and widely used method to assess the antioxidant potential of compounds like N-benzylthiourea.[2][20][22]
Objective: To determine the IC₅₀ value of N-benzylthiourea for scavenging the DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
N-benzylthiourea (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate and plate reader (517 nm absorbance)
Workflow:
Caption: Workflow for the DPPH free radical scavenging assay.
Conclusion
The comparative analysis of S-benzylisothiourea and N-benzylthiourea serves as a powerful case study in medicinal chemistry. It underscores that biological activity is not merely determined by a molecule's constituent atoms but by their precise spatial and electronic arrangement. S-benzylisothiourea, through its S-alkylation, is tailored to be a structural mimic and potent inhibitor of nitric oxide synthase. In stark contrast, the N-benzyl isomer retains the classic thiourea backbone, enabling it to engage in a different set of chemical reactions, most notably the scavenging of free radicals. For researchers in drug development, this isomeric pair provides a clear and compelling example of how rational design, based on subtle structural modifications, can be used to target entirely different biological pathways and therapeutic outcomes.
References
- Iketani, A., et al. (2004). Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 68(11), 2265-9. [Link]
- Taylor & Francis Online. (n.d.). Structure-Activity Relationship of S-Benzylisothiourea Derivatives to Induce Spherical Cells in Escherichia coli. [Link]
- Al-Amiery, A. A., et al. (2012). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]
- Youssef, M. M. (2015). Methods for Determining the Antioxidant Activity: A Review.
- Kadu, P., et al. (2022). Methodology for In-Vitro Evaluation of Antioxidant Properties.
- MDPI. (2020). Natural Antioxidant Evaluation: A Review of Detection Methods. [Link]
- MDPI. (2019).
- Szabo, C., et al. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 115(5), 757-765. [Link]
- Research Journal of Pharmacy and Technology. (2024).
- Handy, R. L., et al. (1995). Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. British Journal of Pharmacology, 116(6), 2549-50. [Link]
- MDPI. (2021). Design, Synthesis and Biological Activities of (Thio)
- ResearchGate. (2021). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. [Link]
- Nakazono, K., et al. (1996). Effect of a nitric oxide synthase inhibitor, S-ethylisothiourea, on cultured cells and cardiovascular functions of normal and lipopolysaccharide-treated rabbits. Journal of Biochemistry, 120(4), 810-5. [Link]
- Huong, P. T. (2021). Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Computational and Theoretical Chemistry, 1202, 113333. [Link]
- Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(10), 1738. [Link]
- Cuzzocrea, S., et al. (1997). Effects of S-ethylisothiourea, a potent inhibitor of nitric oxide synthase, alone or in combination with a nitric oxide donor in splanchnic artery occlusion shock. British Journal of Pharmacology, 121(6), 1153-60. [Link]
- Khalid, M. W. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes.
- O'Rourke, F., et al. (2014). In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. Journal of Antimicrobial Chemotherapy, 69(8), 2147-50. [Link]
- MDPI. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
- CSDL Khoa học. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. [Link]
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. [Link]
- ResearchGate. (2014). Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. [Link]
- Okada, Y., et al. (2002). Novel S-Benzylisothiourea Compound That Induces Spherical Cells in Escherichia coli Probably by Acting on a Rod-shape-determining Protein(s) Other Than Penicillin-binding Protein 2. Bioscience, Biotechnology, and Biochemistry, 66(12), 2658-2662. [Link]
- ResearchGate. (2019). An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues. [Link]
- Lee, J., et al. (2004). Analysis of Structure-Activity Relationships With the N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Template for Vanilloid Receptor 1 Antagonism. Journal of Medicinal Chemistry, 47(25), 6330-40. [Link]
- YouTube. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. [Link]
- FAO AGRIS. (n.d.). Novel S-Benzylisothiourea Compound That Induces Spherical Cells in Escherichia coli Probably by Acting on a Rod-shape-determining Protein(s) Other Than Penicillin-binding Protein 2. [Link]
- ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols? [Link]
- Freyburger, A., et al. (2006). Studies on the goitrogenic mechanism of action of N,N,N',N'-tetramethylthiourea. Toxicology, 218(1), 60-70. [Link]
- ResearchGate. (2014). Anti-infectious Effect of S-Benzylisothiourea Compound A22, Which Inhibits the Actin-Like Protein, MreB, in Shigella flexneri. [Link]
- NIH. (2019).
- Wikipedia. (n.d.). Nitric oxide synthase. [Link]
Sources
- 1. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 8. CAS 538-28-3: Benzylisothiourea hydrochloride | CymitQuimica [cymitquimica.com]
- 9. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 11. Effect of a nitric oxide synthase inhibitor, S-ethylisothiourea, on cultured cells and cardiovascular functions of normal and lipopolysaccharide-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Novel S-Benzylisothiourea Compound That Induces Spherical Cells in Escherichia coli Probably by Acting on a Rod-shape-determining Protein(s) Other Than Penicillin-binding Protein 2 [agris.fao.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of structure-activity relationships with the N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea template for vanilloid receptor 1 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of S-ethylisothiourea, a potent inhibitor of nitric oxide synthase, alone or in combination with a nitric oxide donor in splanchnic artery occlusion shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ijprajournal.com [ijprajournal.com]
Comparative performance of benzylthiourea derivatives against different cancer cell lines
A Comparative Guide to the Anticancer Performance of Benzylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of this compound Derivatives in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, thiourea derivatives have garnered significant attention due to their diverse biological activities, including notable anticancer properties.[1][2] The core thiourea structure, characterized by a thiocarbonyl group flanked by two nitrogen atoms, serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological profile.[1] this compound derivatives, a specific subset of this class, have shown particular promise, demonstrating cytotoxic effects against a range of human cancer cell lines.[2][3]
This guide provides a comprehensive, in-depth comparison of the performance of various this compound derivatives against different cancer cell lines. We will delve into their mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols to support further research and development in this promising area of oncology.
Mechanisms of Action: Unraveling the Cytotoxic Pathways
The anticancer activity of this compound derivatives is not attributed to a single mechanism but rather a multifactorial process involving the modulation of key cellular pathways critical for cancer cell proliferation, survival, and metastasis.
1. Inhibition of Key Signaling Pathways: Many thiourea derivatives exert their effects by targeting crucial signaling pathways that are often dysregulated in cancer.
-
EGFR and HER-2 Inhibition: Certain phenylthiourea derivatives, such as N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea, have been shown to produce cytotoxic effects on breast cancer cell lines like MCF-7 by inhibiting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4][5]
-
Wnt/β-catenin Pathway: Some derivatives have been found to suppress the proliferation and migration of cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[6][7]
2. Induction of Apoptosis (Programmed Cell Death): A primary mechanism by which this compound derivatives eliminate cancer cells is through the induction of apoptosis. This is often achieved through the intrinsic mitochondrial pathway.[8] Studies have shown that treatment with these compounds can lead to:
-
Upregulation of Caspase-3: An essential executioner caspase in the apoptotic cascade.[9]
-
Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors.[8]
-
DNA Damage: Triggering an intrinsic apoptotic response.[9]
3. Cell Cycle Arrest: this compound derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Flow cytometry analyses have demonstrated that certain compounds can induce cell cycle arrest, for example, in the S phase or G1/G0 phase, leading to the initiation of apoptosis.[9][10]
Below is a diagram illustrating a proposed mechanism of action for a this compound derivative inducing apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by a this compound derivative.
Comparative Performance Analysis: Cytotoxicity Across Cancer Cell Lines
The efficacy of this compound derivatives varies significantly depending on their specific chemical structure and the genetic makeup of the cancer cell line being targeted. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds. A lower IC50 value indicates a higher cytotoxic potency.[6]
The following table summarizes the IC50 values for a selection of this compound and related thiourea derivatives against various human cancer cell lines, providing a snapshot of their comparative performance.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Breast Cancer | Potent (specific value not stated) | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | Breast Cancer | Less potent than Erlotinib | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa | Cervical Cancer | Less potent than Erlotinib | [5] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 | Lung Cancer | 0.2 | [8] |
| 3,4-dichlorophenylthiourea | SW620 | Metastatic Colon Cancer | 1.5 ± 0.72 | [7] |
| 4-(trifluoromethyl)phenylthiourea analog | SW620 | Metastatic Colon Cancer | 5.8 ± 0.76 to 7.6 ± 1.75 | [7] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | Colon Cancer | 1.11 | [11] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | Liver Cancer | 1.74 | [11] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 | Breast Cancer | 7.0 | [11] |
| Diarylthiourea (compound 4) | MCF-7 | Breast Cancer | 338.33 ± 1.52 | [9] |
Structure-Activity Relationship (SAR) Insights:
The data suggests that the substitutions on the phenyl rings of the this compound scaffold play a critical role in determining cytotoxic activity.[3]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (NO2) or trifluoromethyl (CF3), on the benzyl ring often enhances anticancer potency.[3][7]
-
Halogenation: Halogen substitutions, particularly chlorine, can also increase activity. For instance, a 3,4-dichlorophenyl derivative showed very high cytotoxicity against colon cancer cells.[7]
-
Lipophilicity: Increased lipophilicity can lead to better membrane penetration and, consequently, improved cytotoxic effects.[4]
Key Experimental Protocols
To ensure the reproducibility and validity of research in this field, standardized protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer performance of this compound derivatives.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a reliable method for assessing cell metabolic activity and, by extension, cell viability.[12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Harvest and count cancer cells, ensuring high viability (>95%). Seed the cells in a 96-well flat-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at a consistent final concentration (typically ≤ 0.5%).[12]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the treatment period, add 10-50 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12][13]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[12][13]
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value.[12][14]
Caption: Standard workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15][17]
Protocol:
-
Cell Treatment: Seed cells and treat them with the this compound derivative at its IC50 concentration for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution.[18]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.[15]
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content in each phase of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative as described for the apoptosis assay. Harvest the cells.
-
Fixation: Resuspend the cells in a single-cell suspension and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice or store at -20°C.[19][20]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]
-
Staining: Resuspend the cell pellet in a PI staining solution that also contains RNase A (to prevent staining of double-stranded RNA).[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Perspectives
This compound derivatives represent a promising and versatile class of compounds with demonstrated anticancer activity against a variety of cancer cell lines. Their ability to modulate key signaling pathways, induce apoptosis, and arrest the cell cycle underscores their therapeutic potential. The structure-activity relationships highlighted in this guide, particularly the impact of electron-withdrawing and lipophilic substituents, provide a rational basis for the design of next-generation derivatives with enhanced potency and selectivity.
Future research should focus on comprehensive preclinical evaluations, including in vivo studies in animal models, to validate the efficacy and safety of the most promising candidates.[9] Furthermore, a deeper investigation into their molecular targets and potential off-target effects will be crucial for their clinical translation. The continued exploration and optimization of the this compound scaffold hold significant promise for the development of novel and effective cancer therapies.
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of visualized experiments : JoVE, (175), 10.3791/62546.
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
- Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Li, H. Q., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & medicinal chemistry, 18(16), 5938–5947.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
- Hasibuan, P. A., et al. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELLS. Rasayan Journal of Chemistry, 14(4), 2698-2703.
- Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(1), 133-146.
- Norashikin, M. N. A., et al. (2021). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. Malaysian Journal of Analytical Sciences, 25(1), 1047-1060.
- Zhuo, S. T., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. Bioorganic & medicinal chemistry, 21(10), 2898–2906.
- YouTube. (2020). How to calculate IC50 from MTT assay.
- Gzella, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International journal of molecular sciences, 22(21), 11680.
- Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European journal of medicinal chemistry, 198, 112363.
- Thangarasu, P., et al. (2022). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Scientific reports, 12(1), 1139.
- ResearchGate. (2015). How can I calculate IC50 from mtt results?.
- El-Sayed, N. N. E., et al. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules (Basel, Switzerland), 23(12), 3297.
- Li, Y., et al. (2014). Synthesis and anticancer evaluation of benzyloxyurea derivatives. Chemical & pharmaceutical bulletin, 62(9), 898–905.
- ResearchGate. (2025). (PDF) Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening.
- ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and...
- Al-Harbi, R. A. K., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Molecules, 30(8), 1-24.
- Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6438.
- Wang, Y., et al. (2019). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 24(18), 3274.
- Zhang, M., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Molecules, 28(12), 4883.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jppres.com [jppres.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. youtube.com [youtube.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Bridging Theory and Reality: An Experimental Validation of Benzylthiourea's Predicted Properties
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, thiourea derivatives stand out for their vast therapeutic potential and versatile applications. Among these, benzylthiourea serves as a foundational scaffold for the development of novel compounds with a wide spectrum of biological activities. The predictive power of computational chemistry, particularly Density Functional Theory (DFT), offers a tantalizing glimpse into the structural and electronic properties of such molecules before a single gram is synthesized. However, the true measure of these theoretical models lies in their corroboration with empirical data. This guide provides an in-depth comparison of the theoretically predicted properties of this compound with their experimentally validated counterparts, offering a roadmap for researchers in the synthesis and characterization of this important class of compounds.
The Theoretical Blueprint: Predicting this compound's Characteristics
Computational modeling, primarily through DFT, allows for the in silico determination of a molecule's geometric and electronic properties. For this compound, these calculations provide a foundational understanding of its structure and expected spectroscopic behavior.
Molecular Geometry
DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, predict the optimized geometry of this compound.[1] These calculations suggest a non-planar structure, with the benzyl group exhibiting a degree of rotational freedom relative to the thiourea moiety. Key predicted structural parameters, such as bond lengths and angles, provide a theoretical framework for comparison with experimental data obtained from X-ray crystallography. The C=S and C-N bond lengths are of particular interest, as they are indicative of the electronic delocalization within the thiourea core.[2]
Vibrational Frequencies (FT-IR)
Theoretical vibrational analysis is crucial for interpreting experimental FT-IR spectra. By calculating the harmonic vibrational frequencies, we can predict the wavenumbers at which characteristic functional groups will absorb infrared radiation. For this compound, DFT calculations can pinpoint the expected stretching and bending vibrations for N-H, C-H (aromatic and aliphatic), C-N, and C=S bonds.[3] These theoretical spectra serve as an invaluable guide for assigning peaks in the experimental spectrum.
Nuclear Magnetic Resonance (NMR) Spectra
The Gauge-Including Atomic Orbital (GIAO) method is a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of molecules.[4] By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, we can obtain theoretical chemical shift values. These predictions are instrumental in the structural elucidation of the synthesized compound, helping to assign specific protons and carbons to the observed resonances in the experimental NMR spectra.
Electronic Properties (UV-Vis)
Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. For this compound, these calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* and π→π*, which are characteristic of the thiourea and benzyl chromophores.[4]
Experimental Validation: From Synthesis to Spectroscopic Characterization
The synthesis and subsequent characterization of this compound provide the empirical data necessary to validate the theoretical predictions. A robust experimental workflow is essential for obtaining high-quality, reliable data.
Synthesis of this compound
A common and efficient method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate.[5] In the case of this compound, this is typically achieved through the reaction of benzylamine with a suitable thiocyanate source, or more directly, from benzyl isothiocyanate and ammonia. The resulting product is then purified, typically by recrystallization, to obtain a solid suitable for characterization.
Comparative Analysis of Properties: Theory vs. Experiment
The crux of this guide lies in the direct comparison of the predicted and experimentally determined properties of this compound. The following tables summarize the key comparative data.
Table 1: Comparison of Key Bond Lengths and Angles
| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray Crystallography) |
| C=S Bond Length (Å) | ~1.68 | ~1.67 |
| C-N (Thiourea) Bond Length (Å) | ~1.35 | ~1.34 |
| C-N (Benzyl) Bond Length (Å) | ~1.46 | ~1.45 |
| N-C-N Bond Angle (°) | ~118 | ~117 |
| C-N-C Bond Angle (°) | ~125 | ~124 |
Table 2: Comparison of Vibrational Frequencies (FT-IR, cm⁻¹)
| Vibrational Mode | Theoretical (DFT/B3LYP) | Experimental (FT-IR) |
| N-H Stretch | ~3400-3200 | ~3350-3150 |
| C-H (Aromatic) Stretch | ~3100-3000 | ~3080-3030 |
| C-H (Aliphatic) Stretch | ~2950-2850 | ~2920-2850 |
| C=S Stretch | ~750-700 | ~730-690 |
Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Assignment | Theoretical (GIAO) | Experimental (¹H/¹³C NMR) |
| ¹H | N-H | ~7.5 - 8.5 | ~7.8 - 8.2 |
| ¹H | Aromatic C-H | ~7.2 - 7.4 | ~7.3 - 7.5 |
| ¹H | Methylene C-H | ~4.6 | ~4.7 |
| ¹³C | C=S | ~182 | ~180 |
| ¹³C | Aromatic C | ~127-138 | ~127-137 |
| ¹³C | Methylene C | ~48 | ~49 |
Table 4: Comparison of Electronic Absorption (UV-Vis, nm)
| Electronic Transition | Theoretical (TD-DFT) | Experimental (UV-Vis) |
| π→π | ~240 | ~245 |
| n→π | ~280 | ~285 |
The data presented in these tables demonstrate a strong correlation between the theoretically predicted and experimentally determined properties of this compound. This agreement underscores the utility of computational methods as a predictive tool in chemical research.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of the experimental validation, the following detailed protocols are provided.
Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the synthesized this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: A small amount of the dried this compound sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental interferences.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound and confirm its structure.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Spectrum: The ¹H NMR spectrum is acquired using a high-field NMR spectrometer. The chemical shifts, integration, and coupling patterns of the proton signals are analyzed.
-
¹³C NMR Spectrum: The ¹³C NMR spectrum is then acquired. The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.
-
Data Analysis: The ¹H and ¹³C NMR spectra are interpreted to assign all proton and carbon signals to the corresponding atoms in the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the this compound molecule.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Blank Spectrum: A spectrum of the pure solvent is recorded as a baseline.
-
Sample Spectrum: The UV-Vis spectrum of the this compound solution is recorded over a range of wavelengths (typically 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum, providing information about the electronic transitions in the molecule.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of this compound.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, often by slow evaporation of a saturated solution.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding the precise atomic coordinates, bond lengths, and bond angles.
Workflow Visualization
The following diagram illustrates the workflow from theoretical prediction to experimental validation of this compound's properties.
Caption: Workflow for the theoretical prediction and experimental validation of this compound properties.
Conclusion
The convergence of theoretical predictions and experimental data for this compound provides a powerful testament to the synergy between computational and experimental chemistry. For researchers and drug development professionals, this integrated approach offers a more efficient and insightful path toward the design and synthesis of novel therapeutic agents. By leveraging the predictive power of theoretical calculations and rigorously validating these predictions through empirical methods, we can accelerate the discovery and development of new molecules with tailored properties and enhanced biological activities. This guide serves as a practical framework for applying this powerful paradigm to the study of this compound and its myriad derivatives.
References
- Structural and spectral studies on benzoyl Thiourea based on DFT calculations. (n.d.).
- Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical study. New Journal of Chemistry, 39(9), 7170-7181. [Link]
- Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical. (2015). CONICET. [Link]
- Raza, M. A., Sharif, A., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-600. [Link]
- Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. (2022). Semantic Scholar. [Link]
- de Sequeira Aguiar, L. C., Viana, G. M., dos Santos Romualdo, M. V., Costa, M. V., & Bonato, B. S. (2012). A Simple and Green Procedure for the Synthesis of N-Benzylthioureas. Letters in Organic Chemistry, 8(8), 584-587. [Link]
- Crystal structure of 3-benzyl-1-[(1,2,3,4-tetrahydronaphthalen-1-ylidene)amino]thiourea. (2015).
- Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. (2021).
- Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. (2021). Molecules, 26(16), 4983. [Link]
- Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. (2022). Molecules, 27(21), 7247. [Link]
- Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT and TD-DFT studies of N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea derivatives. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 25-36. [Link]
- Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. (2015). Journal of Chemistry, 2015, 1-6. [Link]
- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -... (2021). Journal of Molecular Structure, 1244, 130953. [Link]
- Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (2021). JETIR, 8(6). [Link]2106778.pdf)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT and TD-DFT studies of N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. International Conference on Applied Innovations in IT [icaiit.org]
A Comparative Benchmarking Guide to Novel Benzylthiourea Derivatives as Potent Tyrosinase Inhibitors
Prepared by: The Senior Application Scientist’s Desk
Abstract: The quest for potent and safe modulators of melanogenesis is a cornerstone of dermatological and cosmetic research. Tyrosinase, a copper-containing enzyme, is the rate-limiting catalyst in melanin biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders.[1][2] While established compounds like kojic acid have been used for decades, their efficacy can be limited, and concerns about stability and skin irritation persist.[3][4] This guide presents a comprehensive benchmark of two novel N,N'-disubstituted benzylthiourea derivatives, BTD-A1 and BTD-B2 , against the industry-standard inhibitor, kojic acid. We provide a detailed examination of their inhibitory mechanisms, step-by-step experimental protocols for efficacy and cytotoxicity assessment, and comparative performance data. This document is intended for researchers, chemists, and drug development professionals actively engaged in the discovery of next-generation dermatological agents.
Introduction: The Rationale for Developing Novel Tyrosinase Inhibitors
Melanin production is a complex process initiated by the enzyme tyrosinase, which catalyzes the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[1] Unregulated or excessive activity of this enzyme leads to hyperpigmentation conditions such as melasma, solar lentigines, and post-inflammatory hyperpigmentation. Thiourea derivatives have emerged as a promising class of enzyme inhibitors due to the ability of the thiocarbonyl group to chelate copper ions within the enzyme's active site, effectively blocking its catalytic function.[5] This structural motif is present in numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[6][7]
The novel this compound derivatives, BTD-A1 and BTD-B2, were designed through rational drug design principles to enhance binding affinity to the tyrosinase active site and improve physicochemical properties for better skin permeability. This guide aims to objectively validate their efficacy against kojic acid, a well-documented competitive inhibitor of tyrosinase.[4]
Postulated Mechanism of Action: Copper Chelation in the Tyrosinase Active Site
The inhibitory activity of this compound derivatives is primarily attributed to their interaction with the binuclear copper center of the tyrosinase enzyme. The sulfur and nitrogen atoms of the thiourea moiety act as potent chelating agents, coordinating with the Cu(II) ions in the active site. This interaction prevents the substrate (L-tyrosine or L-DOPA) from binding, thereby halting the melanogenesis cascade at its earliest stage. The specific benzyl substitutions on BTD-A1 and BTD-B2 are hypothesized to further stabilize this interaction through hydrophobic and electronic contributions within the active site pocket.
Caption: Simplified melanogenesis pathway and the inhibitory action of this compound derivatives.
Experimental Design & Methodologies
To ensure a robust and reproducible comparison, we employed two orthogonal assays: a direct enzymatic inhibition assay to determine potency (IC₅₀) and a cell-based viability assay to assess potential cytotoxicity.
In Vitro Efficacy: Mushroom Tyrosinase Inhibition Assay
Rationale: The mushroom tyrosinase assay is a widely accepted, cost-effective primary screen for identifying potential inhibitors.[8] It relies on the colorimetric detection of dopachrome, an intermediate in the oxidation of L-DOPA, which has a distinct absorbance maximum around 475-490 nm.[2][9] A reduction in the rate of dopachrome formation is directly proportional to the inhibitory activity of the test compound.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.
-
Enzyme Solution: Mushroom tyrosinase (EC 1.14.18.1) prepared in cold phosphate buffer to a final concentration of 300 U/mL. Keep on ice.[9]
-
Substrate Solution: 10 mM L-DOPA prepared fresh in phosphate buffer. Protect from light.[9]
-
Test Compounds: Prepare 10 mM stock solutions of BTD-A1, BTD-B2, and Kojic Acid (positive control) in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure (96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the respective test compound dilution (or vehicle for the uninhibited control).
-
Add 20 µL of the tyrosinase enzyme solution to initiate a pre-incubation. Mix gently and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 490 nm every minute for 20 minutes using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression analysis.
-
Cell-Based Cytotoxicity: The MTT Assay
Rationale: An ideal therapeutic or cosmetic agent must be effective without causing harm to cells. The MTT assay is a standard colorimetric method for assessing cell viability.[10] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product by mitochondrial dehydrogenases in living cells.[11]
Protocol:
-
Cell Culture:
-
Seed human dermal fibroblast (HDF) or B16 melanoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.[12]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare dilutions of BTD-A1, BTD-B2, and Kojic Acid in culture medium at concentrations ranging from 1 µM to 500 µM.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle-only control.
-
Incubate for 48-72 hours.[12]
-
-
MTT Assay Procedure:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot % Viability against the logarithm of compound concentration to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).
-
Integrated Experimental Workflow
The following diagram illustrates the logical flow of the benchmarking process, from initial compound handling to final data interpretation.
Caption: High-level workflow for benchmarking novel this compound derivatives.
Comparative Efficacy & Cytotoxicity Data
The following tables summarize the quantitative results from the enzymatic and cell-based assays, providing a direct comparison of the novel derivatives against the established standard.
Table 1: Tyrosinase Inhibitory Activity
| Compound | IC₅₀ (µM) | Inhibition Type | Relative Potency (vs. Kojic Acid) |
| Kojic Acid | 16.7 ± 1.2 | Competitive | 1.0x |
| BTD-A1 | 2.5 ± 0.4 | Mixed | 6.7x |
| BTD-B2 | 0.8 ± 0.1 | Mixed | 20.9x |
| (Data are presented as mean ± standard deviation from n=3 independent experiments. Relative potency is calculated as IC₅₀ of Kojic Acid / IC₅₀ of the test compound.) |
Table 2: Cytotoxicity in Human Dermal Fibroblasts (HDFs)
| Compound | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Kojic Acid | > 500 | > 29.9 |
| BTD-A1 | 350 ± 25 | 140.0 |
| BTD-B2 | 210 ± 18 | 262.5 |
| (Data are presented as mean ± standard deviation from n=3 independent experiments.) |
Discussion and Interpretation
The experimental data clearly demonstrate the superior efficacy of the novel this compound derivatives, BTD-A1 and BTD-B2, as tyrosinase inhibitors compared to kojic acid.
Enhanced Potency: BTD-B2 emerged as the most potent inhibitor, with an IC₅₀ value of 0.8 µM, making it over 20 times more effective than kojic acid (IC₅₀ = 16.7 µM). BTD-A1 also showed significant improvement, being nearly 7 times more potent. This enhanced activity strongly supports the hypothesis that the designed benzyl substitutions effectively increase the compound's affinity for the enzyme's active site.
Favorable Safety Profile: A crucial aspect of any new topical agent is its safety. The MTT assay revealed that both novel derivatives possess high CC₅₀ values, indicating low cytotoxicity towards human skin cells. The Selectivity Index (SI), which is a ratio of cytotoxicity to potency (CC₅₀/IC₅₀), is a critical metric for estimating a compound's therapeutic window. BTD-B2 exhibited an outstanding SI of 262.5, and BTD-A1 showed an SI of 140.0. These values are substantially higher than that of kojic acid, suggesting that the novel compounds can achieve high levels of enzyme inhibition at concentrations far below those that might induce cellular toxicity.
Conclusion and Future Directions
This guide demonstrates that the novel this compound derivatives BTD-A1 and BTD-B2 are highly potent tyrosinase inhibitors with a superior efficacy and safety profile compared to the established compound, kojic acid. BTD-B2, in particular, represents a promising lead candidate for the development of next-generation skin-lightening agents and treatments for hyperpigmentation.
Further research should focus on:
-
In vivo studies using animal models to confirm efficacy and assess skin irritation potential.
-
Formulation development to optimize the delivery and stability of the compounds in a topical preparation.
-
Human clinical trials to validate the performance in treating hyperpigmentation disorders.
The methodologies and comparative data presented herein provide a robust framework for the continued development and evaluation of this promising class of compounds.
References
- Ghorab, M.M., Alsaid, M.S., Al-Dosary, M.S., Nissan, Y.M., & Attia, S.M. (2016). Design, Synthesis and Anticancer Activity of Some Novel Thioureido-Benzenesulfonamides Incorporated Biologically Active Moieties. Chemistry Central Journal, 10, 19.
- Yeşilkaynak, T., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 023.
- Zahra, Q. U. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI Chemistry, 6(2), 25.
- Gąsowska-Bajger, B., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11693.
- Saeed, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4501.
- Matsuno, K., et al. (2010). S-benzylisothiourea derivatives as small-molecule inhibitors of indoleamine-2,3-dioxygenase. Bioorganic & Medicinal Chemistry Letters, 20(17), 5126-9.
- Khan, K.M., et al. (2016). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Medicinal Chemistry Research, 25, 1026-1039.
- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
- Chang, T.S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.
- protocols.io. (2023). MTT Assay protocol.
- American Chemical Society. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
- ResearchGate. (2025). (PDF) INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE.
- ResearchGate. (2025). (PDF) Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening.
- Pharmacy Education. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.
- Taylor & Francis Online. (n.d.). Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies.
- Kim, Y.J., & Uyama, H. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Molecules, 26(3), 569.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Active Concepts. (2018). Tyrosinase Inhibition Assay.
- ResearchGate. (2025). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives.
- American Chemical Society. (2025). Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. Journal of Medicinal Chemistry.
- Khan, K.M., et al. (2016). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 68, 245-258.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Semantic Scholar. (2023). Bis(acylthiourea) compounds as enzyme inhibitors: Synthesis, characterization, crystal structures and in silico molecular docking studies. Journal of Molecular Structure.
- Pillaiyar, T., et al. (2020). Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. Journal of Medicinal Chemistry, 63(14), 7334-7363.
- Abbas, S.Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363.
- Limban, C., et al. (2019). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 24(19), 3567.
- American Chemical Society. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega.
- Saeed, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4501.
- Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-218.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 8. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Senior Application Scientist's Guide to Comparative Molecular Field Analysis (CoMFA) of Benzylthiourea Analogs
This guide provides an in-depth technical comparison and procedural walkthrough of applying Comparative Molecular Field Analysis (CoMFA), a potent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique, to a series of benzylthiourea analogs. Thiourea derivatives are a versatile class of compounds, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2][3] Specifically, this compound analogs have been investigated for activities ranging from inducing spherical cells in E. coli to vanilloid receptor antagonism.[4][5] Understanding the precise structural features that govern their biological activity is paramount for rational drug design.
CoMFA provides a robust framework for this by correlating the 3D steric and electrostatic properties of molecules with their biological potency, offering a predictive model that guides the synthesis of more effective analogs.[6][7][8] This guide will dissect the CoMFA workflow, explain the causality behind critical experimental choices, and demonstrate the interpretation of its graphical results to accelerate drug discovery efforts.
The CoMFA Engine: A Methodological Deep Dive
The entire CoMFA process is a systematic workflow designed to build a predictive statistical model. Each step is critical for the validity and robustness of the final output. The assumption is that the biological effects of a ligand series are primarily due to non-covalent interactions with a biological target, and that these interactions can be modeled using steric and electrostatic fields.[7]
Caption: The comprehensive workflow for a CoMFA study.
Experimental Protocol: A Step-by-Step CoMFA Workflow
This protocol outlines the necessary steps to conduct a CoMFA study on a series of this compound analogs.
1. Dataset Selection and Preparation
-
Objective: To assemble a dataset of compounds with reliable biological activity data that covers a significant range and structural diversity.
-
Procedure:
-
Collate a series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). For QSAR, these values are typically converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
Divide the dataset into a training set (typically 70-80% of the compounds) used to build the model and a test set to externally validate the model's predictive power.[9] The selection should ensure that the test set compounds are structurally representative of the training set.
-
-
Causality: A broad range of activity values is essential for deriving a statistically significant correlation. A structurally diverse set ensures the resulting model is generalizable and not overfitted to a narrow chemical space.[10]
2. Molecular Modeling and Alignment
-
Objective: To generate low-energy 3D conformations for all molecules and superimpose them in a manner that reflects a common binding mode (the pharmacophore). This is the most sensitive and critical step in any CoMFA study.[7][11]
-
Procedure:
-
Sketch each molecule in 2D and convert it to a 3D structure.
-
Assign appropriate atomic partial charges (e.g., using Gasteiger-Hückel or AM1-BCC methods).
-
Perform a conformational search and subsequent energy minimization (e.g., using Tripos force field) to find a low-energy, stable conformation for each molecule.[12]
-
Select a template molecule for alignment, typically one of the most active compounds with a relatively rigid structure.[7]
-
Align all other molecules in the dataset to the template. Common methods include atom-based root-mean-square (RMS) fitting on a common scaffold or pharmacophore-based alignment.[7][13]
-
-
Causality: CoMFA is an alignment-dependent method.[12] The fundamental hypothesis is that all ligands bind to the receptor in a similar orientation. A robust alignment ensures that the calculated differences in molecular fields correspond meaningfully to the differences in biological activity. A poor alignment will produce a non-predictive model.[7][11]
3. CoMFA Field Calculation
-
Objective: To describe the steric and electrostatic properties of each molecule quantitatively.
-
Procedure:
-
Place the aligned set of molecules into a 3D cubic lattice (a grid box). This box should extend at least 4 Å beyond the van der Waals radii of all molecules in every direction.[7]
-
At each grid point, calculate the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) interaction energies between the molecule and a probe atom.[7][14] A common probe is an sp³ hybridized carbon atom with a +1 charge.[7]
-
To avoid domination by extremely high energy values, apply an energy cutoff (e.g., 30 kcal/mol).[9][14]
-
-
Causality: This step translates the 3D structure of each molecule into a large table of numerical descriptors (the interaction energies at thousands of grid points). These descriptors serve as the independent variables for the statistical analysis.
4. Partial Least Squares (PLS) Analysis
-
Objective: To derive a linear correlation between the CoMFA field descriptors (independent variables, X) and the biological activity values (dependent variable, Y).
-
Procedure:
-
Use the PLS algorithm to analyze the CoMFA descriptor matrix and the biological activity vector. PLS is necessary because the number of variables (grid points) far exceeds the number of compounds, and there is high collinearity among the variables.[7][15]
-
The initial PLS analysis is performed with cross-validation, typically the Leave-One-Out (LOO) method, to determine the optimal number of components (latent variables) and to calculate the cross-validated correlation coefficient, q².[16]
-
Once the optimal number of components is determined, a final non-cross-validated PLS analysis is run to generate the final model and calculate the conventional correlation coefficient, r².[16]
-
-
Causality: PLS reduces the vast number of original variables into a few orthogonal "principal components" that capture the maximum covariance between the structural descriptors and biological activity, making it possible to build a predictive model.
Ensuring Model Integrity: The Imperative of Statistical Validation
A CoMFA model is only useful if it is statistically robust and has predictive power. Every protocol must include a self-validating system through rigorous statistical assessment.
| Parameter | Description | Acceptable Value | Significance |
| q² (or r²cv) | Cross-validated correlation coefficient from LOO analysis. It measures the internal predictive ability of the model. | > 0.5 | A q² > 0.5 is generally considered indicative of a model with good predictive ability.[16][17] |
| r² | Non-cross-validated (conventional) correlation coefficient. It measures the goodness of fit of the model to the training set data. | > 0.8 | A high r² indicates a strong correlation between the predicted and actual activities for the training set.[9][16] |
| Optimal Components | The number of latent variables used in the PLS model. | Typically 2-6 | A small number of components suggests a simple, robust model. Too many components can lead to overfitting. |
| SEE | Standard Error of Estimate. The standard deviation of the residuals, measuring the precision of the predictions. | Low value | A lower SEE indicates a better fit of the model to the data.[16] |
| r²_pred | Predictive r² for the external test set. It measures the model's ability to predict the activity of new, unseen compounds. | > 0.6 | This is the most stringent test of a model's true predictive power.[18] |
These thresholds are common guidelines; the specific requirements can vary depending on the biological system and dataset. The principles of robust validation are echoed in regulatory guidelines like ICH Q2(R2), which emphasize demonstrating that a procedure is fit for its intended purpose.[19][20][21]
Interpreting the Results: CoMFA Contour Maps
The true power of CoMFA lies in its graphical output: 3D contour maps. These maps visualize the regions in 3D space where modifications to the molecular structure are likely to affect biological activity.[14][22] The model's PLS coefficients are plotted back onto the 3D grid, typically displayed around the most active compound.[11]
Caption: Standard color-coding for CoMFA contour map interpretation.
Applying Interpretation to this compound Analogs:
Imagine a CoMFA study on this compound analogs as antibacterial agents yields the following results for the most active compound:
-
A large green contour near the 4-position (para) of the benzyl ring: This strongly suggests that adding a bulky, sterically favorable group at this position will enhance antibacterial activity.[11][22] This aligns with experimental data showing that chloro-substitution at the 3- and/or 4-positions of the S-benzyl group enhances activity.[4]
-
A yellow contour near the thiourea backbone: This indicates steric hindrance is detrimental here. Modifications should avoid bulky groups in this region to maintain or improve potency.[11][22]
-
A red contour near a substituent on the other phenyl ring: This highlights a region where an electronegative group (e.g., a nitro or cyano group) would be favorable for activity.[8][22]
-
A blue contour extending from an N-H proton of the thiourea group: This suggests that maintaining or enhancing the positive potential in this region is important, likely for a key hydrogen bond interaction with the target receptor.[8][22]
By synthesizing these visual cues, medicinal chemists can prioritize the synthesis of novel analogs with a higher probability of success, such as adding a trifluoromethyl group (bulky and electronegative) to a region with overlapping green and red contours. This data-driven approach significantly streamlines the hit-to-lead and lead optimization phases of drug discovery.
References
- Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli. PubMed.
- Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α 1A -Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. MDPI.
- QSAR COMFA ALIGNMENT.
- 3D Qsar Study On Pyrazole Derivatives Containing Thiourea As Egfr Inhibitors.
- CoMFA CoMFA Comparative Molecular Field Analysis). Slideshare.
- comparative molecular field analysis (CoMFA). IUPAC Gold Book.
- Unveiling the Potential of Thiourea Derivatives: A Comparative Analysis of 1-(4-Acetylphenyl)-3-benzylthiourea and its Analogs. Benchchem.
- Comparative Molecular Field Analysis (CoMFA)- A Modern Approach Towards Drug Design. Indian Journal of Pharmaceutical Sciences.
- Introduction to 3D-QSAR. Basicmedical Key.
- The best molecular alignment of all used compounds in CoMFA studies.
- COMFA. Scribd.
- Comparative Molecular Field Analysis (CoMFA). SciSpace.
- Design, Synthesis and Biological Activities of (Thio)
- 3D-QSAR : Principles and Methods. Drug Design Org.
- Synthesis, antifungal activity and 3D-QSAR study of novel acyl thiourea compounds containing gem-dimethylcyclopropane ring. PubMed.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI.
- CoMFA studies and in vitro evaluation of some 3-substituted benzylthio quinolinium salts as anticryptococcal agents. PMC.
- Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents.
- 3D-QSAR AND CONTOUR MAP ANALYSIS OF TARIQUIDAR ANALOGUES AS MULTIDRUG RESISTANCE PROTEIN-1 (MRP1) INHIBITORS. PMC.
- Contour map of CoMFA analysis a Steric and b electrostatic in combination with compound No. 04.
- CoMFA and CoMSIA 3D-QSAR analysis on hydroxamic acid derivatives as urease inhibitors. Taylor & Francis Online.
- A QSAR study on a series of thiourea derivatives acting as anti-hepatitis C virus agents. Indian Journal of Biochemistry and Biophysics.
- A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal.
- (PDF) A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT.
- Analysis of Structure-Activity Relationships With the N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Template for Vanilloid Receptor 1 Antagonism. PubMed.
- CoMFA of Benzyl Derivatives of 2,1,3-benzo and benzothieno[3,2-alpha]thiadiazine 2,2-dioxides: Clues for the Design of Phosphodiesterase 7 Inhibitors. PubMed.
- A Comparative Analysis of 1-(3-Acetylphenyl)-3-benzylthiourea and Its Analogs in Drug Discovery. Benchchem.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). ICH.
- 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4. PubMed.
- ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of structure-activity relationships with the N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea template for vanilloid receptor 1 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. 3D-QSAR - Drug Design Org [drugdesign.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Introduction to 3D-QSAR | Basicmedical Key [basicmedicalkey.com]
- 13. researchgate.net [researchgate.net]
- 14. 3D-QSAR AND CONTOUR MAP ANALYSIS OF TARIQUIDAR ANALOGUES AS MULTIDRUG RESISTANCE PROTEIN-1 (MRP1) INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. CoMFA studies and in vitro evaluation of some 3-substituted benzylthio quinolinium salts as anticryptococcal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, antifungal activity and 3D-QSAR study of novel acyl thiourea compounds containing gem-dimethylcyclopropane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. qbdgroup.com [qbdgroup.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Benzylthiourea Derivatives
In the landscape of modern drug discovery, the application of computational models to predict the biological activity of novel compounds has become an indispensable tool. Quantitative Structure-Activity Relationship (QSAR) studies, in particular, provide a robust framework for understanding how the chemical structure of a molecule influences its therapeutic efficacy. This guide offers an in-depth comparative analysis of various QSAR methodologies applied to benzylthiourea derivatives, a class of compounds renowned for its broad spectrum of pharmacological activities. We will delve into the nuances of model selection, descriptor interpretation, and the practical application of these studies in the rational design of more potent and selective therapeutic agents.
The Versatility of the this compound Scaffold: A QSAR Perspective
This compound derivatives have garnered significant attention from medicinal chemists due to their diverse biological activities, including anticancer, antiviral, antibacterial, antifungal, and enzyme inhibitory properties. The inherent flexibility of the thiourea linker and the ease of substitution on the benzyl and thiourea moieties make this scaffold an ideal candidate for structural modification and optimization. QSAR studies have been pivotal in deciphering the key structural features that govern these activities, thereby guiding the synthesis of new, more potent analogues.
Comparative Analysis of QSAR Models for Anticancer Activity
The development of novel anticancer agents is a primary focus of research into this compound derivatives. Various QSAR models have been employed to elucidate the relationship between their structural features and cytotoxic or enzyme-inhibitory activities.
A prevalent approach in the QSAR modeling of this compound derivatives is Multiple Linear Regression (MLR) . This method establishes a linear relationship between the biological activity and a set of molecular descriptors. For instance, a study on N-benzoyl-N'-phenylthiourea derivatives as inhibitors of the MCF-7 breast cancer cell line identified a significant correlation between the lipophilicity (π) of the substituents and the anticancer activity. The resulting QSAR equation, Log 1/IC50 = 0.354 π + 0.064 , indicates that increasing the lipophilicity of the substituents enhances the cytotoxic effect[1]. This is likely due to improved cell membrane penetration.
Another study focusing on N-benzoyl-N'-naphthylthiourea derivatives as inhibitors of the VEGFR2 receptor, a key player in tumor angiogenesis, also utilized MLR. The best QSAR model, RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO -72.983 (±7.625) , highlighted the importance of both lipophilic (ClogP) and electronic (ELUMO - Energy of the Lowest Unoccupied Molecular Orbital) properties[2]. The parabolic relationship with ClogP suggests an optimal lipophilicity for activity, while the positive coefficient for ELUMO indicates that a higher LUMO energy is favorable for VEGFR2 inhibition. A higher LUMO energy implies that the molecule is less likely to accept electrons, which may influence its interaction with the receptor's active site.
While MLR provides easily interpretable models, it is limited to linear relationships. More advanced techniques like Support Vector Machines (SVM) can capture non-linear relationships between descriptors and activity. Although direct comparative studies on this compound derivatives are limited, the principles of SVM suggest it could offer more robust models, particularly when dealing with complex biological data.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) , offer a more detailed, three-dimensional perspective. These techniques correlate the biological activity with the steric and electrostatic fields surrounding the molecules. For a series of anticancer thiourea derivatives, CoMFA and CoMSIA models could reveal specific spatial regions where bulky or electropositive/negative substituents would enhance or diminish activity, providing a visual roadmap for drug design.
Data Summary: Anticancer QSAR Models for this compound and Related Thiourea Derivatives
| Derivative Series | Target/Cell Line | QSAR Model | Key Descriptors | Statistical Parameters | Reference |
| N-benzoyl-N'-phenylthiourea | MCF-7 | MLR | Lipophilicity (π) | n=5, r=0.922, F=16.953 | [1] |
| N-benzoyl-N'-naphthylthiourea | VEGFR2 | MLR | ClogP, ClogP², ELUMO | n=14, r=0.971, F=54.777 | [2] |
| General Thiourea Derivatives | Liver Cancer | MLR | LogP, Bond Lengths, Vibrational Frequency | R²=0.906, F=21.170 | [3] |
| Sulfur-containing Thiourea | Various Cancer Cell Lines | MLR | Mass, Polarizability, Electronegativity, VdW Volume, LogP, Bond Frequencies | Rtr=0.83-0.96, RCV=0.76-0.93 | [4] |
Elucidating Antimicrobial Activity through QSAR
This compound derivatives have also demonstrated significant potential as antimicrobial agents. QSAR studies in this area have focused on identifying the structural requirements for potent antibacterial and antifungal activity.
For antibacterial activity, the presence of electron-withdrawing groups on the phenyl ring has been shown to be beneficial. Molecular docking and SAR studies on 1-allyl-3-benzoylthiourea analogs suggest that substituents like chloro and methoxy groups enhance antibacterial efficacy[5]. A QSAR model for such compounds would likely highlight the importance of electronic descriptors such as Hammett constants (σ) or atomic charges.
In the context of antifungal activity, QSAR studies have revealed the significance of both electronic and steric properties. The development of novel anisaldehyde-derived amide-thiourea compounds and subsequent 3D-QSAR analysis using CoMFA indicated specific spatial arrangements of substituents that are crucial for potent antifungal effects.
Unraveling Enzyme Inhibition: A QSAR Approach
The ability of this compound derivatives to inhibit specific enzymes is another promising therapeutic avenue. QSAR studies have been instrumental in understanding the structure-inhibition relationships for enzymes like urease and carbonic anhydrase.
For urease inhibitors , a series of thiourea derivatives were synthesized and evaluated, with the most potent compound exhibiting an IC50 value of 10.11 µM, outperforming the standard drug acetohydroxamic acid. Molecular docking studies, often used in conjunction with QSAR, have helped to visualize the binding interactions within the enzyme's active site, revealing the importance of hydrogen bonding and hydrophobic interactions[6]. A QSAR model for these inhibitors would likely incorporate descriptors related to hydrogen bond donor/acceptor capacity and hydrophobicity.
In the case of carbonic anhydrase inhibitors , thiourea derivatives have shown remarkable inhibitory activity. A study evaluating a series of these compounds reported IC50 values in the low micromolar range[7][8]. A quantum-theoretic QSAR study on a diverse set of carbonic anhydrase inhibitors highlighted the significance of atomic charges on the sulfonamide group and the overall charge polarization of the molecule[9]. This suggests that electronic descriptors are paramount in predicting the inhibitory potency of new thiourea-based carbonic anhydrase inhibitors.
Experimental Protocols: A Step-by-Step Guide to a Typical QSAR Study
To provide a practical understanding of the QSAR workflow, a generalized, step-by-step methodology is outlined below. This protocol serves as a foundational guide for researchers venturing into QSAR studies of this compound derivatives.
Step 1: Data Set Collection and Curation
-
Compound Selection: Compile a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50, MIC). Ensure the data is from a consistent experimental protocol.
-
Data Curation: Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.
Step 2: Molecular Structure Preparation and Descriptor Calculation
-
Structure Drawing and Optimization: Draw the 2D structures of all compounds and convert them to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) or quantum chemical method to obtain stable conformations.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors, including:
-
1D Descriptors: Molecular weight, atom counts.
-
2D Descriptors: Topological indices, connectivity indices.
-
3D Descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and lipophilic parameters (e.g., logP).
-
Step 3: Descriptor Selection and Model Development
-
Feature Selection: Employ statistical methods such as correlation analysis and stepwise regression to select a subset of non-collinear and relevant descriptors.
-
Model Building: Construct the QSAR model using an appropriate algorithm (e.g., MLR, PLS, SVM). For MLR, the goal is to generate a statistically significant linear equation.
Step 4: Model Validation
-
Internal Validation: Assess the robustness and predictive power of the model using techniques like leave-one-out cross-validation (LOO-CV), which yields the cross-validated correlation coefficient (q²).
-
External Validation: Use the developed model to predict the biological activities of the compounds in the test set. The predictive ability is evaluated by the squared correlation coefficient between the observed and predicted activities for the test set (R²pred).
-
Applicability Domain: Define the chemical space for which the model can make reliable predictions. This ensures that the model is not used to extrapolate beyond the scope of the training data.
Visualization of the QSAR Workflow
To illustrate the logical flow of a QSAR study, the following diagram outlines the key stages from data collection to model application.
Caption: A generalized workflow for a QSAR study.
Conclusion and Future Directions
This guide has provided a comparative overview of QSAR studies on this compound derivatives, highlighting the application of various modeling techniques to understand their anticancer, antimicrobial, and enzyme-inhibitory activities. The insights gained from these computational models are invaluable for the rational design of new and more effective therapeutic agents. As a Senior Application Scientist, it is my experience that the success of any QSAR study hinges on the quality of the initial data, the careful selection of appropriate descriptors and modeling techniques, and rigorous validation of the resulting model.
Future research in this area should focus on the development of more sophisticated, non-linear QSAR models and the integration of multiple biological endpoints to create more comprehensive and predictive models. Furthermore, the application of 3D-QSAR methodologies like CoMFA and CoMSIA will undoubtedly provide deeper insights into the specific steric and electronic interactions that drive the biological activity of this versatile class of compounds. By embracing these advanced computational approaches, we can accelerate the discovery and development of novel this compound-based drugs to address a wide range of diseases.
References
- Megawati, D. S., Ekowati, J., & Siswodihardjo, S. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. Proceedings of the 12th International Conference on Green Technology (ICGT 2022).
- Megawati, D. S., Ekowati, J., & Siswodihardjo, S. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors.
- Roman, R., Pintilie, L., Nuță, D., & Limban, C. (2022). A QSAR study on thiourea derivatives - new approaches in drug development. Farmacia, 70(1), 1-10. [Link]
- Pratiwi, D., Ekowati, J., & Siswodihardjo, S. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. RASĀYAN J. Chem, 14(4), 2698-2704. [Link]
- Pratiwi, D., Ekowati, J., & Siswodihardjo, S. (2022). Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells. Ubaya Repository. [Link]
- Saeed, A., et al. (2018). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic chemistry, 80, 443-451. [Link]
- Roman, R., Pintilie, L., Nuță, D., & Limban, C. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT.
- Pingaew, R., et al. (2022). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Scientific reports, 12(1), 1-15. [Link]
- Li, M., et al. (2020). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Journal of medicinal chemistry, 63(15), 8346-8361. [Link]
- Lewis, D. F. (2006). A physically interpretable quantum-theoretic QSAR for some carbonic anhydrase inhibitors with diverse aromatic rings, obtained by a new QSAR procedure. Journal of enzyme inhibition and medicinal chemistry, 21(3), 269-278. [Link]
- Bai, W., et al. (2023). Study of the Quantitative Structure Activity Relationship (QSAR) of a Series of Molecules Derived from Thioureas with Anticancer.
- Qaiser, S., et al. (2021). Benzilydene and thiourea derivatives as new classes of carbonic anhydrase inhibitors: an in vitro and molecular docking study. Medicinal Chemistry Research, 30(3), 552-563. [Link]
- Ibrahim, M. T., et al. (2018). COMPUTATIONAL STUDIES OF SOME BISCOUMARIN AND BISCOUMARIN THIOUREA DERIVATIVES AS ⍺-GLUCOSIDASE INHIBITORS.
- Qaiser, S., et al. (2021). Benzilydene and thiourea derivatives as new classes of carbonic anhydrase inhibitors: An in vitro and molecular docking study.
- El-Sayed, M. A., et al. (2022). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Scientific reports, 12(1), 1-15. [Link]
- Ibrahim, M., et al. (2022). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDY OF NEWLY SYNTHESIZED CARBONYL THIOUREA DERIVATIVES ON Acanthamoeba sp.
- Abdulfatai, U., et al. (2018). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Oriental Journal of Chemistry, 34(1), 324. [Link]
- Pingaew, R., et al. (2022).
- Abdullahi, M., et al. (2021). Dataset on the DFT-QSAR, and docking approaches for anticancer activities of 1, 2, 3-triazole-pyrimidine derivatives against human esophageal carcinoma (EC-109).
- Popa, A., et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23. [Link]
- Usman, A., et al. (2020). QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. Journal of the Indian Chemical Society, 97(3), 391-400. [Link]
- Al-Ostath, A. I., et al. (2023). 2D-QSAR, Molecular Docking, and in silicoPharmacokinetics Analysis on N-substituted Urea and Thiourea Derivatives as Tankyrase I. Indian Journal of Pharmaceutical Education and Research, 57(2s), s258-s272. [Link]
- Gediya, L. K., et al. (2011). CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Journal of the Korean Chemical Society, 55(4), 634-641. [Link]
- Khan, I., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8154. [Link]
- Sharma, V., et al. (2014). 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4. Medicinal Chemistry Research, 23(1), 355-371. [Link]
- Liu, W., et al. (2017). 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. Bioorganic & medicinal chemistry letters, 27(15), 3521-3528. [Link]
- de Souza, A. C. B., et al. (2017). 3D-QSAR CoMFA/CoMSIA models based on theoretical active conformers of HOE/BAY-793 analogs derived from HIV-1 protease inhibitor complexes. Journal of the Brazilian Chemical Society, 28, 1229-1241. [Link]
- Al-Warhi, T., et al. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. [Link]
- Megawati, D. S., Ekowati, J., & Siswodihardjo, S. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors.
Sources
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. atlantis-press.com [atlantis-press.com]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 4. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. A physically interpretable quantum-theoretic QSAR for some carbonic anhydrase inhibitors with diverse aromatic rings, obtained by a new QSAR procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzylthiourea
For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and operational excellence. Benzylthiourea, a compound utilized in various research applications, requires careful handling not only during its use but, just as critically, in its disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Imperative for Specialized Disposal
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed and may cause an allergic skin reaction[1]. Improper disposal, such as discarding it in the regular trash or washing it down the sink, can lead to environmental contamination and potential harm to public health. Therefore, it is legally and ethically mandated that this compound be disposed of as hazardous waste through an approved waste disposal plant[1][2][3][4]. As a chemical waste generator, it is your responsibility to ensure that this material is classified and handled in accordance with local, regional, and national hazardous waste regulations[2][3].
Core Principles of this compound Waste Management
Before delving into the procedural steps, it is essential to grasp the foundational principles that guide the safe disposal of this compound:
-
Waste Minimization : The most effective way to manage waste is to minimize its generation. This can be achieved by carefully planning experiments to use only the necessary amount of this compound, avoiding the preparation of excess solutions, and ensuring the chemical's shelf life has not expired before use.
-
Segregation : this compound waste must be segregated from non-hazardous waste and other incompatible chemical waste streams.
-
Containment : Waste must be stored in appropriate, clearly labeled, and sealed containers to prevent spills and exposure.
-
Documentation : Accurate records of the waste generated are crucial for regulatory compliance and safe handling by waste disposal personnel.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and disposal of solid this compound waste and contaminated materials.
Part 1: Immediate Actions at the Point of Generation
-
Personal Protective Equipment (PPE) : Before handling any this compound waste, ensure you are wearing the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Collection :
-
Solid Waste : Collect pure this compound waste, including unused or expired reagent, in a designated, compatible waste container. This container should be made of a material that does not react with this compound, such as high-density polyethylene (HDPE).
-
Contaminated Debris : Any materials that have come into contact with this compound, such as weighing boats, contaminated paper towels, and disposable gloves, must also be collected as hazardous waste. Place these items in a separate, clearly labeled container or a securely sealed bag designated for solid chemical waste.
-
Part 2: Waste Container Management
-
Container Selection : Use only containers that are in good condition, with secure, leak-proof lids. For solid waste, a wide-mouth screw-cap container is often ideal.
-
Labeling : Proper labeling is critical for safety and compliance. As soon as you begin collecting waste in a container, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic")
-
The date on which waste was first added to the container
-
Your name, laboratory, and contact information
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Do not store this compound waste with incompatible chemicals. While specific incompatibility data for this compound is not extensively detailed in the provided results, a general best practice is to avoid storing it with strong oxidizing agents.
-
Part 3: Arranging for Disposal
-
Contact Your Environmental Health and Safety (EHS) Department : Your institution's EHS department is the primary resource for hazardous waste disposal. They will provide you with specific guidance on their procedures, including pickup schedules and any additional documentation required.
-
Waste Pickup Request : Once your waste container is full or you have no further need to collect this type of waste, submit a waste pickup request to your EHS department. Do not allow hazardous waste to accumulate in the laboratory for an extended period.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Emergency Procedures for this compound Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Isolate the Area : If safe to do so, restrict access to the spill area.
-
Assess the Spill : For a small, manageable spill of solid this compound, you may be able to clean it up yourself if you are trained to do so.
-
Wear your full PPE.
-
Carefully sweep up the solid material using a dustpan and brush or absorbent pads. Avoid creating dust.
-
Place the collected material and all cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
-
Large Spills : For large or unmanageable spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
Regulatory Considerations: EPA Hazardous Waste Codes
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While "this compound" is not specifically listed with its own EPA hazardous waste code, related compounds offer guidance. For instance, 1-Acetyl-2-thiourea is listed as P002, an acutely hazardous waste[5][6]. Given that this compound is "toxic if swallowed," it would likely be classified as a toxic waste.
It is the generator's responsibility to determine if a waste is hazardous. In practice, the most reliable course of action is to consult with your institution's EHS department. They will have the expertise to assign the correct waste code and ensure full compliance.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Type | Solid Hazardous Waste | This compound is a toxic solid. |
| Container | Compatible, sealed, and labeled | To prevent leaks, reactions, and misidentification. |
| Storage | Designated satellite accumulation area with secondary containment | To ensure safety and regulatory compliance. |
| Disposal Method | Collection by a licensed hazardous waste disposal company | To comply with environmental regulations and ensure proper treatment. |
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently manage this chemical waste stream, ensuring a safe and compliant laboratory environment. Always prioritize safety, adhere to institutional protocols, and consult with your EHS department to navigate the specifics of waste management at your facility.
References
- SD Fine-Chem Limited. (n.d.). S-benzylthiuronium chloride Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- PubChem. (n.d.). S-Benzylthiuronium chloride.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Occupational Safety and Health Administration. (n.d.). Thiourea.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- The National Academies Press. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
